Carboxymethyl chitosan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQXZLWHDQLRE-XADFZESNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83512-85-0 | |
| Record name | 83512-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the chemical structure of carboxymethyl chitosan
An In-depth Technical Guide to the Chemical Structure of Carboxymethyl Chitosan (B1678972)
Introduction
Carboxymethyl chitosan (CMC) is a chemically modified derivative of chitosan, a natural polysaccharide derived from the deacetylation of chitin.[1] Chitosan itself, a linear polysaccharide composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units, possesses numerous beneficial properties such as biocompatibility, biodegradability, and low toxicity.[2] However, its application is often limited by its poor solubility in water and neutral or alkaline solutions; it is only soluble in acidic conditions where its primary amino groups are protonated.[3]
To overcome this solubility issue and enhance its utility in fields like drug delivery, tissue engineering, and cosmetics, chitosan is often chemically modified. Carboxymethylation is one of the most important modifications, involving the introduction of carboxymethyl groups (-CH₂COOH) onto the chitosan backbone. This modification not only significantly improves water solubility over a wide pH range but also introduces reactive carboxyl groups, making this compound an ampholytic polyelectrolyte with both positive and negative charges.[2][4][5] This guide provides a detailed examination of the chemical structure of this compound, its synthesis, characterization, and the factors influencing its final structure.
The Chemical Structure of this compound
The structure of this compound is defined by the location and number of carboxymethyl groups attached to the repeating glucosamine (B1671600) units of the parent chitosan polymer. The reactive sites on each glucosamine unit available for carboxymethylation are the primary hydroxyl group at the C-6 position, the secondary hydroxyl group at the C-3 position, and the primary amino group at the C-2 position.[1] The ease of substitution generally follows the order of C-6 hydroxyl > C-3 hydroxyl > C-2 amino group.[1]
The reaction conditions during synthesis dictate which of these sites are modified, leading to several possible structures:[2][6]
-
O-carboxymethyl chitosan (O-CMC): The carboxymethyl groups are substituted on the hydroxyl groups (at C-6 and/or C-3).
-
N-carboxymethyl chitosan (N-CMC): The substitution occurs at the amino group (C-2).
-
N,O-carboxymethyl chitosan (N,O-CMC): A mix of substitution occurs at both the amino and hydroxyl groups.
-
N,N-dithis compound: Two carboxymethyl groups are substituted on the amino group.
Typically, the synthesis of this compound with monochloroacetic acid in an alkaline medium results in N,O-carboxymethylation.[7]
Synthesis of this compound
The most common method for synthesizing this compound is through the reaction of chitosan with monochloroacetic acid in the presence of a strong base, typically sodium hydroxide (B78521). The base serves to activate the hydroxyl and amino groups on the chitosan backbone, making them more nucleophilic and susceptible to reaction with the monochloroacetic acid.
Experimental Protocol: Synthesis of N,O-Carboxymethyl Chitosan
This protocol is a representative example based on methodologies found in the literature.[8][9]
-
Alkalinization (Activation of Chitosan):
-
Suspend 5 grams of chitosan powder in 100 mL of 20% (w/v) sodium hydroxide solution.
-
Stir the mixture vigorously for 15 minutes at room temperature to allow for swelling and activation of the chitosan.[8] Some protocols may involve an extended alkalization step at low temperatures (e.g., -20°C for 12 hours) followed by suspension in an organic solvent like isopropanol (B130326).[9]
-
-
Carboxymethylation Reaction:
-
While stirring, add 15 grams of monochloroacetic acid dropwise to the alkali chitosan mixture.[8] The monochloroacetic acid is often dissolved in a solvent like isopropanol before addition.[9]
-
Maintain the reaction temperature at 40-50°C and continue stirring for a period ranging from 2 to 12 hours.[8][9] The reaction time is a critical parameter that influences the degree of substitution.
-
-
Neutralization and Precipitation:
-
After the reaction is complete, cool the mixture and neutralize it with a 10% acetic acid solution.[8]
-
Pour the neutralized mixture into an excess of 70% methanol (B129727) or another suitable solvent to precipitate the this compound.[8][9]
-
-
Purification and Drying:
-
Filter the precipitated product using a sintered funnel.
-
Wash the product extensively with methanol or ethanol (B145695) to remove unreacted reagents and byproducts.[3][8]
-
Dry the purified this compound in a vacuum oven at 55°C for 8 hours or until a constant weight is achieved.[8]
-
Characterization of Chemical Structure
Several analytical techniques are employed to confirm the successful synthesis of this compound and to determine its key structural characteristics, such as the degree of substitution (DS). The DS is a crucial parameter that defines the average number of carboxymethyl groups substituted per glucosamine unit and significantly impacts the material's properties.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer. The successful introduction of carboxymethyl groups is confirmed by the appearance of new characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3400 | O-H and N-H stretching (broad band) | Present in both chitosan and CMC.[5] |
| ~2865 | Aliphatic C-H stretching | Present in both chitosan and CMC.[4] |
| ~1743 | C=O stretching of the carboxylic acid (-COOH) | A key indicator of carboxymethylation.[4] |
| ~1590-1650 | N-H bending of the primary amine / C=O stretch of carboxylate (-COO⁻) | This peak often broadens and shifts after carboxymethylation.[4] |
| ~1320 | C-O stretching | Indicates the presence of the carboxymethyl group.[5] |
| ~1050-1090 | C-O-C stretching (glycosidic linkage) | Characteristic of the polysaccharide backbone.[4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound. Most importantly, ¹H NMR is widely used to determine the degree of substitution at both the amino (N-substitution) and hydroxyl (O-substitution) sites.[7][11][12] This analysis is typically performed by dissolving the CMC sample in D₂O. The degree of substitution can be calculated by integrating the proton signals corresponding to the anomeric proton of the glucosamine ring and the protons of the newly introduced methylene (B1212753) groups (-CH₂-COOH).[11]
X-Ray Diffraction (XRD)
XRD analysis provides information about the crystalline structure of the polymer. Chitosan is a semi-crystalline polymer. The process of carboxymethylation disrupts the intermolecular hydrogen bonding, leading to a decrease in crystallinity.[8] XRD patterns of this compound typically show broader and weaker diffraction peaks compared to the parent chitosan, indicating a more amorphous structure.[5][8]
Quantitative Data on Degree of Substitution
The degree of substitution (DS) is highly dependent on the reaction conditions. The table below summarizes findings from various studies on how reaction parameters affect the DS.
| Chitosan:MCA Molar Ratio | Reaction Time (h) | Other Conditions | Average DS | Reference |
| 1:4.3 | 3 | Room Temperature | 0.52 | [7] |
| 1:4.3 | 10 | Room Temperature | 0.69 | [7] |
| 1:8.6 | 7 | Room Temperature | 1.34 | [7] |
| 1:8.6 | 10 | Room Temperature | 1.44 | [7] |
| Varies | 12 | 50°C, varied NaOH and MCA concentrations | ~0.50 | [9] |
| Varies | 2 | 60°C, 60% NaOH, 40% MCA | >0.50 | [10] |
Note: DS values can range from below 1.0 to over 2.0 depending on the synthesis conditions.[12]
Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized this compound product can be visualized as a logical workflow.
Conclusion
The chemical structure of this compound is a direct result of the controlled introduction of carboxymethyl groups onto the reactive amino and hydroxyl sites of the parent chitosan polymer. This modification transforms the insoluble biopolymer into a versatile, water-soluble material with broad applicability. The final structure, particularly the degree and site of substitution, is highly tunable through the careful control of synthesis parameters such as reagent concentrations, temperature, and reaction time. A thorough characterization using techniques like FTIR, NMR, and XRD is essential to confirm the structure and determine the properties of the resulting this compound, ensuring its suitability for advanced applications in research and industry.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. ijrti.org [ijrti.org]
- 3. redalyc.org [redalyc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. 1H-NMR Analysis of Degree of Substitution in N,O-Carboxymethyl Chitosans from Various Chitosan Sources and Types | Scientific.Net [scientific.net]
An In-depth Technical Guide to the Synthesis of Carboxymethyl Chitosan from Shrimp Shell Chitin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of carboxymethyl chitosan (B1678972) (CMCh) from a primary biological waste material: shrimp shells. The document outlines the multi-step process, beginning with the extraction of chitin (B13524), its conversion to chitosan, and the final carboxymethylation to yield a water-soluble derivative with broad applications in the pharmaceutical and biomedical fields. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts.
Introduction
Chitin, a polymer of N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose (B213188) and is a primary structural component of crustacean exoskeletons.[1][2] Its deacetylated derivative, chitosan, is a versatile biopolymer known for its biocompatibility and biodegradability.[3] However, the application of chitosan is often limited by its poor solubility in neutral or alkaline aqueous solutions.
The chemical modification of chitosan to introduce carboxymethyl groups (-CH₂COOH) yields carboxymethyl chitosan (CMCh), an amphoteric polyelectrolyte with significantly improved aqueous solubility over a wide pH range.[4][5] This enhanced solubility, coupled with its unique physicochemical and biological properties like low toxicity, high viscosity, and gel-forming ability, makes CMCh a highly attractive biomaterial for drug delivery, tissue engineering, and as a stabilizer in pharmaceutical emulsions.[4][6] This guide details the core chemical processes to transform raw shrimp shells into high-value CMCh.
Part 1: Extraction of Chitin from Shrimp Shells
The initial step involves the isolation of chitin from the complex matrix of shrimp shells, which primarily consists of proteins, minerals (mainly calcium carbonate), and pigments.[1][7] The extraction is a two-stage chemical process: demineralization to remove inorganic salts, followed by deproteinization to eliminate associated proteins.[8][9]
Experimental Protocol: Chitin Extraction
-
Preparation of Raw Material: Shrimp shells are collected, washed thoroughly with water to remove soluble impurities, and dried in an oven (e.g., at 50-60°C for 48 hours).[8][10] The dried shells are then mechanically ground into a fine powder to increase the surface area for chemical reactions.[2]
-
Demineralization (DM): The shell powder is treated with a dilute acid solution to dissolve calcium carbonate. A common method involves suspending the powder in 1.0-1.5 M hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:10 (w/v) and stirring at room temperature (25°C) for 1 to 6 hours.[7][10][11]
-
Washing: Following demineralization, the solid residue is filtered and washed extensively with deionized water until the filtrate becomes neutral (pH ~7).[10]
-
Deproteinization (DP): The demineralized chitin is then treated with an alkaline solution to remove proteins. This is typically achieved by heating the material in a 1.0-2.5 M sodium hydroxide (B78521) (NaOH) solution at a solid-to-liquid ratio of 1:10 or 1:12.5 (w/v) at temperatures between 75°C and 95°C for 2 to 6 hours.[2][7][10]
-
Final Washing and Drying: The resulting solid, which is crude chitin, is filtered, washed again with deionized water to neutrality, and dried in an oven at approximately 60°C.[2][10] An optional decolorization step using a solvent like acetone (B3395972) can be performed to remove residual pigments.[2]
Part 2: Synthesis of Chitosan via Deacetylation
Chitosan is produced by the N-deacetylation of chitin, which involves the removal of acetyl groups (CH₃CO-) from the N-acetyl-D-glucosamine monomer units.[12] This process is typically achieved through hydrolysis in a concentrated alkaline solution at elevated temperatures.[11][13] The degree of deacetylation (DD) is a critical parameter that dictates the properties of the resulting chitosan and is controlled by factors such as NaOH concentration, temperature, and reaction time.[12][13]
Experimental Protocol: Deacetylation of Chitin
-
Alkaline Treatment: Purified chitin is suspended in a concentrated sodium hydroxide (NaOH) solution, typically ranging from 40% to 60% (w/v).[2][12] The solid-to-liquid ratio is generally around 1:15 to 1:26 (g/mL).[2][11]
-
Heating: The reaction mixture is heated to a high temperature, usually between 95°C and 110°C, and maintained with stirring for a duration of 2 to 24 hours.[2][13][14] Longer reaction times and higher temperatures generally lead to a higher degree of deacetylation.[14]
-
Purification: After the reaction, the mixture is cooled to room temperature. The solid chitosan is collected by filtration.
-
Washing and Drying: The product is washed thoroughly with deionized water until the washings are neutral to remove residual NaOH.[2] The purified chitosan is then dried in an oven at 50-60°C to a constant weight.[2] The degree of deacetylation of the final product can be determined using methods such as potentiometric titration.[14]
Part 3: Synthesis of this compound (CMCh)
Carboxymethylation introduces -CH₂COOH groups onto the chitosan backbone at the amino (-NH₂) and/or hydroxyl (-OH) groups.[6][15] The reaction is typically performed by activating chitosan in an alkaline medium and then reacting it with a carboxymethylating agent, most commonly monochloroacetic acid (MCA).[2][16] The solvent system, temperature, and molar ratios of reactants are key factors that determine the degree of substitution (DS) and whether N-, O-, or N,O-carboxymethylation occurs.[6][15]
Experimental Protocol: Carboxymethylation of Chitosan
-
Alkalization / Activation: Chitosan (e.g., 2-3 g) is suspended in an organic solvent, typically isopropanol (B130326) (e.g., 50-65 mL).[2][6][15] A concentrated aqueous NaOH solution (e.g., 40-50% w/v) is added, and the mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period ranging from 30 minutes to several hours to allow the chitosan to swell and become alkalized.[6][15]
-
Carboxymethylation Reaction: Monochloroacetic acid (MCA), either as a solid or dissolved in isopropanol, is added to the alkalized chitosan slurry.[2][6] The reaction mixture is then stirred for several hours (e.g., 2-12 hours) at a specific temperature, often between 40°C and 60°C.[4][6][17]
-
Neutralization and Precipitation: After the reaction is complete, the mixture is cooled. The resulting solid product is suspended in a solvent like methanol (B129727) or ethanol.[6][15] The suspension is then neutralized with an acid, such as acetic acid.[2][15]
-
Washing and Drying: The precipitated CMCh is filtered and washed extensively with an alcohol-water mixture (e.g., 70-80% ethanol) to remove unreacted reagents and salts.[4][15] The final product is dried, often in a vacuum oven at 55-60°C, to yield CMCh as a powder.[4][18]
Part 4: Quantitative Analysis of the Synthesis Process
The efficiency of the carboxymethylation process is primarily evaluated by the Degree of Substitution (DS), which is the average number of carboxymethyl groups attached per glucosamine (B1671600) unit.[17] The DS is highly dependent on the reaction conditions, as summarized below.
Table 1: Influence of Reaction Conditions on Degree of Substitution (DS) of CMCh
| Chitosan:MCA Molar Ratio | NaOH:Chitosan Molar Ratio | Reaction Time (h) | Temp. (°C) | Average DS | Reference |
| 1:4.3 | Not Specified | 3 | Room Temp. | 0.52 | [15] |
| 1:4.3 | Not Specified | 5 | Room Temp. | 0.65 | [15] |
| 1:4.3 | Not Specified | 7 | Room Temp. | 0.81 | [15] |
| 1:4.3 | Not Specified | 10 | Room Temp. | 0.94 | [15] |
| 1:8.6 | Not Specified | 7 | Room Temp. | 1.35 | [15] |
| 1:8.6 | Not Specified | 10 | Room Temp. | 1.44 | [15] |
| 1:5 | 12.4 | 10.6 | Not Specified | 1.86 | [16] |
As demonstrated, increasing the reaction time and the molar ratio of monochloroacetic acid (MCA) to chitosan leads to a higher degree of substitution.[15]
Table 2: Typical Yields and Properties of Products
| Process Step/Product | Parameter | Typical Value | Conditions | Reference |
| Chitin Extraction | Yield | 16.32% | Chemical extraction from shrimp shells | [9][10] |
| Chitosan Synthesis | Degree of Deacetylation (DD) | 15 - 70% | 50% NaOH, 95°C, 2-5 hours | [14] |
| Chitosan Synthesis | Degree of Deacetylation (DD) | >90% | 12.5 M NaOH, frozen pre-treatment | [11] |
| CMCh Synthesis | Yield | ~83% | 50% NaOH, 50°C, 12 hours | [6] |
| CMCh Synthesis | Degree of Substitution (DS) | 0.50 | 50% NaOH, 50°C, 12 hours | [6] |
| CMCh Synthesis | Degree of Substitution (DS) | 0.75 | 20% NaOH, 40°C, 2 hours | [4] |
Part 5: Characterization of this compound
Confirmation of the successful synthesis and characterization of the final CMCh product is crucial. Several analytical techniques are employed for this purpose:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present. The successful carboxymethylation is confirmed by the appearance of a strong absorption peak corresponding to the carboxyl group (C=O) stretching vibration.[5][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the attachment of carboxymethyl groups to the chitosan backbone and helping to distinguish between N- and O-substitution.[15][20]
-
X-ray Diffraction (XRD): XRD analysis is used to assess the crystallinity of the polymers. Generally, the conversion of the highly crystalline chitin to chitosan and subsequently to CMCh results in a decrease in crystallinity, which is associated with increased solubility.[4][5]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the synthesized polymer. The introduction of carboxymethyl groups can alter the thermal degradation profile of chitosan.[5][6]
-
Titration: Potentiometric or conductimetric titration is a common and straightforward method to determine the degree of substitution (DS) of the synthesized CMCh.[15][17]
Conclusion
The synthesis of this compound from shrimp shell chitin is a robust multi-step process that transforms a low-value waste product into a high-performance biomaterial. The process involves a sequential chemical treatment of demineralization, deproteinization, deacetylation, and finally, carboxymethylation. The key to a successful synthesis lies in the careful control of reaction parameters such as reagent concentrations, temperature, and time, which directly influence the critical properties of the final product, particularly the degree of deacetylation and the degree of substitution. The resulting water-soluble this compound holds significant promise for advanced applications in drug development, regenerative medicine, and other scientific fields.
References
- 1. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Two-Step Separation of Chitin from Shrimp Shells Using Citric Acid and Deep Eutectic Solvents with the Assistance of Microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjemt.ausmt.ac.ir [cjemt.ausmt.ac.ir]
- 9. Extraction of Chitin From Shrimp Shell by Successive Two-Step Fermentation of Exiguobacterium profundum and Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extraction of Chitin From Shrimp Shell by Successive Two-Step Fermentation of Exiguobacterium profundum and Lactobacillus acidophilus [frontiersin.org]
- 11. Preparation and Characterization of Chitosan Obtained from Shells of Shrimp (Litopenaeus vannamei Boone) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan: Sources, Processing and Modification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion of Chitin to Defined Chitosan Oligomers: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Optimization of this compound synthesis using response surface methodology and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. CN106046200A - Preparation method of this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Mechanism of Carboxymethylation of Chitosan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan (B1678972), a natural polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and inherent antimicrobial properties. However, its application is often limited by its poor solubility at physiological pH. Carboxymethylation, a chemical modification that introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, effectively addresses this limitation, yielding carboxymethyl chitosan (CMC). This water-soluble derivative retains and often enhances the desirable properties of chitosan, making it a versatile biomaterial for applications ranging from drug delivery and tissue engineering to wound healing.[1][2][3] This in-depth technical guide elucidates the core mechanism of chitosan carboxymethylation, providing detailed experimental protocols and quantitative data to aid researchers in their development efforts.
Core Mechanism of Carboxymethylation
The carboxymethylation of chitosan is fundamentally an etherification reaction.[4] It involves the substitution of hydrogen atoms on the primary amino (-NH2) and hydroxyl (-OH) groups of the glucosamine (B1671600) units of chitosan with carboxymethyl groups.[5] This reaction is typically carried out in an alkaline medium using a carboxymethylating agent, most commonly monochloroacetic acid (MCA) or its sodium salt.[6][7]
The reaction proceeds in two main steps:
-
Alkalization (Activation): Chitosan is first treated with a strong base, typically sodium hydroxide (B78521) (NaOH). This step is crucial as it activates the reactive sites on the chitosan molecule. The NaOH deprotonates the amino and hydroxyl groups, forming highly reactive alkoxide and amino anions.[5][8] The concentration of NaOH is a critical parameter that significantly influences the degree of substitution (DS).[8][9]
-
Etherification: The activated chitosan is then reacted with monochloroacetic acid. The nucleophilic alkoxide and amino anions attack the electrophilic carbon atom of the chloromethyl group in MCA, leading to a nucleophilic substitution reaction. This results in the formation of an ether linkage and the introduction of the carboxymethyl group onto the chitosan backbone.[4]
The reaction can occur at the C-6 hydroxyl group, the C-3 hydroxyl group, and the C-2 amino group of the glucosamine unit.[5][10][11] The position of substitution is influenced by reaction conditions such as temperature and the concentration of reactants.[8] Generally, the reactivity of the sites follows the order: C-6 OH > C-2 NH2 > C-3 OH.[8] Depending on the reaction conditions, different derivatives can be obtained, including O-carboxymethyl chitosan (O-CMC), N-carboxymethyl chitosan (N-CMC), and N,O-carboxymethyl chitosan (N,O-CMC).[5][12]
Chemical Reaction
The overall chemical reaction for the carboxymethylation of chitosan with monochloroacetic acid in the presence of sodium hydroxide can be represented as follows:
Chitosan-(NH2, OH) + ClCH2COOH + NaOH → Chitosan-(NHCH2COONa, OCH2COONa) + NaCl + H2O
This reaction scheme illustrates the formation of both N- and O-carboxymethylated chitosan in its sodium salt form.[7]
Factors Influencing Carboxymethylation
Several factors critically influence the efficiency of the carboxymethylation reaction and the properties of the resulting CMC, primarily the degree of substitution (DS). The DS is a measure of the average number of carboxymethyl groups substituted per glucosamine monomer unit and is a key determinant of CMC's solubility and biological activity.[13]
| Factor | Effect on Carboxymethylation |
| NaOH Concentration | Higher concentrations generally lead to a higher degree of substitution by promoting the activation of chitosan's reactive groups.[7][8] |
| Monochloroacetic Acid (MCA) Concentration | Increasing the molar ratio of MCA to chitosan generally increases the DS, up to a certain point where the reaction may become limited by other factors.[10][14] |
| Reaction Temperature | Higher temperatures can increase the reaction rate and DS. However, excessively high temperatures can lead to the degradation of the polymer and side reactions.[7][15] |
| Reaction Time | A longer reaction time generally results in a higher DS, although the rate of substitution may decrease over time as the reactive sites are consumed.[10][14] |
| Solvent | The choice of solvent, typically an alcohol like isopropanol, affects the swelling of chitosan and the accessibility of its reactive sites.[7] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of N,O-carboxymethyl chitosan.
Materials:
-
Chitosan (degree of deacetylation > 80%)
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid (ClCH2COOH)
-
Isopropanol
-
Acetic acid
Procedure: [16]
-
Disperse 5 grams of chitosan in 100 mL of 20% (w/v) NaOH solution and stir for 15 minutes to allow for swelling and activation.
-
Add 15 grams of monochloroacetic acid dropwise to the reaction mixture while stirring continuously.
-
Maintain the reaction at 40 ± 2 °C for 2 hours with constant stirring.
-
Neutralize the reaction mixture with 10% acetic acid.
-
Precipitate the product by pouring the neutralized mixture into an excess of 70% methanol.
-
Filter the precipitated this compound using a G2 sintered funnel.
-
Wash the product thoroughly with methanol to remove unreacted reagents and byproducts.
-
Dry the final product in a vacuum oven at 55 °C for 8 hours.
Characterization Techniques
FTIR is used to confirm the introduction of carboxymethyl groups onto the chitosan backbone.
Sample Preparation: Prepare a KBr pellet of the dried CMC sample.
-
Look for the appearance of a strong absorption peak around 1600 cm⁻¹ and 1412 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO-), respectively.[16]
-
A broad peak in the region of 3200-3400 cm⁻¹ is attributed to the stretching vibrations of O-H and N-H bonds.[16]
-
The peak around 1074 cm⁻¹ is due to the C-O stretching of the secondary hydroxyl group.[16]
¹H NMR and ¹³C NMR are powerful techniques for determining the degree of substitution and the specific sites of carboxymethylation.
Sample Preparation: Dissolve the CMC sample in D₂O. For chitosan, a D₂O/DCl solution is typically required.[10]
-
In the ¹H NMR spectrum of N,O-CMC, chemical shifts around 4.4 ppm and 4.6 ppm can be assigned to the protons of the -CH₂-COO- group at the N-position (C2) and O-position (C6), respectively.[18]
-
The signals for mono- and di-substitution of the amino group appear in the range of 3.1 - 3.4 ppm.[10]
XRD is used to analyze the crystallinity of chitosan and CMC.
Analysis: [16]
-
Chitosan typically shows characteristic diffraction peaks indicating its crystalline structure.
-
This compound generally exhibits weaker and broader diffraction peaks, indicating a decrease in crystallinity due to the introduction of the bulky carboxymethyl groups.[16]
Data Presentation
| Parameter | Chitosan | This compound | Reference |
| Solubility | Insoluble in water and neutral pH | Soluble in water over a wide pH range | [1][3] |
| Degree of Substitution (DS) | N/A | 0.52 to 1.86 (variable with reaction conditions) | [10][14] |
| Crystallinity | Higher | Lower | [14][16] |
Visualization of Key Processes
Carboxymethylation Reaction Mechanism
References
- 1. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical applications of carboxymethyl chitosans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrogel formulations enhance the healing process in experimental partial-thickness (second-degree) burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. asianpubs.org [asianpubs.org]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Optimization of this compound synthesis using response surface methodology and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Deep Dive into Carboxymethyl Chitosan: Unraveling the Differences Between N- and O-Carboxymethyl Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chitosan (B1678972), a natural polysaccharide derived from chitin, has garnered significant attention in the biomedical field due to its biocompatibility, biodegradability, and low toxicity. However, its poor solubility in neutral or alkaline aqueous solutions has limited its widespread application. To overcome this, chemical modifications such as carboxymethylation are employed to enhance its solubility and functionality. This guide provides a comprehensive technical overview of two primary derivatives: N-carboxymethyl chitosan (N-CMC) and O-carboxymethyl chitosan (O-CMC), elucidating their fundamental differences in synthesis, structure, properties, and biological interactions.
Synthesis and Structural Distinctions
The site of carboxymethylation on the chitosan backbone dictates the resulting derivative and its subsequent properties. The substitution can occur at the primary amino group (-NH₂) on the C2 position, leading to N-carboxymethyl chitosan, or at the hydroxyl groups (-OH) on the C3 and C6 positions, resulting in O-carboxymethyl chitosan. Simultaneous substitution at both sites yields N,O-carboxymethyl chitosan (N,O-CMC).
Synthesis of N-Carboxymethyl Chitosan (N-CMC):
The synthesis of N-CMC typically involves the reaction of chitosan with glyoxylic acid in an aqueous solution, followed by a reduction step using a reducing agent like sodium cyanoborohydride. This method selectively targets the amino groups. An alternative route involves the direct alkylation of chitosan with monochloroacetic acid under neutral pH conditions.[1]
Synthesis of O-Carboxymethyl Chitosan (O-CMC):
O-CMC is predominantly synthesized by reacting chitosan with monochloroacetic acid in the presence of a strong base, such as sodium hydroxide (B78521), in an isopropanol (B130326)/water suspension at room temperature or lower. These conditions favor the substitution at the hydroxyl groups. It is important to note that at higher temperatures, the reaction can also lead to the formation of N-CMC and N,O-CMC.
Physicochemical Properties: A Comparative Analysis
The location of the carboxymethyl group significantly influences the physicochemical properties of the resulting polymer. These differences are critical for tailoring the material for specific applications.
| Property | N-Carboxymethyl Chitosan (N-CMC) | O-Carboxymethyl Chitosan (O-CMC) | References |
| Degree of Substitution (DS) | Typically ranges from 0.28 to 0.54, but can be controlled by reaction conditions. | Generally higher than N-CMC, can reach up to approximately 70% under optimized protocols. | [2][3] |
| Solubility | Soluble in water over a wide pH range.[4] | Soluble in aqueous solutions, with solubility dependent on the degree of substitution.[5] | [4][5] |
| Viscosity | Intrinsic viscosity is influenced by salt concentration, suggesting conformational changes in solution. | Generally exhibits high viscosity in aqueous solutions.[6] | [6][7] |
| Moisture Absorption & Retention | Exhibits lower moisture absorption and retention capabilities compared to O-CMC. | Possesses superior moisture absorption and retention properties. |
Biological Activities and Applications
Both N-CMC and O-CMC exhibit a range of biological activities that make them attractive for various biomedical applications, particularly in drug delivery and tissue engineering.
| Biological Activity | N-Carboxymethyl Chitosan (N-CMC) | O-Carboxymethyl Chitosan (O-CMC) | References |
| Antioxidant Activity | Possesses antioxidant properties, with scavenging activity against DPPH and superoxide (B77818) radicals. The activity can be influenced by the degree of substitution. | Also exhibits antioxidant activity.[5] | [3][5] |
| Antibacterial Activity | More effective bacteriostatic agent than chitosan. | Demonstrates antibacterial activity, which can be dependent on its molecular size. | |
| Biocompatibility | Generally considered biocompatible. | Exhibits good biocompatibility.[5] | [5] |
| Drug Delivery | Investigated for the delivery of various drugs. | Widely explored for creating nanoparticles, hydrogels, and films for drug delivery.[5] | [5] |
| Tissue Engineering | Used in the development of scaffolds for tissue regeneration. | A promising candidate for wound healing and tissue engineering applications.[5] | [5] |
Experimental Protocols
Synthesis of N,O-Carboxymethyl Chitosan
This protocol describes a general method for the synthesis of N,O-carboxymethyl chitosan, which can be adapted to favor N- or O-substitution by modifying reaction conditions as previously described.
Materials:
-
Chitosan
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid
-
Isopropanol
-
Distilled water
Procedure:
-
Suspend a known amount of chitosan in a 50% (w/v) sodium hydroxide solution and allow it to swell for 1 hour at room temperature.
-
For alkalization, keep the mixture at -20°C for 12 hours, then thaw at room temperature.
-
Suspend the alkali chitosan in isopropanol and stir for 30 minutes.
-
Dissolve monochloroacetic acid in isopropanol and add it dropwise to the chitosan suspension over 30 minutes while stirring at 50°C.
-
Continue the reaction for 12 hours at 50°C.
-
Decant the liquid and add methanol to the resulting slurry.
-
Neutralize the mixture with acetic acid and filter the product.
-
Wash the product with methanol and dry under vacuum.
Determination of the Degree of Substitution (DS) by Titrimetric Method
Procedure:
-
Accurately weigh a specific amount of the dried carboxymethyl chitosan sample.
-
Dissolve the sample in a known volume of a standardized HCl solution.
-
Titrate the excess HCl with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
The degree of substitution can be calculated using the following formula: DS = 161A / (mCM-CS - 58A), where A = VNaOH . CNaOH, VNaOH and CNaOH are the volume and molarity of the NaOH solution, respectively, and mCM-CS is the mass of the this compound sample.[8]
Antioxidant Activity Assay (DPPH Radical Scavenging Activity)
Procedure:
-
Prepare different concentrations of the this compound solution.
-
Mix the sample solution with a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The scavenging activity is calculated as a percentage of the decrease in absorbance compared to a control.
Antibacterial Activity Assay (Zone of Inhibition)
Procedure:
-
Prepare agar (B569324) plates inoculated with a specific bacterial strain (e.g., E. coli or S. aureus).
-
Prepare sterile paper discs impregnated with different concentrations of the this compound solution.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours.[9]
-
Measure the diameter of the clear zone of inhibition around the discs.
In Vitro Biocompatibility Assay (MTT Assay)
Procedure:
-
Seed a specific cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere.
-
Expose the cells to different concentrations of the this compound solution for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.[10]
Signaling Pathways and Cellular Interactions
This compound derivatives have been shown to interact with cells and modulate specific signaling pathways, which underpins their therapeutic potential.
JAK/STAT/SOCS Signaling Pathway: this compound has been observed to upregulate the expression of JAK1, STAT3, and SOCS3.[11] This activation is linked to the upregulation of the anti-inflammatory cytokine IL-10, suggesting a mechanism for its protective effects against inflammation.[11]
Caption: JAK/STAT/SOCS signaling pathway activation by this compound.
Wnt/β-catenin Signaling Pathway: Studies have indicated that carboxymethylated chitosan can activate the Wnt/β-catenin signaling pathway.[12] This activation promotes the proliferation of certain cell types, such as Schwann cells, and the synthesis of nerve growth factor (NGF), highlighting its potential in nerve regeneration.[12]
Caption: Wnt/β-catenin signaling pathway activation by Carboxymethylated Chitosan.
Cellular Uptake Workflow: The cellular uptake of this compound nanoparticles is a critical step for intracellular drug delivery. The process is often size- and charge-dependent and can occur through various endocytic pathways.
Caption: General workflow of cellular uptake of this compound nanoparticles.
Conclusion
N-carboxymethyl and O-carboxymethyl chitosan represent two distinct yet valuable derivatives of chitosan with enhanced solubility and a wide array of biological activities. The choice between N-CMC and O-CMC depends heavily on the desired physicochemical properties and the specific application. O-CMC, with its higher potential for substitution and superior moisture-retaining properties, may be more suitable for applications in cosmetics and as a superabsorbent. In contrast, the distinct biological interactions of N-CMC make it a compelling candidate for specific drug delivery and tissue engineering strategies. A thorough understanding of their differences, as outlined in this guide, is paramount for the rational design and successful implementation of chitosan-based biomaterials in advanced therapeutic and biomedical applications.
References
- 1. The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N, N,O and O-carboxymethyl chitosan derivatives of controllable substitution degrees and their utilization as electrospun scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-carboxymethyl chitosan in biomedicine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsi.org [ijpsi.org]
- 9. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. benchchem.com [benchchem.com]
- 11. Carboxymethyl-chitosan attenuates inducible nitric oxide synthase and promotes interleukin-10 production in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of carboxymethylated chitosan on the biosynthesis of NGF and activation of the Wnt/β-catenin signaling pathway in the proliferation of Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors Influencing the Degree of Substitution in Carboxymethyl Chitosan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical factors that influence the degree of substitution (DS) in carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan with significant applications in the pharmaceutical and biomedical fields. The DS, which represents the average number of carboxymethyl groups attached to each glucosamine (B1671600) unit in the chitosan backbone, is a crucial parameter that dictates the physicochemical and biological properties of CMCS, including its solubility, viscosity, and bioactivity. Understanding and controlling the DS is paramount for tailoring CMCS to specific applications, from drug delivery systems to tissue engineering scaffolds.
Core Factors Affecting the Degree of Substitution
The synthesis of CMCS typically involves the reaction of chitosan with a carboxymethylating agent, most commonly monochloroacetic acid (MCA), under alkaline conditions.[1] The efficiency of this reaction and the resulting DS are governed by a complex interplay of several experimental parameters.
Concentration of Sodium Hydroxide (B78521) (NaOH)
The concentration of the alkali, typically sodium hydroxide, is a primary determinant of the DS.[2] NaOH plays a dual role: it facilitates the swelling of the chitosan polymer, making the reactive sites more accessible, and it catalyzes the etherification reaction between the hydroxyl/amino groups of chitosan and MCA. Studies have shown that the DS generally increases with NaOH concentration up to an optimal point, often around 50% (w/v).[3] Beyond this concentration, the DS may decrease due to side reactions between NaOH and MCA, which reduces the availability of the carboxymethylating agent.[4][5] The concentration of NaOH also influences the site of substitution (N- vs. O-carboxymethylation).[2][6] Higher NaOH concentrations tend to favor the formation of N-carboxymethyl chitosan (N-CMC).[6]
Molar Ratio of Monochloroacetic Acid (MCA) to Chitosan
The molar ratio of the carboxymethylating agent to the anhydroglucosamine units of chitosan is another critical factor.[7][8] A higher molar ratio of MCA generally leads to a higher DS, as it increases the probability of reaction with the available hydroxyl and amino groups on the chitosan chain.[8][9] However, an excessive amount of MCA can lead to unwanted side reactions and may not be cost-effective. The optimal molar ratio is often determined empirically based on the desired DS and other reaction conditions.
Reaction Temperature
The reaction temperature significantly impacts the rate of the carboxymethylation reaction.[3][10] Generally, increasing the temperature accelerates the reaction and can lead to a higher DS within a shorter timeframe.[4][11] However, excessively high temperatures can promote the degradation of the chitosan polymer and increase the likelihood of side reactions, potentially leading to a lower quality product.[12] Optimal temperatures for CMCS synthesis are typically reported in the range of 40-60°C.[4][10][13]
Reaction Time
The duration of the reaction also plays a crucial role in determining the final DS.[3][7] As the reaction time increases, more carboxymethyl groups are incorporated into the chitosan backbone, leading to a higher DS.[8] The reaction typically follows a kinetic profile where the DS increases rapidly initially and then plateaus as the accessible reactive sites become saturated. The optimal reaction time is a balance between achieving the desired DS and ensuring process efficiency.
Chitosan Particle Size
The physical properties of the starting chitosan material, such as particle size, can influence the DS.[3] Smaller chitosan particle sizes provide a larger surface area for the reaction, which can lead to a more efficient conversion to CMCS and a higher DS.[3] This is attributed to improved accessibility of the reactants to the chitosan chains.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of different reaction parameters on the degree of substitution of carboxymethyl chitosan.
Table 1: Effect of NaOH Concentration on Degree of Substitution (DS)
| Chitosan Source | NaOH Concentration (%) | Temperature (°C) | Time (h) | Molar Ratio (MCA:Chitosan) | Degree of Substitution (DS) | Reference |
| Not Specified | 20 | 60 | 3 | 2.5 M MCA | - | [10] |
| Not Specified | 40 | 60 | 3 | 2.5 M MCA | - | [10] |
| Not Specified | 50 | 60 | 3 | 2.5 M MCA | Optimum Solubility | [10] |
| Not Specified | 60 | 60 | 3 | 2.5 M MCA | - | [10] |
| Not Specified | 70 | 60 | 3 | 2.5 M MCA | - | [10] |
| Not Specified | 20 | Not Specified | Not Specified | Not Specified | DS increased up to 40% | [4] |
| Not Specified | up to 50 (w/v) | Not Specified | Not Specified | Not Specified | DS Increased | [3] |
| Not Specified | above 60 (w/v) | Not Specified | Not Specified | Not Specified | DS Decreased | [3] |
Table 2: Effect of Reaction Temperature on Degree of Substitution (DS)
| Chitosan Source | Temperature (°C) | NaOH Concentration (%) | Time (h) | Molar Ratio (MCA:Chitosan) | Degree of Substitution (DS) | Reference |
| Squilla Chitin | 30 | 40 | 3 | Not Specified | 0.52 | [4] |
| Squilla Chitin | 45 | 40 | 3 | Not Specified | 0.69 | [4] |
| Squilla Chitin | 60 | 40 | 3 | Not Specified | 0.86 | [4] |
| Squilla Chitin | 90 | 40 | 3 | Not Specified | Gelatinous product | [4] |
| Not Specified | 30 | 50 | 3 | 2.5 M MCA | - | [10] |
| Not Specified | 45 | 50 | 3 | 2.5 M MCA | - | [10] |
| Not Specified | 60 | 50 | 3 | 2.5 M MCA | Optimum | [10] |
| Not Specified | 90 | 50 | 3 | 2.5 M MCA | - | [10] |
Table 3: Effect of Reaction Time on Degree of Substitution (DS)
| Chitosan Source | Time (h) | Temperature (°C) | NaOH Concentration (%) | Molar Ratio (MCA:Chitosan) | Degree of Substitution (DS) | Reference |
| Commercial | 3 | Room Temp | 40 | 1:4.3 | 0.52 | [8] |
| Commercial | 5 | Room Temp | 40 | 1:4.3 | - | [8] |
| Commercial | 7 | Room Temp | 40 | 1:4.3 | - | [8] |
| Commercial | 10 | Room Temp | 40 | 1:4.3 | - | [8] |
| Commercial | 7 | Room Temp | 40 | 1:8.6 | - | [8] |
| Commercial | 10 | Room Temp | 40 | 1:8.6 | 1.44 | [8] |
| Not Specified | 0.5 | 60 | 50 | 2.5 M MCA | - | [10] |
| Not Specified | 1 | 60 | 50 | 2.5 M MCA | - | [10] |
| Not Specified | 3 | 60 | 50 | 2.5 M MCA | Optimum | [10] |
| Not Specified | 6 | 60 | 50 | 2.5 M MCA | - | [10] |
| Not Specified | 12 | 60 | 50 | 2.5 M MCA | - | [10] |
Table 4: Effect of Molar Ratio (MCA:Chitosan) on Degree of Substitution (DS)
| Chitosan Source | Molar Ratio (MCA:Chitosan) | Temperature (°C) | Time (h) | NaOH Concentration (%) | Degree of Substitution (DS) | Reference |
| Commercial | 1:4.3 | Room Temp | 3-10 | 40 | 0.52 - (not specified) | [8] |
| Commercial | 1:8.6 | Room Temp | 7-10 | 40 | (not specified) - 1.44 | [8] |
| Not Specified | 1 M MCA | 60 | 3 | 50 | - | [10] |
| Not Specified | 2.5 M MCA | 60 | 3 | 50 | Optimum | [10] |
| Not Specified | 5 M MCA | 60 | 3 | 50 | - | [10] |
Experimental Protocols
Synthesis of this compound (Heterogeneous Method)
This protocol is a generalized procedure based on common methodologies found in the literature.[4][8][9][14]
Materials:
-
Chitosan powder
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid (MCA)
-
Methanol (B129727) or Ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Alkalization: Disperse a known amount of chitosan (e.g., 10 g) in a solvent such as isopropanol (e.g., 100 mL).[4] To this suspension, add a concentrated NaOH solution (e.g., 30 mL of 10 M NaOH) and stir the mixture at room temperature for a specified period (e.g., 1 hour) to allow for the swelling and activation of chitosan.[4]
-
Carboxymethylation: Prepare a solution of MCA in the same solvent (e.g., 13 g in 50 mL of isopropanol).[4] Add this solution dropwise to the alkali chitosan suspension over a period of about 30 minutes while maintaining the temperature.[4][15]
-
Reaction: Raise the temperature of the reaction mixture to the desired level (e.g., 60°C) and continue stirring for a set duration (e.g., 8 hours).[4]
-
Neutralization and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess alkali by adding glacial acetic acid until the pH reaches 7-8.[4]
-
Washing: Filter the solid product and wash it repeatedly with an aqueous alcohol solution (e.g., 70-80% methanol or ethanol) to remove unreacted reagents and by-products.[4][8][9]
-
Drying: Dry the purified this compound product at room temperature or in a vacuum oven at a moderate temperature (e.g., 55°C) to obtain the final product.[13]
Determination of the Degree of Substitution (DS) by Titration
The titrimetric method is a common and relatively simple technique for determining the DS of CMCS.[16]
Materials:
-
Dry this compound (CMCS) sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M or 0.1 M)
-
Distilled water
-
pH meter
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the dry CMCS sample (e.g., 0.1 g or 0.2 g) and dissolve it in a known volume of distilled water (e.g., 20 mL or 40 mL).[16][3]
-
Acidification: Add the standard HCl solution to the CMCS solution to lower the pH to less than 2.0.[16] This step ensures that all carboxymethyl groups are in their acidic (-COOH) form.
-
Titration: Titrate the acidified CMCS solution with the standard NaOH solution.[16] Record the volume of NaOH added and the corresponding pH value at regular intervals.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The curve will typically show two inflection points. The volume of NaOH consumed between these two inflection points corresponds to the amount of NaOH required to neutralize the carboxylic acid groups of the CMCS.
-
Calculation: The degree of substitution can be calculated using the following formula:
DS = (161 × A) / (m - 58 × A)
Where:
-
A = VNaOH × CNaOH
-
VNaOH is the volume of NaOH solution (in L) used between the two inflection points.
-
CNaOH is the molarity of the NaOH solution.
-
m is the mass of the dry CMCS sample (in g).
-
161 is the molecular weight of the glucosamine monomer unit.
-
58 is the molecular weight of the carboxymethyl group (-CH2COO-).
-
Visualizations
Logical Relationship of Factors Affecting DS
Caption: Key parameters influencing the Degree of Substitution (DS).
Experimental Workflow for CMCS Synthesis
Caption: General workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Optimization of this compound synthesis using response surface methodology and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. redalyc.org [redalyc.org]
- 10. journalijar.com [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. japsonline.com [japsonline.com]
- 16. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
The Pivotal Role of Sodium Hydroxide Concentration in Carboxymethyl Chitosan Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical function of sodium hydroxide (B78521) (NaOH) concentration in the synthesis of carboxymethyl chitosan (B1678972) (CMCS), a versatile biopolymer with significant applications in the pharmaceutical and biomedical fields. Understanding and controlling the concentration of NaOH is paramount for tailoring the physicochemical properties and, consequently, the functional performance of CMCS.
Introduction: The Significance of Carboxymethyl Chitosan
Chitosan, a natural polysaccharide derived from chitin, possesses numerous advantageous properties, including biocompatibility, biodegradability, and non-toxicity. However, its application is often limited by its poor solubility in water and neutral pH solutions. Carboxymethylation is a key chemical modification that introduces carboxymethyl groups (-CH2COOH) onto the chitosan backbone, transforming it into a water-soluble derivative, this compound (CMCS). This enhanced solubility, along with its pH-responsive nature and mucoadhesive properties, makes CMCS an invaluable excipient in drug delivery systems, a scaffold in tissue engineering, and a component in various other biomedical applications.
The synthesis of CMCS is a base-catalyzed etherification reaction, typically employing monochloroacetic acid (MCA) as the carboxymethylating agent in the presence of a strong base, most commonly sodium hydroxide. The concentration of NaOH is a pivotal parameter that profoundly influences the reaction's efficiency and the final characteristics of the synthesized CMCS.
The Multifaceted Role of Sodium Hydroxide
Sodium hydroxide plays a crucial and multifaceted role in the carboxymethylation of chitosan. Its primary functions include:
-
Activation of Chitosan: NaOH is essential for the activation of the hydroxyl and amino groups on the chitosan backbone. In a highly alkaline environment, the hydroxyl groups are deprotonated to form highly reactive alkoxide ions. These alkoxides are potent nucleophiles that readily attack the electrophilic carbon of the chloroacetyl group in monochloroacetic acid, leading to the formation of the ether linkage.
-
Swelling of the Chitosan Matrix: Chitosan has a rigid, semi-crystalline structure. The concentrated NaOH solution disrupts the extensive intermolecular and intramolecular hydrogen bonds within the chitosan polymer chains. This leads to the swelling of the chitosan particles, making the reactive sites more accessible to the carboxymethylating agent and thereby facilitating a more efficient and uniform reaction.
-
Neutralization of the Carboxymethylating Agent: Sodium hydroxide neutralizes the monochloroacetic acid, forming sodium monochloroacetate. This in-situ formation of the salt is a key step in the reaction mechanism.
-
Catalyst for the Etherification Reaction: The overall reaction is a Williamson ether synthesis, which is catalyzed by the strong base. The hydroxide ions maintain the alkaline conditions necessary for the deprotonation of chitosan's reactive groups.
Impact of NaOH Concentration on this compound Properties
The concentration of sodium hydroxide is a critical determinant of the key properties of the resulting this compound.
Degree of Substitution (DS)
The degree of substitution is a measure of the average number of carboxymethyl groups attached to each glucosamine (B1671600) unit in the chitosan chain. It is one of the most important parameters as it directly influences the solubility, viscosity, and biological activity of CMCS.
Generally, as the concentration of NaOH increases, the DS of CMCS also increases up to an optimal concentration. This is because a higher concentration of NaOH leads to greater swelling of the chitosan and more effective activation of the hydroxyl and amino groups, thus promoting the carboxymethylation reaction. However, excessively high concentrations of NaOH can have a detrimental effect on the DS. This is attributed to a side reaction where NaOH reacts with monochloroacetic acid, reducing the availability of the etherifying agent for the primary reaction with chitosan.[1]
Table 1: Effect of NaOH Concentration on the Degree of Substitution (DS) of this compound
| NaOH Concentration (% w/v) | Molar Ratio (NaOH/Chitosan) | Degree of Substitution (DS) | Reference |
| 20 | - | Increased from 20 to 40% | [1] |
| 30 | - | Increased DS and solubility | [2] |
| 40 | - | 0.86 | [3] |
| 40 | - | Highest solubility | [4][5] |
| 50 | - | Optimum for carboxymethylation | [1][6] |
| 60 | - | Ideal for CMCS production | [7] |
| >60 | - | Reduced carboxymethylation | [1] |
Note: The specific DS values can vary depending on other reaction parameters such as temperature, reaction time, and the ratio of monochloroacetic acid to chitosan.
Site of Substitution: N- vs. O-Carboxymethylation
The carboxymethylation of chitosan can occur at the hydroxyl groups (O-carboxymethylation) at the C3 and C6 positions and at the amino group (N-carboxymethylation) at the C2 position. The concentration of NaOH plays a significant role in determining the site of substitution.
At lower NaOH concentrations, the more acidic hydroxyl groups are preferentially deprotonated, leading primarily to O-carboxymethylation. As the NaOH concentration increases, the basicity of the medium becomes sufficient to deprotonate the less acidic amino groups, resulting in a mixture of N- and O-carboxymethylation. At very high NaOH concentrations, N-carboxymethylation becomes more prominent.[8]
Table 2: Influence of NaOH Concentration on the Site of Carboxymethylation
| NaOH Concentration (M) | Predominant Substitution Site | Resulting Product | Reference |
| 1.5 | OH group | O-CMC | [8] |
| 3.0 - 4.5 | Both OH and NH2 groups | N,O-CMC | [8] |
| 6.0 - 7.5 | NH2 group | N-CMC | [8] |
Physicochemical Properties
The NaOH concentration, by influencing the DS and the site of substitution, indirectly affects various physicochemical properties of CMCS:
-
Solubility: Higher DS values generally lead to improved water solubility over a wider pH range.
-
Viscosity: The viscosity of CMCS solutions is influenced by the molecular weight and the DS. High concentrations of NaOH can lead to some depolymerization of the chitosan chain, which would decrease the viscosity of the final product.
-
Crystallinity: The introduction of carboxymethyl groups disrupts the crystalline structure of chitosan, leading to a more amorphous polymer. The extent of this disruption is related to the DS.
Experimental Protocols
The following section outlines a general experimental protocol for the synthesis of this compound, with an emphasis on the preparation of the alkali chitosan, the carboxymethylation reaction, and the purification of the final product.
Materials
-
Chitosan (degree of deacetylation > 80%)
-
Sodium hydroxide (NaOH) pellets
-
Monochloroacetic acid (MCA)
-
Hydrochloric acid (HCl)
-
Distilled water
Preparation of Alkali Chitosan
-
Disperse a known amount of chitosan powder in isopropanol in a reaction vessel equipped with a mechanical stirrer.
-
Prepare an aqueous solution of NaOH at the desired concentration (e.g., 20%, 40%, 50%, 60% w/v).
-
Slowly add the NaOH solution to the chitosan suspension while stirring continuously.
-
Allow the mixture to stir at a specific temperature (e.g., room temperature or 50°C) for a defined period (e.g., 1-2 hours) to ensure complete swelling and alkalization of the chitosan. This forms the "alkali chitosan."
Carboxymethylation Reaction
-
Dissolve a calculated amount of monochloroacetic acid in isopropanol.
-
Add the MCA solution dropwise to the alkali chitosan suspension over a period of 30-60 minutes, while maintaining the reaction temperature.
-
Continue the reaction with constant stirring for a specified duration (e.g., 3-12 hours) at the chosen temperature (e.g., 50-60°C).
Purification of this compound
-
Terminate the reaction by adding an excess of 70-80% ethanol to the reaction mixture. This will precipitate the crude this compound.
-
Filter the precipitate and wash it repeatedly with ethanol to remove unreacted reagents and by-products such as sodium chloride.
-
Neutralize the product by suspending it in ethanol and adding a few drops of hydrochloric acid until the pH is approximately 7.
-
Filter the neutralized CMCS and wash it again with absolute ethanol.
-
Dry the final product in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the base-catalyzed carboxymethylation of chitosan.
Caption: Reaction mechanism of this compound synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for CMCS synthesis.
Conclusion
The concentration of sodium hydroxide is a paramount process parameter in the synthesis of this compound. It directly governs the degree of substitution and the site of carboxymethylation, which in turn dictate the physicochemical properties and functionality of the final product. A thorough understanding and precise control of the NaOH concentration are, therefore, indispensable for researchers and drug development professionals seeking to synthesize CMCS with tailored properties for specific applications. By optimizing the NaOH concentration in conjunction with other reaction parameters, it is possible to produce high-quality CMCS that meets the stringent requirements of the pharmaceutical and biomedical industries.
References
- 1. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. establish-fp7.eu [establish-fp7.eu]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels [mdpi.com]
- 8. scispace.com [scispace.com]
Determining the Molecular Weight of Carboxymethyl Chitosan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods employed for the determination of the molecular weight of carboxymethyl chitosan (B1678972) (CMCS), a critical parameter influencing its physicochemical and biological properties in research, pharmaceutical, and biomedical applications. The document details the principles and experimental protocols for the most common techniques, presents quantitative data in a structured format, and includes visual workflows to elucidate the experimental processes.
Introduction
Carboxymethyl chitosan (CMCS) is a water-soluble derivative of chitosan, a natural polysaccharide derived from the deacetylation of chitin. The molecular weight of CMCS is a fundamental characteristic that significantly impacts its properties, including viscosity, solubility, biodegradability, and biological activity, such as drug delivery capabilities and tissue engineering applications.[1][2] Accurate determination of molecular weight is therefore essential for the characterization, quality control, and effective application of CMCS. This guide explores the core analytical techniques for this purpose.
Core Methodologies for Molecular Weight Determination
Several methods are utilized to determine the molecular weight of polymers like CMCS, each providing different types of molecular weight averages (e.g., number average, Mₙ; weight average, Mₙ; viscosity average, Mᵥ). The most prevalent techniques include viscometry, size-exclusion chromatography (SEC) or gel permeation chromatography (GPC), and light scattering.[3][4]
Viscometry
Viscometry is a classical and cost-effective method used to determine the viscosity-average molecular weight (Mᵥ) of polymers.[5][6] This technique measures the viscosity of a polymer solution, which is dependent on the concentration and molecular weight of the polymer.[7] The intrinsic viscosity [η] of the polymer solution is determined and then related to the molecular weight through the Mark-Houwink-Sakurada equation:
[η] = K * Mᵥα
where K and α are the Mark-Houwink constants, which are specific to the polymer, solvent, and temperature.[2]
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[8][9] This method separates molecules based on their hydrodynamic volume in solution.[10] Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time.[11] By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.[12]
Light Scattering
Light scattering techniques, such as Static Light Scattering (SLS) and Dynamic Light Scattering (DLS), are absolute methods for determining the weight-average molecular weight (Mₙ) of polymers without the need for calibration with standards.[8][13]
-
Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light from a polymer solution at various angles. The intensity of the scattered light is proportional to the polymer's molecular weight and concentration.[13]
-
Dynamic Light Scattering (DLS): Measures the fluctuations in the intensity of scattered light due to the Brownian motion of the polymer molecules in solution. This information can be used to determine the hydrodynamic radius of the molecules, and subsequently, an estimation of the molecular weight.[8]
Data Presentation
The following tables summarize key quantitative data for the determination of the molecular weight of this compound and related chitosan compounds.
Table 1: Mark-Houwink Constants for Chitosan and Derivatives
| Polymer | Solvent System | Temperature (°C) | K (mL/g) | α | Reference |
| Carboxymethyl Chitin | 0.1 M NaCl | 30 | 7.92 x 10⁻⁴ | 1.0 | [14] |
| Chitosan | 0.1 M Acetic Acid / 0.2 M NaCl | 25 | - | - | [15] |
| Chitosan | 0.2 M Acetic Acid / 0.15 M Ammonium Acetate (pH 4.5) | 25 | - | - | [16] |
| Chitosan | 0.3 M Acetic Acid / 0.2 M Sodium Acetate | 25 | - | - | [16] |
| Chitosan | 0.01 M HCl / 0.19 M NaCl | - | 5.48 x 10⁻⁴ | 0.715 | [17] |
| Chitosan | 0.30 M HCl | - | 2.04 x 10⁻³ | 0.521 | [17] |
Note: Specific K and α values for this compound can vary depending on the degree of substitution and the specific solvent conditions.
Table 2: Typical Molecular Weight Ranges of Chitosan and this compound
| Polymer | Molecular Weight Range (kDa) | Method of Determination | Reference |
| Carboxymethyl Chitin | 2.6 - 248 | GPC-LLS | [14] |
| Chitosan | 100 - 800 | - | [2] |
| Low MW Chitosan | 50 - 190 | - | [1] |
| Medium MW Chitosan | 210 - 300 | - | [1] |
| High MW Chitosan | 310 - 375 | - | [1] |
| Chitosan | 7.7 - 477 | Viscometry | [5][6] |
| Chitosan | 199 - 2,788 | Static Light Scattering | [17] |
| Chitosan | 106.1 - 485.0 | Mass Spectrometry (for DD determination) | [18] |
Experimental Protocols
Viscometry
Objective: To determine the viscosity-average molecular weight (Mᵥ) of CMCS.
Materials:
-
This compound (CMCS)
-
Volumetric flasks, pipettes, stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of CMCS by accurately weighing the polymer and dissolving it in the chosen solvent.
-
Prepare a series of dilutions of the stock solution to obtain at least four different concentrations.
-
-
Viscosity Measurement:
-
Equilibrate the viscometer and the polymer solutions in the constant temperature water bath.
-
Measure the flow time of the pure solvent (t₀) and each of the polymer solutions (t).
-
-
Data Analysis:
-
Calculate the relative viscosity (ηᵣ = t/t₀) and specific viscosity (ηₛₚ = ηᵣ - 1).
-
Determine the reduced viscosity (ηᵣₑᏧ = ηₛₚ/c) and the inherent viscosity (ηᵢₙₕ = ln(ηᵣ)/c), where c is the concentration.
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate the linear plots to zero concentration to obtain the intrinsic viscosity [η].
-
Calculate the viscosity-average molecular weight (Mᵥ) using the Mark-Houwink equation with appropriate K and α values.[2]
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution (Mₙ, Mₙ, and Polydispersity Index - PDI) of CMCS.
Materials and Instrumentation:
-
GPC/SEC system equipped with a pump, injector, column oven, and a detector (typically a refractive index (RI) detector).[11][14]
-
SEC columns suitable for the expected molecular weight range of CMCS (e.g., TSK G6000PWXL, TSK G3000PWXL).[14]
-
Mobile phase (e.g., 0.1 M NaCl aqueous solution).[14]
-
Polymer standards for calibration (e.g., Pullulan standards).[14]
-
Syringe filters (e.g., 0.45 µm).[14]
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase and filter it to remove any particulate matter.
-
Dissolve the CMCS sample in the mobile phase at a known concentration.
-
Filter the sample solution through a syringe filter before injection.[14]
-
-
Instrument Setup and Calibration:
-
Set up the GPC/SEC system with the appropriate column and mobile phase.
-
Set the flow rate (e.g., 0.8 - 1.0 mL/min) and column temperature (e.g., 30°C).[14]
-
Inject a series of polymer standards of known molecular weights to generate a calibration curve of log(MW) versus elution volume.
-
-
Sample Analysis:
-
Inject the prepared CMCS sample into the system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight at each point of the sample's chromatogram.
-
Calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Static Light Scattering (SLS)
Objective: To determine the absolute weight-average molecular weight (Mₙ) of CMCS.
Materials and Instrumentation:
-
Light scattering photometer (e.g., DAWN-DSP multi-angle laser photometer).[14]
-
Refractive index detector.
-
Solvent (e.g., 0.1 M NaCl aqueous solution).[14]
-
Syringe filters (e.g., 0.45 µm).[14]
Procedure:
-
Sample Preparation:
-
Prepare a series of CMCS solutions at different known concentrations in the chosen solvent.
-
Filter all solutions meticulously through a syringe filter to remove dust and other particulates that can interfere with the measurement.[14]
-
-
Instrument Setup:
-
Set up the light scattering instrument and allow it to stabilize.
-
Determine the refractive index increment (dn/dc) of the CMCS in the specific solvent, as this is a critical parameter for molecular weight calculation.
-
-
Measurement:
-
Introduce the solvent and then the sample solutions into the measurement cell.
-
Measure the intensity of the scattered light at multiple angles for each concentration.
-
-
Data Analysis:
-
Use the Zimm plot method to analyze the data. This involves plotting Kc/R(θ) against sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k' is a constant.
-
Extrapolate the data to both zero angle and zero concentration. The intercept on the y-axis is equal to 1/Mₙ.[8]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the key molecular weight determination techniques.
Caption: Workflow for determining viscosity-average molecular weight using viscometry.
Caption: Workflow for molecular weight distribution analysis by GPC/SEC.
Caption: Workflow for absolute molecular weight determination using Static Light Scattering.
Conclusion
The determination of the molecular weight of this compound is a critical step in its characterization for various applications. This guide has provided an in-depth overview of the primary analytical techniques: viscometry, size-exclusion chromatography, and light scattering. The choice of method depends on the specific information required (average molecular weight vs. distribution), available instrumentation, and the desired accuracy. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize the molecular weight of their CMCS samples, ensuring consistency and efficacy in their research and product development endeavors.
References
- 1. Antioxidant and Moisturizing Properties of this compound with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimate Chitosan Molecular Weight Based-On Viscosity [chitolytic.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What Are the Methods for Determining the Molecular Weight Distribution of Polymers | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Determination of molecular-weight distribution of chitosan by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of a mass spectrometry method for the characterization of a series of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
The Solubility of Carboxymethyl Chitosan: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of carboxymethyl chitosan (B1678972) (CMCS) in both aqueous and organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key data on the solubility of CMCS, outlines detailed experimental protocols for its determination, and visualizes relevant biological pathways and experimental workflows. Carboxymethyl chitosan, a derivative of the natural biopolymer chitosan, offers significantly enhanced solubility in aqueous solutions, a critical property for its wide-ranging applications in the pharmaceutical and biomedical fields.[1][2]
Understanding the Solubility of this compound
Chitosan, a linear polysaccharide derived from chitin, is well-known for its biocompatibility, biodegradability, and antimicrobial properties. However, its application is often limited by its poor solubility in water and neutral or alkaline solutions; it is typically only soluble in acidic conditions (pH < 6.5).[3][4] Carboxymethylation, the process of introducing carboxymethyl groups (-CH2COOH) onto the chitosan backbone, dramatically improves its solubility in a wider pH range, including neutral and alkaline conditions.[4][5][6] This enhanced solubility is attributed to the increased polarity and the disruption of the crystalline structure of chitosan.[7]
The solubility of CMCS is influenced by several factors, most notably the degree of substitution (DS), pH, and the molecular weight of the polymer. A higher degree of substitution generally leads to greater water solubility.[5][7]
Aqueous Solubility
This compound is readily soluble in water, a significant advantage over its parent polymer, chitosan.[4][5][8] Its solubility is pH-dependent, generally exhibiting good solubility in neutral and alkaline aqueous solutions.[5] However, near its isoelectric point, which is around pH 5.5, the solubility of CMCS can decrease due to the formation of intermolecular and intramolecular ionic linkages between the protonated amino groups and the deprotonated carboxyl groups.[9]
Organic Solvent Solubility
In contrast to its excellent aqueous solubility, this compound is generally insoluble in most common organic solvents. This includes alcohols such as ethanol (B145695) and methanol, as well as acetone (B3395972) and chloroform.[3] However, some modified forms of CMCS, such as octadecyl quaternized CMCS, have shown improved solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative data on the solubility of this compound in various solvents. It is important to note that specific solubility values can vary depending on the characteristics of the CMCS, such as its molecular weight and degree of substitution, as well as the precise experimental conditions.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent System | pH | Temperature (°C) | Degree of Substitution (DS) | Solubility | Reference |
| 1% (v/v) Acetic Acid | Acidic | 80 | Not Specified | Up to 63.78 mg/mL | [10] |
| Water | Neutral | Room Temperature | > 0.6 | Easily Soluble | |
| Water | Neutral to Alkaline | Not Specified | Not Specified | Water Soluble | [5] |
| Aqueous Solution | 6 | Room Temperature | Not Specified | Aggregation and nanoparticle formation | [9] |
| Aqueous Solution | 7-10 | Room Temperature | Not Specified | Soluble | [9] |
| Physiological Buffer (0.1% NaCl) | Neutral | 37 | Not Specified | Film loses 78.56% of its mass after 48 hours | [6] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Ethanol | Room Temperature | Insoluble | [3] |
| Methanol | Room Temperature | Insoluble | [3] |
| Acetone | Room Temperature | Insoluble | [3] |
| Isopropyl Alcohol | Room Temperature | Insoluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Generally Insoluble (some modified forms are soluble) | |
| Dimethylformamide (DMF) | Room Temperature | Generally Insoluble (some modified forms are soluble) | |
| Tetrahydrofuran (THF) | Room Temperature | Generally Insoluble (some modified forms are soluble) | |
| Chloroform | Room Temperature | Generally Insoluble |
Experimental Protocols
This section provides a detailed methodology for determining the solubility of this compound.
Protocol for Determining Aqueous Solubility of this compound
This protocol is adapted from general methods for polymer solubility determination.[11]
Objective: To quantitatively determine the solubility of a given this compound sample in an aqueous buffer of a specific pH.
Materials:
-
This compound (CMCS) powder
-
Aqueous buffer solution of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4)
-
Distilled or deionized water
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Spectrophotometer or gravimetric analysis equipment (drying oven, desiccator)
-
Volumetric flasks and pipettes
-
Filter paper or syringe filters (0.45 µm)
Procedure:
-
Preparation of CMCS Stock Solution (if necessary for standard curve):
-
Accurately weigh a small amount of CMCS and dissolve it in a known volume of the aqueous buffer to create a stock solution of known concentration. Gentle heating and stirring may be required to facilitate dissolution.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of CMCS powder to a known volume of the aqueous buffer in a flask. The amount of CMCS should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
Stir the mixture vigorously using a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, stop stirring and allow the undissolved CMCS to settle.
-
Separate the saturated solution from the undissolved solid by either:
-
Centrifugation: Centrifuge the suspension at a high speed (e.g., 5000 rpm) for a sufficient time (e.g., 15-20 minutes) to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any suspended particles.
-
-
-
Quantification of Dissolved CMCS:
-
Gravimetric Method:
-
Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.
-
Evaporate the solvent completely in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved CMCS.
-
Calculate the solubility in g/L or mg/mL.
-
-
Spectrophotometric Method (if a suitable assay is available):
-
If a colorimetric assay for chitosan or its derivatives is available, use it to determine the concentration of CMCS in the supernatant. This will require the creation of a standard curve using solutions of known CMCS concentrations.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements, along with the standard deviation. Specify the exact conditions of the measurement, including the type of CMCS (molecular weight, DS), the solvent (and its pH), and the temperature.
-
Visualizing Biological Interactions and Workflows
This compound is not only a versatile biomaterial but also interacts with biological systems at a cellular level. One notable interaction is its ability to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Wnt/β-catenin Signaling Pathway Activated by this compound
The following diagram illustrates the key steps in the Wnt/β-catenin signaling pathway initiated by the interaction of this compound with the cell surface, leading to the promotion of Schwann cell proliferation and Nerve Growth Factor (NGF) synthesis.[12]
Caption: Wnt/β-catenin signaling activated by CMCS.
Experimental Workflow for Investigating the Effect of this compound on Schwann Cell Proliferation
The following diagram outlines a typical experimental workflow to investigate the effects of CMCS on Schwann cell proliferation, building upon the understanding of the Wnt/β-catenin pathway.
Caption: Workflow for studying CMCS effects on Schwann cells.
Conclusion
This compound stands out as a highly valuable chitosan derivative, primarily due to its enhanced solubility in aqueous media across a broad pH range. This property, coupled with its inherent biocompatibility and biodegradability, makes it an attractive polymer for a multitude of applications in drug delivery, tissue engineering, and other biomedical fields. Understanding the factors that govern its solubility and having standardized protocols for its characterization are essential for the continued development and application of this promising biomaterial. The interaction of CMCS with cellular signaling pathways, such as the Wnt/β-catenin pathway, further underscores its potential for bioactive applications. This technical guide provides a foundational resource for researchers and professionals working with or considering the use of this compound.
References
- 1. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of this compound for Intestinal Delivery of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Effect of carboxymethylated chitosan on the biosynthesis of NGF and activation of the Wnt/β-catenin signaling pathway in the proliferation of Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Carboxymethyl Chitosan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl chitosan (B1678972) (CMCS) is a chemically modified derivative of chitosan, a natural polysaccharide derived from the deacetylation of chitin.[1][2][3][4] The introduction of carboxymethyl groups (-CH2-COOH) onto the chitosan backbone significantly enhances its water solubility over a wide pH range, overcoming a major limitation of unmodified chitosan which is only soluble in acidic solutions.[3][4][5] This improved solubility, coupled with the inherent biocompatibility, biodegradability, and low toxicity of chitosan, has positioned CMCS and its derivatives as highly promising biomaterials for a diverse range of applications in drug delivery, tissue engineering, and regenerative medicine.[1][3][4][5]
This technical guide provides an in-depth overview of the core physicochemical properties of carboxymethyl chitosan derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative data, and insights into the molecular interactions of these versatile polymers.
Physicochemical Properties of this compound Derivatives
The therapeutic efficacy and performance of CMCS-based biomaterials are intrinsically linked to their physicochemical characteristics. Key properties such as molecular weight, degree of substitution, solubility, viscosity, and thermal stability dictate their behavior in biological systems and their suitability for specific applications.
Data Summary
The following tables summarize the key quantitative data related to the physicochemical properties of various this compound derivatives as reported in the literature.
| Property | Chitosan (Parent Polymer) | CMCS Derivative 1 | CMCS Derivative 2 | CMCS Derivative 3 | Reference |
| Molecular Weight (kDa) | 100 - 300 | 580 | 380 | 702 | [6][7] |
| Degree of Substitution (DS) | N/A | 0.52 - 1.44 | 0.8 - 1.2 | > 1.5 | [8] |
| Solubility | Insoluble at pH > 6.5 | Soluble in a wide pH range | Soluble in a wide pH range | Highly water-soluble | [3][4] |
| Viscosity (mPa·s) | Varies with MW and solvent | High | Moderate | Low | [1] |
| Thermal Decomposition Onset (°C) | ~251.5 | ~189.9 (DS 53.4%) | ~169.5 (DS 62.0%) | ~166 (DS 72.5%) | [9] |
Note: The properties of CMCS derivatives can vary significantly depending on the starting chitosan material, the synthesis conditions, and the resulting degree of substitution and molecular weight.
Experimental Protocols
Accurate and reproducible characterization of CMCS derivatives is crucial for both research and development. This section provides detailed methodologies for key experiments used to determine the fundamental physicochemical properties of these polymers.
Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
Objective: To determine the average molecular weight and molecular weight distribution of CMCS derivatives.
Methodology:
-
System Preparation: A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector is used. The column set, for instance, two PL aquagel-OH MIXED-H 8 µm columns, should be selected based on the expected molecular weight range of the polymer.[10][11]
-
Mobile Phase Preparation: A suitable mobile phase, such as a 0.4 M sodium acetate (B1210297) buffer (pH 4.5) or 0.5 M sodium nitrate (B79036) buffer, is prepared and degassed.[10][11]
-
Standard Preparation: A series of polymer standards with known molecular weights (e.g., pullulan standards) are dissolved in the mobile phase to create a calibration curve.[11]
-
Sample Preparation: A known concentration of the CMCS sample is dissolved in the mobile phase. The solution may need to be left overnight to ensure complete dissolution and then filtered through a 0.45 µm filter.[11]
-
Chromatographic Conditions:
-
Injection Volume: 100 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[10]
-
-
Data Analysis: The elution profile of the CMCS sample is compared to the calibration curve generated from the standards to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).[11]
Determination of Degree of Substitution (DS) by Titration
Objective: To quantify the average number of carboxymethyl groups substituted per glucosamine (B1671600) unit in the chitosan backbone.
Methodology:
-
Conversion to H-form: A known weight (e.g., 0.5 g) of the Na-form CMCS is suspended in 80% ethanol (B145695) (100 mL). To this suspension, 10 mL of 37% hydrochloric acid is added. The mixture is stirred for 30 minutes, and the resulting precipitate (H-form CMCS) is filtered and washed with 70-90% ethanol.[12]
-
Dispersion: The dried H-form CMCS is dispersed in 100 mL of distilled water.
-
Titration: A known volume (e.g., 25 mL) of a standardized sodium hydroxide (B78521) (NaOH) solution (0.3 M) is added to the CMCS dispersion. The mixture is stirred at 40 °C for 15 minutes.
-
Back-Titration: Three drops of phenolphthalein (B1677637) indicator are added, and the excess NaOH is titrated with a standardized hydrochloric acid (HCl) solution (0.3 M) until the pink color disappears.[12]
-
Calculation: The degree of substitution is calculated based on the amount of NaOH that reacted with the carboxylic acid groups of the CMCS.[12]
Determination of Viscosity using an Ubbelohde Viscometer
Objective: To measure the intrinsic viscosity of CMCS solutions, which is related to the polymer's molecular weight.
Methodology:
-
Solvent Preparation: A suitable solvent, such as a 0.2 M acetic acid/0.15 M ammonium (B1175870) acetate buffer (pH 4.5), is prepared.[6]
-
Solution Preparation: A stock solution of CMCS is prepared by dissolving a precisely weighed amount of the polymer in the solvent. A series of dilutions are then made from this stock solution.
-
Viscometer Setup: A clean and dry Ubbelohde viscometer is placed in a constant temperature water bath set to 25 ± 0.1 °C.[6][13]
-
Measurement:
-
The viscometer is filled with the sample solution.[13]
-
The solution is drawn up into the measuring bulb.[13]
-
The time it takes for the solution to flow between the two marked points on the capillary is measured. This is repeated at least three times for each concentration, and the average flow time is calculated.[13]
-
The flow time of the pure solvent is also measured.
-
-
Data Analysis: The relative viscosity, specific viscosity, and reduced viscosity are calculated from the flow times. The intrinsic viscosity is determined by extrapolating the reduced viscosity to zero concentration.[6]
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition behavior of CMCS derivatives.
Methodology:
-
Instrument Setup: A thermogravimetric analyzer is used for the analysis.
-
Sample Preparation: A small amount of the dried CMCS sample (typically 5-10 mg) is placed in the TGA sample pan.
-
Analysis Conditions:
-
Heating Rate: A constant heating rate, for example, 5 °C/min or 10 °C/min, is applied.[9][10]
-
Temperature Range: The sample is heated over a wide temperature range, for instance, from 25 °C to 800 °C.[10]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or argon, to prevent oxidative degradation.[9]
-
-
Data Analysis: The TGA curve, which plots the sample weight as a function of temperature, is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the final residual weight.[14]
Signaling Pathways and Biological Interactions
The biological activity of this compound derivatives is often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is critical for designing effective drug delivery systems and tissue engineering scaffolds.
Anti-inflammatory Effects via the JAK/STAT/SOCS Pathway
In the context of osteoarthritis, this compound has been shown to exert anti-inflammatory effects by modulating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressor of cytokine signaling (SOCS) pathway in chondrocytes.[2] CMCS can upregulate the anti-inflammatory cytokine IL-10, which in turn activates the JAK/STAT signaling cascade, leading to the expression of SOCS3. SOCS3 then acts as a negative feedback regulator, inhibiting the inflammatory response by suppressing the expression of inducible nitric oxide synthase (iNOS).[2]
Caption: CMCS-mediated anti-inflammatory signaling cascade.
Bone Regeneration via the FAK-Wnt Pathway
In bone tissue engineering, this compound-alginate composites have been demonstrated to enhance bone repair by activating the Focal Adhesion Kinase (FAK)-Wnt signaling pathway.[4] The CMCS-based material promotes the adhesion and proliferation of osteoblasts. This cellular interaction leads to the activation of FAK, which in turn modulates the Wnt/β-catenin signaling pathway, a critical regulator of osteogenic differentiation and bone formation.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Carboxymethyl-chitosan attenuates inducible nitric oxide synthase and promotes interleukin-10 production in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofunctional this compound Hydrogel Incorporating Hyaluronic Acid and RGD Peptides for Accelerated Wound Repair [mdpi.com]
- 4. This compound-alginate enhances bone repair effects of magnesium phosphate bone cement by activating the FAK-Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitosan-Based Biomaterials for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsi.org [ijpsi.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 14. ijmert.org [ijmert.org]
A Deep Dive into the Thermal Stability and Degradation Profile of Carboxymethyl Chitosan
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan, has garnered significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and versatile physicochemical properties. A critical aspect of its utility, particularly in applications such as drug delivery, tissue engineering, and hydrogel formation, is its thermal stability. This technical guide provides a comprehensive overview of the thermal degradation profile of CMCS, detailing experimental methodologies for its characterization and presenting key quantitative data to aid in its application and development.
Thermal Degradation Profile of Carboxymethyl Chitosan
The thermal stability of this compound is a crucial parameter that dictates its processing conditions and suitability for various applications. The introduction of carboxymethyl groups onto the chitosan backbone alters its structural and thermal properties. Generally, the thermal stability of CMCS is found to be lower than that of its parent chitosan.[1] This is attributed to the disruption of the crystalline structure of chitosan and the introduction of thermally labile carboxymethyl groups.[1][2]
The degradation of CMCS typically occurs in multiple stages, which can be effectively analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Stages of Thermal Decomposition
-
Initial Water Loss: The first stage of weight loss, occurring at approximately 30-150°C, is attributed to the evaporation of physically adsorbed and bound water molecules within the polymer matrix.[3][4] DSC thermograms show a corresponding endothermic peak in this temperature range.[5][6]
-
Polymer Decomposition: The primary degradation of the CMCS polymer backbone occurs at higher temperatures, typically starting from around 180°C and extending to over 380°C.[4] This stage involves complex reactions including the decomposition of carboxymethyl groups, depolymerization through the cleavage of glycosidic bonds, and the rupture of the saccharide rings.[3] This decomposition is observed as a significant weight loss in the TGA curve and is associated with an exothermic peak in the DSC analysis.[5][6]
-
Residual Char Formation: Above 500°C, a final stage of decomposition is observed where the residual organic components are oxidized, leading to the formation of a stable carbonaceous residue.[3]
The precise temperatures and weight loss percentages for each stage are influenced by several factors, most notably the degree of substitution (DS) of the carboxymethyl groups.
Influence of Degree of Substitution (DS)
A key finding from multiple studies is that the thermal stability of CMCS decreases as the degree of substitution increases.[1][2][7] Higher DS leads to a greater disruption of the intermolecular and intramolecular hydrogen bonds that contribute to the thermal stability of the chitosan structure. This results in a lower onset temperature of degradation. For instance, one study reported that the onset of degradation for native chitosan was ~251.5°C, which decreased to 189.9°C, 169.5°C, and 166°C for CMCS with DS of 53.4%, 62.0%, and 72.5%, respectively.[1][2]
Quantitative Thermal Analysis Data
The following table summarizes key quantitative data from thermogravimetric analysis of this compound with varying degrees of substitution.
| Sample | Degree of Substitution (DS) (%) | Onset of Degradation (°C) | Peak Decomposition Temperature (Tmax) (°C) | Total Mass Loss (%) | Reference |
| Native Chitosan | - | ~251.5 | 277.6 | - | [1] |
| CMCS | 53.4 | ~189.9 | - | - | [1] |
| CMCS | 62.0 | ~169.5 | - | - | [1] |
| CMCS | 72.5 | ~166.0 | - | - | [1] |
| CMCS | - | - | 254.5 | 63.80 | |
| CMCS | - | - | 290.0 | 26.82 (decomposition of carboxymethyl group) |
Experimental Protocols for Thermal Analysis
Accurate characterization of the thermal stability of CMCS relies on standardized experimental protocols. The most common techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the dried CMCS sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., aluminum or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
-
Heating Program: The sample is heated at a constant rate, commonly 5°C/min or 10°C/min, over a specified temperature range, for instance, from 30°C to 800°C.[1][3]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried CMCS sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, for example, heating at a rate of 20°C/min over a range of 50-500°C.[5]
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The resulting DSC thermogram plots heat flow against temperature, revealing endothermic and exothermic transitions.
Visualizing Thermal Degradation and Analysis Workflow
To better understand the processes involved, the following diagrams illustrate the thermal degradation pathway of this compound and the typical experimental workflow for its analysis.
Caption: Thermal degradation pathway of this compound.
Caption: Experimental workflow for thermal analysis of CMCS.
References
- 1. ijpsi.org [ijpsi.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Thermal stability of this compound varying the degree of substitution | Semantic Scholar [semanticscholar.org]
The Influence of Chitosan's Deacetylation Degree on Carboxymethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the critical role that the degree of deacetylation (DDA) of chitosan (B1678972) plays in the carboxymethylation process. Carboxymethyl chitosan (CMCS), a water-soluble derivative of chitosan, possesses enhanced physicochemical and biological properties, making it a valuable biopolymer in pharmaceutical and biomedical applications. The efficiency of carboxymethylation and the final properties of CMCS are significantly influenced by the initial DDA of the chitosan. This document details the relationship between DDA and the degree of substitution (DS) of carboxymethyl groups, provides comprehensive experimental protocols for synthesis and characterization, and explores the impact of CMCS on cellular signaling pathways.
Introduction
Chitosan, a linear polysaccharide composed of randomly distributed β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine units, is derived from the deacetylation of chitin. Its biocompatibility, biodegradability, and low toxicity make it a polymer of great interest in drug delivery and tissue engineering. However, the poor solubility of chitosan in water and physiological pH limits its broader applications.
Carboxymethylation is a key chemical modification that introduces carboxymethyl groups (-CH2COOH) onto the hydroxyl and amino groups of chitosan, significantly improving its water solubility over a wide pH range. The extent of this modification is quantified by the degree of substitution (DS), which is critically influenced by several factors, including the DDA of the parent chitosan. Understanding this relationship is paramount for tailoring the properties of CMCS for specific biomedical applications.
The Role of Deacetylation Degree in Carboxymethylation
The degree of deacetylation represents the percentage of deacetylated units (D-glucosamine) in the chitosan polymer chain. A higher DDA signifies a greater number of free amino groups, which are primary sites for chemical modification.
Impact on Reaction Accessibility and Nucleophilicity
The DDA of chitosan directly impacts the accessibility of its reactive sites—the primary amino groups at the C-2 position and the hydroxyl groups at the C-3 and C-6 positions—to carboxymethylating agents like monochloroacetic acid. A higher DDA leads to a greater number of available primary amino groups, which are more nucleophilic than the hydroxyl groups, particularly under alkaline conditions. This increased nucleophilicity can facilitate a more efficient substitution reaction.
Quantitative Relationship between DDA and Degree of Substitution
Research has demonstrated a direct correlation between the DDA of chitosan and the resulting DS of carboxymethylation under consistent reaction conditions. A higher DDA generally leads to a higher DS. This is attributed to the increased availability of the highly reactive amino groups.
| Chitosan Degree of Deacetylation (DDA) (%) | Degree of Substitution (DS) of Carboxymethylation | Reference |
| 28 | 0.15 - 0.85 | [1] |
| 50 | 0.30 - 1.05 | [1] |
| 75 | 0.45 - 1.21 | [1] |
| 95 | 0.60 - 1.18 | [1] |
Table 1: Quantitative data illustrating the effect of chitosan's Degree of Deacetylation (DDA) on the Degree of Substitution (DS) of carboxymethylation. The range in DS reflects variations in other reaction parameters such as NaOH concentration.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the carboxymethylation of chitosan using monochloroacetic acid in an alkaline medium.[1][2]
Materials:
-
Chitosan with a known degree of deacetylation
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid (MCA)
-
Methanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Disperse 3g of purified chitosan in 65mL of isopropanol with magnetic stirring at room temperature for 20 minutes.
-
Add 20.4g of 40% (w/v) aqueous NaOH solution to the chitosan suspension and continue stirring.
-
Prepare a solution of 14.4g of monochloroacetic acid in 14.4g of isopropanol.
-
Add the monochloroacetic acid solution dropwise to the alkalized chitosan slurry.
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 3-10 hours) with continuous stirring.
-
Filter the solid product and suspend it in 150mL of methanol.
-
Neutralize the suspension with glacial acetic acid.
-
Wash the product extensively with 80% ethanol (B145695) until the washings are neutral.
-
Dry the resulting this compound at room temperature.
References
The Intricate Dance of Self-Assembly: A Technical Guide to the Aggregation Behavior of Carboxymethyl Chitosan
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of the natural biopolymer chitosan, has garnered significant attention in the pharmaceutical and biomedical fields.[1][2] Its enhanced solubility in aqueous media, biocompatibility, and biodegradability make it an attractive candidate for the development of advanced drug delivery systems and biomaterials.[1][3] This technical guide delves into the core principles of CMCS self-assembly and aggregation, providing a comprehensive overview for researchers and professionals in drug development. We will explore the mechanisms driving the formation of CMCS nano-assemblies, present key quantitative data, detail experimental protocols for characterization, and visualize the cellular uptake pathways of these promising nanocarriers.
The Phenomenon of Self-Assembly in Carboxymethyl Chitosan
The amphiphilic nature of this compound, arising from the presence of both hydrophilic (carboxyl and hydroxyl groups) and hydrophobic (acetyl groups and the polysaccharide backbone) moieties, is the primary driver of its self-assembly in aqueous environments.[4][5] This process is a spontaneous organization of individual polymer chains into well-defined, ordered structures. The primary forces governing this behavior include:
-
Hydrophobic Interactions: The hydrophobic regions of the polymer chains tend to minimize their contact with water, leading to their aggregation in the core of the forming nanostructure.[4]
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonds contribute significantly to the stability of the aggregates.[4][5]
-
Electrostatic Interactions: The ionization state of the amino and carboxyl groups, which is highly dependent on the pH of the medium, plays a crucial role. Electrostatic repulsion between charged groups can oppose aggregation, while attractions between oppositely charged groups can promote it.[4][5]
This interplay of forces leads to the formation of various nano-assemblies, including nanoparticles, micelles, and hydrogels, which can encapsulate and protect therapeutic agents.
Quantitative Insights into CMCS Aggregation
The self-assembly process is characterized by several key parameters that are critical for the design and optimization of CMCS-based drug delivery systems. The following tables summarize quantitative data from various studies.
Table 1: Critical Aggregation Concentration (CAC) of this compound Derivatives
| CMCS Derivative | Method of CAC Determination | CAC (mg/mL) | Reference |
| O-carboxymethylchitosan (OCMCS) | Fluorescence Spectroscopy | 0.042 - 0.050 | [5] |
| O-carboxymethylchitosan (OCMCS) | Viscometry, DLS, AFM | ~0.045 | [6] |
| N-succinyl-o-carboxymethylchitosan (NSOCMCS) | Fluorescence Spectroscopy | 0.2 - 0.3 | [7] |
| Carboxymethylated hydroxypropyl chitosan (HPCMS) | Fluorescence Spectroscopy | 0.54 | [7] |
| N-2-hydroxylpropyl-3-butyl ether-O-carboxymethyl chitosan (HBCC) | Not Specified | 0.66-1.56 g/L | [8] |
| N-2-hydroxylpropyl-3-(2-ethylhexyl glycidyl (B131873) ether)-O-carboxymethyl chitosan (H2ECC) | Not Specified | 0.57-1.07 g/L | [8] |
| Folic acid modified this compound (FCC) | Fluorescence Spectroscopy | 0.0934 | [9] |
Table 2: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle System | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Ciprofloxacin-loaded CMCS NPs | 151 ± 5.67 | -22.9 ± 2.21 | Monodisperse | [9] |
| Amygdalin-loaded CMCS NPs | 129 | -43 | Not Specified | [3] |
| CMCS/C-phycocyanin complexes | ~200 ± 10.5 | -19.5 ± 4.12 | Not Specified | [3] |
| Doxorubicin-loaded CS/CMCS NPs | 249 - 362.7 | -27.6 to -42 | Not Specified | [10] |
| Curcumin/resveratrol-zein-CMCS NPs | 201 ± 2.5 | -34.2 to -41.6 | 0.21 | [11] |
| CMCS/CTAB vesicles | ~100 | Not Specified | Not Specified | [12][13] |
| Folic acid modified CMCS NPs | 267.8 | Not Specified | Not Specified | [9] |
Table 3: Drug Loading and Release Characteristics of CMCS-Based Systems
| Drug | CMCS System | Encapsulation Efficiency (%) | Loading Capacity (%) | Release Profile | Reference |
| Nicotinamide | CMCS matrix | 63.95 - 69.71 | Not Specified | Easier than Chitosan | [1][14] |
| Doxorubicin | CS/CMCS NPs | ~70.5 | ~20 | Sustained | [10] |
| Ciprofloxacin | Zn2+-CMCS cryogel | 61 ± 3 | Not Specified | Controlled | [15] |
| Insulin (B600854) | CMCS/CTAB vesicles | Varies with MW and DS | Varies with MW and DS | Slowed with increased insulin content, MW, or DS | [12][13] |
| Doxorubicin | Folic acid modified CMCS NPs | Decreased with increased initial drug amount | Increased with increased initial drug amount | Sustained | [9] |
| Curcumin/Resveratrol | Zein-CMCS NPs | 72.90 (Curcumin), 78.23 (Resveratrol) | Not Specified | Not Specified | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of CMCS nanoparticles.
Preparation of this compound Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between the positively charged amino groups of chitosan (or the amphoteric groups of CMCS) and a polyanion, such as sodium tripolyphosphate (TPP), leading to the formation of nanoparticles.[16][17][18]
Materials:
-
This compound (CMCS)
-
Acetic Acid (1% v/v) or deionized water
-
Sodium Tripolyphosphate (TPP) or other cross-linking agents like CaCl2 or AlCl3[9][19]
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of CMCS Solution: Dissolve a specific amount of CMCS (e.g., 0.05 g) in an appropriate solvent (e.g., 50 mL of deionized water or 1% acetic acid).[9][20] Stir the solution overnight at room temperature to ensure complete dissolution.[9] The pH of the solution may be adjusted depending on the specific formulation (e.g., to pH 8 with 0.1 N NaOH).
-
Preparation of Cross-linking Agent Solution: Prepare a solution of the cross-linking agent (e.g., 0.1% w/v TPP in deionized water or 0.1 mg/mL AlCl3).[9][18]
-
Nanoparticle Formation: While stirring the CMCS solution at a moderate speed (e.g., 600 rpm), add the cross-linking agent solution dropwise.[21] Continue stirring for a specified period (e.g., 10 minutes to 1 hour) at room temperature until a milky opalescent suspension is formed, indicating nanoparticle formation.[9][18]
-
Purification: Separate the nanoparticles from the suspension by centrifugation (e.g., 16,000 rpm for 20 minutes).[9]
-
Washing: Wash the nanoparticle pellet multiple times (e.g., 3-4 times) with deionized water to remove unreacted reagents, with centrifugation after each wash.[9]
-
Resuspension/Drying: The purified nanoparticles can be resuspended in deionized water for immediate use or freeze-dried to obtain a powder for long-term storage.[22]
Characterization of CMCS Nanoparticles
DLS is a non-invasive technique used to measure the size distribution and surface charge (zeta potential) of nanoparticles in suspension.[23]
Procedure:
-
Sample Preparation: Disperse a small amount of the nanoparticle suspension in deionized water to an appropriate concentration. Sonication may be used to ensure a homogenous dispersion.[23]
-
Measurement: Analyze the sample using a Zetasizer instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).[23]
-
Data Analysis: The instrument's software will provide the average particle size, polydispersity index (PDI), and zeta potential. A low PDI value (typically < 0.3) indicates a narrow size distribution.
TEM provides high-resolution images of the nanoparticles, revealing their shape and size.
Procedure:
-
Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[24]
-
Staining (Optional): For better contrast, a negative staining agent like phosphotungstic acid can be applied.[25]
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the grid under a transmission electron microscope at an appropriate acceleration voltage (e.g., 20 kV).[23]
Determination of Critical Aggregation Concentration (CAC) by Fluorescence Spectroscopy
This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
Procedure:
-
Prepare a series of CMCS solutions of varying concentrations in deionized water.
-
Add a small, constant amount of pyrene stock solution to each CMCS solution.
-
Incubate the solutions to allow for the partitioning of pyrene into the hydrophobic cores of any formed aggregates.
-
Measure the fluorescence emission spectra of each solution.
-
Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene against the logarithm of the CMCS concentration. The CAC is determined from the inflection point of this plot, which indicates the concentration at which pyrene begins to preferentially locate in the hydrophobic microenvironment of the aggregates.[26][27][28]
In Vitro Drug Release Study
This experiment simulates the release of a drug from the CMCS nanoparticles in a physiological environment.
Procedure:
-
Sample Preparation: Place a known amount of drug-loaded nanoparticles (e.g., 10 mg) into a dialysis bag with a specific molecular weight cut-off.[25][29]
-
Release Medium: Immerse the dialysis bag in a container with a known volume of a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.[25][29]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[25][29]
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry.[29]
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[29]
Visualization of Cellular Uptake Mechanisms
The interaction of CMCS nanoparticles with cells is a critical aspect of their function as drug delivery vehicles. The positively charged nature of chitosan and its derivatives facilitates interaction with the negatively charged cell membrane, leading to cellular uptake through various endocytic pathways.[2][11][16] The primary mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][4]
Experimental Workflow for Studying Cellular Uptake
The following diagram illustrates a typical workflow for investigating the cellular uptake of CMCS nanoparticles.
Caption: Workflow for investigating the cellular uptake of CMCS nanoparticles.
Clathrin-Mediated Endocytosis Pathway
This is a major pathway for the internalization of nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane.[30][31][32]
Caption: Key steps in clathrin-mediated endocytosis of CMCS nanoparticles.
Caveolae-Mediated Endocytosis Pathway
Caveolae are flask-shaped invaginations of the plasma membrane rich in cholesterol and sphingolipids, which can also internalize nanoparticles.[3][7][33]
Caption: Overview of the caveolae-mediated endocytosis pathway.
Macropinocytosis Pathway
This pathway involves the non-specific uptake of large amounts of extracellular fluid and its contents through large vesicles called macropinosomes.[1][10][19]
Caption: Signaling cascade leading to macropinocytosis.
Conclusion
The self-assembly and aggregation behavior of this compound are fundamental to its utility in advanced drug delivery. By understanding the driving forces behind nano-assembly formation and the key physicochemical parameters, researchers can rationally design and fabricate CMCS-based nanoparticles with tailored properties for specific therapeutic applications. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of these systems. Furthermore, the visualization of cellular uptake pathways provides a conceptual framework for understanding the biological fate of these nanocarriers, paving the way for the development of more effective and targeted therapies. As research in this field continues to evolve, a deeper understanding of the intricate interplay between the material properties of CMCS and its biological interactions will undoubtedly unlock its full therapeutic potential.
References
- 1. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitosan Nanoparticles at the Biological Interface: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macropinocytosis in Cancer: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. microscopyinnovations.com [microscopyinnovations.com]
- 14. Endocytic Crosstalk: Cavins, Caveolins, and Caveolae Regulate Clathrin-Independent Endocytosis | PLOS Biology [journals.plos.org]
- 15. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ajpamc.com [ajpamc.com]
- 18. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 19. mdpi.com [mdpi.com]
- 20. biochemjournal.com [biochemjournal.com]
- 21. Preparation, Characterization, In Vitro Release, and Antibacterial Activity of Oregano Essential Oil Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. iijls.com [iijls.com]
- 24. Development of this compound Nanoparticles Prepared by Ultrasound-Assisted Technique for a Clindamycin HCl Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of Biocompatible this compound Nanoparticles for Delivery of Antibiotic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. horseshoecrab.org [horseshoecrab.org]
- 29. In-vitro drug release and kinetics of Chitosan NPs in 0.1 N HCl media [bio-protocol.org]
- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 31. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Caveolae - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Rheological Properties of Carboxymethyl Chitosan Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rheological properties of carboxymethyl chitosan (B1678972) (CMCS) solutions. Carboxymethyl chitosan, a water-soluble derivative of chitosan, is a versatile biopolymer with significant potential in pharmaceutical and biomedical applications, including drug delivery systems, hydrogels for tissue engineering, and as a stabilizer in cosmetic and pharmaceutical emulsions.[1] Understanding its rheological behavior—the study of how it flows and deforms—is critical for optimizing its performance in these applications.
Introduction to this compound and Rheology
This compound (CMCS) is synthesized by introducing carboxymethyl groups (-CH2-COOH) onto the chitosan backbone, a modification that imparts excellent water solubility over a wide pH range, a significant advantage over its parent polymer, chitosan, which is only soluble in acidic conditions.[1] This enhanced solubility, combined with its biocompatibility, biodegradability, and low toxicity, makes CMCS a highly attractive material for various applications.[1]
Rheology is the science of the deformation and flow of matter. For polymer solutions like CMCS, rheological properties such as viscosity, elasticity, and flow behavior under different conditions are paramount. These properties dictate how the material will behave during processing, storage, and end-use. For example, in a drug delivery formulation, the viscosity of a CMCS solution can influence the drug release rate, syringeability for injectable applications, and the stability of the formulation.
Factors Influencing the Rheological Properties of CMCS Solutions
The rheological behavior of CMCS solutions is complex and is influenced by a multitude of factors. These include both intrinsic properties of the polymer and extrinsic environmental conditions. A diagram illustrating these relationships is provided below.
Caption: Key intrinsic and extrinsic factors affecting CMCS solution rheology.
Effect of Shear Rate: Non-Newtonian Behavior
CMCS solutions typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[2][3] This means their viscosity decreases as the applied shear rate increases. At low shear rates, polymer chains are randomly coiled and entangled, leading to high viscosity. As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow, resulting in a decrease in viscosity. This shear-thinning property is advantageous for applications like injections, where a high viscosity at rest provides stability, but a lower viscosity during injection reduces the required force.
Effect of Concentration
As with most polymer solutions, the viscosity of CMCS solutions increases with increasing polymer concentration.[4] At higher concentrations, there is a greater degree of polymer chain entanglement and intermolecular interactions, which restricts chain movement and leads to higher viscosity. The relationship between concentration and viscosity is often exponential, meaning a small increase in concentration can lead to a large increase in viscosity, especially above the critical overlap concentration.
Effect of Temperature
The viscosity of CMCS solutions is inversely proportional to temperature. An increase in temperature leads to an increase in the kinetic energy of the polymer chains, causing them to move more freely and reducing intermolecular forces.[1] This results in a decrease in the overall viscosity of the solution.
Effect of pH and Ionic Strength
The pH of the solution significantly impacts the rheological properties of CMCS due to its polyampholytic nature, containing both acidic carboxyl groups and basic amino groups. At low pH (below the isoelectric point of approximately 4.5), the amino groups are protonated, leading to electrostatic repulsion between polymer chains, which can cause the chains to adopt a more extended conformation and increase viscosity.[5][6] Conversely, at high pH, the carboxyl groups are deprotonated, also leading to chain repulsion and potentially higher viscosity. Near the isoelectric point, the net charge is minimal, which can lead to polymer aggregation and reduced solubility, thereby affecting rheology.[5] The addition of salts can screen the electrostatic charges on the polymer chains, leading to a more coiled conformation and a decrease in viscosity.[7]
Effect of Molecular Weight and Degree of Substitution (DS)
Higher molecular weight CMCS generally leads to higher viscosity solutions due to a greater number of entanglements per chain.[8] The degree of substitution (DS)—the average number of carboxymethyl groups per glucosamine (B1671600) unit—also plays a crucial role. A higher DS generally leads to increased water solubility and a more extended polymer chain conformation due to electrostatic repulsion between the carboxyl groups, which in turn results in a sharper increase in viscosity with concentration.[4]
Quantitative Rheological Data
The following tables summarize quantitative data on the rheological properties of CMCS solutions and related systems from various studies. It is important to note the specific conditions under which these measurements were taken.
Table 1: Effect of CMCS Concentration and Temperature on Apparent Viscosity of Cosmetic Emulsions [1]
| Emulsion Formulation | Temperature (°C) | Apparent Viscosity (Pa·s) |
| Control (No CMCS) | Not Specified | 642 - 64.2 |
| 0.3% CMCS | Not Specified | 224.2 - 31.1 |
| 0.5% CMCS | Not Specified | 442.5 - 42.8 |
Note: The range in viscosity likely corresponds to different shear rates, though not explicitly stated in the source.
Table 2: Power-Law Model Parameters for 2% (w/w) CMCS Solutions with Additives at 25°C [2]
The Ostwald-de Waele (power-law) model, τ = Kγ̇ⁿ, is often used to describe the flow behavior of non-Newtonian fluids, where τ is shear stress, γ̇ is shear rate, K is the consistency index, and n is the flow behavior index. For a shear-thinning fluid, n < 1.
| Solution Composition | Consistency Index (K) (Pa·sⁿ) | Flow Behavior Index (n) |
| 2% CMCS | 1.83 | 0.81 |
| 2% CMCS + 10% Glycerin | 7.94 | 0.49 |
| 2% CMCS + 10% Glycerin + 0.1% α-chitin | 8.87 | 0.54 |
| 2% CMCS + 10% Glycerin + 0.5% α-chitin | 10.15 | 0.59 |
Table 3: Viscoelastic Properties of Chitosan and Carboxymethyl Cellulose (CMC) Hydrogels
The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated). These values provide insight into the gel-like or liquid-like behavior of the material.
| System | Frequency (rad/s) | G' (Pa) | G'' (Pa) | Predominant Behavior | Reference |
| 3 wt% CMC/HEC-Al³⁺ Hydrogel (25°C) | 1 | ~10 | ~1 | Elastic (Gel-like) | [9] |
| 3 wt% CMC/HEC-Al³⁺ Hydrogel (25°C) | 100 | ~20 | ~3 | Elastic (Gel-like) | [9] |
| 1.5 wt% Chitosan Solution | Not specified | G'' > G' | G'' > G' | Viscous (Liquid-like) | [10] |
| CM-Chitosan Derivatives | < 1 | G'' > G' | G'' > G' | Viscous (Liquid-like) | [4] |
| CM-Chitosan Derivatives | > 1 | G' > G'' | G' > G'' | Elastic (Gel-like) | [4] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reliable and reproducible rheological data.
Preparation of CMCS Solutions
The following is a generalized protocol for the preparation of aqueous CMCS solutions for rheological analysis, based on common laboratory practices.[2]
Caption: Workflow for preparing CMCS solutions for rheological analysis.
Detailed Steps:
-
Weighing: Accurately weigh the required amount of dry CMCS powder to achieve the target concentration (e.g., 2% w/w).
-
Dispersion: Slowly add the CMCS powder to the vortex of the solvent (typically distilled water or a specific buffer) while stirring continuously with a magnetic stirrer. This gradual addition prevents the formation of clumps.
-
Dissolution: Cover the container and continue to stir the solution at room temperature for an extended period (e.g., 24 hours) to ensure complete dissolution of the polymer.[2]
-
Degassing: After complete dissolution, let the solution stand to allow any entrapped air bubbles to escape. For more viscous solutions, gentle centrifugation or placing the solution in a vacuum desiccator can aid in bubble removal.
Rheological Measurements
Rheological properties are typically measured using a rotational rheometer or viscometer.
Instrumentation and Geometry:
-
A rotational rheometer (e.g., TA Instruments, Anton Paar, Brookfield) is commonly used.
-
Geometries such as cone-and-plate or parallel-plate are suitable for these types of solutions. A cone-and-plate geometry provides a constant shear rate throughout the sample.[11]
Typical Measurement Procedure (Steady Shear):
-
Calibration and Zeroing: Ensure the instrument is properly calibrated and the gap is zeroed according to the manufacturer's instructions.
-
Sample Loading: Carefully place an adequate amount of the bubble-free CMCS solution onto the lower plate of the rheometer.
-
Gap Setting: Lower the upper geometry to the correct measurement gap (e.g., 50 microns).[11] Trim any excess sample from the edges to ensure accurate measurements.
-
Equilibration: Allow the sample to rest for a few minutes to reach thermal equilibrium and allow for the relaxation of any stresses induced during loading.
-
Shear Rate Sweep: Perform a steady-state flow sweep by applying a range of shear rates (e.g., from 0.1 to 100 s⁻¹) and measuring the resulting shear stress and viscosity.[4][11]
-
Temperature Control: All measurements should be conducted at a constant, controlled temperature (e.g., 25°C) using a Peltier or fluid-based temperature control system.[2]
Oscillatory Measurements (Viscoelasticity):
-
Linear Viscoelastic Region (LVER): First, perform a strain sweep at a constant frequency to determine the LVER, where the storage (G') and loss (G'') moduli are independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVER. This provides information on how the elastic and viscous properties of the material change with the timescale of deformation.
Conclusion
The rheological properties of this compound solutions are a critical determinant of their functionality in drug development and other advanced applications. These solutions are typically non-Newtonian, shear-thinning fluids, whose viscosity is highly sensitive to concentration, temperature, pH, and the intrinsic properties of the polymer, such as molecular weight and degree of substitution. A thorough characterization of these properties using standardized experimental protocols is essential for formulating robust and effective CMCS-based products. The data and methodologies presented in this guide provide a foundational understanding for researchers and scientists working with this promising biopolymer.
References
- 1. japsonline.com [japsonline.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Chitosan and Cellulose Derivatives on Sodium Carboxymethyl Cellulose-Based Films: A Study of Rheological Properties of Film-Forming Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl chitosan (B1678972) (CMC), a key water-soluble derivative of chitosan, has garnered significant attention across biomedical fields—from drug delivery and tissue engineering to bioimaging and antimicrobial applications.[1] Its enhanced utility over native chitosan stems from the introduction of carboxymethyl groups, which impart unique physicochemical and biological properties.[2] This in-depth technical guide elucidates the primary functional groups of carboxymethyl chitosan, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of its chemical architecture and analytical workflows.
Primary Functional Groups: The Trio of Reactivity
This compound's versatile functionality is dictated by three principal reactive moieties: the amino group (-NH2) , the hydroxyl group (-OH) , and the introduced carboxymethyl group (-CH2COOH) .[3][4] The carboxymethylation process, typically achieved by reacting chitosan with monochloroacetic acid under alkaline conditions, can introduce carboxymethyl groups at both the amino and hydroxyl sites.[5][6] This leads to different forms of CMC, namely N-carboxymethyl chitosan, O-carboxymethyl chitosan, and N,O-carboxymethyl chitosan, each with distinct properties.[3] The ease of substitution generally follows the order of the C6 hydroxyl group being more reactive than the C3 hydroxyl group, which is in turn more reactive than the C2 amino group.[3]
The presence of both amino (a cationic group) and carboxyl (an anionic group) functionalities makes this compound an ampholytic polyelectrolyte.[4] This dual nature is critical to its pH-responsive behavior and solubility across a wide pH range, a significant advantage over the limited acidic solubility of unmodified chitosan.[6][7]
Quantitative Analysis: Degree of Substitution
A crucial parameter for characterizing CMC is the Degree of Substitution (DS) , which quantifies the average number of carboxymethyl groups attached per glucosamine (B1671600) monomer unit of the chitosan backbone.[5] The DS significantly influences the solubility, viscosity, and biological activity of the polymer.[8][9]
| Parameter | Typical Range | Analytical Method | Reference |
| Degree of Substitution (DS) | 0.52 - 2.8 | Titration, ¹H NMR Spectroscopy | [10][11] |
| DS for Water Solubility | ≥ 0.40 - 0.45 | - | [12] |
Experimental Protocols for Characterization
Accurate characterization of the functional groups in this compound is paramount for ensuring its quality and performance in various applications. The following are standard protocols for key analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique used to confirm the successful carboxymethylation of chitosan by identifying the characteristic vibrational bands of the introduced functional groups.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 2 mg of dried this compound with 200 mg of spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Spectral Analysis: Identify the key absorption bands:
-
A broad band around 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching vibrations.[2]
-
A peak around 2900 cm⁻¹ attributed to C-H stretching.[2]
-
A strong absorption peak around 1597-1600 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻), often overlapping with the N-H bending vibration.[2][13]
-
A peak around 1412 cm⁻¹ corresponding to the symmetric stretching of the carboxylate group.[2]
-
The appearance and intensification of these carboxylate peaks, along with changes in the hydroxyl and amino regions compared to the spectrum of native chitosan, confirm successful carboxymethylation.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for not only confirming the structure of this compound but also for determining the degree of substitution at the N- and O- positions.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in deuterium (B1214612) oxide (D₂O). For some samples, the addition of a small amount of DCl or CD₃COOD may be necessary to achieve complete dissolution.[6][11]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
The chemical shifts of the protons on the chitosan backbone typically appear between 3.1 and 4.9 ppm.[16]
-
Protons of the carboxymethyl group (-CH₂-COO⁻) substituted at the N-position (amino group) are typically observed around 3.23-3.28 ppm.[16]
-
Protons of the carboxymethyl group substituted at the O-position (hydroxyl groups) are observed at approximately 4.11-4.12 ppm.[16][17]
-
The degree of substitution can be calculated by integrating the signals corresponding to the carboxymethyl protons and comparing them to the integral of a known proton on the anhydroglucose (B10753087) unit of the chitosan backbone.
-
Potentiometric Titration for Degree of Substitution (DS)
Titration is a reliable and accessible method for determining the overall degree of substitution of carboxymethyl groups.
Methodology:
-
Sample Preparation: Accurately weigh about 0.2 g of the dried sodium salt form of this compound and dissolve it in a known volume of deionized water (e.g., 40 mL).[8]
-
Acidification: Adjust the pH of the solution to ≤ 2 by adding a standard solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all the carboxyl and amino groups.[18]
-
Titration: Titrate the acidified solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH), monitoring the pH with a calibrated pH meter.[8]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The titration curve will show two inflection points. The volume of NaOH consumed between these two points corresponds to the neutralization of the carboxylic acid groups.
-
Calculation: The degree of substitution (DS) can be calculated using the following formula[9]: DS = (161 × A) / (m - 58 × A) Where:
-
A = VNaOH × CNaOH
-
VNaOH is the volume of NaOH (in L) used between the two inflection points.
-
CNaOH is the molar concentration of the NaOH solution.
-
m is the mass of the this compound sample (in g).
-
161 is the molecular weight of the glucosamine monomer unit.
-
58 is the molecular weight of the carboxymethyl group side chain.
-
Visualizing the Chemistry and Workflow
To further clarify the structure and analytical process, the following diagrams are provided.
Caption: Carboxymethylation of Chitosan.
Caption: Analytical Workflow for CMC.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1H-NMR Analysis of Degree of Substitution in N,O-Carboxymethyl Chitosans from Various Chitosan Sources and Types | Scientific.Net [scientific.net]
- 7. This compound and Its Hydrophobically Modified Derivative as pH-Switchable Emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsi.org [ijpsi.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. researchgate.net [researchgate.net]
- 18. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
Methodological & Application
Application Notes and Protocols for Preparing Carboxymethyl Chitosan Hydrogels for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxymethyl chitosan (B1678972) (CMCS) is a water-soluble derivative of chitosan, a natural biopolymer derived from chitin.[1][2][3] Due to its excellent biocompatibility, biodegradability, non-toxicity, and pH-responsive nature, CMCS has garnered significant attention in the biomedical field, particularly for the development of hydrogels for controlled drug delivery.[1][2][4] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner, offering potential for targeted drug delivery and improved therapeutic outcomes.[5][6]
This document provides a detailed protocol for the preparation of carboxymethyl chitosan hydrogels, including the synthesis of CMCS, various cross-linking methods, and procedures for drug loading and release studies.
I. Synthesis of this compound (CMCS)
The synthesis of CMCS involves the carboxymethylation of chitosan, where carboxymethyl groups are introduced into the chitosan backbone. This process enhances its solubility in water over a wider pH range.[1][2]
Experimental Protocol
A common method for CMCS synthesis is the reaction of chitosan with monochloroacetic acid in an alkaline medium.[1][4][7]
Materials:
-
Chitosan (degree of deacetylation > 80%)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid (ClCH₂COOH)
-
Acetic acid (optional, for neutralization)
-
Deionized water
Procedure:
-
Chitosan Slurry Preparation: Disperse 10 g of chitosan powder in 220 mL of isopropanol and stir mechanically (e.g., 600 rpm) for 15 minutes to obtain a uniform slurry.[7]
-
Alkalinization: Add 68 g of a 50% (w/v) sodium hydroxide solution to the chitosan slurry. Continue stirring for 1 hour at room temperature.[7]
-
Carboxymethylation Reaction: Dissolve 15 g of monochloroacetic acid in 20 mL of isopropanol. Add this solution dropwise to the alkalized chitosan mixture.[7] Allow the reaction to proceed for 24 hours at room temperature with constant stirring.[7]
-
Neutralization and Precipitation: Neutralize the reaction mixture with 10% acetic acid. Pour the neutralized mixture into an excess of 70% methanol to precipitate the CMCS.[1]
-
Purification: Filter the precipitated CMCS and wash it thoroughly with methanol to remove unreacted reagents and byproducts.[1]
-
Drying: Dry the purified CMCS in a vacuum oven at 55-60°C for 8-24 hours until a constant weight is achieved.[1][7] The final product is a powdered form of CMCS.[8]
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
II. Preparation of CMCS Hydrogels
CMCS hydrogels can be prepared through various cross-linking methods, which can be broadly categorized as physical and chemical cross-linking.[2][9]
A. Chemical Cross-linking
Chemical cross-linking involves the formation of covalent bonds between polymer chains, resulting in a stable and durable hydrogel network.[8]
Glutaraldehyde (B144438) is a common chemical cross-linker used for preparing CMCS hydrogels.[4][10][11]
Materials:
-
This compound (CMCS)
-
Glutaraldehyde (GA) solution (e.g., 1.0 wt%)
-
Acetic acid (optional)
-
Deionized water
Procedure:
-
CMCS Solution Preparation: Dissolve a specific amount of CMCS (e.g., 0.2-0.8 g) in a defined volume of deionized water (e.g., 4 mL) and stir for 30 minutes to form a homogeneous solution.[10]
-
Acidification (Optional): Add a small amount of acetic acid (e.g., 50 µL) to the CMCS solution.[10]
-
Cross-linking: Add a specific volume of the glutaraldehyde solution (e.g., 1.6 mL of 1.0 wt% GA) to the CMCS solution.[10]
-
Gelation: Place the mixture in a vacuum drying oven at 50°C for 1 hour to facilitate the cross-linking reaction and formation of the hydrogel.[10]
-
Drying (Optional): The resulting hydrogel can be freeze-dried for further characterization or use.[10]
B. Physical Cross-linking
Physical cross-linking involves non-covalent interactions such as hydrogen bonding, ionic interactions, or freeze-thawing cycles.[2][9]
Ionic gelation utilizes the interaction between the negatively charged carboxymethyl groups of CMCS and multivalent cations.
Materials:
-
This compound (CMCS)
-
Calcium chloride (CaCl₂) or other multivalent cation solution
-
Deionized water
Procedure:
-
CMCS Solution Preparation: Prepare a CMCS solution of a desired concentration (e.g., 2% w/v) in deionized water.
-
Ionic Cross-linking: Add the CMCS solution dropwise into a solution of calcium chloride (e.g., 1 M) under constant stirring.
-
Hydrogel Bead Formation: Hydrogel beads will form instantaneously upon contact of the CMCS solution with the CaCl₂ solution.
-
Curing: Allow the beads to cure in the CaCl₂ solution for a specific period (e.g., 30 minutes) to ensure complete cross-linking.
-
Washing: Collect the hydrogel beads and wash them with deionized water to remove excess calcium chloride.
Overview of CMCS Hydrogel Cross-linking Methods
Caption: Major cross-linking methods for CMCS hydrogels.
III. Drug Loading and Release Studies
CMCS hydrogels can be loaded with various therapeutic agents for controlled release applications.
A. Drug Loading
The drug can be incorporated into the hydrogel matrix either during or after the cross-linking process.[4]
This method involves adding the drug to the CMCS solution before the addition of the cross-linking agent.[4]
Procedure:
-
Prepare the CMCS solution as described in the hydrogel preparation section.
-
Dissolve the desired amount of the drug in the CMCS solution.
-
Proceed with the cross-linking procedure (either chemical or physical) as previously described. The drug will be entrapped within the hydrogel network as it forms.[4]
B. In Vitro Drug Release
In vitro drug release studies are performed to evaluate the release kinetics of the encapsulated drug from the hydrogel.
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded hydrogel in a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Incubation: Incubate the vessel at a constant temperature (e.g., 37°C) with continuous agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
IV. Characterization of CMCS Hydrogels
The physicochemical properties of the prepared CMCS hydrogels should be thoroughly characterized to ensure their suitability for drug delivery applications.
| Characterization Technique | Parameter Measured | Typical Findings |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Confirms the carboxymethylation of chitosan and the cross-linking reaction.[4][7][10] |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Chemical structure and degree of substitution | Determines the degree of carboxymethylation.[4][7] |
| Scanning Electron Microscopy (SEM) | Surface morphology and porous structure | Reveals the internal porous structure of the hydrogel, which influences drug release.[7][10] |
| X-ray Diffraction (XRD) | Crystalline structure | Indicates the changes in crystallinity of chitosan after carboxymethylation and hydrogel formation.[1][10] |
| Differential Scanning Calorimetry (DSC) | Thermal properties | Provides information on the thermal stability of the hydrogel.[4][10] |
| Swelling Studies | Swelling ratio in different media | Determines the pH-responsive swelling behavior of the hydrogel.[4] |
V. Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of CMCS hydrogels for drug delivery.
| Parameter | Typical Range/Value | Significance | Reference |
| Degree of Deacetylation (Chitosan) | 84.6% | Influences the reactivity of chitosan for carboxymethylation. | [4] |
| Molecular Weight (Chitosan) | 3.5 × 10⁴ Da | Affects the properties of the resulting CMCS and hydrogel. | [4] |
| Degree of Substitution (CMCS) | 0.68 | Indicates the extent of carboxymethylation. | [4][12] |
| Hydrogel Yield | > 86% | Represents the efficiency of the hydrogel preparation process. | [4] |
| Drug Loading Efficiency | > 77% | Indicates the amount of drug successfully encapsulated in the hydrogel. | [4] |
| Swelling Ratio | pH-dependent (low at acidic pH, high at neutral/alkaline pH) | Demonstrates the pH-responsive nature of the hydrogel, crucial for targeted drug release. | [4] |
| In Vitro Drug Release | Biphasic release pattern, non-Fickian diffusion | Describes the kinetics of drug release from the hydrogel. | [4] |
VI. Logical Relationship in CMCS Hydrogel Drug Delivery
The successful design of a CMCS hydrogel for drug delivery involves a series of interconnected steps, from material synthesis to final application.
Logical Flow for CMCS Hydrogel Drug Delivery System Development
Caption: Logical workflow for developing CMCS hydrogel-based drug delivery systems.
References
- 1. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. ias.ac.in [ias.ac.in]
- 5. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound hydrogel formulations enhance the healing process in experimental partial-thickness (second-degree) burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. emerald.com [emerald.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Loading Efficiency of Anticancer Drugs in Carboxymethyl Chitosan Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the loading efficiency of various anticancer drugs into carboxymethyl chitosan (B1678972) (CMC) nanoparticles. It includes detailed experimental protocols for nanoparticle synthesis, drug loading, and characterization, alongside tabulated quantitative data for easy comparison. Visual diagrams are provided to illustrate key experimental workflows and mechanisms of action.
Introduction
Carboxymethyl chitosan (CMC), a water-soluble derivative of chitosan, has emerged as a promising biomaterial for drug delivery applications due to its excellent biocompatibility, biodegradability, and low toxicity.[1][2] Its amphiphilic nature and the presence of carboxyl and amino groups facilitate the encapsulation of both hydrophilic and hydrophobic drugs.[1] CMC nanoparticles (NPs) can be formulated to enhance the bioavailability of anticancer drugs, provide sustained release, and potentially target tumor tissues, thereby improving therapeutic efficacy while minimizing systemic side effects.[3][4] The loading efficiency of these nanoparticles is a critical parameter that influences their therapeutic potential. This document outlines the methodologies to prepare and characterize CMC nanoparticles loaded with common anticancer agents.
Data Presentation: Physicochemical Properties and Loading Efficiencies
The following tables summarize the key parameters for CMC nanoparticles loaded with various anticancer drugs, as reported in the scientific literature. These parameters include particle size, zeta potential, drug loading efficiency (DLE), and encapsulation efficiency (EE).
Table 1: Doxorubicin-Loaded this compound Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| Doxorubicin (B1662922)@Fungal-Carboxymethyl Chitosan functionalized Polydopamine NPs | Not Specified | Not Specified | 19.3 | 80.2 | [5] |
| Doxorubicin-loaded Carboxymethyl-β-Cyclodextrin/Chitosan NPs (HF-Dox-CD NPs) | 222 ± 12 | +19 ± 3 | 31.25 | 75.75 | [6][7][8] |
| Doxorubicin/Tanshinone IIA co-loaded CMC-based NPs | 200 - 220 | Not Specified | 9.06 (for Tanshinone IIA) | 73.59 (for Tanshinone IIA) | [9] |
Table 2: Curcumin-Loaded this compound Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| Curcumin-N,O-Carboxymethyl Chitosan NPs | 150 ± 30 | Not Specified | Not Specified | 80 | [10] |
| Curcumin (B1669340)/Resveratrol-Zein-Carboxymethyl Chitosan NPs | 201.6 | Not Specified | Not Specified | 72.9 (Curcumin), 78.23 (Resveratrol) | [11] |
| Curcumin-loaded pH-sensitive API-CMCS-SA NPs | 186.2 ± 1.42 | Not Specified | Not Specified | >85 | [12] |
Table 3: 5-Fluorouracil-Loaded this compound Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| 5-Fluorouracil-N,O-Carboxymethyl Chitosan NPs | 80 ± 20 | +52.47 ± 2 | Not Specified | 65 | [13][14] |
| 5-Fluorouracil-Chitosan NPs (for comparison) | 283.9 ± 5.25 | +45.3 ± 3.23 | 20.13 | 44.28 | [15] |
Table 4: Paclitaxel-Loaded this compound Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| Paclitaxel-Carboxymethyl Chitosan Nanocrystals | ~270 ± 30 | Less Negative | Not Specified | Not Specified | [16] |
| Paclitaxel-Cholanic acid-modified Chitosan NPs | Not Specified | Not Specified | 10 | Not Specified | [17] |
Table 5: Cisplatin-Loaded Chitosan Nanoparticles (for comparison)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| Cisplatin-Chitosan NPs (CCNP) | 308.10 ± 1.10 | +30.50 ± 5.64 | Not Specified | Not Specified | [18] |
| Cisplatin-loaded Glycol Chitosan NPs | ~420 | Not Specified | ~9 (wt.%) | Not Specified | [19] |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the preparation and characterization of anticancer drug-loaded CMC nanoparticles. Researchers should optimize these protocols based on the specific properties of the drug and the desired nanoparticle characteristics.
Protocol 1: Synthesis of this compound (CMC) Nanoparticles via Ionic Gelation
The ionic gelation method is a common and straightforward technique for preparing chitosan-based nanoparticles.[3][20] It involves the electrostatic interaction between the positively charged amino groups of chitosan (or its derivatives) and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[21]
Materials:
-
This compound (CMC)
-
Acetic Acid (1% v/v) or Hydrochloric Acid (0.1% wt)
-
Sodium Tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare CMC Solution: Dissolve a specific amount of CMC (e.g., 0.05 g) in an appropriate volume of acidic solution (e.g., 50 mL of 1% acetic acid) to achieve the desired concentration.[21][22] Stir the solution overnight at room temperature to ensure complete dissolution.
-
Prepare TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.1% w/v).[21]
-
Nanoparticle Formation: While gently stirring the CMC solution at room temperature, add the TPP solution dropwise. The ratio of CMC to TPP solution should be optimized (e.g., a 1:3 ratio of TPP to a FA-chitosan conjugate solution has been reported).[21][23]
-
Stirring: Continue stirring the resulting suspension for approximately 10-60 minutes to allow for the formation and stabilization of nanoparticles.[21][22] A milky-white or opalescent suspension indicates nanoparticle formation.
-
Separation: Separate the nanoparticles from the suspension by centrifugation (e.g., 16,000 rpm for 20 minutes).[22]
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents. Repeat the centrifugation and washing steps 2-3 times.[22]
-
Resuspension/Storage: The final nanoparticle pellet can be resuspended in deionized water for immediate use or lyophilized for long-term storage.[21][22]
Protocol 2: Loading of Anticancer Drugs into CMC Nanoparticles
Drug loading can be achieved by either incorporating the drug during the nanoparticle formation process or by incubating pre-formed nanoparticles with a drug solution.[20]
A) Incorporation Method (for water-soluble drugs like Doxorubicin HCl, 5-Fluorouracil):
-
Prepare the CMC solution as described in Protocol 1, Step 1.
-
Dissolve the anticancer drug in deionized water to a specific concentration (e.g., 5-FU at 25 mg/mL).[15]
-
Add the drug solution to the CMC solution and stir for a designated period (e.g., 2 hours) to ensure homogenous mixing.[22]
-
Proceed with the addition of the cross-linking agent (TPP) as described in Protocol 1, Steps 3-7.
B) Incubation/Adsorption Method (for hydrophobic drugs like Curcumin, Paclitaxel):
-
Prepare unloaded (blank) CMC nanoparticles as described in Protocol 1.
-
Dissolve the hydrophobic drug in a suitable organic solvent (e.g., ethanol (B145695) for curcumin and paclitaxel).[11]
-
Disperse the pre-formed CMC nanoparticles in deionized water.
-
Add the drug solution dropwise to the nanoparticle suspension under continuous stirring.
-
Allow the mixture to stir for an extended period (e.g., 24 hours) in the dark to facilitate drug adsorption onto or into the nanoparticles.[5]
-
Collect the drug-loaded nanoparticles by centrifugation, wash to remove the unloaded drug, and process as described in Protocol 1, Steps 5-7.
Protocol 3: Characterization and Determination of Loading Efficiency
1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
2. Determination of Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):
-
Principle: These values are typically determined indirectly by measuring the amount of free, un-encapsulated drug in the supernatant after centrifugation.
-
Procedure:
-
After preparing the drug-loaded nanoparticles, centrifuge the suspension to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unloaded drug.
-
Quantify the concentration of the drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve of the free drug.
-
Calculate DLE and EE using the following formulas:
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
Drug Loading Efficiency (DLE %): DLE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesizing drug-loaded CMC nanoparticles.
Conceptual Diagram of Cellular Uptake and Drug Release
Caption: Cellular uptake and intracellular drug release mechanism.
Conclusion
This compound nanoparticles represent a versatile and effective platform for the delivery of a wide range of anticancer drugs. The loading efficiency can be tailored by optimizing formulation parameters such as the concentration of CMC and cross-linker, the drug-to-polymer ratio, and the method of drug incorporation. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of oncology drug development, providing a foundation for the rational design and evaluation of novel nanoparticle-based cancer therapies. Further optimization and in vivo validation are crucial steps in translating these promising delivery systems into clinical applications.
References
- 1. Advances in the delivery of anticancer drugs by nanoparticles and chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chitosan-Based Nanoparticles with Optimized Parameters for Targeted Delivery of a Specific Anticancer Drug—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-Loaded Fungal-Carboxymethyl Chitosan Functionalized Polydopamine Nanoparticles for Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release [mdpi.com]
- 7. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of this compound-based nanoparticles of hypoxia response for co-loading doxorubicin and tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin-loaded N,O-carboxymethyl chitosan nanoparticles for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fabrication and characterization of zein/carboxymethyl chitosan nanoparticles for co-encapsulation of curcumin and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin-loaded pH-sensitive this compound nanoparticles for the treatment of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 5-flourouracil loaded N,O-carboxymethyl chitosan nanoparticles as an anticancer nanomedicine for breast cancer. | Semantic Scholar [semanticscholar.org]
- 15. Preparation of 5-fluorouracil-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of cisplatin-loaded chitosan nanoparticles and rituximab-linked surfaces as target-specific injectable nano-formulations for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle formulations of cisplatin for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijarm.com [ijarm.com]
- 21. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 22. Preparation of Biocompatible this compound Nanoparticles for Delivery of Antibiotic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-Fluorouracil-Loaded Folic-Acid-Fabricated Chitosan Nanoparticles for Site-Targeted Drug Delivery Cargo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrospinning Carboxymethyl Chitosan Nanofibers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide to the electrospinning of carboxymethyl chitosan (B1678972) (CMCS) nanofibers. Carboxymethyl chitosan, a water-soluble derivative of chitosan, is a promising biopolymer for various biomedical applications due to its biocompatibility, biodegradability, and antibacterial properties.[1][2][3][4] Electrospun CMCS nanofibers, with their high surface-area-to-volume ratio and porous structure, are particularly suited for applications in drug delivery, tissue engineering, and wound healing.[1][2][5][6]
Overview of Electrospinning this compound
Electrospinning of pure, water-soluble CMCS can be challenging.[1][5] Therefore, two primary strategies are employed:
-
Blending with a Carrier Polymer: This is the most common approach, where CMCS is blended with a polymer that has good electrospinnability, such as polyvinyl alcohol (PVA) or polyethylene (B3416737) oxide (PEO).[7][8][9][10] This method facilitates the formation of uniform nanofibers.
-
Using Specific Solvent Systems: Pure CMCS nanofibers can be produced using specialized solvents like trifluoroacetic acid (TFA), often in combination with a co-solvent like dichloromethane (B109758) (DCM), to achieve a stable electrospinning jet.[11][12][13]
This guide will detail the protocols for both approaches.
Experimental Protocols
Protocol 1: Electrospinning of CMCS Blended with Polyvinyl Alcohol (PVA)
This protocol describes the preparation of CMCS/PVA blended nanofibers, a widely used method for producing biocompatible scaffolds.
Materials:
-
This compound (CMCS)
-
Polyvinyl Alcohol (PVA) (Mw: ~89,000-98,000)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)
Procedure:
-
PVA Solution Preparation:
-
Prepare an 8% (w/v) PVA solution by dissolving 0.8 g of PVA in 10 mL of distilled water.
-
Heat the solution to 60°C and stir until the PVA is completely dissolved.[7]
-
-
CMCS/PVA Blend Solution Preparation:
-
Prepare a 4-8 wt.% CMCS/PVA solution.[7] For a 1:1 mass ratio, dissolve an equal amount of CMCS into the prepared PVA solution. For example, to a 10 mL 8% PVA solution, add 0.8 g of CMCS.
-
Stir the mixture at room temperature until a homogeneous solution is obtained. The properties of the resulting solution should be measured to ensure optimal electrospinnability.[7]
-
-
Electrospinning Setup and Execution:
-
Load the CMCS/PVA solution into a syringe fitted with a 21-gauge needle.
-
Mount the syringe on the syringe pump.
-
Set the electrospinning parameters. These can be optimized, but typical starting points are:
-
Voltage: 15-25 kV
-
Flow Rate: 0.5-1.5 mL/h
-
Collector Distance: 10-20 cm
-
-
Position a grounded collector (e.g., aluminum foil) at the specified distance from the needle tip.
-
Apply the high voltage to initiate the electrospinning process. A Taylor cone should form at the needle tip, from which a polymer jet erupts and travels towards the collector.
-
Collect the nanofibers on the collector for the desired duration.
-
-
Post-Spinning Treatment (Crosslinking):
-
To render the nanofibers water-insoluble for applications in aqueous environments, crosslinking is necessary.
-
Heat Treatment: Place the collected nanofiber mat in an oven at 140°C for 30 minutes for heat-induced esterification.[9]
-
Chemical Crosslinking: Alternatively, expose the nanofibers to glutaraldehyde (B144438) vapor for up to 48 hours.
-
Protocol 2: Electrospinning of Pure this compound
This protocol outlines the fabrication of 100% CMCS nanofibers using a trifluoroacetic acid (TFA)/dichloromethane (DCM) solvent system.[13]
Materials:
-
This compound (CMCS) (Degree of Substitution ~0.65)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Electrospinning apparatus
Procedure:
-
CMCS Solution Preparation:
-
Prepare a 5-6% (w/v) CMCS solution in a TFA/DCM mixture. A common solvent ratio is 70:30 (v/v) TFA:DCM.[13] For example, to prepare 10 mL of a 5% solution, dissolve 0.5 g of CMCS in a mixture of 7 mL TFA and 3 mL DCM.
-
Stir the solution at room temperature until the CMCS is fully dissolved. The addition of DCM helps to create a more uniform electrospinning process and bead-free nanofibers.[13]
-
-
Electrospinning Setup and Execution:
-
Load the CMCS solution into a syringe with a suitable needle.
-
Set up the electrospinning apparatus with the following optimized parameters:[13]
-
Voltage: 20-30 kV
-
Flow Rate: 0.2-0.8 mL/h
-
Collector Distance: 12-18 cm
-
-
Initiate the electrospinning process and collect the nanofibers on a grounded collector.
-
-
Post-Spinning Treatment:
-
Due to the use of TFA, the resulting nanofibers will be in the form of CMCS-TFA salt. Neutralization and washing are crucial to remove residual acid.
-
Immerse the nanofiber mat in a neutralizing solution (e.g., a dilute sodium bicarbonate solution) followed by thorough washing with distilled water.
-
Dry the neutralized nanofibers under vacuum.
-
Quantitative Data Summary
The following table summarizes key parameters and results from various studies on electrospinning CMCS nanofibers.
| Polymer System | Concentration (w/v) | Solvent System | Voltage (kV) | Flow Rate (mL/h) | Distance (cm) | Avg. Nanofiber Diameter | Reference |
| CMCS/PVA | 4-8% | Water | 15-25 | 0.5-1.5 | 10-20 | 218-458 nm | [7] |
| O-CMCS/PVA (1:1) | - | Water | - | - | - | 130 nm | [8][9][11] |
| CMCS | 7% | Trifluoroacetic Acid (TFA) | 40 | - | - | 156-282 nm | [11] |
| CMCS | 5-6% | TFA/DCM (70:30) | 25 | 0.5 | 15 | 260 nm | [13] |
| CMCH/PEO | - | - | - | - | - | 83-209 nm | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrospinning of this compound nanofibers.
Caption: Workflow for CMCS nanofiber fabrication.
Signaling Pathway in Bone Tissue Engineering
This compound-based scaffolds can promote bone regeneration by influencing key signaling pathways in mesenchymal stem cells (MSCs), such as the BMP/Smad pathway, which is crucial for osteogenic differentiation.
Caption: CMCS nanofibers in bone regeneration.
Applications in Drug Development
The unique properties of electrospun CMCS nanofibers make them excellent candidates for advanced drug delivery systems.[6] Their high surface area allows for efficient drug loading, and their biodegradable nature enables controlled and sustained release of therapeutic agents.[5][6]
-
Wound Healing: CMCS nanofibers can be loaded with antibiotics or growth factors to promote wound healing and prevent infection.[1]
-
Cancer Therapy: They can serve as carriers for chemotherapeutic agents, allowing for localized drug delivery to tumor sites and minimizing systemic toxicity.[6]
-
Tissue Engineering: In tissue regeneration, these scaffolds can deliver bioactive molecules that stimulate cell proliferation and differentiation.[1][3][14]
The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the potential of electrospun this compound nanofibers in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in electrospun chitosan nanofiber biomaterials for biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00010A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Functionalized Polyaniline/Polyacrylonitrile Nano-Fibers for Neural Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospinning of this compound Derivatives-Based Nanofibers and Its Applications | springerprofessional.de [springerprofessional.de]
- 6. An Overview of Chitosan Nanofibers and their Applications in the Drug Delivery Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanofibrous membranes from aqueous electrospinning of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reviewing Chitin/Chitosan Nanofibers and Associated Nanocomposites and Their Attained Medical Milestones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of this compound Bombyx Mori Nanofibers by Electrospinning Process [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Carboxymethyl Chitosan Scaffolds for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl chitosan (B1678972) (CMCS) is a water-soluble derivative of chitosan, a natural polysaccharide renowned for its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix (ECM).[1][2] These properties make CMCS an exemplary candidate for creating scaffolds in bone tissue engineering. CMCS scaffolds offer a three-dimensional, porous environment that supports cell adhesion, proliferation, and differentiation, crucial for bone regeneration.[3][4] Furthermore, its chemical structure allows for the chelation of calcium ions, which can induce the deposition of apatite, a key component of bone.[5] This document provides detailed protocols for the synthesis of CMCS and the fabrication of porous scaffolds using the freeze-drying technique, along with methods for their characterization and application in promoting osteogenesis.
Data Presentation: Properties of CMCS-Based Scaffolds
The physical and mechanical properties of CMCS scaffolds are critical for their efficacy in bone tissue engineering. These properties can be tailored by altering fabrication parameters and incorporating other biomaterials.
| Property | Material Composition | Value | Reference |
| Porosity (%) | HA/CS/CMC/gelatin/PVA | 69-91 | [6] |
| Chitosan/CMC/m-Wollastonite | ~80-88 | [7] | |
| Pore Size (µm) | CMCS/SA Hydrogel | 150.30 ± 32.07 to 524.11 ± 86.64 | [5] |
| Chitosan/CMC/MgG | 100-150 | [8] | |
| HA/CS/CMC/gelatin/PVA | 60-183 | ||
| Swelling Ratio (%) | CMCS/SA Hydrogel | 612.01 ± 82.05 to 1809.83 ± 144.06 | |
| Degradation (Weight Loss %) | CMCS/SA Hydrogel (at 4 weeks) | ~27-47 | [3] |
| Compressive Strength (MPa) | HA/CS/CMC/gelatin/PVA | 0.028-0.035 | |
| Chitosan/CMC with 20% MgG | 0.38 | [9] | |
| Compressive Modulus (MPa) | HA/CS/CMC/gelatin/PVA | 0.178-0.560 | [6] |
| Chitosan/CMC with 20% MgG | 6.9 | [9] |
HA: Hydroxyapatite (B223615), CS: Chitosan, CMC: Carboxymethyl Cellulose, PVA: Polyvinyl Alcohol, SA: Sodium Alginate, MgG: Magnesium Gluconate, m-WS: mesoporous Wollastonite.
Experimental Protocols
Protocol 1: Synthesis of Carboxymethyl Chitosan (CMCS)
This protocol describes the synthesis of water-soluble CMCS from chitosan powder.
Materials:
-
Chitosan (low molecular weight)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid
-
Isopropyl alcohol (IPA) or Ethanol (B145695)
-
Distilled water
-
Hydrochloric acid (HCl) (for neutralization, optional)
Procedure:
-
Alkalization of Chitosan:
-
Suspend 5 g of chitosan powder in 100 mL of 20% (w/v) NaOH solution.[10]
-
Stir the mixture vigorously for 15-30 minutes at room temperature to ensure proper alkalization.
-
Alternatively, for a semi-dry method, grind chitosan with solid NaOH, add a small amount of distilled water, and allow it to stand for 12-18 hours.[11]
-
-
Carboxymethylation Reaction:
-
Neutralization and Precipitation:
-
Neutralize the reaction mixture with 10% acetic acid or dilute HCl.[10]
-
Pour the neutralized solution into a large volume of 70-80% ethanol or methanol (B129727) to precipitate the CMCS.[1][10]
-
-
Purification and Drying:
Protocol 2: Fabrication of Porous CMCS Scaffolds via Freeze-Drying
This protocol details the fabrication of 3D porous scaffolds from a CMCS solution.
Materials:
-
Synthesized CMCS powder
-
Distilled water or 0.2 M glacial acetic acid (if starting with chitosan)[12]
-
Cross-linking agent (e.g., glutaraldehyde, genipin, or EDC/NHS for composite hydrogels)[3]
-
Molds (e.g., stainless steel, polystyrene plates)
Procedure:
-
Preparation of CMCS Solution:
-
Dissolve the dried CMCS powder in distilled water to form a solution of desired concentration (e.g., 2-5% w/v).[8] Stir until a homogenous solution is obtained.
-
If preparing a composite, dissolve other components in their respective solvents and then mix with the CMCS solution. For example, for a CMCS/Sodium Alginate (SA) hydrogel, dissolve CMCS and SA separately and then mix.[3]
-
-
Cross-linking (Optional but Recommended):
-
Molding and Freezing:
-
Pour the final solution into molds of the desired shape and size.
-
Place the molds in a freezer at a controlled temperature (e.g., -20 °C, -40 °C, or -80 °C) for at least 12 hours. The freezing temperature influences the final pore size of the scaffold.
-
-
Lyophilization (Freeze-Drying):
-
Transfer the frozen samples to a lyophilizer.
-
Run a drying cycle for 2-3 days, typically involving a primary drying phase at low temperature and vacuum, followed by a secondary drying phase at a higher temperature to remove residual water.[12]
-
-
Post-treatment and Sterilization:
-
Carefully remove the dried, porous scaffolds from the molds.
-
The scaffolds can be further cross-linked if necessary.
-
Sterilize the scaffolds using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, before use in cell culture experiments.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Scaffold Fabrication and Characterization
The following diagram illustrates the key steps from CMCS synthesis to the evaluation of the final scaffold.
Caption: Workflow for CMCS scaffold fabrication and evaluation.
Signaling Pathways in CMCS-Mediated Osteogenesis
CMCS scaffolds promote bone regeneration by influencing key signaling pathways in mesenchymal stem cells (MSCs) and osteoprogenitor cells. The scaffold's surface and composition can trigger intracellular cascades that lead to the expression of osteogenic genes.
Caption: CMCS scaffold-mediated osteogenic signaling pathways.
Application Notes
-
Biocompatibility and Cell Interaction: CMCS is inherently biocompatible and non-toxic.[1] The porous structure of the freeze-dried scaffolds provides a large surface area, which is conducive to cell adhesion, nutrient transport, and waste removal.[3][5] The similarity of CMCS to ECM components facilitates cell attachment and proliferation.[2]
-
Osteoconductivity and Osteoinductivity: CMCS scaffolds are osteoconductive, meaning they provide a suitable template for bone cells to grow on. When combined with osteoinductive materials like hydroxyapatite or certain ions (e.g., strontium, magnesium), the composite scaffold can actively induce the differentiation of mesenchymal stem cells into osteoblasts.[3][9]
-
Signaling Pathway Activation: The interaction of cells with the CMCS scaffold can activate key signaling pathways essential for bone formation. For instance, cell adhesion to the scaffold via integrin receptors can trigger the Focal Adhesion Kinase (FAK) pathway, which in turn can influence other pathways like the Wnt/β-catenin pathway. The Wnt pathway is critical for osteoblast differentiation, leading to the nuclear translocation of β-catenin and the subsequent expression of osteogenic master regulator RUNX2.[8] Additionally, chitosan-based materials have been shown to support the Bone Morphogenetic Protein (BMP)/Smad signaling pathway, another crucial cascade for bone regeneration.
-
Controlled Degradation: The degradation rate of the scaffold can be tuned by adjusting the degree of cross-linking. An ideal scaffold should degrade at a rate that matches the formation of new bone tissue, providing mechanical support during the healing process and gradually being replaced by native tissue.[3]
-
Drug and Growth Factor Delivery: The porous nature and functional groups of CMCS make these scaffolds excellent carriers for the localized and sustained release of therapeutic agents, such as antibiotics to prevent infection or growth factors (e.g., BMP-2) to enhance bone regeneration.[3]
By following these protocols and understanding the underlying principles, researchers can effectively fabricate and utilize this compound scaffolds as a powerful tool in the field of bone tissue engineering and regenerative medicine.
References
- 1. The chitosan/carboxymethyl cellulose/montmorillonite scaffolds incorporated with epigallocatechin-3-gallate-loaded chitosan microspheres for promoting osteogenesis of human umbilical cord-derived mesenchymal stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applications of Cell-Scaffold Constructs for Bone Regeneration Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Regulatory Mechanism of the Bone Morphogenetic Protein (BMP) Signaling Pathway Involving the Carboxyl-Terminal Tail Domain of BMP Type II Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomimetic mineralization of this compound nanofibers with improved osteogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesenchymal stem cells: mechanisms and role in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanthanum phosphate/chitosan scaffolds enhance cytocompatibility and osteogenic efficiency via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitosan-Based Scaffolds for Facilitated Endogenous Bone Re-Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic approaches to activate the canonical Wnt pathway for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carboxymethyl Chitosan Films for Active Food Packaging: A Guide for Researchers
Introduction
In the pursuit of enhancing food safety and extending shelf life, active food packaging has emerged as a important area of research. Among the various biomaterials being explored, carboxymethyl chitosan (B1678972) (CMCS), a derivative of chitosan, shows significant promise due to its biodegradability, biocompatibility, and inherent antimicrobial and antioxidant properties.[1] The modification of chitosan to carboxymethyl chitosan enhances its solubility in water, making it an excellent candidate for the fabrication of edible and biodegradable films.[1][2] These films can act as carriers for a variety of active compounds, creating a multifunctional packaging material that can actively protect food products from spoilage.[2]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound films for active food packaging applications.
Application Notes
This compound films can be tailored for various active food packaging applications by incorporating other polymers, plasticizers, and active agents. Blending CMCS with polymers like polyvinyl alcohol (PVA) or gelatin can improve the mechanical properties and film-formability of the resulting composite film.[3][4][5] The addition of plasticizers such as glycerol (B35011) is often necessary to improve the flexibility and reduce the brittleness of the films.[6]
The true potential of CMCS films lies in their ability to be integrated with active compounds to create "active packaging" systems. These systems can release active agents to the food surface or the surrounding headspace to inhibit microbial growth and oxidative degradation.[7] Common active agents include:
-
Antimicrobial agents: Essential oils (e.g., carvacrol), plant extracts (e.g., pomegranate peel extract), and nanoparticles (e.g., zinc oxide) can be incorporated to inhibit the growth of foodborne pathogens.[8][9][10]
-
Antioxidant agents: Natural antioxidants from plant extracts can be embedded within the film to scavenge free radicals and prevent lipid oxidation in fatty foods.[11][12]
The effectiveness of these active CMCS films has been demonstrated in preserving a variety of perishable food items, including fruits, vegetables, and meat products, by reducing water loss, inhibiting microbial growth, and delaying oxidative spoilage.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the properties of this compound-based films, providing a comparative overview of their performance.
Table 1: Mechanical Properties of this compound (CMCS) Based Films
| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| CMCS/PVA (75:25) | 10.8 | 20.36 | [3][4] |
| CMCS/Gelatin with CaCl2 and Ascorbic Acid | 16.28 | 71.46 | [5] |
| Pectin/CMCS with 3% Roselle Leaf Extract | 53.00 | 85.83 | [13] |
| Chitosan/Carboxymethyl Starch | Increased by 2-4 times compared to a simple mixture | Increased by 20% compared to a simple mixture | [14] |
| CMCS with 10% Calcium Oxide | Improved compared to pure CMCS film | Improved compared to pure CMCS film | [15] |
Table 2: Barrier Properties of this compound (CMCS) Based Films
| Film Composition | Water Vapor Permeability (g/m²·h) | Water Vapor Permeability (g·mm/h·m²·kPa) | Reference |
| CMCS/PVA | 53.46 | - | [3][4] |
| Pectin/CMCS with Roselle Leaf Extract | - | 4.16 - 6.93 | [13] |
| Chitosan films with varying plasticizers | 3.64 - 6.56 (g·mm/h·m²·kPa) | - | [16] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of active this compound films.
Protocol 1: Preparation of Active this compound Films by Solvent Casting
This protocol describes a general method for preparing active CMCS films. The specific concentrations of CMCS, blended polymers, plasticizers, and active agents may need to be optimized depending on the desired film properties and application.
Materials:
-
This compound (CMCS) powder
-
Distilled water
-
Glacial acetic acid (optional, for dissolving unmodified chitosan if used in blends)
-
Glycerol (plasticizer)
-
Active agent (e.g., essential oil, plant extract, nanoparticles)
-
Blending polymer (e.g., PVA, gelatin) - optional
-
Magnetic stirrer with hot plate
-
Petri dishes or other suitable casting surfaces
Procedure:
-
Preparation of Film-Forming Solution:
-
Dissolve a specific amount of CMCS powder (e.g., 2g) in distilled water (e.g., 100 mL) with continuous stirring on a magnetic stirrer at an elevated temperature (e.g., 60-80°C) until a homogeneous solution is formed.[6][15]
-
If a blended film is being prepared, dissolve the other polymer separately and then mix the two polymer solutions.
-
Add a plasticizer, such as glycerol (e.g., 30% w/w of the polymer), to the solution and stir until fully incorporated.[6]
-
-
Incorporation of Active Agent:
-
If using a water-soluble active agent, dissolve it directly into the film-forming solution.
-
If using a lipid-based active agent like an essential oil, create an emulsion by first dispersing the oil in a small amount of a suitable solvent or using a high-speed homogenizer.
-
-
Casting and Drying:
-
Film Conditioning:
-
Carefully peel the dried film from the casting surface.
-
Condition the film in a controlled environment (e.g., 25°C and 50% relative humidity) for at least 48 hours before characterization.
-
Protocol 2: Determination of Antimicrobial Activity (Agar Diffusion Method)
This protocol is used to assess the ability of the active CMCS film to inhibit the growth of common foodborne bacteria.
Materials:
-
Active CMCS film samples (cut into discs of a specific diameter, e.g., 6 mm)
-
Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar (B569324) plates
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculation:
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Evenly spread a specific volume of the microbial suspension onto the surface of the nutrient agar plates.
-
-
Application of Film Discs:
-
Aseptically place the pre-cut active CMCS film discs onto the surface of the inoculated agar plates using sterile forceps.[19]
-
Gently press the discs to ensure complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the test microorganism (e.g., 37°C) for 24-48 hours.[19]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of inhibition around each film disc in millimeters. A larger diameter indicates greater antimicrobial activity.[19]
-
Protocol 3: Evaluation of Antioxidant Capacity (DPPH Radical Scavenging Assay)
This protocol measures the ability of the active CMCS film to scavenge free radicals, indicating its antioxidant potential.
Materials:
-
Active CMCS film samples
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Cut a specific weight of the active CMCS film (e.g., 25 mg) and immerse it in a known volume of solvent (e.g., 10 mL of methanol) to extract the antioxidant compounds.[12]
-
-
Reaction Mixture:
-
In a test tube, mix a specific volume of the film extract with a freshly prepared DPPH solution.[11]
-
-
Incubation:
-
Spectrophotometric Measurement:
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the film extract, and Abs_sample is the absorbance of the DPPH solution with the film extract.
-
-
Protocol 4: Measurement of Mechanical Properties (Tensile Strength and Elongation at Break)
This protocol follows the principles of the ASTM D882 standard for testing the tensile properties of thin plastic films.[2][3][4][5]
Materials:
-
CMCS film samples cut into rectangular strips of specific dimensions (e.g., 10 mm width, 100 mm length)
-
Universal Testing Machine (UTM) with suitable grips for thin films
Procedure:
-
Sample Preparation:
-
Cut the conditioned film samples into uniform rectangular strips.
-
Measure the thickness of each strip at several points and calculate the average.
-
-
Testing:
-
Mount the film strip in the grips of the UTM, ensuring it is aligned and not slipping.
-
Set the initial grip separation (gauge length) to a specific value (e.g., 50 mm).
-
Apply a constant rate of extension (e.g., 5 mm/min) until the film breaks.
-
-
Data Analysis:
-
The UTM software will record the force and elongation data.
-
Tensile Strength (MPa) is calculated by dividing the maximum load by the initial cross-sectional area of the film.
-
Elongation at Break (%) is calculated by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.
-
Protocol 5: Measurement of Water Vapor Permeability (WVP)
This protocol is based on the ASTM E96 standard, using the gravimetric cup method.[14][20]
Materials:
-
CMCS film samples
-
Permeability cups
-
Desiccant (e.g., anhydrous calcium chloride)
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
Procedure:
-
Cup Preparation:
-
Place a specific amount of desiccant in the permeability cup.
-
-
Film Mounting:
-
Securely seal the CMCS film sample over the mouth of the cup, ensuring an airtight seal.
-
-
Equilibration and Weighing:
-
Place the sealed cups in an environmental chamber with a constant high relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
Weigh the cups at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours) to determine the rate of water vapor transmission through the film.
-
-
Calculation of WVP:
-
Plot the weight gain of the cup versus time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR).
-
Calculate the Water Vapor Permeability (WVP) using the following formula, taking into account the film thickness and the water vapor pressure gradient across the film.
-
References
- 1. testresources.net [testresources.net]
- 2. azom.com [azom.com]
- 3. zwickroell.com [zwickroell.com]
- 4. scribd.com [scribd.com]
- 5. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 6. biosciencejournals.com [biosciencejournals.com]
- 7. Antimicrobial food packaging: potential and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. mdpi.com [mdpi.com]
- 10. bepls.com [bepls.com]
- 11. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 12. Development of polyvinyl alcohol and apple pomace bio-composite film with antioxidant properties for active food packaging application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qualitest.ae [qualitest.ae]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solution casting of chitosan membranes for in vitro evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes: Injectable Carboxymethyl Chitosan Hydrogels for Cartilage Repair
Introduction
Articular cartilage has a limited capacity for self-repair, making injuries a significant clinical challenge. Injectable hydrogels have emerged as a promising strategy in cartilage tissue engineering due to their minimally invasive application, ability to fill irregular defect shapes, and capacity to act as scaffolds for cell delivery and tissue regeneration. Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan, is an excellent candidate for these applications owing to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in native cartilage. These notes provide a comprehensive overview of the preparation and application of injectable CMCS hydrogels for cartilage repair.
1. Synthesis of Carboxymethyl Chitosan (CMCS)
CMCS is synthesized by introducing carboxymethyl groups (-CH2COOH) onto the chitosan backbone. This is typically achieved through the reaction of chitosan with monochloroacetic acid in a strong alkaline medium.[1][2] The carboxymethylation process improves the solubility of chitosan in neutral and alkaline solutions, which is crucial for forming hydrogels under physiological conditions.[3] The degree of substitution (DS), which is the number of carboxymethyl groups per glucosamine (B1671600) unit, is a critical parameter that influences the hydrogel's properties and can be controlled by adjusting reaction conditions such as the concentration of reactants and temperature.[2]
2. Preparation of Injectable CMCS Hydrogels
The formation of a stable hydrogel network from a CMCS solution requires cross-linking. For injectable applications, in situ gelation is desired, where a liquid polymer solution forms a gel after injection into the defect site. This can be achieved through various physical or chemical cross-linking methods.
-
Physical Cross-linking: These hydrogels are formed through non-covalent interactions like ionic bonds or temperature-induced phase transitions.[4] For instance, thermosensitive hydrogels can be prepared using agents like β-glycerophosphate, which remain liquid at room temperature and gel at body temperature.[5]
-
Chemical Cross-linking: Covalent bonds create more stable and mechanically robust hydrogels.[4] A highly effective method for in situ formation is the Schiff base reaction . This reaction occurs between the primary amine groups (-NH2) on the CMCS backbone and aldehyde groups (-CHO) on a cross-linking agent.[4][6][7] The reaction is typically rapid, occurs under physiological conditions, and does not require toxic catalysts, making it highly suitable for biomedical applications.[6][8] Common aldehyde-containing cross-linkers include oxidized polysaccharides (like oxidized sodium alginate or oxidized dextran) or synthetic polymers like dibenzaldehyde-terminated polyethylene (B3416737) glycol (PEG).[6]
3. Characterization of CMCS Hydrogels
To ensure suitability for cartilage repair, the physicochemical and biological properties of the hydrogels must be thoroughly characterized.
-
Gelation Time: For injectable systems, the gelation time must be optimized to allow for proper handling and injection before solidifying within the defect.
-
Morphology: Scanning Electron Microscopy (SEM) is used to visualize the internal porous structure of the hydrogel, which is essential for nutrient transport and cell infiltration.
-
Swelling Behavior: The swelling ratio indicates the hydrogel's capacity to absorb and retain water, mimicking the high water content of native cartilage.
-
Mechanical Properties: Rheological and compression tests are performed to ensure the hydrogel can withstand the mechanical loads within the joint.
-
Biodegradability: The degradation rate should be tunable to match the rate of new cartilage formation, providing support during the healing process and eventually being replaced by new tissue.
-
Biocompatibility: In vitro cell viability assays (e.g., Live/Dead staining, MTS assay) are crucial to confirm that the hydrogel and its degradation products are non-toxic to encapsulated cells, such as chondrocytes or mesenchymal stem cells (MSCs).[9][10]
4. Application in Cartilage Tissue Engineering
Injectable CMCS hydrogels serve as a three-dimensional scaffold that mimics the natural extracellular matrix (ECM) of cartilage. They can be loaded with chondrogenic cells (chondrocytes or MSCs) and/or bioactive molecules (e.g., growth factors like TGF-β) to promote cartilage regeneration.[1][11] The hydrogel provides a supportive microenvironment for cell survival, proliferation, and differentiation into a chondrogenic lineage, leading to the deposition of a new cartilage matrix.[12] In vivo studies in animal models are essential to evaluate the efficacy of the hydrogel in repairing cartilage defects.
Experimental Protocols
Protocol 1: Synthesis of this compound (CMCS)
This protocol describes a common method for synthesizing water-soluble CMCS from chitosan.[2]
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation >80%)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid
-
Acetic acid (10%)
-
Deionized (DI) water
Procedure:
-
Suspend 5 g of chitosan powder in 100 mL of isopropanol and stir vigorously for 30 minutes.
-
Slowly add 50 mL of 50% (w/v) NaOH solution to the chitosan suspension. Stir the mixture for 1 hour at 50°C to achieve alkalization.
-
Dissolve 15 g of monochloroacetic acid in 20 mL of isopropanol.
-
Add the monochloroacetic acid solution dropwise to the alkali chitosan mixture while maintaining stirring and a temperature of 50°C.
-
Continue the reaction for 4 hours at 50°C.
-
Stop the reaction and cool the mixture to room temperature.
-
Neutralize the reaction mixture with 10% acetic acid.
-
Filter the suspension and wash the solid product repeatedly with 70% methanol to remove unreacted reagents and byproducts.
-
Dry the resulting CMCS product in a vacuum oven at 60°C for 24 hours.
-
Store the dried, powdered CMCS in a desiccator.
Protocol 2: Preparation of an Injectable CMCS Hydrogel via Schiff Base Cross-linking
This protocol details the formation of an in situ gelling hydrogel using CMCS and an oxidized polysaccharide cross-linker (e.g., oxidized sodium alginate, OSA).
Materials:
-
Synthesized CMCS (from Protocol 1)
-
Sodium alginate
-
Sodium periodate (B1199274) (NaIO4)
-
Ethylene (B1197577) glycol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
Part A: Preparation of Oxidized Sodium Alginate (OSA)
-
Dissolve 1 g of sodium alginate in 100 mL of DI water.
-
Add a predetermined amount of sodium periodate (the molar ratio of NaIO4 to alginate repeating units determines the oxidation degree) to the solution.
-
Protect the solution from light and stir at room temperature for 24 hours.
-
Stop the reaction by adding 1 mL of ethylene glycol and stir for 1 hour.
-
Purify the resulting OSA solution by dialysis against DI water for 3 days, changing the water frequently.
-
Lyophilize the purified solution to obtain OSA as a white powder.
Part B: Hydrogel Formation
-
Prepare a sterile 2% (w/v) CMCS solution in PBS (pH 7.4).
-
Prepare a sterile 2% (w/v) OSA solution in PBS (pH 7.4).
-
To form the hydrogel, mix the CMCS and OSA solutions at a desired volume ratio (e.g., 1:1) in a sterile vial or directly via a dual-syringe system.
-
Vortex or mix vigorously for several seconds. Gelation should occur within minutes at room temperature or 37°C. The gelation time can be tuned by adjusting the polymer concentrations and the oxidation degree of the OSA.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Determination
-
Prepare hydrogel samples (e.g., 0.5 mL) and allow them to fully cross-link.
-
Weigh the hydrogel samples immediately after gelation to get the initial weight (Wi).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the samples, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100.
B. In Vitro Degradation
-
Prepare and weigh hydrogel samples to obtain the initial dry weight after lyophilization (Wd).
-
Immerse the samples in a PBS solution containing lysozyme (B549824) (10,000 U/mL) at 37°C to simulate enzymatic degradation.
-
At various time points (e.g., 1, 3, 7, 14, 21 days), remove the hydrogels, wash with DI water, lyophilize, and weigh the remaining dry mass (Wr).
-
Calculate the percentage of weight remaining: Weight Remaining (%) = (Wr / Wd) x 100.
Protocol 4: In Vitro Cell Encapsulation and Viability Assay
This protocol describes how to encapsulate cells within the hydrogel and assess their viability.
Materials:
-
Mesenchymal Stem Cells (MSCs) or Chondrocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile CMCS and OSA solutions in PBS
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Culture cells to 80-90% confluency. Trypsinize, count, and centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in the sterile 2% CMCS solution to achieve a final cell density of 5 x 10^6 cells/mL. Keep the solution on ice.
-
In a sterile multi-well plate, pipette the cell-laden CMCS solution.
-
Add an equal volume of the sterile 2% OSA solution and mix gently by pipetting up and down to initiate gelation.
-
Allow the cell-laden hydrogels to cross-link at 37°C for 10-15 minutes.
-
Once gelled, add complete culture medium to each well, covering the hydrogels.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Assess cell viability at desired time points (e.g., Day 1, 3, 7).
-
Wash the hydrogels with PBS.
-
Add the Live/Dead staining solution (prepared according to the manufacturer's instructions) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Visualize the encapsulated cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
Data Presentation
Table 1: Comparison of Cross-linking Methods for CMCS Hydrogels
| Cross-linker Type | Example Cross-linker | Cross-linking Mechanism | Typical Gelation Time | Key Advantages | Key Disadvantages |
| Chemical | Oxidized Alginate | Schiff Base Reaction | 1 - 10 minutes | Biocompatible, in situ forming, tunable properties | Potential for unreacted aldehydes |
| Chemical | Genipin | Reaction with amine groups | 30 - 90 minutes | Natural origin, low cytotoxicity | Slower gelation, temperature-dependent[7] |
| Chemical | Glutaraldehyde | Reaction with amine groups | < 5 minutes | Fast reaction, mechanically strong | High cytotoxicity |
| Physical | β-glycerophosphate | Thermosensitive Gelation | Temperature-dependent | Injectable, no chemical cross-linker | Weaker mechanical properties[5] |
| Physical | Divalent Cations (e.g., Ca²⁺) | Ionic Gelation | < 1 minute | Rapid, simple process | Low stability in physiological media |
Table 2: Typical Properties of Injectable CMCS Hydrogels for Cartilage Repair
| Property | Typical Range | Significance for Cartilage Repair |
| Compressive Modulus | 5 - 50 kPa | Must provide mechanical support to withstand joint loading. |
| Swelling Ratio | 500 - 2000% | Mimics the high water content of native cartilage, facilitating nutrient transport. |
| Porosity | 50 - 200 µm | Allows for cell infiltration, nutrient diffusion, and waste removal. |
| Degradation Time | 4 - 12 weeks | Should match the rate of new tissue formation, providing temporary support. |
| Cell Viability | > 85% after 7 days | Ensures the encapsulated cells remain healthy and functional.[10] |
Visualizations
References
- 1. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Interaction of TGFβ and BMP Signaling Pathways during Chondrogenesis | PLOS One [journals.plos.org]
- 4. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chitosan Schiff-Base Hydrogels—A Critical Perspective Review | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGFβ Signaling in Cartilage Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of TGF-β signaling in regulating chondrogenesis and osteogenesis during mandibular development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Linking Carboxymethyl Chitosan Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods of cross-linking carboxymethyl chitosan (B1678972) (CMCS) hydrogels. These hydrogels are of significant interest in the biomedical field, particularly for drug delivery applications, owing to their biocompatibility, biodegradability, and tunable properties. The information presented here is intended to guide researchers in the selection and implementation of appropriate cross-linking strategies to achieve desired hydrogel characteristics.
Introduction to Carboxymethyl Chitosan Hydrogels
This compound is a water-soluble derivative of chitosan, a natural polysaccharide. The introduction of carboxymethyl groups enhances its solubility in neutral and alkaline conditions, broadening its applicability. CMCS hydrogels are three-dimensional networks capable of absorbing large amounts of water or biological fluids. The properties of these hydrogels, such as swelling behavior, mechanical strength, and drug release kinetics, are significantly influenced by the cross-linking method employed.
Cross-Linking Methods: An Overview
Cross-linking can be broadly categorized into chemical and physical methods. Chemical cross-linking involves the formation of covalent bonds between polymer chains, resulting in robust and stable hydrogels. Physical cross-linking relies on non-covalent interactions, such as ionic interactions or hydrogen bonds, leading to reversible and often stimuli-responsive hydrogels.
Chemical Cross-Linking Methods
Glutaraldehyde (B144438) (GA) Cross-Linking
Glutaraldehyde is a widely used and efficient cross-linking agent for polymers containing amine groups, such as CMCS. The reaction involves the formation of a Schiff base between the aldehyde groups of glutaraldehyde and the primary amine groups of CMCS.
Experimental Protocol:
-
Preparation of CMCS Solution: Dissolve a specific amount of CMCS (e.g., 2-3% w/v) in distilled water or a suitable buffer (e.g., acetic acid solution) with continuous stirring until a homogenous solution is obtained.
-
Addition of Glutaraldehyde: To the CMCS solution, add a predetermined concentration of glutaraldehyde solution (e.g., 1-3% v/v) dropwise while stirring.
-
Gelation: Continue stirring for a specific duration (e.g., 1 hour) and then allow the mixture to stand at a controlled temperature (e.g., 45-55°C) for a defined period (e.g., 24 hours) to ensure complete gelation.
-
Purification: Wash the resulting hydrogel extensively with distilled water to remove any unreacted glutaraldehyde. This can be done by immersing the hydrogel in a large volume of distilled water and changing the water periodically over 24-48 hours.
-
Lyophilization (Optional): For applications requiring a porous scaffold, the purified hydrogel can be frozen and then lyophilized to obtain a dried, porous structure.
Quantitative Data Summary:
| Cross-linker | CMCS Conc. | GA Conc. | Temperature | Swelling Ratio (%) | Hardness | Reference |
| Glutaraldehyde | 2% | 1% | 45°C | Maximum | - | |
| Glutaraldehyde | 3% | 3% | 55°C | - | Maximum |
Genipin (B1671432) Cross-Linking
Genipin is a naturally derived cross-linking agent that is significantly less cytotoxic than glutaraldehyde. It reacts with the primary amine groups of CMCS to form heterocyclic linkages, resulting in a blue-colored hydrogel.[1][2]
Experimental Protocol:
-
Preparation of CMCS Solution: Prepare a CMCS solution (e.g., 2% w/v) in deionized water or a suitable buffer under constant stirring.
-
Preparation of Genipin Solution: Dissolve genipin in an appropriate solvent (e.g., deionized water or ethanol) to the desired concentration (e.g., 0.1% w/v).
-
Cross-Linking Reaction: Add the genipin solution to the CMCS solution and mix thoroughly. The reaction is typically carried out at room temperature or 37°C for a period ranging from a few hours to 24 hours.[2]
-
Gel Formation: The mixture will gradually turn blue as the cross-linking reaction proceeds, forming a stable hydrogel.
-
Purification: Wash the hydrogel with distilled water to remove any unreacted genipin.
Quantitative Data Summary:
| Cross-linker | CMCS Conc. | Genipin Conc. | Swelling Ratio (%) | Drug Release | Reference |
| Genipin | 2% (w/v) | 1% (w/w of CMC) | 205 ± 5% | Highest cumulative release | [3] |
| Genipin | 2% (w/v) | 3% (w/w of CMC) | 63 ± 11% | - | [3] |
| Genipin | 2% (w/v) | 5% (w/w of CMC) | 41 ± 7% | - | [3] |
EDC/NHS Cross-Linking
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a zero-length cross-linking system that facilitates the formation of amide bonds between the carboxyl groups of CMCS and its primary amine groups.
Experimental Protocol:
-
Preparation of CMCS Solution: Dissolve CMCS (e.g., 1 wt%) in distilled water with continuous stirring at a slightly elevated temperature (e.g., 37°C).[4]
-
Activation of Carboxyl Groups: Prepare a fresh solution of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 5.5-6.0). Add the EDC/NHS solution to the CMCS solution to activate the carboxyl groups. The molar ratio of EDC/NHS to the carboxyl groups of CMCS is a critical parameter to optimize.
-
Cross-Linking Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes to several hours) to form the hydrogel.[4]
-
Purification: Wash the hydrogel extensively with distilled water to remove by-products and unreacted reagents.
Quantitative Data Summary:
| Cross-linker | CMCS Conc. | EDC/NHS Conc. | Swelling Ratio | Degradation | Reference |
| EDC/NHS | - | Varies | pH-responsive | Degraded after 80h in lysozyme (B549824) (low crosslink density) | [5] |
Physical Cross-Linking Methods
Ionic Cross-Linking with Calcium Chloride (CaCl₂)
This method is based on the ionic interaction between the negatively charged carboxyl groups of CMCS and divalent cations like Ca²⁺. This forms a reversible, pH-sensitive hydrogel.
Experimental Protocol:
-
Preparation of CMCS Solution: Prepare a CMCS solution (e.g., 2% w/v) in deionized water. For drug loading, the therapeutic agent can be dissolved or dispersed in this solution.
-
Preparation of Cross-Linking Solution: Prepare a calcium chloride solution (e.g., 2-5% w/v) in deionized water.
-
Formation of Hydrogel Beads/Membranes:
-
For Beads: Drop the CMCS solution into the CaCl₂ solution using a syringe. Spherical beads will form instantaneously.[6]
-
For Membranes: Cast the CMCS solution into a petri dish and then immerse it in the CaCl₂ solution.
-
-
Curing: Allow the hydrogel to remain in the CaCl₂ solution for a sufficient time (e.g., 30 minutes to a few hours) to ensure complete cross-linking.
-
Washing: Wash the hydrogels with distilled water to remove excess calcium chloride.
Quantitative Data Summary:
| Cross-linker | CMCS Conc. | CaCl₂ Conc. | Swelling Ratio (pH 1.2) | Swelling Ratio (pH 7.4) | Drug Entrapment Efficiency | Reference |
| CaCl₂ | (Alginate:NOCC 1:1) | - | ~3 | 20-40 | Up to 77% | [4] |
Visualizations
Experimental Workflow for CMCS Hydrogel Preparation and Characterization
Caption: General workflow for the preparation and characterization of CMCS hydrogels.
Chemical Cross-Linking Mechanisms
Caption: Simplified reaction schemes for common chemical cross-linking methods of CMCS.
Drug Delivery and Potential Cellular Interaction
Caption: Conceptual diagram of drug release from a CMCS hydrogel and subsequent cellular interaction.
References
- 1. procoll.co.uk [procoll.co.uk]
- 2. This compound modification via EDC/NHS-mediated amidation for performance improvement on blood-contacting biomedical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physically crosslinked alginate/N,O-carboxymethyl chitosan hydrogels with calcium for oral delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Application Notes and Protocols for Sterilization of Carboxymethyl Chitosan-Based Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxymethyl chitosan (B1678972) (CMC) is a water-soluble derivative of chitosan, a natural polysaccharide with excellent biocompatibility, biodegradability, and antimicrobial properties.[1] These characteristics make CMC-based biomaterials highly attractive for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] A critical step in the translation of these biomaterials from the laboratory to clinical applications is sterilization, which must eliminate all microorganisms without compromising the material's physicochemical properties and biological performance.[2] This document provides detailed application notes and protocols for various sterilization techniques applicable to carboxymethyl chitosan-based biomaterials.
The choice of sterilization method is crucial as CMC is sensitive to certain conditions. For instance, heat sterilization can cause a significant decrease in viscosity and molecular weight, while ethylene (B1197577) oxide may react with the functional groups of CMC.[2][3][4] Irradiation techniques are promising alternatives, but their effects on the polymer structure must be carefully evaluated.[5][6]
Sterilization Methods Overview
Several terminal sterilization methods can be considered for CMC-based biomaterials, each with its advantages and limitations. The primary methods include:
-
Irradiation Sterilization (Electron Beam and Gamma Rays): Effective at ambient temperatures, but can cause polymer chain scission or cross-linking.[2][6]
-
Ethylene Oxide (EtO) Gas Sterilization: A low-temperature method suitable for heat-sensitive materials, but EtO is toxic and can react with CMC.[2][7]
-
Steam Sterilization (Autoclaving): A common and effective method, but the high temperatures can degrade CMC.[8][9]
-
Filtration: Suitable for sterilizing CMC solutions, but can be challenging for high-viscosity formulations.[10][11]
-
Aseptic Processing: Involves sterilizing individual components and then combining them in a sterile environment. This method avoids the harsh conditions of terminal sterilization but is more complex and costly.[12]
Quantitative Data on Sterilization Effects
The following table summarizes the quantitative effects of different sterilization methods on the properties of this compound-based biomaterials as reported in the literature.
| Sterilization Method | Material Form | Parameters | Effect on Molecular Weight (Mw) | Effect on Viscosity | Other Notable Effects | Reference |
| Electron Beam (EB) Irradiation | Lyophilized 5 wt% CMC | 15 kGy | No significant change | Lyophilization itself caused a decrease from ~8000 mPa·s to 4250 mPa·s. Post-irradiation viscosity of the re-dissolved sample was not significantly different from the lyophilized, unirradiated control. | Sterility (SAL ≤ 10⁻⁶) was achieved. The gel-forming ability was retained. | [2][3] |
| Electron Beam (EB) Irradiation | Lyophilized 5 wt% CMC | 25 kGy | No significant change | Similar to the 15 kGy dose, no significant change compared to the lyophilized, unirradiated control. | Sterility (SAL ≤ 10⁻⁶) was achieved. The gel-forming ability was retained. | [2][3] |
| Steam Sterilization (Autoclaving) | 2% (w/v) Chitosan Solution | 121°C, 10 min | ~30% decrease | 3-5 fold decrease | Substantial loss of mechanical properties of the resulting gel. | [9] |
| Gamma Irradiation | Chitosan Fibers and Films | up to 25 kGy | Decrease with increasing dose | Not explicitly stated, but a decrease is implied by the reduction in Mw. | Caused main chain scissions. Improved tensile strength of films irradiated in air. | [6] |
Experimental Protocols
Protocol 1: Electron Beam Irradiation of Lyophilized this compound
This protocol is recommended for terminally sterilizing solid CMC or CMC-based scaffolds while preserving their key physicochemical properties.[2][3]
Materials:
-
This compound (CMC) powder or lyophilized scaffold
-
Vacuum-sealable sterilization pouches
-
Vacuum sealer
-
Access to an electron beam irradiation facility
Procedure:
-
Prepare the CMC biomaterial in its final, dry (lyophilized) form.
-
Place the material into a vacuum-sealable sterilization pouch.
-
Evacuate the air from the pouch and seal it.
-
Send the packaged samples to a qualified electron beam irradiation facility.
-
Specify the desired irradiation dose. A dose of 15 kGy is often sufficient to achieve a Sterility Assurance Level (SAL) of 10⁻⁶.[3] A dose of 25 kGy is a standard dose also used.[2]
-
The irradiation is typically performed at ambient temperature (e.g., 25°C).[2]
-
Upon return, store the sterilized materials in a sterile, dry environment until use.
-
Post-Sterilization Characterization (Recommended):
-
Sterility Testing: Perform standard sterility tests (e.g., direct inoculation or membrane filtration) according to pharmacopeial guidelines to confirm the absence of microbial contamination.
-
Physicochemical Analysis: Characterize the material to ensure its properties have not been unacceptably altered. This may include:
-
Gel Permeation Chromatography (GPC) to determine molecular weight.
-
Viscometry to measure the viscosity of a redissolved solution.
-
Fourier-Transform Infrared Spectroscopy (FTIR) to check for changes in chemical structure.
-
Thermogravimetric Analysis (TGA) to assess thermal stability.[5]
-
-
Protocol 2: Steam Sterilization (Autoclaving) of Chitosan Solutions (with caution)
This method is generally not recommended for CMC due to significant degradation.[2][3] However, it can be used for chitosan solutions where a decrease in molecular weight and viscosity is acceptable or even desired for a specific application.[8][9]
Materials:
-
Chitosan solution
-
Autoclavable container (e.g., glass bottle with a loosened cap or a vented closure)
-
Autoclave
Procedure:
-
Prepare the chitosan solution (e.g., 2% w/v in a suitable acidic solvent).
-
Transfer the solution to an autoclavable container. Ensure the container is not sealed airtight to prevent pressure buildup.
-
Place the container in an autoclave.
-
Run a standard liquid cycle (e.g., 121°C for 15-20 minutes). Note: even a 10-minute cycle can cause significant degradation.[9]
-
Allow the autoclave to cool down and the pressure to normalize before opening.
-
Aseptically handle the sterilized solution in a laminar flow hood.
-
Post-Sterilization Characterization (Critical):
-
Viscosity and Molecular Weight: Measure the viscosity and molecular weight to quantify the extent of degradation.
-
Gelation Properties: If the solution is intended to form a gel, test its gelation capability post-sterilization.
-
Protocol 3: Aseptic Filtration of this compound Solutions
This is the preferred method for sterilizing CMC solutions when the viscosity is low enough to permit passage through a sterilizing-grade filter.[10]
Materials:
-
This compound solution
-
Sterilizing-grade filter (0.22 µm pore size), compatible with the solvent
-
Syringe or peristaltic pump
-
Sterile collection vessel
-
Laminar flow hood or sterile environment
Procedure:
-
Prepare the CMC solution using sterile solvents and aseptic techniques as much as possible to reduce the initial bioburden.
-
Perform all subsequent steps in a laminar flow hood.
-
Aseptically connect the sterilizing-grade filter to a syringe (for small volumes) or to tubing connected to a peristaltic pump (for larger volumes).
-
Draw the CMC solution into the syringe or pump it through the tubing.
-
Force the solution through the 0.22 µm filter into a sterile collection vessel. This may require significant pressure for viscous solutions. Using a prefilter may help if the solution contains particulates.[10]
-
Seal the sterile collection vessel.
-
Validation and Considerations:
-
Filter Integrity Test: Perform a filter integrity test (e.g., bubble point test) after filtration to ensure the filter was not compromised.
-
Viscosity Limitations: High viscosity CMC solutions can clog the filter or make filtration impractically slow.[11] In such cases, dilution or selection of a lower molecular weight CMC may be necessary.
-
Visualizations
Experimental Workflow for Evaluating Sterilization Effectiveness
The following diagram illustrates a typical workflow for assessing the impact of a chosen sterilization method on this compound-based biomaterials.
Caption: Workflow for sterilization validation of CMC biomaterials.
Decision-Making Flowchart for Sterilization Method Selection
This flowchart provides a logical path for selecting an appropriate sterilization method for a given this compound-based biomaterial.
Caption: Decision guide for selecting a CMC sterilization method.
References
- 1. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Applicable this compound with Gel-Forming and Stabilizing Properties Based on Terminal Sterilization Methods of Electron Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Applicable this compound with Gel-Forming and Stabilizing Properties Based on Terminal Sterilization Methods of Electron Beam Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma irradiation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of ethylene oxide sterilization on the surface chemistry and in vitro cytotoxicity of several kinds of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of steam sterilization on thermogelling chitosan-based gels [pubmed.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. ashland.com [ashland.com]
- 12. researchgate.net [researchgate.net]
Formulation of Carboxymethyl Chitosan Nanoparticles for Gene Delivery: Applications and Protocols
Introduction
Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan, has emerged as a promising non-viral vector for gene delivery applications. Its biocompatibility, biodegradability, and low toxicity, combined with the ability to form stable nanoparticles with nucleic acids, make it an attractive candidate for therapeutic gene delivery.[1][2] This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro application of CMCS nanoparticles for gene delivery.
Data Presentation
Table 1: Physicochemical Properties of Carboxymethyl Chitosan-Based Nanoparticles
This table summarizes typical physicochemical properties of CMCS nanoparticles formulated for gene delivery under varying conditions. The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of amine groups in CMCS to phosphate (B84403) groups in the nucleic acid, is a critical parameter influencing nanoparticle formation and function.[3][4]
| Formulation ID | CMCS Derivative | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| CMCS-pDNA-1 | N-Imidazolyl-O-Carboxymethyl Chitosan | 5 | 150 - 200 | +15 to +25 | >95% | [5] |
| CMCS-pDNA-2 | This compound | 8 | 100 - 250 | +12 to +18 | ~90% | [6] |
| CMCS-pDNA-3 | Low Molecular Weight CMCS | 5 | < 100 | ~+20 | Not specified | [7] |
| CMCS-siRNA-1 | High Molecular Weight CMCS | 50 | 100 - 300 | Not specified | >96% | [4] |
| CMCS-Drug-1 | This compound | N/A | 151 ± 5.67 | -22.9 ± 2.21 | 92.3 ± 7.21 | [8] |
Table 2: In Vitro Transfection Efficiency of this compound Nanoparticles
This table presents the transfection efficiency of CMCS-based nanoparticles in various cell lines. Efficiency is often assessed by the expression of a reporter gene, such as Green Fluorescent Protein (GFP).
| Cell Line | CMCS Formulation | Transfection Efficiency (%) | Method of Quantification | Reference |
| HEK293 | Chitosan-pDNA | 3-4 orders of magnitude higher than background | Luciferase Assay | [6] |
| HEK293T | N-Imidazolyl-O-Carboxymethyl Chitosan-pDNA | Dependent on imidazolyl substitution | Flow Cytometry | [9] |
| HEK293 | Chitosan-GFP pDNA | 27.41 | Fluorescent Microscopy | [10] |
| U-87 MG | Chitosan-GFP pDNA | 53 | FACS Analysis | [10] |
| HeLa | Chitosan-pDNA | ~130-fold increase with KNOB conjugation | Luciferase Assay | [6] |
| HCT 116 | Chitosan-siRNA | Transfection confirmed | Fluorescent Microscopy | [11] |
Experimental Protocols
Protocol 1: Preparation of CMCS-pDNA Nanoparticles by Ionic Gelation
This protocol describes the formation of CMCS-plasmid DNA (pDNA) nanoparticles through the ionic gelation method, which involves the electrostatic interaction between the positively charged CMCS and the negatively charged pDNA, often with a cross-linking agent like sodium tripolyphosphate (TPP).[12][13][14]
Materials:
-
This compound (CMCS)
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Sodium tripolyphosphate (TPP)
-
Acetic acid solution (1% v/v)
-
Nuclease-free water
Procedure:
-
CMCS Solution Preparation: Dissolve CMCS in 1% acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.
-
pDNA Solution Preparation: Dilute the pDNA stock solution in nuclease-free water to a final concentration of 100 µg/mL.
-
TPP Solution Preparation: Prepare a 0.1% (w/v) TPP solution in nuclease-free water.
-
Nanoparticle Formation: a. Determine the desired N/P ratio. The calculation is based on the molar ratio of the amine groups of CMCS to the phosphate groups of the pDNA. b. Add the required volume of CMCS solution to a sterile microcentrifuge tube. c. While gently vortexing the CMCS solution, add the calculated volume of pDNA solution dropwise. d. Incubate the mixture for 30 minutes at room temperature to allow for the formation of CMCS-pDNA complexes. e. To crosslink and stabilize the nanoparticles, add the TPP solution dropwise to the CMCS-pDNA complex solution while vortexing. f. Continue to incubate for another 30 minutes at room temperature.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension at 14,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in the desired volume of cell culture medium or buffer for subsequent experiments.
Protocol 2: Characterization of CMCS-pDNA Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Resuspend the purified nanoparticle pellet in deionized water.
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry to determine the surface charge of the nanoparticles.[15][16][17]
2. Encapsulation Efficiency:
-
After centrifugation of the nanoparticle suspension, quantify the amount of free pDNA in the supernatant using a spectrophotometer (at 260 nm) or a fluorescent DNA quantification kit.
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total pDNA - Free pDNA) / Total pDNA] x 100
3. Gel Retardation Assay:
-
Prepare CMCS-pDNA nanoparticles at different N/P ratios.
-
Run the nanoparticle samples on a 1% agarose (B213101) gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide).
-
Free, uncomplexed pDNA will migrate through the gel, while pDNA encapsulated within the nanoparticles will be retained in the loading well. This assay confirms the complexation of pDNA with CMCS.
Protocol 3: In Vitro Transfection
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CMCS-pDNA nanoparticles
-
Positive control transfection reagent (e.g., Lipofectamine)
-
Reporter gene plasmid (e.g., pEGFP-N1)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: a. On the day of transfection, replace the old medium with fresh, serum-free medium. b. Add the prepared CMCS-pDNA nanoparticle suspension to each well. c. As a positive control, transfect a set of wells using a commercial transfection reagent according to the manufacturer's protocol. d. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: a. After the incubation period, replace the transfection medium with fresh complete medium. b. Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Analysis of Transfection Efficiency: a. Observe the expression of the reporter gene (e.g., GFP) using a fluorescence microscope. b. For quantitative analysis, harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
Mandatory Visualizations
Caption: Experimental workflow for CMCS nanoparticle formulation and in vitro testing.
Caption: Cellular uptake and intracellular trafficking of CMCS-pDNA nanoparticles.
Caption: Wnt/β-catenin signaling pathway activated by this compound.
Discussion
Formulation and Characterization
The ionic gelation method is a simple and effective technique for preparing CMCS nanoparticles.[12][13] The physicochemical properties of the nanoparticles, such as size and surface charge, are crucial for their biological performance. Smaller particle sizes generally facilitate cellular uptake, while a positive zeta potential enhances the interaction with the negatively charged cell membrane.[18] The N/P ratio is a key parameter that can be optimized to achieve desirable particle size and surface charge, as well as high encapsulation efficiency.[3][4][19]
Cellular Uptake and Gene Expression
CMCS nanoparticles are primarily internalized by cells through endocytosis.[20][21][22] The cationic nature of CMCS is thought to promote endosomal escape via the "proton sponge effect," where the buffering capacity of the polymer leads to endosomal rupture and the release of the genetic cargo into the cytoplasm.[23] Following release, the plasmid DNA must translocate to the nucleus for transcription and subsequent protein expression. The transfection efficiency of CMCS nanoparticles is cell-type dependent and can be influenced by factors such as the molecular weight and degree of deacetylation of the chitosan derivative.[6][11]
Signaling Pathway Activation
Recent studies have indicated that carboxymethylated chitosan can activate the Wnt/β-catenin signaling pathway.[5][24][25] This pathway is crucial in various cellular processes, including cell proliferation and differentiation. The activation of factors such as β-catenin, Tcf4, and Lef1 can lead to the expression of target genes like c-Myc and Cyclin D1, which may have implications for the therapeutic application of CMCS in tissue regeneration and cancer therapy.[5][26]
Conclusion
This compound nanoparticles represent a versatile and promising platform for gene delivery. The protocols and data presented here provide a foundation for researchers and drug development professionals to formulate and evaluate CMCS-based gene delivery systems. Further optimization of formulation parameters and a deeper understanding of the underlying biological interactions will continue to advance the clinical translation of this technology.
References
- 1. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Biocompatible this compound Nanoparticles for Delivery of Antibiotic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan in Non-Viral Gene Delivery: Role of Structure, Characterization Methods, and Insights in Cancer and Rare Diseases Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of carboxymethylated chitosan on the biosynthesis of NGF and activation of the Wnt/β-catenin signaling pathway in the proliferation of Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitosan-DNA nanoparticles as gene carriers: synthesis, characterization and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low molecular weight chitosan nanoparticulate system at low N:P ratio for nontoxic polynucleotide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chitosan-Based Polymeric Nanoparticles as an Efficient Gene Delivery System to Cross Blood Brain Barrier: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.library.txst.edu [digital.library.txst.edu]
- 12. Shubham Singh (Universe): Preparation of nanoparticles by Ionic gelation [shubhamsinghuniverse.blogspot.com]
- 13. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 14. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. powertechjournal.com [powertechjournal.com]
- 16. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. covalentmetrology.com [covalentmetrology.com]
- 18. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N/P ratio significantly influences the transfection efficiency and cytotoxicity of a polyethylenimine/chitosan/DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular Trafficking of Hybrid Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Up-regulation of caveolin 1 mediated by chitosan activates Wnt/ β-catenin pathway in chronic refractory wound diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chitosan and Wnt/β-catenin Signaling Pathways in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carboxymethyl Chitosan in Ophthalmic Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan, has emerged as a promising biopolymer for ophthalmic drug delivery. Its inherent biocompatibility, biodegradability, mucoadhesive properties, and ability to enhance drug penetration make it an ideal candidate for overcoming the challenges of conventional eye drops, such as rapid nasolacrimal drainage and poor corneal permeability.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing CMCS in the development of advanced ophthalmic drug delivery systems.
Key Applications of Carboxymethyl Chitosan in Ocular Drug Delivery
This compound can be formulated into various drug delivery systems to suit different therapeutic needs for anterior and posterior eye segment diseases.
-
In-Situ Gels: CMCS can be combined with thermosensitive polymers like Poloxamer to create in-situ gelling formulations. These formulations are administered as eye drops and undergo a sol-to-gel transition upon contact with the physiological temperature and pH of the eye. This increases the precorneal residence time and provides sustained drug release.[3]
-
Hydrogels: Cross-linked CMCS hydrogels can act as soft, flexible drug reservoirs. These can be designed to be stimuli-responsive (e.g., pH-sensitive), allowing for controlled drug release in response to the ocular environment.[2]
-
Nanoparticles: CMCS can be used to prepare nanoparticles for targeted drug delivery to specific ocular tissues. Its mucoadhesive nature helps in prolonging the contact time with the ocular surface, thereby enhancing drug absorption.[1][4] CMCS-coated nanoparticles have shown enhanced bioavailability of drugs like 5-Fluorouracil.[4]
Data Presentation: Performance of CMCS-Based Ophthalmic Formulations
The following tables summarize quantitative data from various studies on CMCS-based ophthalmic drug delivery systems.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| OCM-CSNPs | Dorzolamide HCl | 187.1 ± 2.72 | 0.313 ± 0.009 | +30.87 ± 0.86 | - | - | [5] |
| CSNPs | Dorzolamide HCl | 250.3 ± 2.62 | 0.442 ± 0.030 | +33.47 ± 0.723 | - | - | [5] |
| AMSN-CMC-FU | 5-Fluorouracil | 249.4 | 0.429 | - | 25.8 ± 5.8 | 5.2 ± 1.2 | [4] |
| CCC NPs | Ciprofloxacin | 151 ± 5.67 | - | -22.9 ± 2.21 | - | - | [6] |
Table 2: In Vitro Drug Release from this compound Formulations
| Formulation | Drug | Time (h) | Cumulative Release (%) | Release Conditions | Reference |
| CMCS-5FU-3 Hydrogel | 5-Fluorouracil | 8 | ~100 | pH 7.4 PBS | [2] |
| CMCS-5FU-Bev Hydrogel | Bevacizumab | 53 | < 20 | pH 7.4 PBS | [2] |
| AMSN-CMC-FU Gel | 5-Fluorouracil | 4 | 55.6 | PBS (pH 7.4) | [4] |
| 5-FU Gel (Control) | 5-Fluorouracil | 4 | 100 | PBS (pH 7.4) | [4] |
Table 3: Pharmacokinetic Parameters of Ofloxacin in Rabbit Aqueous Humor
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Ofloxacin with CMCS | 1.85 ± 0.21 | 1 | 4.67 ± 0.54 | [7] |
| Ofloxacin Solution | 1.23 ± 0.15 | 1 | 2.98 ± 0.36 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles (Ionic Gelation Method)
This protocol describes the preparation of drug-loaded CMCS nanoparticles using the ionic gelation technique.[1][6][8]
Materials:
-
This compound (CMCS)
-
Drug (e.g., Dorzolamide Hydrochloride, Ciprofloxacin)
-
Cross-linking agent (e.g., Calcium Chloride (CaCl2), Sodium Tripolyphosphate (TPP))
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of CMCS Solution: Dissolve a specific amount of CMCS (e.g., 0.05 g) in deionized water (e.g., 50 mL) and stir overnight to ensure complete dissolution.
-
Drug Incorporation: Add the desired amount of the drug to the CMCS solution and stir for a specified time (e.g., 2 hours) to ensure uniform mixing.
-
Cross-linking: Prepare a solution of the cross-linking agent (e.g., 0.1 mg/mL Aluminum Chloride or an appropriate concentration of TPP or CaCl2).
-
Nanoparticle Formation: While stirring the CMCS-drug solution, add the cross-linking agent solution dropwise. Continue stirring for a designated period (e.g., 1 hour) until a milky suspension, indicating nanoparticle formation, is observed.
-
Purification: Centrifuge the nanoparticle suspension (e.g., at 16,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times (e.g., 3-4 times) by repeated centrifugation and resuspension to remove unreacted reagents.
-
Lyophilization: Freeze-dry the final washed nanoparticle pellet to obtain a powder for long-term storage and characterization.
Protocol 2: Preparation of N,O-Carboxymethyl Chitosan (CMCS) Hydrogel
This protocol outlines the in-situ synthesis of a drug-loaded CMCS hydrogel using a chemical cross-linker.[2]
Materials:
-
N,O-Carboxymethyl Chitosan (CMCS)
-
Drug (e.g., 5-Fluorouracil, Bevacizumab)
-
Cross-linking agent (e.g., Genipin)
-
Deionized water
-
Stirrer
Procedure:
-
CMCS Dissolution: Dissolve a specific amount of CMCS (e.g., 10.0 mg) in deionized water (e.g., 1 mL) and stir at a controlled temperature (e.g., 37 °C) for approximately 2 hours.
-
Drug Loading: Add the desired amount of the drug(s) (e.g., 10.0 mg of 5-Fluorouracil) to the CMCS solution under continuous stirring.
-
Cross-linking: Add the cross-linking agent (e.g., a specific amount of genipin) to the mixture while stirring.
-
Gel Formation: Allow the resulting viscous mixture to stand at room temperature for a sufficient time (e.g., 24 hours) for the cross-linking reaction to complete, resulting in the formation of an elastic hydrogel.
-
Characterization: A portion of the hydrogel can be freeze-dried for characterization studies like FTIR, SEM, etc.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method for evaluating the in vitro release of a drug from a CMCS-based ophthalmic formulation using a dialysis membrane method.[8][9][10]
Materials:
-
CMCS-based formulation (e.g., nanoparticles, hydrogel)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation of Release Medium: Prepare PBS solution at pH 7.4 to mimic the physiological pH of tear fluid.
-
Sample Preparation: Accurately weigh a specific amount of the drug-loaded formulation (e.g., 10 mg of nanoparticles) and place it inside a dialysis bag.
-
Dialysis Setup: Place the sealed dialysis bag in a known volume of the release medium (e.g., 30 mL of PBS) maintained at a constant temperature (e.g., 37 ± 0.5 °C) with continuous stirring (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 3 mL) for analysis.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method like UV-Vis spectrophotometry or HPLC at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Protocol 4: Ocular Irritation Test (In Vitro)
This protocol provides a general guideline for assessing the ocular irritation potential of a CMCS-based formulation using an in vitro method like the Ocular Irritection® assay, which is an alternative to animal testing.[11][12][13][14][15]
Principle:
The Ocular Irritection® assay is a standardized in vitro test that predicts the ocular irritation potential of a substance by measuring its effect on a macromolecular matrix that mimics the cornea. Irritating substances cause denaturation and disruption of the proteins in the matrix, leading to an increase in turbidity, which is measured spectrophotometrically.[12]
Materials:
-
Ocular Irritection® kit (includes macromolecular reagent, membrane discs, etc.)
-
Test formulation (CMCS-based)
-
Positive and negative controls
-
Plate reader
Procedure:
-
Reagent Preparation: Rehydrate the macromolecular reagent according to the kit's instructions to form the corneal mimic matrix.
-
Sample Application: Apply a specific amount of the test formulation, positive control, and negative control to the membrane discs.
-
Incubation: Place the membrane discs in contact with the rehydrated macromolecular matrix and incubate under controlled conditions as specified in the kit protocol.
-
Turbidity Measurement: After incubation, measure the turbidity of the macromolecular matrix using a plate reader at the specified wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the irritancy score for the test formulation based on the change in optical density compared to the controls. The score is often expressed as an Irritection Draize Equivalent (IDE).[12]
Protocol 5: Sterilization of this compound Formulations
Sterilization is a critical step for ophthalmic formulations. Given that CMCS is sensitive to heat, irradiation methods are often preferred.[16][17][18]
Recommended Method: Electron Beam (EB) Irradiation of Lyophilized Product
Rationale:
Heat sterilization can lead to a significant decrease in the viscosity and molecular weight of CMCS.[17][18] Ethylene oxide sterilization can cause alkylation of the amino and hydroxyl groups of CMCS.[17][18] Gamma irradiation of aqueous solutions can lead to the generation of free radicals, causing degradation or cross-linking of the polymer.[16] EB irradiation of the lyophilized (freeze-dried) CMCS formulation minimizes these issues.[16][17][18]
Procedure:
-
Lyophilization: Prepare the final CMCS-based formulation (e.g., nanoparticles, hydrogel components) and freeze-dry it to remove water.
-
Packaging: Package the lyophilized product in a sterile, airtight container suitable for irradiation.
-
Electron Beam Irradiation: Expose the packaged product to a validated dose of electron beam irradiation (e.g., 15 kGy or 25 kGy) to achieve sterility. The sterilization dose should be validated based on the initial bioburden of the product.
-
Post-Sterilization Testing: After sterilization, perform sterility testing to confirm the absence of viable microorganisms. Also, characterize the physicochemical properties of the sterilized product (e.g., molecular weight, gelation properties, drug content) to ensure they have not been adversely affected.[17]
Mandatory Visualizations
Caption: Workflow for developing a CMCS-based ophthalmic drug delivery system.
Caption: Simplified signaling pathway for the mechanism of action of Nepafenac.[19][20][21][22]
References
- 1. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophthalmic drug-loaded N,O-carboxymethyl chitosan hydrogels: synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of Dorzolamide Loaded 6-O-Carboxymethyl Chitosan Nanoparticles for Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of biocompatible this compound nanoparticles for delivery of antibiotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic prediction of the ocular absorption of an instilled drug with ophthalmic viscous vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Biocompatible this compound Nanoparticles for Delivery of Antibiotic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro release testing method development for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular Irritection | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. iivs.org [iivs.org]
- 14. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 15. criver.com [criver.com]
- 16. Clinical Applicable this compound with Gel-Forming and Stabilizing Properties Based on Terminal Sterilization Methods of Electron Beam Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Applicable this compound with Gel-Forming and Stabilizing Properties Based on Terminal Sterilization Methods of Electron Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 20. centaurpharma.com [centaurpharma.com]
- 21. Nepafenac - BioPharma Notes [biopharmanotes.com]
- 22. Nepafenac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Carboxymethyl Chitosan: A Versatile Carrier for Controlled Growth Factor Release in Tissue Engineering and Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan, has emerged as a promising biomaterial for the controlled delivery of therapeutic agents, particularly growth factors. Its inherent biocompatibility, biodegradability, and mucoadhesive properties, combined with the ability to be formulated into various structures such as nanoparticles, hydrogels, and microspheres, make it an ideal candidate for promoting tissue regeneration and targeted drug delivery. This document provides detailed application notes and experimental protocols for utilizing CMCS as a carrier for the controlled release of growth factors, including basic Fibroblast Growth Factor (bFGF), Vascular Endothelial Growth Factor (VEGF), Bone Morphogenetic Protein-2 (BMP-2), Transforming Growth Factor-beta (TGF-β), and Epidermal Growth Factor (EGF).
Data Presentation: Quantitative Analysis of Growth Factor Loading and Release
The efficiency of CMCS as a delivery vehicle is quantified by its ability to encapsulate and sustain the release of growth factors. The following table summarizes key quantitative data from various studies, offering a comparative overview of loading and release characteristics for different growth factors incorporated into CMCS-based carriers.
| Growth Factor | Carrier Type | Loading Efficiency (%) | Encapsulation Efficiency (%) | Cumulative Release (%) | Time | Reference |
| rhEGF | CMCS-CLA Nanoparticles | - | 82.43 ± 3.14 | Not Specified | - | [1][2] |
| bFGF | Chitosan Nanoparticles | - | 27.388 | ~68 | 24 hours | [3] |
| EGF | Chitosan Nanoparticles (2:1 ratio) | - | - | ~80 | 12 hours | [4] |
| BMP-2 | CS/PEG-MCM Hydrogel | - | - | 30.5 ± 3.6 | 75 days | [5][6] |
| Bioactive Peptide | CMCS Nanoparticles | 33.17 ± 1.55 | 82.46 ± 1.11 | Not Specified | - | [7] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of CMCS, preparation of growth factor-loaded CMCS carriers, and their subsequent characterization.
Protocol 1: Synthesis of Carboxymethyl Chitosan (CMCS)
This protocol describes the synthesis of CMCS from chitosan via carboxymethylation.
Materials:
-
Chitosan
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid
-
Isopropanol
-
Methanol
-
Acetic acid
-
Distilled water
Procedure:
-
Suspend 2 g of chitosan in 20 mL of 50% (w/v) sodium hydroxide solution and allow it to swell for 1 hour at room temperature.[8]
-
For alkalization, keep the mixture at -20°C for 12 hours, followed by thawing at room temperature.[8]
-
Suspend the alkali chitosan in 50 mL of 2-propanol and stir the mixture for 30 minutes.[8]
-
Dissolve 10 g of chloroacetic acid in 30 mL of isopropanol.[8]
-
Add the chloroacetic acid solution dropwise to the chitosan suspension over 30 minutes while maintaining the reaction temperature at 50°C in a water bath shaker.[8]
-
Continue the reaction for a specified duration (e.g., 3-10 hours) at room temperature.[9]
-
Filter the solid product and suspend it in 150 mL of methanol.[9]
-
Neutralize the suspension with glacial acetic acid.[9]
-
Wash the product extensively with 80% ethanol (B145695) until the filtrate is neutral.[9]
-
Dry the purified CMCS at room temperature or in a vacuum oven at 55°C for 8 hours.[10]
Protocol 2: Preparation of CMCS-Based Hydrogels for Growth Factor Delivery
This protocol details the fabrication of CMCS-based hydrogels for encapsulating growth factors.
Materials:
-
This compound (CMCS)
-
Sodium alginate (SA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
0.9% NaCl solution
-
Deionized water
-
Growth factor of interest (e.g., BMP-2)
Procedure:
-
Dissolve 0.15 g of CMCS in 5 mL of 0.9% NaCl solution at room temperature.[1][11]
-
Dissolve 0.15 g of sodium alginate in 5 mL of deionized water.[1][11]
-
Add 112.5 mg each of EDC and NHS to the 10 mL CMCS/SA solution and stir for 1 hour to activate the carboxyl groups of SA.[1][11]
-
Allow the mixture to react for 12 hours to form the CMCS/SA hydrogel.[1][11]
-
To load the growth factor, dissolve it in the initial CMCS or SA solution before mixing and crosslinking. The concentration of the growth factor should be optimized based on the specific application.
Protocol 3: Characterization of CMCS and CMCS-Growth Factor Carriers
A. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the carboxymethylation of chitosan and analyze the chemical structure of the carriers.
-
Procedure:
-
Prepare samples by mixing with KBr and pressing into pellets or by using an ATR-FTIR spectrometer.
-
Record spectra in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for characteristic peaks. For CMCS, look for a strong peak around 1600 cm⁻¹ (asymmetric COO⁻ stretching) and 1412 cm⁻¹ (symmetric COO⁻ stretching), which are absent in the chitosan spectrum.[10][12][13]
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To determine the degree of substitution of carboxymethyl groups.
-
Procedure:
-
Dissolve CMCS in D₂O.
-
Acquire the ¹H NMR spectrum.
-
The appearance of new peaks corresponding to the methylene (B1212753) protons of the carboxymethyl groups confirms the modification. The degree of substitution can be calculated by comparing the integration of these peaks with the peaks of the chitosan backbone protons.[9]
-
C. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and porous structure of the CMCS carriers.
-
Procedure:
Protocol 4: In Vitro Growth Factor Release Study
This protocol outlines the procedure to determine the release kinetics of a growth factor from a CMCS carrier.
Materials:
-
Growth factor-loaded CMCS carrier (hydrogel, nanoparticles, etc.)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Incubator or water bath at 37°C
-
Quantification assay for the specific growth factor (e.g., ELISA kit)
Procedure:
-
Place a known amount of the growth factor-loaded CMCS carrier into a tube or vial.
-
Add a defined volume of PBS (e.g., 1 mL).
-
Incubate the samples at 37°C with gentle agitation.[3]
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours, etc.), collect the supernatant (release medium).
-
Replenish with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released growth factor in the collected supernatants using a suitable assay (e.g., ELISA).
-
Calculate the cumulative release of the growth factor as a percentage of the total amount initially loaded.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for CMCS synthesis and growth factor delivery.
Diagram 2: Controlled Release Mechanism
Caption: Mechanism of controlled release from a CMCS hydrogel.
Diagram 3: BMP-2 Signaling Pathway
Caption: Canonical and non-canonical BMP-2 signaling pathways.[16][17][18]
Diagram 4: bFGF Signaling Pathway
Caption: Key signaling pathways activated by bFGF.[19][20][21]
Diagram 5: VEGF Signaling Pathway
Caption: Major signaling pathways initiated by VEGF.
References
- 1. Preparation and Characterization of this compound/Sodium Alginate Composite Hydrogel Scaffolds Carrying Chlorhexidine and Strontium-Doped Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Skin Wound Healing by rhEGF-Loaded this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Frontiers | BMP-2 releasing mineral-coated microparticle-integrated hydrogel system for enhanced bone regeneration [frontiersin.org]
- 6. BMP-2 releasing mineral-coated microparticle-integrated hydrogel system for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. japsonline.com [japsonline.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Scanning electron microscopy evaluation of chitosan and this compound as retrograde smear layer removing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Bone Morphogenetic Protein-2 Induces Non-Canonical Inflammatory and Oxidative Pathways in Human Retinal Endothelial Cells [frontiersin.org]
- 19. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Application Notes and Protocols: Synthesis of Carboxymethyl Chitosan-Based Sponges for Wound Healing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxymethyl chitosan (B1678972) (CMCS), a water-soluble derivative of chitosan, has garnered significant attention in the biomedical field due to its excellent biocompatibility, biodegradability, and antimicrobial properties.[1][2] Its enhanced solubility at physiological pH compared to chitosan makes it a more versatile candidate for various applications, including wound healing.[1] CMCS-based sponges are particularly promising as wound dressings. Their porous structure allows for the absorption of exudates, maintains a moist wound environment conducive to healing, and facilitates gaseous exchange.[3] Furthermore, CMCS can be combined with other bioactive molecules to create multifunctional dressings that actively promote tissue regeneration.[4][5]
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of CMCS-based sponges for wound healing applications. Detailed protocols for key experiments are provided to guide researchers in this field.
Data Presentation
Table 1: Physicochemical Properties of Carboxymethyl Chitosan-Based Sponges
| Sponge Formulation | Cross-linker | Porosity (%) | Swelling Ratio (%) | Water Absorption Capacity (g/g) | Reference |
| CMCS | Genipin (10 wt%) | High (Interconnected pores) | Not specified | High | [3] |
| CMCS-Collagen Peptides (COP) | EDC/NHS | Porous, uniform pore size | Not specified | Not specified | [6][7] |
| CMCS/Gelatin/Glycerin (CCGE) | BDDE | Highly absorptive | Not specified | Not specified | [4] |
| CMCS/Sodium Alginate | None specified | Porous network | High | Excellent water retention | [8] |
Table 2: In Vitro Performance of this compound-Based Sponges
| Sponge Formulation | Cell Line | Key In Vitro Findings | Reference |
| CMCS | Human skin fibroblasts | Promoted cell proliferation | [3] |
| CMCS-COP | L929 fibroblasts | Enhanced cell viability and migration | [6][7] |
| CCGE | Fibroblasts | High biocompatibility, facilitated fibroblast migration, promoted tube formation | [4] |
| CMCS/Sodium Alginate with A. membranaceus-P. notoginseng | L929 fibroblasts | Increased fibroblast proliferation, migration, and differentiation | [8] |
Table 3: In Vivo Wound Healing Efficacy of this compound-Based Sponges
| Sponge Formulation | Animal Model | Key In Vivo Findings | Reference |
| CMCS | Rat | Accelerated wound repair, fastest epithelization, well-structured epidermis and dermis | [3] |
| CMCS-COP | Rabbit (scald wound) | Regeneration of epidermis and collagen deposition by day 7; complete healing by day 21 | [5][6][7] |
| CCGE | Diabetic rat (full-thickness burn) | Accelerated wound healing, enhanced collagen synthesis, reduced pro-inflammatory cytokines, increased blood vessel formation | [4] |
| CMCS/Sodium Alginate with A. membranaceus-P. notoginseng | Rat (full-thickness wound) | Reduced inflammatory response, facilitated granulation tissue formation and collagen deposition, improved re-epithelialization | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (CMCS)
This protocol is based on the heterogeneous carboxymethylation of chitosan.[9][10]
Materials:
-
Chitosan
-
Sodium hydroxide (B78521) (NaOH) solution (50%)
-
Monochloroacetic acid
-
Ethanol (B145695) (70%)
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
Disperse 10 g of chitosan in 220 mL of isopropanol with mechanical stirring (600 rpm) for 15 minutes.
-
Slowly add 68 g of 50% sodium hydroxide solution to the chitosan suspension.
-
Stir the mixture for 1 hour at room temperature to allow for the activation of chitosan.
-
Prepare a solution of 15 g of monochloroacetic acid in 20 mL of isopropanol.
-
Add the monochloroacetic acid solution dropwise to the activated chitosan mixture.
-
Continue the reaction for 24 hours at room temperature under constant stirring.
-
After the reaction is complete, filter the mixture to collect the solid product.
-
Wash the product thoroughly with 70% ethanol to remove unreacted reagents and byproducts.
-
Dry the resulting this compound.
Protocol 2: Preparation of CMCS-Based Sponges by Lyophilization (Freeze-Drying)
This is a general protocol for fabricating porous sponges.[5][6][7]
Materials:
-
This compound (CMCS)
-
Distilled water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Cross-linking agent (optional, e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS))
-
Molds (e.g., 24-well plate)
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolve CMCS in distilled water or buffer to form a solution of the desired concentration (e.g., 1-2% w/v).
-
If incorporating other components (e.g., collagen peptides, drugs), add them to the CMCS solution and stir until a homogenous mixture is obtained.
-
If using a cross-linker like EDC/NHS for covalent grafting, dissolve EDC and NHS in the buffer and add to the CMCS solution.[6] Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature.[6]
-
Pour the resulting solution into molds of the desired shape and size.
-
Freeze the molds at a low temperature (e.g., -20°C or -80°C) for several hours until completely frozen.
-
Transfer the frozen samples to a freeze-dryer and lyophilize for 24-48 hours until all the solvent is sublimated, resulting in a porous sponge structure.
-
Store the prepared sponges in a desiccator until further use.
Protocol 3: Characterization of CMCS Sponges
A. Scanning Electron Microscopy (SEM)
To observe the surface morphology and internal porous structure of the sponges.[5][6][7]
Procedure:
-
Cut a small piece of the sponge and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Place the stub in the SEM chamber.
-
Observe the sample under the microscope at various magnifications to visualize the pore size, shape, and interconnectivity.
B. Fourier Transform Infrared (FTIR) Spectroscopy
To confirm the chemical structure and successful incorporation of other components.[5][6][7]
Procedure:
-
Grind a small amount of the sponge material into a fine powder.
-
Mix the powder with potassium bromide (KBr) and press it into a thin pellet.
-
Alternatively, place the sample directly on the ATR crystal of an FTIR spectrometer.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the characteristic peaks to identify functional groups and confirm modifications.
Protocol 4: In Vitro Evaluation
A. Cell Viability Assay (e.g., using MTT or CCK-8)
To assess the cytocompatibility of the CMCS sponges.[6]
Procedure:
-
Sterilize the sponge samples (e.g., using UV irradiation or ethylene (B1197577) oxide).
-
Prepare extracts of the sponges by incubating them in a cell culture medium for a specified period (e.g., 24 hours).
-
Seed fibroblast cells (e.g., L929 or NIH-3T3) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the prepared sponge extracts at different concentrations.
-
Incubate the cells for 24-72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
B. In Vitro Scratch Wound Healing Assay
To evaluate the effect of the sponges on cell migration.[5][6][7]
Procedure:
-
Grow a confluent monolayer of fibroblast cells in a culture plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add culture medium containing the sponge extracts to the wells.
-
Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).
-
Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.
Protocol 5: In Vivo Wound Healing Study
To evaluate the wound healing efficacy of the CMCS sponges in an animal model.[3][6][7]
Procedure:
-
Anesthetize the animal (e.g., rat or rabbit) following approved ethical guidelines.
-
Create a full-thickness excisional or burn wound on the dorsal side of the animal.
-
Apply the sterilized CMCS sponge dressing to the wound. Use a control group with a commercial dressing or no treatment.
-
Secure the dressing with a secondary bandage.
-
Monitor the wound healing process at regular intervals (e.g., days 3, 7, 14, and 21) by measuring the wound area and taking photographs.
-
At the end of the study, euthanize the animals and excise the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.
Visualizations
Caption: Experimental workflow for CMCS sponge synthesis, characterization, and evaluation.
Caption: Signaling pathway of CMCS sponges in promoting wound healing.
References
- 1. Recent advances in this compound-based materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of form of carboxymethyl-chitosan dressings on biological properties in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifunctional this compound-based sponges loaded with epigallocatechin-3-gallate for accelerating wound healing in diabetic rats with full-thickness burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sponges of this compound Grafted with Collagen Peptides for Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Sponges of this compound Grafted with Collagen Peptides for Wound Healing | Semantic Scholar [semanticscholar.org]
- 8. Effect of this compound-sodium alginate hydrogel loaded with Astragalus membranaceus-Panax notoginseng on wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrogel formulations enhance the healing process in experimental partial-thickness (second-degree) burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: Essential Oil-Incorporated Carboxymethyl Chitosan Food Packaging Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of essential oils (EOs) into carboxymethyl chitosan (B1678972) (CMCS) food packaging films. This document outlines detailed protocols for the synthesis of CMCS, the preparation of active films, and the characterization of their physicochemical, mechanical, and biological properties.
Introduction
The demand for biodegradable and active food packaging materials has surged as a sustainable alternative to conventional petroleum-based plastics. Carboxymethyl chitosan (CMCS), a water-soluble derivative of chitosan, is a promising biopolymer for food packaging due to its excellent film-forming ability, biocompatibility, and inherent antimicrobial properties.[1] The incorporation of essential oils into the CMCS matrix enhances these properties, providing antioxidant and potent antimicrobial activities that can extend the shelf-life and maintain the quality of packaged food products.[2][3] This document provides standardized protocols for the development and evaluation of these active packaging films.
Experimental Protocols
Synthesis of this compound (CMCS)
This protocol describes the synthesis of water-soluble CMCS from chitosan.
Materials:
-
Chitosan powder (low molecular weight)
-
Sodium hydroxide (B78521) (NaOH)
-
Monochloroacetic acid (ClCH₂COOH)
-
Acetic acid
-
Isopropanol
-
Distilled water
Procedure:
-
Suspend 5 g of chitosan powder in 100 mL of 20% (w/v) NaOH solution. Stir the mixture for 15 minutes.
-
Slowly add 15 g of monochloroacetic acid to the chitosan slurry while stirring continuously.
-
Maintain the reaction at 40°C for 2 hours with constant stirring.[4]
-
Neutralize the reaction mixture with 10% acetic acid.
-
Precipitate the product by pouring the neutralized solution into an excess of 70% methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted reagents and by-products.
-
Dry the resulting CMCS powder in a vacuum oven at 55°C for 8 hours.[4] Store the dried CMCS in a desiccator.
Preparation of Essential Oil Nanoemulsion
To ensure uniform dispersion of the hydrophobic essential oil within the hydrophilic CMCS matrix, a nanoemulsion is prepared.[5][6]
Materials:
-
Essential Oil (e.g., Thyme, Cinnamon, Clove)
-
Tween 80 (surfactant)
-
Carrier oil (e.g., Virgin Coconut Oil, optional)[6]
-
Distilled water
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Prepare a surfactant solution by dissolving Tween 80 (e.g., 0.3-5% v/v) in distilled water.[6][7]
-
Add the desired concentration of essential oil (e.g., 1-4% v/v) to the surfactant solution.[6][7] A carrier oil can be mixed with the essential oil prior to this step.[6]
-
Homogenize the mixture using a high-speed homogenizer at approximately 15,000 rpm for 5-10 minutes.
-
Further reduce the droplet size by subjecting the coarse emulsion to ultrasonication (e.g., 20 kHz) for 5-15 minutes.[5] The temperature should be controlled by placing the sample in an ice bath.
-
The resulting nanoemulsion should appear translucent to slightly turbid.
Preparation of CMCS Films with Essential Oil Nanoemulsion
This protocol details the solution casting method for preparing the active films.
Materials:
-
Synthesized this compound (CMCS)
-
Glycerol (B35011) (plasticizer)
-
Essential Oil Nanoemulsion (from Protocol 2.2)
-
Distilled water
-
Petri dishes or casting plates
Procedure:
-
Prepare a 2% (w/v) CMCS solution by dissolving 2 g of CMCS powder in 100 mL of distilled water with continuous stirring at 80°C for 10 minutes until a homogenous solution is formed.
-
Add glycerol (30% w/w of CMCS) to the solution as a plasticizer and stir for another 15 minutes.
-
Cool the solution to room temperature.
-
Incorporate the desired concentration of the essential oil nanoemulsion (e.g., 0%, 4%, 8%, 12% v/v) into the CMCS-glycerol solution and mix thoroughly to ensure uniform distribution.[7][8]
-
Pour a specific volume of the final film-forming solution into a petri dish or onto a level casting plate.
-
Dry the cast solution in an oven at 40-50°C for 24 hours.[9]
-
Carefully peel the dried film from the casting surface.
-
Condition the films in a desiccator at a controlled relative humidity (e.g., 50-55% RH) for at least 48 hours before characterization.
Characterization Protocols
Mechanical Properties
Mechanical properties are determined according to the ASTM D882 standard test method.[1][4][7][10][11]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell (e.g., 10 N)
Procedure:
-
Cut the conditioned films into rectangular strips of specific dimensions (e.g., 60 mm x 15 mm).[7]
-
Measure the thickness of each strip at five different points using a digital micrometer and calculate the average.
-
Mount the film strip between the grips of the UTM, with an initial grip separation of 40 mm.[7]
-
Apply a uniaxial tensile force at a constant cross-head speed of 20 mm/min until the film breaks.[7]
-
Record the maximum load (F) and the final extension at break (ΔL).
-
Calculate the Tensile Strength (TS) and Elongation at Break (%E) using the following equations:
-
TS (MPa) = F / (Initial Cross-sectional Area)
-
%E = (ΔL / Initial Length) x 100
-
Water Vapor Permeability (WVP)
WVP is measured using the gravimetric cup method, based on the ASTM E96 standard.[9][12][13][14][15]
Equipment:
-
Permeability cups
-
Desiccant (e.g., anhydrous silica (B1680970) gel)
-
Environmental chamber with controlled temperature and humidity
-
Analytical balance
Procedure:
-
Place 10 g of anhydrous silica gel into a permeability cup.
-
Seal the mouth of the cup with the film sample, ensuring no leaks.
-
Place the sealed cup in an environmental chamber maintained at a specific temperature (e.g., 37.8°C) and relative humidity (e.g., 90%).[13]
-
Weigh the cup at regular intervals (e.g., every hour for 24 hours) to determine the weight gain due to water vapor transmission through the film.
-
Plot the weight gain against time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR).
-
Calculate the WVP (g·m/m²·s·Pa) using the appropriate formula, considering the film thickness and the water vapor pressure differential across the film.
Antimicrobial Activity
The agar (B569324) disc diffusion method is a common technique to assess antimicrobial efficacy.[7]
Materials:
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)
-
Fungal strains (e.g., Aspergillus niger)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile film discs (e.g., 6 mm diameter)
Procedure:
-
Prepare and sterilize the agar medium and pour it into petri dishes.
-
Prepare a microbial suspension of a known concentration (e.g., 10⁴ CFU/mL) and spread it evenly over the agar surface.[9]
-
Aseptically place sterile discs of the CMCS-EO films onto the inoculated agar surface. A film disc without essential oil serves as the negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria.[7]
-
Measure the diameter of the inhibition zone (the clear area around the disc where microbial growth is inhibited) in millimeters.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the film to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17][18]
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Cut a known weight of the film sample and dissolve or extract it in a specific volume of methanol.
-
Mix a defined volume of the film extract with an equal volume of the DPPH working solution.[16]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared with methanol instead of the film extract.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of CMCS films incorporated with Persicaria minor Huds. essential oil nanoemulsion.
Table 1: Physical and Mechanical Properties of CMCS-EO Films
| EO Concentration (v/v) | Thickness (mm) | Tensile Strength (MPa) | Elongation at Break (%) | Water Solubility (%) | Moisture Content (%) |
| 0% | 0.14 | 25.0 | 30.0 | 60.0 | 22.5 |
| 4% | 0.15 | 22.5 | 35.0 | 62.5 | 21.0 |
| 8% | 0.15 | 20.0 | 40.0 | 64.0 | 20.5 |
| 12% | 0.15 | 18.0 | 45.0 | 65.5 | 19.2 |
Data adapted from a study on carboxymethyl cellulose-chitosan based films with P. minor Huds. essential oil nanoemulsion.[7][8]
Table 2: Antimicrobial and Antioxidant Properties of CMCS-EO Films
| EO Concentration (v/v) | Inhibition Zone - E. coli (mm) | Inhibition Zone - B. subtilis (mm) | Antioxidant Activity (mg TE/g) |
| 0% | 0 | 0 | 0.5 |
| 4% | 5.5 | 6.0 | 2.5 |
| 8% | 6.5 | 7.0 | 3.5 |
| 12% | 7.2 | 7.9 | 4.3 |
Data adapted from a study on carboxymethyl cellulose-chitosan based films with P. minor Huds. essential oil nanoemulsion.[7][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for CMCS-EO film synthesis and characterization.
Antimicrobial Mechanism of Action
Caption: General mechanism of antimicrobial action of essential oils.
Antioxidant Mechanism (Free Radical Scavenging)
Caption: Free radical scavenging by phenolic compounds in essential oils.
References
- 1. store.astm.org [store.astm.org]
- 2. Biopolymer Food Packaging Films Incorporated with Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Extraction and Impact of Essential Oils on Bioactive Films and Food Preservation, with Emphasis on Antioxidant and Antibacterial Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qualitester.com [qualitester.com]
- 5. medicalresearchjournal.org [medicalresearchjournal.org]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. matestlabs.com [matestlabs.com]
- 8. trueceylonspices.com [trueceylonspices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM E 96: Water Vapour Permeability Test - Analytice [analytice.com]
- 13. qualitest.ae [qualitest.ae]
- 14. infinitalab.com [infinitalab.com]
- 15. ASTM E96: Water Vapor Testing Explained [Video] - ANSI Blog [blog.ansi.org]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. abcam.cn [abcam.cn]
Application Notes and Protocols: Carboxymethyl Chitosan in Cosmetic and Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl chitosan (B1678972) (CMCS) is a water-soluble derivative of chitosan, a natural biopolymer derived from chitin. Its enhanced solubility in a wider pH range compared to native chitosan, coupled with its unique biological properties, makes it an increasingly popular ingredient in the cosmetic and personal care industry.[1][2] CMCS is valued for its moisturizing, antimicrobial, antioxidant, and film-forming capabilities, offering a multifunctional and biocompatible option for a variety of formulations.[1][3] These application notes provide detailed protocols and quantitative data for researchers and formulators looking to incorporate carboxymethyl chitosan into their products.
Key Applications and Properties
This compound offers a range of benefits in cosmetic and personal care formulations:
-
Moisturizing and Hydration: CMCS possesses strong water absorption and retention properties, forming a protective film on the skin's surface that reduces transepidermal water loss (TEWL).[3][4] Its moisturizing effect is comparable to that of hyaluronic acid.
-
Antimicrobial and Anti-inflammatory: It exhibits inhibitory effects against various bacteria and fungi, making it suitable for products targeting acne-prone and sensitive skin.[5][6] It can also modulate the inflammatory response in the skin.[7]
-
Antioxidant and Anti-aging: CMCS can scavenge free radicals, helping to protect the skin from oxidative stress and the signs of aging.[3] It has been shown to promote the proliferation of fibroblasts and the secretion of collagen, which are crucial for maintaining skin elasticity and reducing wrinkles.[4]
-
Emulsion Stabilization and Texture Enhancement: As a rheology modifier, CMCS can improve the stability and texture of cosmetic emulsions, such as creams and lotions.[2][8][9]
-
Film-Forming: It creates a smooth, breathable film on the skin and hair, which can help to protect against environmental stressors and provide a desirable sensory feel.[10]
-
Oral Care: In products like toothpaste and mouthwash, CMCS can act as an anti-plaque agent.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound in various cosmetic applications.
Table 1: Moisturizing and Barrier Function Enhancement
| Parameter | Formulation Detail | Result | Reference |
| Skin Hydration | 0.5% High Molecular Weight CMCS on pig skin | Significant increase in skin hydration compared to untreated control, distilled water, and propylene (B89431) glycol.[3] | [3] |
| Transepidermal Water Loss (TEWL) | Formulation with 1.0% and 3.0% Opuntia ficus-indica extract (known for its moisturizing properties, similar to CMCS) | Up to 20.36% reduction in TEWL.[11] | [11] |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Microorganism | CMCS Type/Concentration | MIC (μg/mL) | Reference |
| Propionibacterium acnes | Oligochitosan (10 kDa) | 32 - 64 | [12] |
| Candida albicans | This compound-coated gauze | Showed a growth inhibition diameter of 0.30 cm.[6] | [6] |
| Escherichia coli | CMCS-impregnated bacterial cellulose (B213188) hydrogel (1% CMCS) | Significant reduction in bacterial viability.[5] | [5] |
| Staphylococcus aureus | CMCS-impregnated bacterial cellulose hydrogel (1% CMCS) | Significant reduction in bacterial viability.[5] | [5] |
Table 3: Rheological Properties
| Formulation | CMCS Concentration | Viscosity Measurement | Reference |
| Cosmetic Gel | 0.5% CMCS with 2% Hydroxyethylcellulose (HEC) | Showed a significant increase in viscosity compared to a gel with 2% HEC alone.[1][8] | [1][8] |
| Oil-in-Water Emulsion | 0.3% and 0.5% CMCS | Successfully stabilized the emulsion, demonstrating its potential to replace traditional stabilizers like Carbomer.[2][8] | [2][8] |
Experimental Protocols
Protocol 1: Evaluation of Skin Moisturizing Efficacy using a Corneometer
Objective: To quantify the skin hydration effect of a cosmetic formulation containing this compound.
Materials:
-
Corneometer® CM 825 (or equivalent)
-
Test formulation with a known concentration of CMCS
-
Control formulation (without CMCS)
-
Human volunteers with dry to normal skin
-
Mild, non-moisturizing cleanser
-
Controlled environment room (21±1°C, 45±5% relative humidity)
Methodology:
-
Subject Recruitment and Acclimatization:
-
Recruit healthy volunteers with no known skin conditions on the test area (typically the volar forearm).
-
Instruct subjects to avoid using any moisturizers on the test areas for at least 24 hours prior to the study.
-
Acclimatize subjects in the controlled environment room for at least 30 minutes before measurements.[9]
-
-
Baseline Measurement:
-
Define two test areas of approximately 2x2 cm on each forearm.
-
Perform baseline skin hydration measurements on both test areas using the Corneometer. Take at least three readings per area and calculate the average.[9]
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one test area and the control formulation to the other.
-
Gently rub the formulation into the skin for a defined period (e.g., 30 seconds).
-
-
Post-Application Measurements:
-
Data Analysis:
-
Calculate the percentage increase in skin hydration from baseline for both the test and control formulations at each time point.
-
Statistically compare the results between the test and control groups.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a cosmetic formulation containing CMCS that inhibits the visible growth of a specific microorganism.
Materials:
-
Test formulation containing a known concentration of CMCS
-
Control formulation (without CMCS)
-
Relevant microbial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Propionibacterium acnes ATCC 6919, Malassezia furfur ATCC 14521)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Serial Dilution of Test Formulation:
-
Prepare a series of two-fold dilutions of the test and control formulations in the growth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the diluted formulations.
-
Include a positive control (broth with inoculum, no formulation) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30-32°C for yeast) for 18-24 hours (or longer for slow-growing organisms).[14]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the formulation that shows no visible growth.[11]
-
Protocol 3: In Vitro Skin Irritation Test using a 3D Reconstructed Human Epidermis Model
Objective: To assess the skin irritation potential of a cosmetic formulation containing this compound.
Materials:
-
Reconstructed human epidermis tissue model (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the tissue model manufacturer
-
Test formulation with a known concentration of CMCS
-
Negative control (e.g., sterile phosphate-buffered saline - PBS)
-
Positive control (e.g., 5% sodium dodecyl sulfate (B86663) - SDS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Plate reader
Methodology:
-
Tissue Preparation:
-
Pre-incubate the tissue models in the provided assay medium according to the manufacturer's instructions.
-
-
Product Application:
-
Incubation and Rinsing:
-
Incubate the tissues for the designated exposure time at 37°C in a humidified incubator.
-
After incubation, thoroughly rinse the tissues with PBS to remove the test substance.
-
-
MTT Assay:
-
Transfer the tissues to a new plate containing MTT medium and incubate for approximately 3 hours.
-
During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Formazan Extraction and Measurement:
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the extracted formazan solution using a plate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of tissue viability for the test formulation relative to the negative control.
-
A formulation is typically classified as an irritant if the tissue viability is reduced to ≤ 50%.[15]
-
Signaling Pathways and Mechanisms of Action
This compound can influence various cellular signaling pathways in the skin, contributing to its beneficial effects.
Fibroblast Activation and Collagen Synthesis: CMCS has been shown to promote the proliferation of fibroblasts and the secretion of collagen.[4] This is likely mediated through the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key regulator of extracellular matrix production.[16][17] CMCS may interact with cell surface receptors, initiating a cascade that leads to the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus and stimulate the transcription of genes encoding collagen and other extracellular matrix proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound as an antifungal agent on gauze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-based hydrogels containing fibroblast growth factors for triggering diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oligochitosan as a potential anti-acne vulgaris agent: combined antibacterial effects against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Malassezia Drug Candidates Based on Virulence Factors of Malassezia-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Protective Effects of Cath-MH With Anti-Propionibacterium Acnes and Anti-Inflammation Functions on Acne Vulgaris [frontiersin.org]
- 16. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 17. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
Troubleshooting & Optimization
controlling the degree of substitution of carboxymethyl chitosan
Welcome to the technical support center for controlling the degree of substitution (DS) of carboxymethyl chitosan (B1678972) (CMCS). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Substitution (DS) of Carboxymethyl Chitosan?
The degree of substitution (DS) is a crucial parameter that defines the average number of carboxymethyl groups (-CH2COOH) that have been successfully attached to each glucosamine (B1671600) unit in the chitosan polymer chain.[1] The reactive sites on the chitosan molecule available for this substitution are the hydroxyl (-OH) and amino (-NH₂) groups.[1][2] The DS significantly influences the final properties of the CMCS, including its solubility, viscosity, and biological activity.[1]
Q2: Why is controlling the DS important?
Controlling the DS is critical because it directly dictates the physicochemical and biological properties of the CMCS.[1] For instance, a higher DS generally leads to improved water solubility, especially at neutral and alkaline pH, which is a significant advantage over native chitosan that is only soluble in acidic conditions.[3][4] Specific applications, such as drug delivery systems, may require a precise DS to achieve the desired release profile or biocompatibility.
Q3: What are the different types of this compound based on the substitution site?
Carboxymethylation can occur at different reactive sites on the chitosan molecule, leading to different derivatives:
-
O-carboxymethyl chitosan (O-CMCS): Substitution occurs predominantly on the hydroxyl groups. This is typically achieved when the reaction is carried out at lower temperatures.[2]
-
N-carboxymethyl chitosan (N-CMCS): Substitution occurs on the amino group.[2]
-
N,O-carboxymethyl chitosan (N,O-CMCS): Substitution occurs on both the amino and hydroxyl groups. This is common when the reaction is conducted at higher temperatures.[2]
-
N,N-dithis compound: Both hydrogen atoms on the amino group are substituted.[5]
The relative reactivity of the functional groups is generally in the order of OH at the C6 position > OH at the C3 position > NH2 at the C2 position.[5][6]
Q4: How does the DS affect the solubility of CMCS?
The introduction of polar carboxymethyl groups increases the hydrophilicity of the chitosan polymer. A higher degree of substitution generally results in improved water solubility over a wider pH range.[4][7] A DS value in the range of 0.40 to 0.45 can make CMCS soluble in water.[8] This increased solubility is a primary reason for the carboxymethylation of chitosan, as it overcomes the limited applicability of native chitosan, which is insoluble at physiological pH.[9]
Q5: What is a typical range for the DS of CMCS?
The DS of CMCS can be controlled to fall within a wide range, depending on the synthesis conditions. Studies have reported average DS values ranging from 0.52 to as high as 1.86.[2][10] For many applications, achieving a specific DS, sometimes over 80% (DS > 0.8), is a key objective.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem: The Degree of Substitution (DS) is too low.
Possible Causes & Solutions:
-
Insufficient Alkalization: The chitosan must be properly "activated" with a strong alkali (like NaOH) to facilitate the reaction with the carboxymethylating agent.
-
Low Molar Ratio of Carboxymethylating Agent: The amount of monochloroacetic acid (MCA) or sodium chloroacetate (B1199739) relative to chitosan is a primary driver of the DS.
-
Suboptimal Reaction Temperature: Temperature affects the reaction rate and the site of substitution (N- vs. O-carboxymethylation).
-
Short Reaction Time: The reaction may not have had enough time to proceed to completion.
-
Large Chitosan Particle Size: Larger particles have a smaller surface area available for the reaction.
Problem: The synthesized CMCS has poor water solubility.
Possible Causes & Solutions:
-
Low Degree of Substitution: As a primary factor, poor solubility is often a direct result of a low DS.
-
Solution: Follow the troubleshooting steps above to increase the DS. A DS above 0.4 is generally required for good water solubility.[8]
-
-
Incomplete Purification: Residual unreacted chitosan or byproducts can impair solubility.
-
Solution: Ensure the purification process is thorough. This typically involves neutralizing the reaction mixture and then washing the precipitated CMCS product extensively with solvents like methanol (B129727) or ethanol (B145695) to remove salts and unreacted reagents.[1]
-
Problem: The reaction yield is low.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The same factors that lead to a low DS can also result in a low overall yield.
-
Loss of Product During Purification: The product can be lost during washing and filtration steps.
-
Solution: Use appropriate filtration methods (e.g., centrifugation, fine filter paper) to recover the precipitated product. Be mindful during the decanting and washing steps to minimize physical loss of the material.
-
Key Parameters for Controlling Degree of Substitution
The following table summarizes the influence of key experimental parameters on the Degree of Substitution (DS) of this compound.
| Parameter | Effect on Degree of Substitution (DS) | Notes and Considerations | Citations |
| NaOH Concentration | Increases DS up to an optimal concentration (typically 50-60% w/v), after which the effect may plateau or decrease. | A 50% NaOH solution is considered optimal in many carboxymethylation processes. High alkali concentrations can lead to mixed N- and O-substitution. | [4][5][8] |
| MCA/Chitosan Molar Ratio | Directly proportional; increasing the molar ratio of monochloroacetic acid (MCA) to chitosan significantly increases the DS. | Higher ratios (e.g., 1:8.6) lead to more substituted products. This is one of the most direct ways to control the DS. | [2][5] |
| Reaction Temperature | Generally, increasing temperature (e.g., from room temp to 60°C) increases the DS. | Higher temperatures (>50°C) can favor N-carboxymethylation in addition to O-carboxymethylation. The optimal temperature is often a balance between reaction rate and desired substitution type. | [1][2][4] |
| Reaction Time | Increases DS with time, but the effect may level off after a certain duration. | Optimal times vary widely in literature (from 2 to 12 hours). The concentration of MCA may decrease over very long periods, limiting further reaction. | [1][2][8] |
| Chitosan Particle Size | Inversely proportional; smaller chitosan particle sizes lead to a higher DS. | Smaller particles provide a larger surface area for the reaction, improving reaction efficiency and yield. | [4][11] |
| Solvent System | The choice of solvent (e.g., isopropanol (B130326)/water) affects the swelling of chitosan and reagent accessibility. | Isopropanol is commonly used as a suspending medium to facilitate a more homogeneous reaction. | [2] |
Experimental Protocols & Visualizations
Experimental Workflow for CMCS Synthesis
The general workflow for synthesizing this compound involves activating the chitosan in an alkaline medium followed by the etherification reaction.
Caption: General experimental workflow for the synthesis of this compound.
Relationship Between Parameters and Degree of Substitution
Controlling the DS involves the careful manipulation of several key reaction parameters.
Caption: Key reaction parameters influencing the degree of substitution (DS).
Protocol 1: Synthesis of High-DS this compound
This protocol is designed to achieve a high degree of substitution, adapted from methodologies reporting high DS values.[1][12]
-
Preparation: Suspend 2g of low molecular weight chitosan powder in 50 mL of isopropanol in a flask and stir vigorously with a magnetic stirrer for 30 minutes.
-
Alkalization: Add 20 mL of a 60% (w/v) aqueous NaOH solution to the chitosan slurry. Continue stirring for 1-2 hours at room temperature to ensure proper swelling and alkalization of the chitosan.
-
Etherification: Dissolve 10g of monochloroacetic acid (MCA) in 30 mL of isopropanol. Add this solution dropwise to the alkali chitosan mixture over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 60°C in a water bath and maintain stirring for 2 to 4 hours.[1][12]
-
Neutralization & Precipitation: Stop the reaction by decanting the liquid fraction. Add 100 mL of methanol to the resulting slurry to precipitate the product. Neutralize the mixture by incrementally adding 4M HCl until the pH is approximately 7.0.
-
Purification: Filter the solid product. Wash the collected CMCS repeatedly with a 70-80% ethanol or a methanol/water (3:1) solution to remove unreacted salts and impurities.[1]
-
Drying: Dry the final purified product in an oven at 50-60°C until a constant weight is achieved.
Protocol 2: Determination of the Degree of Substitution (DS)
The DS can be reliably determined using the potentiometric titration method.[2][13]
-
Sample Preparation: Accurately weigh and dissolve approximately 0.2-0.3g of the dried CMCS sample in 30 mL of 0.1 M HCl. Stir until the sample is fully dissolved.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Use a pH meter to record the pH value after each addition of the NaOH titrant.
-
Analysis: Plot the titration curve (pH vs. volume of NaOH added). The curve will show two equivalence points.
-
The first equivalence point (V1) corresponds to the neutralization of the excess HCl.
-
The second equivalence point (V2) corresponds to the neutralization of the carboxymethyl groups (-COOH) on the CMCS.
-
-
Calculation: The DS is calculated using the following formula: DS = (161 × A) / (m - 58 × A) where:
References
- 1. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. scielo.br [scielo.br]
- 3. nbinno.com [nbinno.com]
- 4. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Substituent distribution on O,N-carboxymethylchitosans by 1H and 13C n.m.r - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of this compound in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsi.org [ijpsi.org]
Technical Support Center: Carboxymethyl Chitosan (CMCS) Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of carboxymethyl chitosan (B1678972) (CMCS) nanoparticle aggregation during storage.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues with CMCS nanoparticle aggregation during and after preparation.
Issue 1: Nanoparticles aggregate immediately after synthesis.
| Possible Cause | Troubleshooting & Optimization |
| Incorrect pH | The pH of the CMCS solution is critical for nanoparticle formation and stability. For CMCS cross-linked with calcium ions, a pH range of 7-8 is generally optimal for stability, as it ensures the presence of negatively charged carboxyl groups to interact with the cross-linker and sufficient positive charge to prevent agglomeration.[1] Verify and adjust the pH of your CMCS solution before cross-linking. |
| Inappropriate Cross-linker Concentration | An excess of the cross-linking agent (e.g., calcium chloride) can lead to larger particle sizes and potential aggregation.[1] Optimize the concentration of your cross-linking agent by testing a range of concentrations to find the optimal ratio of CMCS to cross-linker. |
| Suboptimal Mixing Technique | The rate and method of adding the cross-linker can influence nanoparticle formation. Drop-wise addition of the cross-linker to the CMCS solution under constant, moderate stirring is recommended to ensure uniform nanoparticle formation and prevent localized high concentrations that can lead to aggregation. |
Issue 2: Nanoparticles aggregate in suspension during storage.
| Possible Cause | Troubleshooting & Optimization |
| Inadequate Surface Charge | A low zeta potential (typically below |30| mV) indicates insufficient electrostatic repulsion between nanoparticles, leading to aggregation over time. Measure the zeta potential of your nanoparticle suspension. If it is low, consider modifying the pH or adding a stabilizer to increase surface charge. |
| Storage Temperature | Storing nanoparticle suspensions at room temperature can lead to increased particle movement and a higher likelihood of collisions and aggregation. For short-term storage, refrigeration at 4°C is recommended to slow down Brownian motion and reduce the rate of aggregation.[2] |
| High Nanoparticle Concentration | Highly concentrated nanoparticle suspensions are more prone to aggregation due to the increased proximity of particles. If possible, store your nanoparticles at a more dilute concentration and concentrate them just before use. |
Issue 3: Nanoparticles aggregate after freeze-drying (lyophilization).
| Possible Cause | Troubleshooting & Optimization |
| Absence or Insufficient Concentration of Cryoprotectant | Freeze-drying without a cryoprotectant will likely cause irreversible aggregation due to the mechanical stress of ice crystal formation and the removal of water.[3] The use of cryoprotectants is essential to protect nanoparticles during this process. |
| Inappropriate Cryoprotectant | The choice of cryoprotectant can significantly impact the stability of the lyophilized product. Sugars like trehalose (B1683222) and sucrose (B13894) are often effective cryoprotectants for chitosan-based nanoparticles.[4][5] Mannitol has also been shown to be a successful cryoprotectant.[6] |
| Suboptimal Freezing Rate | The rate of freezing can affect the size of ice crystals formed, which in turn can impact nanoparticle stability. A very fast freezing rate may not always be optimal. Experiment with different freezing protocols (e.g., snap-freezing in liquid nitrogen vs. controlled-rate freezing) to determine the best conditions for your formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of carboxymethyl chitosan nanoparticle aggregation?
A1: The primary cause of aggregation is the inherent thermodynamic instability of nanoparticles due to their high surface-area-to-volume ratio. Nanoparticles tend to aggregate to reduce their surface energy. Factors that can trigger aggregation include improper pH, high storage temperatures, the stresses of freeze-drying, and insufficient surface charge.
Q2: How can I prevent aggregation during long-term storage?
A2: For long-term storage, lyophilization (freeze-drying) is the most effective method to prevent aggregation. This involves removing water from the nanoparticle suspension at low temperatures, which immobilizes the nanoparticles in a solid matrix. It is crucial to use a cryoprotectant to prevent aggregation during the freezing and drying processes.
Q3: What are cryoprotectants and why are they necessary for freeze-drying CMCS nanoparticles?
A3: Cryoprotectants are substances that protect nanoparticles from the stresses of freezing and drying. During lyophilization, the formation of ice crystals can exert mechanical stress on the nanoparticles, forcing them into close proximity and causing aggregation. Cryoprotectants form a glassy matrix around the nanoparticles, preventing ice crystal formation and maintaining separation between particles. Common cryoprotectants include sugars (e.g., trehalose, sucrose, glucose) and polyols (e.g., mannitol).
Q4: What is the ideal storage temperature for my CMCS nanoparticle suspension?
A4: For short-term storage of CMCS nanoparticle suspensions, refrigeration at 4°C is recommended. For long-term stability, lyophilized nanoparticles should be stored at -20°C or lower, protected from moisture.
Q5: How does pH affect the stability of my CMCS nanoparticles?
A5: The pH of the suspension plays a crucial role in the stability of CMCS nanoparticles. The surface charge of the nanoparticles is pH-dependent. For CMCS nanoparticles, a pH between 7 and 9 can provide good stability, as the carboxyl groups are ionized, contributing to a negative surface charge and electrostatic repulsion.[7] It is important to maintain the optimal pH throughout the synthesis and storage.
Quantitative Data on Cryoprotectant Efficacy
The choice and concentration of a cryoprotectant are critical for successful lyophilization. The following tables summarize the effect of different cryoprotectants on the particle size and polydispersity index (PDI) of chitosan-based nanoparticles after freeze-drying. A smaller change in particle size and a low PDI indicate better stability.
Table 1: Effect of Different Cryoprotectants on Uncoated Chitosan Nanoparticles (CS-NPs)
| Cryoprotectant (5% w/v) | Particle Size (nm) Before Lyophilization | Particle Size (nm) After Lyophilization | Polydispersity Index (PDI) After Lyophilization |
| None | 298.11 ± 20.15 | > 1000 (Aggregated) | > 0.7 |
| Glucose | 298.11 ± 20.15 | 450.3 ± 35.2 | 0.485 ± 0.014 |
| Sucrose | 298.11 ± 20.15 | 380.1 ± 28.9 | 0.432 ± 0.041 |
| Trehalose | 298.11 ± 20.15 | 355.6 ± 25.1 | 0.398 ± 0.022 |
| Mannitol | 298.11 ± 20.15 | 410.7 ± 31.5 | 0.455 ± 0.031 |
Data synthesized from multiple sources for illustrative purposes.[4]
Table 2: Effect of Cryoprotectant Concentration on Chitosan Nanoparticle Stability
| Cryoprotectant | Concentration (w/v) | Particle Size Change After Lyophilization | Final PDI |
| Trehalose | 5% | Minimal | < 0.3 |
| Trehalose | 10% | Very Minimal | < 0.25 |
| Mannitol | 5% | Moderate | < 0.4 |
| Mannitol | 10% | Minimal | < 0.3 |
Data synthesized from multiple sources for illustrative purposes.[6][8]
Experimental Protocols
Protocol 1: Synthesis of this compound (CMCS) Nanoparticles by Ionic Gelation
This protocol describes a general method for preparing CMCS nanoparticles using calcium chloride as a cross-linker.
Materials:
-
This compound (CMCS)
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Magnetic stirrer
-
pH meter
Procedure:
-
Prepare a CMCS solution (e.g., 0.5% w/v) by dissolving CMCS powder in deionized water with overnight stirring.
-
Adjust the pH of the CMCS solution to 8.0 using 0.1 M NaOH.[1]
-
Prepare a calcium chloride solution (e.g., 0.3% w/v) in deionized water.
-
While stirring the CMCS solution at a moderate speed, add the calcium chloride solution drop-wise.
-
Continue stirring for 30-60 minutes at room temperature to allow for nanoparticle formation.
-
The resulting nanoparticle suspension can be used for further experiments or purified by centrifugation.
Protocol 2: Characterization of Nanoparticle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Micropipettes
-
Nanoparticle suspension
-
Deionized water (filtered)
Procedure:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Dilute a small aliquot of your nanoparticle suspension with filtered, deionized water to an appropriate concentration. The optimal concentration will depend on your instrument and sample.
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the sample holder of the DLS instrument.
-
Set the measurement parameters, including the solvent refractive index and viscosity, and the measurement temperature.
-
Perform the measurement. The instrument will generate a report with the average particle size (Z-average), polydispersity index (PDI), and size distribution graph.
-
A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle suspension.
Protocol 3: Lyophilization of CMCS Nanoparticles
This protocol outlines the steps for freeze-drying CMCS nanoparticles to enhance their long-term stability.
Materials and Equipment:
-
CMCS nanoparticle suspension
-
Cryoprotectant (e.g., trehalose, sucrose, or mannitol)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials
-
Liquid nitrogen or freezer (-80°C)
Procedure:
-
Dissolve the chosen cryoprotectant in the CMCS nanoparticle suspension to the desired concentration (e.g., 5-10% w/v). Ensure it is fully dissolved.
-
Dispense the nanoparticle-cryoprotectant mixture into lyophilization vials.
-
Freeze the samples. This can be done by placing the vials in a -80°C freezer overnight or by snap-freezing in liquid nitrogen.
-
Place the frozen vials in the lyophilizer chamber.
-
Start the lyophilization cycle according to the instrument's protocol. This typically involves a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase at a slightly higher temperature to remove residual water.
-
Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials.
-
Store the lyophilized powder at -20°C or below. To reconstitute, add deionized water or a suitable buffer and gently vortex.
Visualizations
Caption: Experimental workflow for CMCS nanoparticle synthesis, characterization, and storage.
Caption: Troubleshooting logic for CMCS nanoparticle aggregation.
References
- 1. Development of this compound Nanoparticles Prepared by Ultrasound-Assisted Technique for a Clindamycin HCl Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of cryoprotection on particle size stability and preservation of chitosan nanoparticles with and without hyaluronate or alginate coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. surf.rutgers.edu [surf.rutgers.edu]
Technical Support Center: Optimizing Drug Loading in Carboxymethyl Chitosan (CMCS) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of drug loading capacity in carboxymethyl chitosan (B1678972) (CMCS) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is Carboxymethyl Chitosan (CMCS) and why is it used for drug delivery? this compound (CMCS) is a derivative of chitosan, a natural polysaccharide.[1][2] The carboxymethylation process improves the water solubility of chitosan, especially at neutral and alkaline pH, which is a limitation of unmodified chitosan.[1][3] Its excellent biocompatibility, biodegradability, non-toxicity, and ability to absorb large amounts of water make it a desirable material for drug delivery systems like hydrogels.[4][5]
Q2: What is "drug loading capacity" and "drug loading efficiency"?
-
Drug Loading Content (DLC): This refers to the weight of the drug loaded into the hydrogel relative to the total weight of the drug-loaded hydrogel. It is typically expressed as a percentage.
-
Entrapment Efficiency (EE) or Encapsulation Efficiency: This measures the percentage of the initial amount of drug used that has been successfully incorporated into the hydrogel.[6]
Q3: What are the common methods for loading drugs into CMCS hydrogels? The most common method is the swelling-diffusion method. In this technique, a pre-formed, dried hydrogel is immersed in a drug solution.[7] The hydrogel swells by absorbing the solution, and drug molecules diffuse into the porous network of the hydrogel and are entrapped.[7]
Q4: What types of crosslinking agents are used for CMCS hydrogels? Both chemical and physical crosslinking methods can be used.
-
Chemical Crosslinkers: Agents like glutaraldehyde (B144438), genipin, epichlorohydrin (B41342) (ECH), and N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS) are used to create stable, covalent bonds between polymer chains.[1][2][3][4][8]
-
Physical Crosslinkers: Ionic gelation using polyanions like sodium tripolyphosphate (TPP) can also be employed.[8] Radiation-induced crosslinking is another method.[9]
Q5: How is the amount of loaded drug quantified? The amount of loaded drug is typically determined indirectly. The concentration of the drug remaining in the supernatant solution after the loading process is measured using analytical techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] The amount of drug loaded is then calculated by subtracting the amount of drug in the supernatant from the initial amount of drug used.
Troubleshooting Guides
Issue 1: Low Drug Loading Efficiency
| Potential Cause | Troubleshooting Step |
| Insufficient Swelling | The ability of the hydrogel to absorb the drug solution is critical. A low swelling ratio directly limits the amount of drug that can enter the hydrogel matrix.[11] Increase the swelling ratio by optimizing the crosslinking density. Lowering the concentration of the crosslinking agent can increase the mesh size and water uptake.[4][12] |
| Poor Drug-Polymer Interaction | The interaction between the drug and the CMCS polymer network affects entrapment.[6] Consider the electrostatic interactions. CMCS is anionic due to its carboxyl groups. Loading a positively charged (cationic) drug can enhance loading through electrostatic attraction.[3][13] For neutral or anionic drugs, consider modifying the hydrogel formulation. |
| Premature Drug Saturation | The concentration of the drug solution may be too low, or the volume may be insufficient for the amount of hydrogel used, leading to depletion of the drug before maximum loading is achieved. Increase the concentration of the drug in the loading solution or increase the solution-to-hydrogel ratio. |
| Inappropriate pH of Loading Solution | The pH affects both the swelling of the hydrogel and the charge of the drug. For CMCS hydrogels, swelling generally increases at higher pH values.[14] Optimize the pH to maximize hydrogel swelling while ensuring the drug remains stable and soluble. |
Issue 2: Hydrogel Has a Low Swelling Ratio
| Potential Cause | Troubleshooting Step |
| High Crosslinking Density | Too much crosslinker creates a tight network structure with small pores, restricting water entry.[4][12] Systematically decrease the concentration of the crosslinking agent used during synthesis.[4] |
| High Polymer Concentration | A higher concentration of CMCS can also lead to a denser network. Try preparing hydrogels with a lower initial CMCS concentration.[4] |
| Incorrect pH of Swelling Medium | The ionization of the carboxymethyl groups on CMCS is pH-dependent. At low pH, these groups are protonated, reducing electrostatic repulsion and thus swelling. Swelling is typically higher in neutral or slightly alkaline conditions.[15] Evaluate the swelling behavior in buffers of different pH values (e.g., pH 5.0, 7.4, 8.0). |
| Insufficient Hydration Time | The hydrogel may not have reached its equilibrium swelling state. Increase the swelling time and measure the swelling ratio at different time points (e.g., 2, 4, 8, 12, 24 hours) until a plateau is reached. |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Step |
| Variability in CMCS Synthesis | The degree of carboxymethylation can vary between synthesis batches, affecting solubility and reactivity. Characterize each new batch of synthesized CMCS using techniques like FTIR or NMR to ensure consistency.[16] |
| Inconsistent Reaction Conditions | Minor variations in temperature, stirring speed, or reaction time during hydrogel preparation can lead to different network structures.[1] Strictly control all reaction parameters. Use a temperature-controlled water bath and a calibrated magnetic stirrer or overhead mixer. |
| Incomplete Mixing of Reagents | Poor mixing of the polymer, crosslinker, and other reagents can create a heterogeneous hydrogel with non-uniform properties. Ensure all components are thoroughly mixed before gelation occurs. For viscous solutions, consider using mechanical stirring. |
Data Presentation: Factors Affecting Hydrogel Properties
The following table summarizes the impact of key parameters on the physical properties and loading capacity of CMCS hydrogels.
| Parameter | Effect on Swelling Ratio | Effect on Drug Loading | Rationale |
| Increased Crosslinker Concentration | Decreases | Decreases | A denser network with smaller pores restricts water and drug diffusion.[4][12] |
| Increased Polymer Concentration | Decreases | May Increase or Decrease | A denser network reduces swelling, but a higher polymer content provides more sites for drug interaction. The net effect depends on the specific drug and polymer.[4][8] |
| pH of the Medium | Increases at higher pH | Generally Increases | Increased ionization of carboxyl groups at higher pH leads to greater electrostatic repulsion and swelling, allowing more drug solution to enter.[14][15] |
| Ionic Strength of the Medium | Decreases | Decreases | High ion concentration in the medium shields the charges on the polymer chains, reducing electrostatic repulsion and causing the hydrogel to shrink. |
Mandatory Visualizations
Factors Influencing Drug Loading Capacity
Caption: Key factors influencing the drug loading capacity of hydrogels.
Experimental Workflow for Optimizing Drug Loading
Caption: Workflow for the optimization of drug loading in CMCS hydrogels.
Drug Release Mechanisms from Hydrogels
Caption: Primary mechanisms of drug release from hydrogel systems.[12][17]
Experimental Protocols
Protocol 1: Synthesis of this compound (CMCS)
This protocol is based on a heterogeneous carboxymethylation reaction.[16]
Materials:
-
Chitosan (10 g)
-
Isopropanol (B130326) (240 mL total)
-
Sodium hydroxide (B78521) (NaOH) solution (50% w/v)
-
Monochloroacetic acid (15 g)
-
Deionized water
Procedure:
-
Add 10 g of chitosan to 220 mL of isopropanol in a reaction vessel under mechanical stirring (e.g., 600 rpm) for 15 minutes.
-
Slowly add 68 g of 50% NaOH solution to the mixture. Continue stirring for 1 hour at room temperature.
-
Dissolve 15 g of monochloroacetic acid in 20 mL of isopropanol.
-
Add the monochloroacetic acid solution dropwise to the chitosan slurry.
-
Allow the reaction to proceed for 24 hours at room temperature under constant stirring.
-
Filter the resulting product and wash with ethanol (B145695) and then deionized water to remove unreacted reagents and neutralize the product.
-
Dry the synthesized CMCS in an oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterize the product using FTIR and/or 1H NMR to confirm carboxymethylation.[16]
Protocol 2: Preparation of CMCS Hydrogel via Chemical Crosslinking
This protocol uses glutaraldehyde (GA) as a crosslinking agent.[1]
Materials:
-
Synthesized CMCS powder
-
Double-distilled water
-
Acetic acid (dilute)
-
Glutaraldehyde (GA) solution (e.g., 1.0 wt.%)
Procedure:
-
Prepare a CMCS solution by dissolving a specific amount (e.g., 0.2 g, 0.4 g, 0.6 g, or 0.8 g) in 4 mL of double-distilled water. Stir for 30 minutes until a homogenous solution is formed.[1]
-
Add a small amount of acetic acid (e.g., 50 µL) to ensure complete dissolution if needed.
-
Add the crosslinker, for example, 1.6 mL of 1.0 wt.% glutaraldehyde solution, to the CMCS solution.[1]
-
Stir the mixture thoroughly and pour it into a mold (e.g., a petri dish).
-
Cure the hydrogel in a vacuum drying oven at 50°C for 1 hour to facilitate the crosslinking reaction.[1]
-
After curing, wash the resulting hydrogel extensively with deionized water to remove any unreacted glutaraldehyde.
-
Freeze the purified hydrogel at -70°C for 48 hours and then lyophilize (freeze-dry) to obtain a porous, dry scaffold (xerogel).[1]
Protocol 3: Drug Loading via Swelling-Diffusion
Materials:
-
Lyophilized CMCS hydrogel
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Drug of interest
Procedure:
-
Prepare a stock solution of the drug at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Accurately weigh a piece of the dried hydrogel (W_dry).
-
Immerse the dried hydrogel in a specific volume of the drug solution. The container should be sealed to prevent evaporation.
-
Place the container on a shaker at a constant temperature (e.g., 37°C) and allow it to swell for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
After incubation, carefully remove the swollen, drug-loaded hydrogel from the solution.
-
Collect the remaining supernatant solution for analysis.
Protocol 4: Quantification of Drug Loading using UV-Vis Spectroscopy
Procedure:
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of the drug with known concentrations in the same buffer used for loading.
-
Measure the absorbance of each standard solution at the drug's maximum absorbance wavelength (λ_max) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[10][18]
-
-
Measure Sample Concentration:
-
Take the supernatant solution collected in Protocol 3. If necessary, dilute it with the buffer to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the supernatant at λ_max.
-
-
Calculate Drug Loading:
-
Use the calibration curve equation to determine the concentration of the drug remaining in the supernatant (C_final).
-
Calculate the total mass of the drug that was not loaded.
-
Subtract this mass from the initial mass of the drug in the solution to find the mass of the drug loaded into the hydrogel.
-
Calculate Drug Loading Content (DLC) and Entrapment Efficiency (EE) using the following formulas:[6]
-
EE (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Initial Drug Mass] x 100
-
DLC (%) = [Mass of Loaded Drug / (Mass of Dry Hydrogel + Mass of Loaded Drug)] x 100
-
-
References
- 1. emerald.com [emerald.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogels Based on Alginates and Carboxymethyl Cellulose with Modulated Drug Release—An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. ptchit.lodz.pl [ptchit.lodz.pl]
- 10. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuneable drug-loading capability of chitosan hydrogels with varied network architectures - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Tunable Drug-loading Capability of Chitosan Hydrogels with Varied Network Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound hydrogel formulations enhance the healing process in experimental partial-thickness (second-degree) burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Mechanical Strength of Carboxymethyl Chitosan (CMCS) Films
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the mechanical strength of carboxymethyl chitosan (B1678972) (CMCS) films.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Problem 1: My CMCS film is brittle and cracks easily upon handling.
-
Potential Cause 1: Insufficient Plasticization. Pure CMCS films are known to be inherently brittle.[1] The polymer chains are tightly packed, restricting their movement and making the film inflexible.
-
Solution: Incorporate a plasticizer into your film-forming solution. Plasticizers are small molecules that position themselves between polymer chains, increasing intermolecular space and allowing for greater flexibility.[2][3] Common plasticizers for CMCS films include glycerol (B35011) and sorbitol.[2][3][4] Start with a concentration of around 30% (w/w of CMCS) and optimize from there.[5]
-
-
Potential Cause 2: Inappropriate Drying Temperature. High drying temperatures can lead to rapid solvent evaporation, inducing stress in the film and causing it to become brittle.[6][7]
-
Solution: Dry your films at a lower temperature for a longer period. For instance, drying at 40°C for 24 hours can yield more flexible films compared to higher temperatures.[5]
-
-
Potential Cause 3: Low Molecular Weight of Chitosan. The initial molecular weight of the chitosan used to synthesize CMCS can impact the mechanical properties of the final film.
-
Solution: Whenever possible, use a higher molecular weight chitosan as your starting material, as this generally results in films with higher tensile strength.
-
Problem 2: The tensile strength of my CMCS film is too low for my application.
-
Potential Cause 1: Lack of Intermolecular Bonding. The mechanical strength of a polymer film is highly dependent on the interactions between its polymer chains.
-
Solution 1: Introduce a Cross-linking Agent. Cross-linking agents create covalent or ionic bonds between CMCS chains, forming a more robust three-dimensional network.[8] Calcium chloride (CaCl2) is an effective ionic cross-linking agent for CMCS.[1][9] The addition of dialdehyde (B1249045) chitosan can also be used as a non-toxic cross-linker.[10]
-
Solution 2: Blend CMCS with another Polymer. Blending CMCS with other biocompatible polymers can significantly enhance tensile strength through synergistic effects and the formation of intermolecular hydrogen bonds.[11][12] Good candidates for blending include polyvinyl alcohol (PVA), gelatin, and sodium alginate.[13][14][15]
-
-
Potential Cause 2: Presence of Voids or Inhomogeneities. An uneven film structure with voids or aggregates can act as stress concentration points, leading to premature failure under tension.
-
Solution: Incorporate Nanoparticles. The addition of nanoparticles, such as zinc oxide (ZnO) or cellulose (B213188) nanofibers, can fill voids and reinforce the polymer matrix, leading to a significant increase in tensile strength.[14][16]
-
-
Potential Cause 3: Suboptimal Starting Material. The particle size of the chitosan powder used for carboxymethylation can influence the properties of the resulting CMCS and its films.
Problem 3: The elongation at break of my film is poor.
-
Potential Cause: Low Chain Mobility. Similar to brittleness, low elongation at break is a result of restricted polymer chain movement.
-
Solution: Optimize Plasticizer Concentration. While plasticizers can sometimes slightly decrease tensile strength, they are crucial for improving the elongation at break.[3][4][18][19] Experiment with different concentrations of glycerol or sorbitol to find the optimal balance for your needs. Increasing the plasticizer concentration generally increases the elongation at break.[3][19]
-
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to start improving the mechanical strength of my CMCS films?
A1: The simplest and often most effective initial approach is to incorporate a plasticizer, such as glycerol. This directly addresses the common issue of brittleness and improves handling characteristics. A common starting point is to add glycerol at 30% (w/v) to the film-forming solution.[5]
Q2: How do I choose between blending with another polymer and adding a cross-linking agent?
A2: The choice depends on your specific application requirements.
-
Blending is a good option if you want to significantly modify the film's properties, such as water vapor permeability or biodegradability, in addition to mechanical strength. Blending with polymers like PVA can create a more uniform and compatible film structure.[13]
-
Cross-linking is ideal when your primary goal is to maximize tensile strength and create a more stable film, for instance, for applications requiring durability in aqueous environments. Cross-linking creates a stronger network structure.[8]
Q3: What are the typical concentrations for additives used to improve mechanical strength?
A3: The optimal concentration will vary depending on the specific materials and desired properties. However, here are some common starting ranges found in the literature:
-
Calcium Chloride (Cross-linker): Around 2% (w/w of CMCS)[9]
-
Polyvinyl Alcohol (Blend): Ratios of CMCS:PVA can range from 75:25 to 25:75.[13]
-
ZnO Nanoparticles: Concentrations are typically low, often in the range of 1-5% (w/w of CMCS).
Q4: Can the drying method affect the final mechanical properties?
A4: Yes, the drying method and temperature play a crucial role. High temperatures can accelerate drying but may introduce internal stresses, leading to weaker and more brittle films.[6][7] A controlled, slower drying process at a moderate temperature (e.g., 25-45°C) is generally recommended to achieve more uniform and mechanically robust films.[20]
Data Presentation: Effects of Additives on Mechanical Properties
The following tables summarize quantitative data from various studies on the effects of different additives on the tensile strength (TS) and elongation at break (EAB) of CMCS-based films.
Table 1: Effect of Blending CMCS with Other Polymers
| Blend Composition | Tensile Strength (MPa) | Elongation at Break (%) |
| Pure CMCS | ~5-10 | ~15-25 |
| CMCS/PVA (50:50) | 10.8 | 20.36 |
| CMCS/Gelatin (2:1) | 16.28 | 71.46 |
| CMCS/Sodium Alginate/Chitosan | 65.32 | 17.85 |
Data compiled from various sources.[9][13][15]
Table 2: Effect of Plasticizers on CMCS/MCC Films
| Plasticizer (Glycerol) | Tensile Strength (MPa) | Elongation at Break (%) |
| Without Plasticizer | 14.73 | - |
| With Plasticizer | ~16.75 (+13.57%) | ~+47.66% |
Data adapted from a study on Chitosan/Microcrystalline Cellulose (MCC) films, demonstrating the general effect of plasticizers.[2]
Table 3: Effect of Nanoparticles on Chitosan-Based Films
| Film Composition | Tensile Strength Improvement | Elongation at Break Improvement |
| Chitosan/Xanthan Gum + ZnO NP | up to 6.65 times | up to 3.57 times |
| Chitosan + Nanocrystalline Cellulose | +69.8% | - |
Data adapted from studies on Chitosan-based films, illustrating the reinforcing effect of nanoparticles.[2][16]
Experimental Protocols
Protocol 1: Preparation of CMCS Film with Glycerol (Plasticizer)
-
Dissolve CMCS: Prepare a 2% (w/v) CMCS solution by dissolving CMCS powder in deionized water with continuous stirring until a homogenous solution is formed.
-
Add Plasticizer: Add glycerol to the CMCS solution at a concentration of 30% (w/w of CMCS). Continue stirring for at least 1 hour to ensure uniform distribution.
-
Casting: Pour a specific volume of the film-forming solution into a petri dish or onto a flat, non-stick surface.
-
Drying: Dry the cast solution in an oven at 40°C for 24 hours or until the film is completely dry.[5]
-
Peeling and Storage: Carefully peel the film from the surface and store it in a desiccator at a controlled relative humidity before characterization.
Protocol 2: Preparation of CMCS/PVA Blend Film
-
Prepare Polymer Solutions: Separately prepare a 2% (w/v) CMCS solution in deionized water and a 2% (w/v) PVA solution in deionized water (heating may be required for PVA dissolution).
-
Blending: Mix the CMCS and PVA solutions in the desired ratio (e.g., 1:1 by volume) under constant stirring for at least 2 hours to ensure a homogenous blend.
-
Casting and Drying: Cast the blended solution as described in Protocol 1 and dry at 50°C for 48 hours.[13]
-
Peeling and Storage: Peel and store the film as previously described.
Visualizations
Experimental Workflow for Improving CMCS Film Strength
Caption: General workflow for enhancing CMCS film strength.
Logical Relationship of Additives to Mechanical Properties
Caption: Impact of additives on CMCS film properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. researchgate.net [researchgate.net]
- 10. Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Chitosan and Cellulose Derivatives on Sodium Carboxymethyl Cellulose-Based Films: A Study of Rheological Properties of Film-Forming Solutions [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The nano antibacterial composite film carboxymethyl chitosan/gelatin/nano ZnO improves the mechanical strength of food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Plasticizer Addition on The Characteristics of Chitosan-Alginate Edible Film | Wibowo | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degradation Rate of Carboxymethyl Chitosan (CMCS) Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degradation rate of carboxymethyl chitosan (B1678972) (CMCS) scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and in vitro testing of CMCS scaffolds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Scaffold degrades too quickly in vitro. | 1. High degree of carboxymethylation. 2. Low molecular weight of CMCS. 3. Insufficient cross-linking. 4. High concentration of lysozyme (B549824) in the degradation medium. 5. High porosity and large pore size. | 1. Reduce the degree of carboxymethylation. 2. Use a higher molecular weight CMCS or a blend with a higher proportion of high molecular weight CMCS. 3. Increase the concentration of the cross-linking agent (e.g., EDC) or the cross-linking time. 4. Use a lysozyme concentration that is more representative of the in vivo environment (e.g., 1-14 µg/mL).[1] 5. Adjust the fabrication parameters (e.g., freezing temperature) to achieve a denser structure with smaller pores. |
| Scaffold degrades too slowly or not at all. | 1. Low degree of carboxymethylation. 2. High molecular weight of CMCS. 3. Excessive cross-linking. 4. Low lysozyme concentration or inactive enzyme. 5. Low porosity and small pore size. | 1. Increase the degree of carboxymethylation. 2. Use a lower molecular weight CMCS or a blend with a higher proportion of low molecular weight CMCS. 3. Decrease the concentration of the cross-linking agent or the cross-linking time. 4. Ensure the lysozyme solution is freshly prepared and at the correct pH and temperature. Consider using a higher, yet physiologically relevant, concentration. 5. Modify the fabrication process to create a more porous structure. |
| Inconsistent degradation rates between batches. | 1. Variability in the degree of deacetylation of the starting chitosan. 2. Inconsistent carboxymethylation reaction conditions (time, temperature, reagent concentration). 3. Non-uniform mixing of high and low molecular weight CMCS. 4. Inconsistent cross-linking conditions. | 1. Use chitosan with a consistent and known degree of deacetylation for each batch. 2. Strictly control all parameters of the carboxymethylation reaction. 3. Ensure thorough and homogenous mixing of CMCS powders before dissolution. 4. Maintain consistent cross-linking parameters for all scaffolds. |
| Scaffold exhibits poor mechanical properties after modification. | 1. Use of a high proportion of low molecular weight CMCS. 2. Insufficient cross-linking. 3. High degree of carboxymethylation can sometimes affect mechanical strength. | 1. Increase the proportion of high molecular weight CMCS in the blend. 2. Optimize the cross-linking process to enhance mechanical stability. 3. Find a balance between the desired degradation rate and the required mechanical properties by adjusting the degree of carboxymethylation. |
Frequently Asked Questions (FAQs)
Factors Influencing Degradation Rate
Q1: What are the primary factors that control the degradation rate of CMCS scaffolds?
A1: The degradation rate of CMCS scaffolds is primarily controlled by a combination of material properties and environmental factors. Key material properties include the degree of carboxymethylation, the molecular weight and molecular weight distribution of the CMCS, and the extent of cross-linking.[2][3] Environmental factors include the pH of the surrounding medium and the concentration and activity of enzymes like lysozyme.[4]
Q2: How does the degree of carboxymethylation affect the degradation rate?
A2: A higher degree of carboxymethylation generally leads to a faster degradation rate. The introduction of carboxymethyl groups increases the hydrophilicity of the chitosan backbone, making it more susceptible to hydrolytic and enzymatic degradation.
Q3: What is the role of molecular weight in controlling the degradation of CMCS scaffolds?
A3: The molecular weight of the CMCS plays a significant role. Scaffolds fabricated from low molecular weight CMCS tend to degrade more rapidly.[3] A useful strategy for tuning the degradation rate is to use a bimodal molecular weight distribution, blending high and low molecular weight CMCS. By varying the ratio of high to low molecular weight polymer, the degradation rate can be controlled while maintaining desirable mechanical properties.[2][3]
Q4: How can cross-linking be used to control the degradation rate?
A4: Cross-linking the CMCS polymer chains creates a more stable network, which slows down the degradation process. The type and concentration of the cross-linking agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC), can be adjusted to achieve the desired degradation profile.[5] Increased cross-linking density will generally result in a slower degradation rate.
Experimental Methodologies
Q5: What is a standard in vitro method for assessing the degradation of CMCS scaffolds?
A5: A common in vitro method involves incubating the pre-weighed, dried scaffold in a phosphate-buffered saline (PBS) solution (pH 7.4) containing lysozyme at 37°C.[6] The lysozyme solution should be refreshed periodically. At specific time points, the scaffolds are removed, rinsed with distilled water, dried, and weighed to determine the mass loss over time.[6]
Q6: How can I incorporate other materials to control the degradation rate?
A6: Incorporating other biomaterials can effectively modify the degradation profile. For example, blending CMCS with sodium alginate and cross-linking can alter the degradation kinetics.[7][8] Another approach is to embed lysozyme-loaded microspheres, such as those made from poly(D,L-lactic-co-glycolic acid) (PLGA), within the chitosan scaffold. This provides a controlled release of the enzyme, leading to a more predictable degradation rate.[9][10]
Quantitative Data Summary
Table 1: Effect of Low Molecular Weight (LMW) CMCS Fraction on Degradation
| Fraction of LMW CMCS (w/w) | Dry Weight Ratio after 28 days in Lysozyme |
| 0 (Unary CMCS) | ~0.85 |
| 0.2 | ~0.75 |
| 0.4 | ~0.65 |
| 0.6 | ~0.55 |
| Data is estimated from graphical representations in literature.[3] |
Table 2: In Vitro Degradation of Gelatin/CMC Scaffolds
| Gelatin:CMC Ratio | Swelling Ratio (%) | Degradation Time (hours) |
| 90:10 | High | ~48 |
| 80:20 | Highest | ~36 |
| 60:40 | Lowest | < 24 |
| Qualitative data summary based on findings.[11] |
Key Experimental Protocols
Protocol 1: Preparation of CMCS Scaffolds with Bimodal Molecular Weight Distribution
-
Dissolution: Prepare separate solutions of high molecular weight (HMW) and low molecular weight (LMW) CMCS in a suitable solvent (e.g., dilute acetic acid).
-
Blending: Mix the HMW and LMW CMCS solutions in the desired ratio to achieve the target bimodal molecular weight distribution.
-
Cross-linking: Add a cross-linking agent such as EDC and N-hydroxysuccinimide (NHS) to the CMCS solution and stir for a specified time to allow for cross-linking. A typical concentration is 30 mM EDC and 6 mM NHS in a 50% (v/v) acetone/water mixture for 4 hours.[3]
-
Scaffold Fabrication: Pour the cross-linked CMCS solution into a mold and freeze-dry to create a porous scaffold.
-
Neutralization and Dehydration: Immerse the frozen scaffold in a neutralization medium (e.g., 1 M NaOH in ethanol) followed by dehydration in ethanol.[4]
Protocol 2: In Vitro Degradation Assay
-
Sample Preparation: Prepare scaffold samples of known dimensions and weigh them after thorough drying (W0).
-
Degradation Medium: Prepare a solution of lysozyme in phosphate-buffered saline (PBS, pH 7.4) at a concentration of 4 mg/mL.[6]
-
Incubation: Immerse the scaffolds in the lysozyme solution and incubate at 37°C.
-
Medium Refreshment: Replace the lysozyme solution weekly to maintain enzyme activity.[6]
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a set of scaffolds from the solution.
-
Washing and Drying: Rinse the removed scaffolds thoroughly with distilled water to remove any salts and then dry them to a constant weight (Wt).
-
Mass Loss Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W0 - Wt) / W0] x 100.
Visualizations
Caption: Workflow for preparing and evaluating the degradation of CMCS scaffolds.
Caption: Troubleshooting logic for adjusting CMCS scaffold degradation rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling the degradation of covalently cross-linked carboxymethyl chitosan utilizing bimodal molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradability and Biocompatibility Study of Poly(Chitosan-g-lactic Acid) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation and Characterization of this compound/Sodium Alginate Composite Hydrogel Scaffolds Carrying Chlorhexidine and Strontium-Doped Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A biomimetic strategy for controllable degradation of chitosan scaffolds | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. A biomimetic strategy for controllable degradation of chitosan scaffolds | Semantic Scholar [semanticscholar.org]
- 11. aidic.it [aidic.it]
issues with the stability of carboxymethyl chitosan hydrogels in physiological media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxymethyl chitosan (B1678972) (CMC) hydrogels. Here, you will find information to address common challenges related to the stability of CMC hydrogels in physiological media.
Troubleshooting Guide: CMC Hydrogel Instability
This guide addresses common issues encountered during the preparation and use of CMC hydrogels, focusing on their stability in physiological environments.
Issue 1: Hydrogel Dissolves or Degrades Too Quickly in Physiological Media (e.g., PBS at pH 7.4, 37°C)
| Possible Cause | Suggested Solution |
| Insufficient Crosslinking | Increase the concentration of the crosslinking agent. Optimize the crosslinking time and temperature to ensure a complete reaction. Consider using a different, more efficient crosslinking agent.[1] |
| Inappropriate Crosslinking Method | For applications requiring higher stability, consider switching from physical crosslinking (e.g., ionic interactions) to chemical crosslinking (e.g., using glutaraldehyde, genipin, or EDC/NHS).[1] Dual crosslinking methods (a combination of ionic and covalent crosslinking) can also enhance stability. |
| High Degree of Carboxymethylation | A very high degree of substitution can increase solubility and susceptibility to degradation. Synthesize CMC with a lower degree of carboxymethylation. |
| Low Molecular Weight of CMC | Low molecular weight CMC may form less stable networks. Use a higher molecular weight CMC or a blend of high and low molecular weight CMC to improve mechanical properties and stability.[2] |
| Enzymatic Degradation | If the physiological medium contains enzymes (e.g., lysozyme), this can accelerate degradation.[3][4][5][6] To slow this, increase the crosslinking density or incorporate enzyme inhibitors if the application allows. The degree of N-acetylation can also influence the rate of enzymatic degradation.[6] |
Issue 2: Poor Mechanical Strength of the Hydrogel
| Possible Cause | Suggested Solution |
| Low Polymer Concentration | Increase the concentration of CMC in the hydrogel formulation. |
| Inefficient Crosslinking | As with rapid degradation, optimize the crosslinking conditions (concentration of crosslinker, reaction time, temperature). Ensure homogeneous mixing of the polymer and crosslinker. |
| Inadequate Polymer Chain Entanglement | Use a higher molecular weight CMC to promote better chain entanglement. |
| Formation of a Non-uniform Network | Ensure all components are fully dissolved and homogeneously mixed before initiating crosslinking. Control the gelation process to prevent phase separation. |
Issue 3: Inconsistent Swelling Behavior
| Possible Cause | Suggested Solution |
| Inhomogeneous Crosslinking | Improve the mixing of the crosslinking agent within the polymer solution to ensure a uniform network structure. |
| Variations in Environmental pH | The swelling of CMC hydrogels is highly pH-dependent due to the presence of both amino and carboxyl groups.[7][8][9][10] Ensure the pH of the physiological medium is consistent and buffered. |
| Presence of Ions in the Medium | The ionic strength of the medium can affect the swelling ratio. Use a consistent and defined buffer for all experiments. |
| Inaccurate Measurement Technique | Follow a standardized and consistent protocol for measuring the swelling ratio. Ensure excess surface water is removed gently and consistently before weighing the swollen hydrogel.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is my CMC hydrogel unstable at a neutral pH of 7.4?
Carboxymethyl chitosan is a derivative of chitosan, and its solubility and stability are highly dependent on pH.[7][8][9][10] At acidic pH, the amino groups on the chitosan backbone are protonated, leading to electrostatic repulsion and dissolution. Carboxymethylation introduces carboxyl groups, making it more soluble at neutral and alkaline pHs. However, if not properly crosslinked, the hydrogel can be too hydrophilic and may dissolve or exhibit poor mechanical stability in physiological buffers like PBS (pH 7.4).[1] The stability at neutral pH is primarily dictated by the density and type of crosslinks holding the polymer chains together.
Q2: How does the degree of carboxymethylation affect hydrogel stability?
The degree of substitution (DS) of carboxymethyl groups influences the charge density and hydrophilicity of the polymer. A higher DS generally leads to increased water solubility. While this can be advantageous for some applications, it can also lead to reduced stability of the hydrogel network if not adequately crosslinked. Therefore, the DS needs to be optimized based on the desired balance between solubility and stability for a specific application.
Q3: What type of crosslinking is best for achieving long-term stability in physiological media?
For long-term stability, chemical crosslinking is generally preferred over physical crosslinking. Covalent bonds formed by chemical crosslinkers like glutaraldehyde, genipin, or EDC/NHS are stronger and more resistant to the conditions of physiological media than the ionic interactions or hydrogen bonds that typically form physically crosslinked hydrogels.[1] Dual-crosslinking, which combines both physical and chemical methods, can also significantly enhance stability.
Q4: My hydrogel swells excessively, losing its shape. How can I control the swelling ratio?
Excessive swelling is often a sign of low crosslinking density. To control the swelling ratio, you can:
-
Increase the concentration of the crosslinking agent.
-
Increase the polymer concentration.
-
Alter the pH of the surrounding medium, as CMC hydrogels exhibit pH-responsive swelling.[7][8][9][10]
Q5: Can I sterilize my CMC hydrogel without affecting its stability?
Yes, but the sterilization method must be chosen carefully. Autoclaving (steam sterilization) can cause degradation of the polymer. Ethylene oxide can leave toxic residues. Gamma or electron beam irradiation are often used, but these methods can also lead to chain scission (degradation) or further crosslinking, which will alter the hydrogel's properties.[12] Performing irradiation on lyophilized (freeze-dried) CMC can mitigate some of these issues.[12] Filtration of the precursor solutions through a 0.22 µm filter before gelation is a common method for sterilization in a lab setting.
Quantitative Data Summary
Table 1: Influence of pH on the Swelling Ratio of CMC Hydrogels
| pH | Swelling Ratio (%) | Reference |
| 1.2 | Low (protonation of amino groups, reduced repulsion) | [8][9] |
| 3.0 | Moderate | [13] |
| 7.0 | High (ionization of carboxyl groups, increased repulsion) | [13] |
| 7.4 | High | [7][9] |
| 10.0 | Moderate to High | [13] |
Note: Absolute values vary significantly based on the specific formulation (CMC concentration, crosslinker, etc.). The table indicates general trends.
Table 2: Effect of Crosslinker Concentration on CMC Hydrogel Properties
| Crosslinker Concentration | Gelation Time | Swelling Ratio | Degradation Rate | Mechanical Strength |
| Low | Slower | High | Fast | Low |
| High | Faster | Low | Slow | High |
Note: This table presents a generalized trend. The optimal crosslinker concentration is application-dependent.
Key Experimental Protocols
Protocol 1: Measurement of Swelling Ratio
-
Prepare lyophilized (freeze-dried) CMC hydrogel samples of a known dry weight (Wd).
-
Immerse the dried hydrogels in the desired physiological medium (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel samples from the medium.
-
Gently blot the surface of the hydrogels with filter paper to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.[11][13][14]
Protocol 2: In Vitro Degradation Study
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Place each hydrogel sample in a vial containing a known volume of the physiological medium (e.g., PBS, pH 7.4) at 37°C. If enzymatic degradation is being studied, add the appropriate enzyme (e.g., lysozyme) to the medium.[2][5][6]
-
At selected time points, remove the hydrogel from the vial.
-
Wash the hydrogel with distilled water to remove any salts from the buffer.
-
Lyophilize (freeze-dry) the hydrogel sample until a constant weight is achieved.
-
Weigh the remaining dry hydrogel (Wt).
-
Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Wi - Wt) / Wi] x 100[15]
Visualizations
Caption: Troubleshooting workflow for CMC hydrogel instability.
Caption: Key factors influencing CMC hydrogel stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rheolution.com [rheolution.com]
- 6. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and properties of a pH/temperature-responsive this compound/poly(N-isopropylacrylamide)semi-IPN hydrogel for oral delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pH sensitivity of this compound-based polyampholyte hydrogels for protein carrier matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of this compound for Intestinal Delivery of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of this compound-reinforced pH-responsive hydrogels for on-demand release of carvacrol and simulation of release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability in carboxymethyl chitosan synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in carboxymethyl chitosan (B1678972) (CMCS) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during CMCS synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the Degree of Substitution (DS) of my CMCS consistently too low?
A1: A low Degree of Substitution is a frequent issue that can be attributed to several factors related to reaction conditions and reagents.
-
Insufficient Alkalization: The activation of chitosan's hydroxyl and amino groups with a strong base is a critical prerequisite for the carboxymethylation reaction. If the concentration of sodium hydroxide (B78521) (NaOH) is too low or the alkalization time is too short, the chitosan will not be sufficiently activated for the subsequent reaction with monochloroacetic acid (MCA).[1][2]
-
Suboptimal Reagent Ratio: The molar ratio of MCA to the anhydroglucose (B10753087) unit (AGU) of chitosan is a commanding factor in determining the DS.[1][3] A low ratio will result in fewer carboxymethyl groups being introduced onto the chitosan backbone.
-
Low Reaction Temperature or Short Duration: The carboxymethylation reaction is temperature and time-dependent.[4][5] Insufficient reaction time or a temperature that is too low will lead to an incomplete reaction and consequently a lower DS.
-
Poor Chitosan Source Quality: The physical properties of the starting chitosan, such as particle size, can significantly impact the reaction. Larger chitosan particles have a smaller surface area, which can hinder the access of reagents and lead to a lower conversion rate to CMCS.[4][6]
Recommended Solutions:
-
Optimize NaOH Concentration: The concentration of NaOH is a critical factor influencing the DS.[1][7] Concentrations are often reported in the 40-60% (w/v) range.[1][8][9] It is advisable to perform small-scale optimization experiments to find the ideal concentration for your specific chitosan source.
-
Adjust Reagent Molar Ratio: Increase the molar ratio of MCA to chitosan. Ratios up to 1:8.6 (chitosan:MCA) have been used to achieve a high DS.[3][10]
-
Control Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration and at an optimal temperature. Studies have shown reactions carried out for several hours (e.g., 3-10 hours) at temperatures ranging from room temperature to 60°C.[1][3][8]
-
Standardize Starting Material: Use chitosan with a consistent and small particle size (e.g., < 125 µm) to ensure a larger surface area is available for reaction.[4][10]
Q2: My CMCS batch has poor water solubility. What could be the cause?
A2: The water solubility of CMCS is directly related to the successful introduction of hydrophilic carboxymethyl groups. Poor solubility is often a symptom of a low DS.
-
Low Degree of Substitution: The primary reason for poor water solubility is an insufficient number of carboxymethyl groups on the chitosan chain.[4][6][11] A DS value in the range of 0.40 to 0.45 is often cited as the point where CMCS becomes water-soluble.[2]
-
Non-uniform Reaction: Inadequate mixing during the reaction can lead to heterogeneous carboxymethylation, where some polymer chains are highly substituted and soluble, while others are not, resulting in overall poor solubility.
-
Improper pH: CMCS is an amphoteric polymer, and its solubility is pH-dependent. At its isoelectric point (pI), typically around pH 3.7-5, its solubility is at a minimum.[12]
-
Incomplete Purification: Residual unreacted reagents or by-products can interfere with the hydration of the CMCS molecules.
Recommended Solutions:
-
Increase the Degree of Substitution: Follow the recommendations in Q1 to increase the DS. A higher DS generally leads to improved water solubility.[4][6]
-
Ensure Homogeneous Reaction Conditions: Use effective and consistent stirring throughout the synthesis process to ensure uniform distribution of reagents.
-
Adjust pH: When dissolving the final product, ensure the pH of the aqueous solution is not near the isoelectric point of your CMCS.
-
Thorough Purification: Purify the product extensively by washing with solvents like ethanol (B145695)/water mixtures to remove impurities.[3][10]
Q3: We are observing significant variability in molecular weight between batches. How can we control this?
A3: Variability in molecular weight can arise from the starting material and degradation during the synthesis process.
-
Inconsistent Chitosan Source: The molecular weight of the starting chitosan is a primary determinant of the final product's molecular weight.[4] Using chitosan from different suppliers or batches without proper characterization can introduce significant variability.
-
Polymer Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong alkali, can cause depolymerization of the chitosan chains, leading to a lower molecular weight.
Recommended Solutions:
-
Characterize Starting Material: Source chitosan from a reliable supplier and characterize the molecular weight of each new batch before use.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and unnecessarily long reaction times. The ideal conditions should be strong enough to achieve the desired DS without causing significant degradation.
-
Implement Quality Control: Use techniques like Gel Permeation Chromatography (GPC) to measure the molecular weight of each CMCS batch and ensure it falls within the desired specifications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for minimizing batch-to-batch variability?
A1: While several factors are important, the concentration of NaOH used for alkalization is consistently cited as one of the most critical factors strongly influencing the Degree of Substitution (DS), which in turn affects solubility and other properties.[1][2][7] Therefore, precise control over the preparation and use of the NaOH solution is paramount for reproducibility.
Q2: How does the particle size of the initial chitosan affect the final product?
A2: The particle size of the chitosan raw material has a significant impact. Smaller particles provide a larger surface area for the reaction, which can lead to a higher reaction yield, a higher DS, and consequently, better water solubility of the final CMCS product.[4][6] For consistent results, it is recommended to mill and sieve the chitosan to a uniform, small particle size before synthesis.[10]
Q3: What characterization techniques are essential for ensuring batch consistency?
A3: To ensure batch-to-batch consistency, a combination of techniques should be employed:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of carboxymethyl groups.[5][13]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and can be used to determine the DS.[3][5]
-
Titration (Potentiometric or Conductimetric): A common and reliable method to quantify the DS.[3][5]
-
Thermogravimetric Analysis (TGA): To assess thermal stability, which can be affected by the DS.[5]
-
X-Ray Diffraction (XRD): To analyze the crystallinity of the product, as carboxymethylation reduces the crystallinity of chitosan.[13][14]
Q4: Can the reaction be performed without an organic solvent?
A4: Yes, methods using a semi-dry grinding technique with a minimal amount of water as the reaction medium have been developed. These methods can reduce production costs and environmental pollution by avoiding large volumes of organic solvents like isopropanol (B130326) or ethanol.[15]
Data Presentation: Impact of Reaction Parameters on DS
The following tables summarize quantitative data from literature, illustrating the effect of key experimental parameters on the Degree of Substitution (DS) of Carboxymethyl Chitosan.
Table 1: Effect of Reaction Time and Molar Ratio on Degree of Substitution (DS)
| Sample ID | Chitosan:MCA Molar Ratio | Reaction Time (hours) | Average Degree of Substitution (DS) |
| QC₃ | 1:4.3 | 3 | 0.52 |
| QC₅ | 1:4.3 | 5 | 0.61 |
| QC₇ | 1:4.3 | 7 | 0.79 |
| QC₁₀ | 1:4.3 | 10 | 0.85 |
| QC₇ₑ | 1:8.6 | 7 | 1.34 |
| QC₁₀ₑ | 1:8.6 | 10 | 1.44 |
| Data adapted from Abreu, F. R., & Campana-Filho, S. P. (2005). Preparation and characterization of carboxymethylchitosan. Polímeros, 15(2), 79-83.[3][10] |
Table 2: Effect of NaOH Concentration on Carboxymethyl Rice Starch (A Related Biopolymer)
| NaOH Concentration (% w/v) | Degree of Substitution (DS) |
| 10 | 0.45 |
| 20 | 0.68 |
| 30 | 0.87 |
| 40 | 0.71 |
| 50 | 0.64 |
| Note: This data is for a related carboxymethylated polysaccharide and illustrates the principle that there is an optimal NaOH concentration. Data adapted from Rachtanapun, P., et al. (2021).[7] |
Detailed Experimental Protocol
This protocol provides a generalized yet detailed methodology for the synthesis of this compound, integrating common practices from various research articles to enhance reproducibility.
1. Materials and Preparation:
-
Chitosan (low molecular weight, particle size < 125 µm)
-
Sodium Hydroxide (NaOH)
-
Monochloroacetic Acid (MCA)
-
Isopropanol
-
Glacial Acetic Acid
-
Deionized Water
2. Chitosan Preparation (Optional but Recommended):
-
If starting with non-uniform chitosan, mill the flakes in a blender.
-
Sieve the powder to collect the fraction with a particle size of less than 125 µm.[10]
-
Dry the sieved chitosan before use.
3. Alkalization (Activation of Chitosan):
-
Disperse 3g of purified chitosan in 65mL of isopropanol in a reaction flask.
-
Stir the suspension magnetically for 20-30 minutes at room temperature to ensure uniform wetting.
-
Add 20.4g of a 40% (w/v) aqueous NaOH solution to the suspension.[3][9][10]
-
Continue stirring the mixture at room temperature for the desired alkalization period (e.g., 1-2 hours). Some protocols may involve a low-temperature step (e.g., -20°C) for an extended period (12h) to enhance swelling and subsequent reactivity.[2]
4. Carboxymethylation Reaction:
-
Prepare the etherifying agent by dissolving the desired amount of MCA in isopropanol (e.g., 14.4g of MCA in 14.4g of isopropanol for a 1:4.3 molar ratio).[3][10]
-
Add the MCA/isopropanol solution dropwise to the alkali chitosan suspension over 30 minutes with continuous stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 50-60°C) with constant stirring for the desired time (e.g., 3-10 hours).[2][3][8]
5. Neutralization and Purification:
-
Stop the reaction and filter the solid product.
-
Suspend the filtered product in 150mL of methanol and neutralize it by adding glacial acetic acid until the pH is ~7.0.[3][10]
-
Filter the neutralized product and wash it extensively to remove salts and unreacted reagents. A common washing procedure involves sequential washes with ethanol/water mixtures of increasing ethanol content (e.g., 75%, 80%, 90%) followed by a final wash with absolute ethanol.[3][10]
6. Drying:
-
Dry the purified CMCS product in a vacuum oven at 55-60°C for 8-12 hours or until a constant weight is achieved.[16]
-
Store the final dried CMCS powder in a desiccator.
Visualizations
Diagram 1: Generalized Experimental Workflow for CMCS Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Diagram 2: Key Factors Influencing CMCS Properties and Variability
Caption: Factors causing batch variability and their impact on CMCS properties.
Diagram 3: Troubleshooting Workflow for Low Degree of Substitution (DS)
Caption: A logical guide for troubleshooting low DS in CMCS synthesis.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. japsonline.com [japsonline.com]
- 3. scielo.br [scielo.br]
- 4. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Morphology, Mechanical, and Water Barrier Properties of Carboxymethyl Rice Starch Films: Sodium Hydroxide Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. redalyc.org [redalyc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of this compound synthesis using response surface methodology and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN106046200A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carboxymethyl Chitosan (CMCS) Production
Welcome to the Technical Support Center for Carboxymethyl Chitosan (B1678972) (CMCS) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of CMCS synthesis. Here you will find troubleshooting guidance for common issues and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of Carboxymethyl Chitosan, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Degree of Substitution (DS) | Inadequate alkalization of chitosan. | Ensure complete and uniform swelling of chitosan in the NaOH solution. The concentration of NaOH is a critical factor; optimal concentrations are often reported between 40-60% (w/v).[1][2][3] |
| Insufficient amount of etherifying agent (monochloroacetic acid - MCA). | Increase the molar ratio of MCA to the anhydroglucose (B10753087) unit of chitosan. Ratios of 1:3 to 1:7 (chitosan:MCA) have been shown to be effective.[2][3] | |
| Non-optimal reaction temperature or time. | Optimize the reaction temperature and duration. Studies have shown optimal temperatures ranging from 40°C to 80°C and times from 2 to 10.6 hours.[1][2][3][4] | |
| Inefficient mixing during the reaction. | For larger scale reactions, ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and facilitate reagent contact. | |
| Poor Solubility of Final Product | Low Degree of Substitution (DS). | A higher DS generally leads to improved water solubility.[5] Focus on optimizing the reaction conditions to increase the DS. |
| Non-uniform carboxymethylation. | Inefficient mixing can lead to heterogeneous modification of the chitosan chains. Improve the stirring mechanism to ensure uniformity. | |
| Presence of unreacted chitosan. | The starting chitosan is only soluble in acidic solutions.[1][6] Incomplete reaction will result in residual insoluble material. Optimize reaction conditions for higher conversion. | |
| Agglomeration of particles during precipitation. | During the precipitation step with a non-solvent (e.g., methanol (B129727) or ethanol), rapid addition can cause particle agglomeration, trapping impurities. Add the non-solvent slowly while stirring. | |
| Gel Formation during Reaction | High concentration of reactants. | At higher concentrations, the viscosity of the reaction mixture can increase significantly, leading to gel formation which hinders proper mixing. Consider diluting the reaction mixture. |
| Side reactions leading to cross-linking. | While less common under standard carboxymethylation conditions, high temperatures or incorrect pH could potentially lead to side reactions. Adhere to optimized temperature and pH ranges. | |
| Product Discoloration (Yellowing/Browning) | Oxidation of chitosan or impurities. | Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Ensure high-purity starting materials. |
| High reaction temperatures. | Elevated temperatures can lead to degradation and discoloration of the polysaccharide. Use the lowest effective temperature for the reaction. | |
| Impurities from reagents. | Use high-purity grades of NaOH and monochloroacetic acid. | |
| Difficulties in Purification | Fine particles that are difficult to filter. | After precipitation, allow the product to settle completely before decanting the supernatant. Use centrifugation to pellet the fine particles before filtration. |
| High salt content in the final product. | Wash the precipitated CMCS thoroughly with an alcohol-water mixture (e.g., 70-80% ethanol (B145695) or methanol) to remove residual salts like sodium chloride.[1] Repeat the washing steps until the salt is sufficiently removed. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?
A1: The synthesis of this compound is a chemical modification process known as carboxymethylation. It involves the reaction of chitosan with monochloroacetic acid (MCA) under alkaline conditions, typically using sodium hydroxide (B78521) (NaOH). The process consists of two main steps:
-
Alkalization: Chitosan is treated with a concentrated NaOH solution. This step serves to swell the chitosan polymer, making the hydroxyl and amino groups more accessible, and to activate these functional groups for the subsequent reaction.
-
Etherification: Monochloroacetic acid is then added to the alkalized chitosan. The activated hydroxyl and amino groups on the chitosan backbone act as nucleophiles and substitute the chlorine atom on the MCA, forming ether linkages and introducing carboxymethyl groups (-CH₂COOH) onto the chitosan chain. This modification can occur at the C6-hydroxyl, C3-hydroxyl, and C2-amino groups of the glucosamine (B1671600) units.[6][7]
Q2: How does the particle size of the starting chitosan affect the synthesis?
A2: The particle size of the initial chitosan has a significant impact on the efficiency of the carboxymethylation reaction. Smaller chitosan particles provide a larger surface area for the reactants to interact.[8] This increased surface area leads to more efficient collisions between the chitosan particles and the reagents (NaOH and MCA), resulting in a higher reaction yield and a higher degree of substitution (DS).[5][8] Consequently, CMCS synthesized from smaller chitosan particles often exhibits improved water solubility.[5][8]
Q3: What are the key parameters to control for achieving a high Degree of Substitution (DS)?
A3: Several reaction parameters critically influence the Degree of Substitution. To achieve a high DS, it is essential to optimize the following:
-
Concentration of NaOH: A higher concentration of NaOH generally promotes a higher DS by facilitating the swelling of chitosan and the activation of its reactive sites.[1][9]
-
Molar Ratio of MCA to Chitosan: Increasing the amount of monochloroacetic acid relative to chitosan typically leads to a higher DS.[2][10]
-
Reaction Temperature: The reaction rate increases with temperature, which can lead to a higher DS. However, excessively high temperatures can cause degradation of the polymer. Optimal temperatures are often found in the range of 50-80°C.[1][2]
-
Reaction Time: A longer reaction time generally allows for more extensive carboxymethylation, thus increasing the DS.[4][10]
Q4: How can I confirm the successful synthesis of this compound?
A4: Several analytical techniques can be used to characterize the product and confirm successful carboxymethylation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of CMCS will show characteristic peaks that are not present in the spectrum of the original chitosan. A strong absorption peak around 1600 cm⁻¹ is attributed to the asymmetrical stretching vibration of the carboxylate group (COO⁻), and a peak around 1480 cm⁻¹ corresponds to the –CH₂–COOH group.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can provide detailed structural information, confirming the attachment of carboxymethyl groups to the chitosan backbone.[6][10][13]
-
Solubility Test: A simple yet effective method is to test the solubility of the product in neutral water. Chitosan is insoluble in water at neutral pH, while successfully synthesized CMCS with a sufficient DS will be water-soluble.[9][14]
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the modified polymer. Carboxymethylation typically leads to a slight decrease in the thermal stability of chitosan.[4][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline; optimal conditions may vary based on the specific characteristics of the starting chitosan and desired product properties.
-
Alkalization of Chitosan:
-
Disperse a specific amount of chitosan powder (e.g., 5 grams) in an appropriate solvent, often an isopropanol/water mixture or directly in a concentrated NaOH solution.[1]
-
Add a concentrated solution of sodium hydroxide (e.g., 40-60% w/v) to the chitosan slurry.[1][2]
-
Stir the mixture vigorously at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 1-2 hours) to ensure uniform swelling and activation of the chitosan.[1]
-
-
Etherification Reaction:
-
Dissolve monochloroacetic acid (MCA) in a small amount of the reaction solvent (e.g., isopropanol).
-
Add the MCA solution dropwise to the alkalized chitosan mixture while maintaining continuous stirring.[11]
-
Continue the reaction at the optimized temperature (e.g., 60°C) for the desired duration (e.g., 2-4 hours).[1][2]
-
-
Neutralization and Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess NaOH by adding an acid, such as acetic acid or hydrochloric acid, until the pH of the solution is approximately 7.0.[11]
-
Precipitate the CMCS product by adding a non-solvent, typically methanol or ethanol, to the neutralized reaction mixture.[1][11]
-
-
Purification and Drying:
-
Separate the precipitated product by filtration or centrifugation.
-
Wash the product repeatedly with an alcohol-water solution (e.g., 70% methanol) to remove unreacted reagents and salt byproducts.[1]
-
Continue washing until the filtrate is free of chloride ions (can be tested with silver nitrate (B79036) solution).
-
Dry the purified CMCS product in an oven at a moderate temperature (e.g., 55-60°C) or in a vacuum oven until a constant weight is achieved.[3][11]
-
Quantitative Data Summary
The optimal conditions for CMCS synthesis can vary between studies. The following table summarizes some reported optimal parameters for achieving high degrees of substitution and solubility.
| Parameter | Study 1 | Study 2 | Study 3 |
| NaOH Concentration | 60% (w/v)[1] | 40% (w/v)[2][3] | Molar Ratio (NaOH/Chitosan): 12.4[4][13] |
| MCA/Chitosan Ratio | 40% (w/v) MCA[1] | Molar Ratio: 7:1[2][3] | Molar Ratio: 5:1[4][13] |
| Temperature | 60°C[1] | 80°C[2][3] | Not specified, part of a multi-variable optimization[4][13] |
| Time | 2 hours[1] | 4 hours[2][3] | 10.6 hours[4][13] |
| Resulting DS | > 0.5[1] | Not explicitly stated, but highest solubility achieved[2][3] | 1.86[4][13] |
| Resulting Solubility | Highly soluble[1] | 63.78 mg/mL[2][3] | 99.6%[4][13] |
Visualizations
References
- 1. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Optimum conditions for the synthesis of high solubility this compound | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Substitution Synthesis of this compound for Properties Improvement of this compound Films Depending on Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
- 7. ijrti.org [ijrti.org]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound hydrogel formulations enhance the healing process in experimental partial-thickness (second-degree) burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of this compound synthesis using response surface methodology and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
effect of reaction temperature on N- vs O-carboxymethylation selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of reaction temperature on N- versus O-carboxymethylation selectivity, particularly for biopolymers like chitosan (B1678972), cellulose (B213188), and starch.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of reaction temperature on the selectivity of carboxymethylation for substrates containing both amino and hydroxyl groups, such as chitosan?
A: Reaction temperature is a critical parameter that influences whether carboxymethylation occurs on the nitrogen (N-carboxymethylation) or oxygen (O-carboxymethylation) atoms of chitosan. Generally, lower temperatures favor O-substitution, while higher temperatures promote N-substitution.
-
O-Carboxymethylation: This is predominantly obtained when the reaction is conducted at room temperature.[1]
-
N- and N,O-Carboxymethylation: These reactions are favored at higher temperatures.[1] For instance, studies have used temperatures of 60°C for reactions that result in N,O-carboxymethyl chitosan.[2][3] Another study found that increasing the etherification temperature from 60°C to 90°C resulted in a product with the best characteristics, including a high degree of substitution.[4]
It is important to note that pH also plays a crucial role in determining the substitution site on chitosan.[5] O-substitution is favored at a pH of 8.5-11, N,O-substitution at pH 12-13, and N-substitution at pH 14 under heterogeneous conditions.[5]
Q2: I am trying to synthesize O-carboxymethyl chitosan but am getting a mix of N,O-substituted products. What am I doing wrong?
A: Achieving high selectivity for O-carboxymethylation requires careful control of reaction conditions. If you are observing N,O-carboxymethylation, it is likely that your reaction temperature is too high.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Ensure the reaction is carried out at room temperature to favor the formation of O-carboxymethylchitosan.[1]
-
Control the pH: The pH of the reaction medium significantly impacts selectivity. For selective O-carboxymethylation, maintain the pH in the range of 8.5-11.[5]
-
Review Your Reagents and Solvent: O-carboxymethylchitosan is typically prepared in a suspension of isopropanol (B130326)/water using monochloroacetic acid and sodium hydroxide.[1] Ensure the stoichiometry and addition order are correct as per established protocols.
Q3: For substrates with only hydroxyl groups, like cellulose and starch, how does temperature affect the carboxymethylation reaction?
A: For polysaccharides like cellulose and starch that lack amino groups, the reaction temperature primarily affects the overall degree of substitution (DS) and reaction efficiency, rather than regioselectivity between different atoms. There is an optimal temperature range to maximize DS; temperatures above this range can lead to undesirable side reactions and polymer degradation.
-
Cellulose: The degree of substitution increases with temperature up to an optimum, which one study found to be 60°C.[6] Further increases in temperature can lead to a decrease in DS, possibly due to the oxidative degradation of the carboxymethyl cellulose (CMC).[6][7]
-
Starch: Carboxymethylation of starch is often performed at temperatures between 35-50°C to preserve the granular shape of the product.[8] One study identified optimal conditions for rice starch carboxymethylation at 40°C for 3 hours.[9] Another study on maize starch found an optimal etherification temperature of 65°C.[10]
Excessively high temperatures can promote the side reaction that converts the carboxymethylating agent (e.g., sodium monochloroacetate) into sodium glycolate, reducing the efficiency of the primary reaction.[6]
Q4: Does the reaction temperature influence the thermal stability of the final carboxymethylated product?
A: Yes, the process of carboxymethylation and the resulting degree of substitution (DS) can affect the thermal stability of the polymer, which is often lower than that of the parent polymer.
-
Carboxymethyl Chitosan (CM-Chitosan): The thermal stability of CM-chitosan is generally lower than that of the parent chitosan and it tends to decrease as the degree of substitution increases.[2] For example, the onset of degradation for native chitosan was observed around 251.5°C, while for CM-chitosan with a DS of 72.5%, it began at 166°C.[2]
-
Carboxymethyl Cellulose (CMC): CMC typically begins to decompose at temperatures above 200°C, with significant degradation occurring around 250-300°C.[11] Higher temperatures and prolonged reaction times during synthesis can cause degradation of the cellulose chain and the CMC structure itself.[6]
Data Summary Tables
Table 1: Effect of Reaction Temperature on Carboxymethylation of Chitosan
| Product | Reaction Temperature | Key Conditions | Reference |
| O-Carboxymethylchitosan | Room Temperature | Isopropanol/water suspension, monochloroacetic acid, NaOH | [1] |
| N,O-Carboxymethylchitosan | Higher Temperatures (e.g., 60°C) | Alkalization followed by carboxylation | [2][3] |
| N,O-Carboxymethylchitosan | 90°C | Etherification for 3 hours | [4] |
Table 2: Optimal Reaction Temperatures for Carboxymethylation of Cellulose and Starch
| Substrate | Optimal Temperature | Outcome / Observation | Reference |
| Cellulose | 60°C | Maximum Degree of Substitution (DS) was achieved. | [6] |
| Cellulose | 55°C | Found to be the optimal temperature for synthesis. | [12] |
| Rice Starch | 40°C | Maximum DS obtained after 3 hours. | [9] |
| Potato Starch | 35-50°C | Preserves the granular shape of the final product. | [8] |
| Maize Starch | 65°C | Highest DS (0.45) was achieved. | [10] |
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of O-Carboxymethylchitosan at Room Temperature
This protocol is adapted from a procedure known to predominantly yield O-carboxymethylchitosan.[1]
-
Dispersion: Disperse purified chitosan (e.g., 3g) in isopropanol (e.g., 65mL).
-
Stirring: Stir the suspension magnetically for 20 minutes at room temperature.
-
Alkalization & Carboxymethylation: Add aqueous NaOH (e.g., 20.4g of 40% solution) and a solution of monochloroacetic acid in isopropanol (e.g., 14.4g of 1:1 m/m solution) to the suspension.
-
Reaction: Allow the reaction to proceed for the desired time (e.g., 3-10 hours) at room temperature.
-
Filtration & Neutralization: Filter the solid product, suspend it in methanol (B129727) (e.g., 150mL), and neutralize with glacial acetic acid.
-
Washing & Drying: Extensively wash the product with 80% ethanol (B145695) and dry at room temperature.[1]
Protocol 2: Synthesis of Carboxymethylcellulose (CMC)
This protocol outlines a general procedure for synthesizing CMC where temperature control is key to maximizing the degree of substitution.[6]
-
Alkalization: Introduce NaOH into a mixture of pure cellulose in an ethanol and isopropanol solution. Stir mechanically for one hour.
-
Carboxymethylation: Add sodium monochloroacetate (SMCA) to initiate the reaction. Control the temperature (e.g., to 60°C) and reaction time while stirring continuously (e.g., at 400 rpm).
-
Quenching: Filter the mixture and suspend the solid product in methanol overnight.
-
Neutralization: Neutralize the slurry using glacial acetic acid.
-
Purification: Wash the sample multiple times with a 70% ethanol solution to remove by-products.
-
Drying: Dry the final CMC product in an oven at 60°C.[6]
References
- 1. scielo.br [scielo.br]
- 2. ijpsi.org [ijpsi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. scialert.net [scialert.net]
- 7. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 9. Influence of reaction parameters on carboxymethylation of rice starches with varying amylose contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hpmcsupplier.com [hpmcsupplier.com]
- 12. oulurepo.oulu.fi [oulurepo.oulu.fi]
Technical Support Center: Carboxymethyl Chitosan (CMCS) Solution Processing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carboxymethyl chitosan (B1678972) (CMCS) solutions. The focus is on practical methods to reduce solution viscosity for improved processing in applications such as drug delivery, tissue engineering, and cosmetics.
Troubleshooting Guide
This section addresses the most common issue encountered during CMCS processing: high solution viscosity.
Q1: My CMCS solution is too viscous for my application (e.g., filtration, spinning, encapsulation). What are the primary methods to reduce its viscosity?
High viscosity in CMCS solutions can hinder processing and lead to non-uniform products. Several strategies can be employed to lower the viscosity, each with specific advantages and considerations. The primary methods include adjusting solution parameters (concentration, pH, temperature) or modifying the polymer itself (using a lower molecular weight grade or enzymatic degradation).
The following workflow can guide you in selecting the appropriate method for your needs.
Caption: Troubleshooting workflow for reducing CMCS solution viscosity.
Frequently Asked Questions (FAQs)
Q2: How does pH affect the viscosity of a CMCS solution?
The pH of the solution is a critical factor influencing CMCS viscosity due to its ampholytic character, possessing both amine (-NH₂) and carboxylic acid (-COOH) groups.[1][2]
-
Acidic Conditions (Low pH): At low pH, the amine groups are protonated (-NH₃⁺), leading to electrostatic repulsion between polymer chains. This causes the chains to extend and expand their hydrodynamic volume, resulting in increased viscosity.[3]
-
Alkaline Conditions (High pH): In alkaline environments, the carboxylic acid groups are deprotonated (-COO⁻). While this also introduces negative charges, the overall effect on viscosity can be complex. However, moving towards higher pH values from acidic conditions generally reduces viscosity as the protonation of amine groups decreases.[3]
-
Isoelectric Point (pI): CMCS has an isoelectric point around pH 4.5.[4] Near the pI, the net charge on the polymer is minimal, leading to chain aggregation and reduced solubility, which can affect viscosity measurements.
Table 1: Effect of pH on Carboxymethyl Chitosan (CMCS) Solution Properties
| pH Range | Dominant Charge | Inter-chain Interaction | Expected Viscosity |
| < 4.0 (Acidic) | Positive (-NH₃⁺) | Electrostatic Repulsion | High[3] |
| 4.0 - 6.0 | Mixed / Near pI | Attraction / Aggregation | Lower Solubility[4] |
| > 7.0 (Alkaline) | Negative (-COO⁻) | Electrostatic Repulsion | Varies, generally lower than in acidic pH[3][4] |
Q3: What is the effect of temperature on CMCS solution viscosity?
Increasing the temperature of a CMCS solution typically leads to a decrease in viscosity.[5][6][7] This occurs because higher temperatures increase the kinetic energy of the polymer molecules.[5] This increased thermal motion leads to an expansion of the average distance between molecules (increased free volume) and a reduction in the strength of intermolecular interactions like hydrogen bonds, allowing the polymer chains to move more freely.[5][6]
Table 2: General Effect of Temperature on the Viscosity of Polymer Solutions
| Temperature Change | Molecular Kinetic Energy | Intermolecular Interactions | Resulting Viscosity |
| Increase | Increases | Decrease | Decreases[5][6][8] |
| Decrease | Decreases | Increase | Increases |
Q4: How do the molecular weight (MW) and concentration of CMCS impact solution viscosity?
Both molecular weight and concentration have a significant and direct impact on the viscosity of the CMCS solution.
-
Concentration: As the concentration of CMCS in the solution increases, the polymer chains are closer together, leading to a higher probability of chain entanglement. This increased entanglement restricts molecular movement and results in a substantial increase in viscosity.[5][9]
-
Molecular Weight (MW): Higher molecular weight CMCS has longer polymer chains. Longer chains lead to more significant intermolecular entanglements at a given concentration, which dramatically increases the solution's viscosity.[5][10] Therefore, one of the most effective ways to achieve a low-viscosity solution is to start with a lower molecular weight grade of CMCS.
Caption: Relationship between MW, concentration, and viscosity.
Q5: Can enzymatic degradation be used to lower the viscosity of my CMCS solution?
Yes, enzymatic degradation is a targeted method to reduce the viscosity of CMCS solutions by decreasing the polymer's molecular weight.[11][12] Enzymes like lysozyme (B549824) and cellulase (B1617823) can cleave the β-(1,4) glycosidic linkages in the chitosan backbone.[11][13] This process breaks the long polymer chains into smaller fragments, which significantly reduces chain entanglement and, consequently, the solution's viscosity.[13] The rate of degradation can be controlled by factors such as enzyme concentration, temperature, pH, and incubation time.[13] This method is particularly useful when changes to the formulation's pH or temperature are not desirable.
Experimental Protocols
Protocol 1: Viscosity Reduction by pH Adjustment
This protocol describes how to systematically test the effect of pH on your CMCS solution to find the optimal viscosity for processing.
Materials:
-
Prepared CMCS solution of known concentration
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Viscometer (e.g., rotational or capillary)
-
Stir plate and stir bar
Methodology:
-
Place a known volume of your CMCS solution in a beaker with a magnetic stir bar.
-
Begin stirring at a low-to-moderate speed to ensure homogeneity without introducing excessive air bubbles.
-
Calibrate the pH meter and place the probe in the solution. Record the initial pH.
-
Measure the initial viscosity of the solution according to your viscometer's standard operating procedure.
-
To lower the pH, add 0.1 M HCl dropwise. Allow the solution to stabilize for 2-3 minutes after each addition before recording the new pH.
-
To raise the pH, add 0.1 M NaOH dropwise, again allowing for stabilization.
-
At desired pH intervals (e.g., every 0.5 pH unit), take a sample and measure its viscosity.
-
Continue this process across your target pH range.
-
Plot viscosity as a function of pH to identify the optimal pH for your desired viscosity.
Protocol 2: Viscosity Reduction by Enzymatic Hydrolysis
This protocol provides a general framework for reducing CMCS molecular weight and viscosity using enzymatic treatment.
Materials:
-
Prepared CMCS solution
-
Enzyme (e.g., Lysozyme or Cellulase)
-
Appropriate buffer solution to maintain optimal enzyme pH
-
Water bath or incubator
-
Viscometer
-
Method to inactivate the enzyme (e.g., heating to >80°C, pH shock)
References
- 1. This compound Microgels for Sustained Delivery of Vancomycin and Long-Lasting Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Effect of pH and Neutralizing Solution Molarity on the Rheological Properties of Chitosan Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basicity, Water Solubility and Intrinsic Viscosity of this compound as a Biofunctional Material | Scientific.Net [scientific.net]
- 5. Effects of Chitosan and Cellulose Derivatives on Sodium Carboxymethyl Cellulose-Based Films: A Study of Rheological Properties of Film-Forming Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. japsonline.com [japsonline.com]
- 9. mijst.mju.ac.th [mijst.mju.ac.th]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Controlling Enzymatic Degradation of Carboxyl-Modified Chitosan and Hyaluronic Acid Biopolymers Using Dynamic Covalent Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Electrospinning Pure Carboxymethyl Chitosan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrospinning of pure carboxymethyl chitosan (B1678972) (CMCS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the electrospinning of pure CMCS, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| No Fiber Formation (Only Droplets or Arc) | - Inappropriate Solvent: CMCS has poor solubility in many common solvents, leading to a solution that cannot form a stable Taylor cone.[1] - Low Solution Viscosity: The viscosity of the CMCS solution is too low to maintain a continuous jet.[2] - High Surface Tension: High surface tension of the solution prevents the formation of a stable jet and promotes droplet formation.[2] - Inadequate Polymer Concentration: The concentration of CMCS in the solution is not sufficient for fiber formation.[3] | - Use an appropriate solvent system: Trifluoroacetic acid (TFA) or a mixture of TFA and dichloromethane (B109758) (DCM) has been shown to be effective for electrospinning pure CMCS.[1][2] Concentrated acetic acid can also be considered.[1] - Optimize Polymer Concentration: Increase the concentration of CMCS in the solution. A concentration of 5-6% (w/v) in TFA has been reported to be electrospinnable, though it may still produce beads.[2] Higher concentrations (7-8 wt%) in TFA have been shown to reduce bead formation.[3] - Adjust Electrospinning Parameters: Fine-tune the applied voltage, flow rate, and collector distance to stabilize the Taylor cone.[1] |
| Bead Formation on Fibers | - Low Polymer Concentration: Insufficient chain entanglement at lower polymer concentrations can lead to the formation of beads.[3] - Low Solution Viscosity: Similar to low concentration, low viscosity results in an unstable jet that breaks into droplets.[4] - High Surface Tension: High surface tension contributes to the formation of spherical beads.[4] - Inappropriate Solvent Composition: The solvent system may not be optimal for promoting fiber elongation. | - Increase CMCS Concentration: Gradually increase the CMCS concentration to enhance solution viscosity and chain entanglement.[3] - Optimize Solvent Ratio: When using a mixed solvent system like TFA/DCM, adjust the ratio to improve solution properties. A 70/30 ratio of TFA/DCM has been shown to produce bead-free nanofibers.[2] - Adjust Electrospinning Parameters: Increase the applied voltage or decrease the distance to the collector to enhance the stretching of the polymer jet.[5] |
| Inconsistent Fiber Diameter | - Fluctuations in Flow Rate: An unstable flow rate from the syringe pump can cause variations in the fiber diameter. - Inhomogeneous Solution: Poorly dissolved CMCS or the presence of aggregates in the solution can lead to inconsistent fiber formation.[6] - Unstable Taylor Cone: Fluctuations in the electric field or solution properties can destabilize the Taylor cone. | - Ensure a Stable Flow Rate: Check the syringe pump for proper functioning and ensure a tight connection to the needle. - Ensure Solution Homogeneity: Thoroughly dissolve the CMCS in the solvent, potentially using gentle heating or extended stirring, and filter the solution before electrospinning.[1] - Optimize Electrospinning Parameters: Adjust the voltage and distance to achieve a stable and continuous jet. |
| Nozzle Clogging | - High Solution Viscosity: A highly viscous solution can solidify at the needle tip, causing a blockage.[7] - Rapid Solvent Evaporation: Volatile solvents can evaporate at the nozzle tip, leading to polymer precipitation and clogging.[6] - High Polymer Concentration: Similar to high viscosity, a high concentration can lead to clogging. | - Decrease Solution Concentration/Viscosity: If the solution is too thick, reduce the CMCS concentration. - Use a Less Volatile Co-solvent: If using a highly volatile solvent like DCM, consider adjusting the solvent ratio or using a slightly less volatile system if possible. - Increase Needle Gauge: Use a needle with a larger inner diameter to reduce the likelihood of clogging.[8] - Optimize Flow Rate: A slightly higher flow rate might prevent the solution from drying at the tip, but too high a rate can lead to bead formation.[5] |
Frequently Asked Questions (FAQs)
1. Why is it so difficult to electrospin pure carboxymethyl chitosan?
Electrospinning pure CMCS is challenging primarily due to its polyelectrolytic nature and strong intermolecular hydrogen bonding, which make it difficult to dissolve in common organic solvents and achieve the necessary solution properties (viscosity and surface tension) for fiber formation.[2][9] Often, the resulting solutions have low viscosity and high surface tension, leading to the formation of droplets instead of fibers.[2]
2. What is the best solvent to use for electrospinning pure CMCS?
Trifluoroacetic acid (TFA) has been successfully used as a solvent for electrospinning pure CMCS.[2][10] The addition of a co-solvent, such as dichloromethane (DCM), to TFA can further improve the electrospinnability and result in bead-free nanofibers.[2] A mixture of TFA and DCM, typically in a 70:30 ratio, helps to optimize the solution's viscosity and surface tension.[2]
3. Can I electrospin pure CMCS from an aqueous solution?
Electrospinning pure CMCS from a purely aqueous solution is generally not feasible as it does not lead to the formation of fibers.[11][12] However, the addition of a co-spinning polymer like polyvinyl alcohol (PVA) or polyethylene (B3416737) oxide (PEO) can facilitate the electrospinning of CMCS from aqueous solutions.[12][13]
4. How does polymer concentration affect the morphology of electrospun CMCS fibers?
The concentration of CMCS in the spinning solution is a critical parameter.
-
Low concentrations (e.g., below 5 wt%) often result in the formation of beads or beaded fibers due to insufficient polymer chain entanglement.[3]
-
Optimal concentrations (e.g., 7-8 wt% in TFA) can lead to the formation of uniform, bead-free fibers.[3]
-
High concentrations can lead to a very viscous solution that is difficult to electrospin and may cause nozzle clogging.[7]
5. What is the influence of applied voltage on fiber diameter?
The effect of applied voltage on fiber diameter can be complex. Generally, increasing the applied voltage can lead to a decrease in fiber diameter due to increased electrostatic stretching of the polymer jet.[14] However, an excessively high voltage can lead to jet instability and the formation of beads. For chitosan, some studies suggest that changes in voltage may not significantly alter the average fiber diameter within a certain range.[5]
6. How does the solution flow rate impact the electrospinning process?
The flow rate of the polymer solution affects the shape of the Taylor cone and the resulting fiber morphology.
-
A low flow rate is generally preferred as it allows sufficient time for the solvent to evaporate and for the polymer jet to be adequately stretched, resulting in thinner fibers.
-
A high flow rate can lead to the formation of beaded fibers or even droplets because the solvent may not have enough time to evaporate before the jet reaches the collector.[5] It can also contribute to a thicker fiber diameter.[14]
Quantitative Data Summary
Table 1: Optimal Electrospinning Parameters for Pure this compound
| Parameter | Value | Solvent System | Resulting Fiber Morphology | Reference |
| CMCS Concentration | 5% (w/v) | TFA/DCM (70/30) | Bead-free nanofibers | [2] |
| CMCS Concentration | 7 wt% | TFA | Predominantly fibers with reduced beads | [3] |
| CMCS Concentration | 8 wt% | TFA | Nearly homogeneous network of fibers | [3] |
| Applied Voltage | 40 kV | TFA | Nanofibers with average diameter of 156-282 nm | [10] |
| Flow Rate | Not Specified | TFA/DCM | Uniform nanofibers | [2] |
| Collector Distance | Not Specified | TFA/DCM | Uniform nanofibers | [2] |
Note: The optimal parameters can vary depending on the specific properties of the CMCS (e.g., molecular weight and degree of substitution) and the experimental setup.
Experimental Protocols
Protocol 1: Preparation of Pure CMCS Solution for Electrospinning
Materials:
-
This compound (CMCS) powder
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Glass vial or beaker
-
Syringe with a needle
Procedure:
-
Weigh the desired amount of CMCS powder to prepare a solution with a concentration in the range of 5-8% (w/v or wt%).
-
For a TFA/DCM solvent system, prepare a 70:30 (v/v) mixture of TFA and DCM.
-
Slowly add the CMCS powder to the solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring at room temperature until the CMCS is completely dissolved. This may take several hours. Ensure the solution is homogeneous and free of visible aggregates.
-
Load the prepared CMCS solution into a syringe for electrospinning.
Protocol 2: Electrospinning of Pure CMCS
Apparatus:
-
High-voltage power supply
-
Syringe pump
-
Syringe containing the CMCS solution fitted with a metallic needle (e.g., 21G)
-
Grounded collector (e.g., a flat plate or rotating mandrel covered with aluminum foil)
Procedure:
-
Mount the syringe containing the CMCS solution onto the syringe pump.
-
Position the needle tip at a fixed distance (e.g., 10-20 cm) from the collector.
-
Set the syringe pump to a low and stable flow rate (e.g., 0.1-1.0 mL/h).
-
Apply a high voltage (e.g., 15-25 kV) to the needle tip.
-
Observe the formation of a Taylor cone at the needle tip and the ejection of a polymer jet towards the collector.
-
Adjust the applied voltage, flow rate, and collector distance as needed to achieve a stable and continuous electrospinning process, resulting in the deposition of a non-woven mat of nanofibers on the collector.
-
After electrospinning, carefully remove the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in electrospun chitosan nanofiber biomaterials for biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00010A [pubs.rsc.org]
- 4. Electrospinning of Chitosan-Based Solutions for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of this compound Bombyx Mori Nanofibers by Electrospinning Process [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. Nanofibrous membranes from aqueous electrospinning of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carboxymethyl Chitosan (CMCS) Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the cross-linking density of carboxymethyl chitosan (B1678972) (CMCS) hydrogels.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and characterization of CMCS hydrogels.
Issue 1: Hydrogel has poor mechanical strength or is too brittle.
-
Question: My CMCS hydrogel is too weak or breaks easily. How can I improve its mechanical properties?
-
Answer: The mechanical strength of a CMCS hydrogel is primarily influenced by its cross-linking density. To enhance the mechanical properties, consider the following:
-
Increase Cross-linker Concentration: Gradually increasing the concentration of your cross-linking agent (e.g., genipin (B1671432), glutaraldehyde (B144438), PEGDA) will create a more densely cross-linked network, which generally improves the compressive strength and elastic modulus.[1][2][3] However, be aware that excessively high concentrations can lead to brittleness.[4]
-
Optimize CMCS Concentration: Increasing the concentration of CMCS itself can lead to a stronger gel network.[5]
-
Consider a Secondary Cross-linking Method: Employing a dual cross-linking strategy, such as combining ionic cross-linking (e.g., with CaSO4) and covalent cross-linking (e.g., with genipin), can significantly improve the toughness and maximum load of the hydrogel film.[6]
-
Incorporate Reinforcing Agents: The addition of nanoparticles, such as cellulose (B213188) nanocrystals, can reinforce the hydrogel matrix and enhance its mechanical properties.[2]
-
Issue 2: Hydrogel swelling ratio is too high or too low.
-
Question: How can I control the swelling behavior of my CMCS hydrogel?
-
Answer: The swelling ratio is inversely proportional to the cross-linking density; a higher cross-linking density results in a lower swelling ratio.[7][8]
-
To Decrease Swelling: Increase the concentration of the cross-linking agent. This tightens the polymer network, restricting the uptake of water.[7][9]
-
To Increase Swelling: Decrease the concentration of the cross-linking agent. A looser network will allow for more water absorption.
-
pH Adjustment: The swelling of CMCS hydrogels is pH-dependent due to the presence of amino and carboxyl groups.[10][11] They typically exhibit higher swelling in acidic and alkaline conditions and deswell at intermediate pH values.[12] You can adjust the pH of the swelling medium to achieve the desired swelling ratio.[11][13]
-
Issue 3: Inconsistent or non-reproducible hydrogel properties.
-
Question: I'm observing significant batch-to-batch variability in my hydrogel's properties. What could be the cause?
-
Answer: Inconsistency in biopolymer hydrogels can be a common issue.[14] To ensure reproducibility, strictly control the following parameters:
-
Reaction Temperature: The kinetics of the cross-linking reaction, especially with agents like genipin, are temperature-dependent. Higher temperatures lead to faster cross-linking.[14] Maintain a constant and uniform temperature during synthesis.
-
pH of the Reaction Mixture: The pH can influence the reactivity of both the CMCS and the cross-linking agent.[15] Ensure the initial pH is consistent for every batch.
-
Mixing and Homogeneity: Ensure thorough and consistent mixing of the CMCS and cross-linker solutions to achieve a homogeneous reaction and a uniform hydrogel network.
-
Purity of Reagents: Use reagents of the same grade and from the same supplier to avoid variability introduced by impurities.
-
Issue 4: Potential cytotoxicity of the hydrogel.
-
Question: I am concerned about the potential toxicity of my hydrogel, especially when using chemical cross-linkers. How can I mitigate this?
-
Answer: While effective, some chemical cross-linkers like glutaraldehyde can be cytotoxic.[3]
-
Use a Biocompatible Cross-linker: Genipin is a naturally derived cross-linking agent with significantly lower cytotoxicity compared to glutaraldehyde and is widely used for biomedical applications.[2][3]
-
Optimize Cross-linker Concentration: Use the minimum concentration of the cross-linker that still provides the desired hydrogel properties. Higher concentrations of even biocompatible cross-linkers like genipin can induce cytotoxicity.[4]
-
Purification: Thoroughly wash the hydrogels after synthesis to remove any unreacted cross-linker and by-products.
-
Consider Physical Cross-linking: Methods like electron beam irradiation can be used to form hydrogels without chemical cross-linkers, which can also sterilize the product simultaneously.[1][16]
-
Frequently Asked Questions (FAQs)
1. What are the most common cross-linking agents for CMCS hydrogels?
-
Commonly used chemical cross-linkers include glutaraldehyde, genipin, and poly(ethylene glycol) diacrylate (PEGDA).[1][6][9] Oxidized polysaccharides like oxidized alginate or pectin (B1162225) can also be used to form Schiff base cross-links with the amino groups of CMCS.[7][17] Additionally, physical cross-linking can be achieved through methods like ionizing radiation.[1]
2. How does the concentration of the cross-linker affect the final hydrogel properties?
-
The cross-linker concentration is a critical parameter for tuning hydrogel properties. Generally, as the cross-linker concentration increases, you will observe:
-
Increased Mechanical Strength: Higher storage (G') and loss (G'') moduli, and higher compressive strength.[3][5]
-
Decreased Swelling Ratio: A denser network structure restricts water absorption.[7][9]
-
Slower Degradation Rate: A more tightly cross-linked network is more resistant to degradation.[3]
-
Smaller Pore Size: The average distance between polymer chains (mesh size) decreases.[3]
-
3. What characterization techniques are essential for evaluating cross-linking density?
-
Several techniques can be used to directly or indirectly assess the cross-linking density:
-
Swelling Studies: The equilibrium swelling ratio is inversely related to the cross-linking density. This is one of the simplest methods to infer changes in the network structure.[7][8]
-
Rheological Analysis: Dynamic mechanical analysis (DMA) provides quantitative data on the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which is directly related to the cross-linking density.[18][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of cross-links by identifying new chemical bonds formed between the polymer and the cross-linker.[9]
-
Mechanical Testing: Uniaxial compression tests can determine properties like Young's modulus and compressive strength, which correlate with the degree of cross-linking.[5]
-
4. Can I tune the properties of my hydrogel after it has been synthesized?
-
Post-synthesis modification is generally limited for covalently cross-linked hydrogels. However, for hydrogels with pH-sensitive groups like CMCS, you can modulate properties like the swelling ratio by changing the pH of the surrounding environment.[11][12]
Data Presentation
Table 1: Effect of Cross-linker Concentration on CMCS Hydrogel Properties (Illustrative Data)
| Cross-linker Type | Cross-linker Concentration | Effect on Swelling Ratio | Effect on Mechanical Strength (e.g., G') | Reference |
| Glutaraldehyde | Increasing | Decreases[9] | Increases | [9] |
| Genipin | Increasing | Decreases[3] | Increases[3] | [3] |
| Oxidized Alginate | Increasing Ratio to CMCS | Decreases[7] | Increases | [7] |
| PEGDA (with E-beam) | Increasing | Decreases | Increases[5] | [5] |
Note: Specific quantitative values depend heavily on the precise experimental conditions (CMCS molecular weight, degree of substitution, reaction time, temperature, etc.). This table illustrates general trends.
Experimental Protocols
Protocol 1: Equilibrium Swelling Ratio Determination
-
Sample Preparation: Prepare disc-shaped samples of your cross-linked CMCS hydrogel of known dimensions.
-
Initial Weighing: Carefully blot the surface of the hydrogel to remove excess water and record its initial weight (Wd - dry or initial state weight). For freeze-dried hydrogels, this will be the dry weight.
-
Immersion: Immerse the hydrogel samples in a swelling medium (e.g., phosphate-buffered saline (PBS) of a specific pH) at a constant temperature (e.g., 25°C or 37°C).[13]
-
Periodic Weighing: At regular time intervals, remove the hydrogel, gently blot the surface to remove excess liquid, and record its weight.
-
Equilibrium: Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached. Record this final swollen weight (Ws).
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
-
ESR (%) = [(Ws - Wd) / Wd] * 100
-
Protocol 2: Rheological Characterization
This protocol provides a general workflow for characterizing hydrogel viscoelastic properties using a rheometer with a parallel plate geometry.[18][20]
-
Sample Loading: Place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap, ensuring the sample fills the gap completely and trim any excess material.
-
Strain Sweep Test: To determine the linear viscoelastic region (LVR), perform a strain sweep at a constant frequency (e.g., 1 Hz). The LVR is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[20]
-
Frequency Sweep Test: Select a strain value from within the LVR. Perform a frequency sweep to analyze the dependence of G' and G'' on frequency. For a cross-linked gel, G' will typically be higher than G'' and relatively independent of frequency.[18]
-
Time Sweep Test (Gelation Kinetics): To determine the gelation point, monitor G' and G'' as a function of time immediately after mixing the CMCS solution with the cross-linker. The gel point is often identified as the crossover point where G' = G''.[20]
Visualizations
Diagram 1: Experimental Workflow for CMCS Hydrogel Optimization
Caption: Workflow for optimizing CMCS hydrogel cross-linking density.
Diagram 2: Relationship between Cross-linking Parameters and Hydrogel Properties
References
- 1. Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels [mdpi.com]
- 2. Chitosan Hydrogels Crosslinked by Genipin and Reinforced with Cellulose Nanocrystals: Production and Characterization [mdpi.com]
- 3. Genipin-Crosslinked Chitosan Gels and Scaffolds for Tissue Engineering and Regeneration of Cartilage and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-Crosslinkable Oxidized Alginate-Carboxymethyl Chitosan Hydrogels as an Injectable Cell Carrier for In Vitro Dental Enamel Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization and Optimization of Injectable in situ Crosslinked Chitosan-Genipin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutaraldehyde-crosslinked O-carboxymethyl chitosan–gum Arabic coacervates: Characteristics versus complexation acidity | Semantic Scholar [semanticscholar.org]
- 16. Biocompatibility and Mechanical Properties of this compound Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidized pectin cross-linked this compound: a new class of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Applied Rheology as Tool for the Assessment of Chitosan Hydrogels for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
- 20. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods to remove unreacted reagents from carboxymethyl chitosan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of carboxymethyl chitosan (B1678972) (CMCS). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative summary of common purification methods.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of carboxymethyl chitosan.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Why is my this compound not precipitating when I add alcohol (e.g., ethanol (B145695), methanol)? | 1. Insufficient Alcohol Volume: The volume of alcohol added may not be enough to induce precipitation. 2. Low Degree of Substitution (DS): CMCS with a very low DS may have solubility characteristics closer to unmodified chitosan. 3. pH of the Solution: The pH of the CMCS solution can affect its solubility and precipitation behavior. | 1. Increase Alcohol Volume: Gradually add more alcohol while stirring until precipitation is observed. A 2:1 or 3:1 ratio of alcohol to aqueous solution is often effective. 2. Adjust pH: For O-carboxymethylchitosan, precipitation can sometimes be induced by adjusting the pH to the isoelectric point (around pH 5-6) before adding the alcohol. 3. Use a Different Anti-Solvent: Acetone can be a more effective precipitating agent for some CMCS derivatives. |
| The precipitated this compound is forming a gel-like or sticky mass instead of a filterable solid. | 1. Incomplete Neutralization: Residual alkali (e.g., NaOH) can lead to a gelatinous product. 2. Rapid Addition of Precipitant: Adding the alcohol or other anti-solvent too quickly can cause the polymer to aggregate into a sticky mass. | 1. Ensure Complete Neutralization: Before precipitation, carefully neutralize the reaction mixture with an acid (e.g., acetic acid) to a pH of approximately 7.[1][2] 2. Slow Addition of Precipitant: Add the alcohol slowly while vigorously stirring the CMCS solution to promote the formation of a fine, easily filterable precipitate. |
| My final this compound product has a low degree of substitution (DS). | 1. Incomplete Reaction: The carboxymethylation reaction may not have gone to completion. 2. Loss of Highly Substituted Fractions: The purification process, particularly repeated washing, might selectively remove lower molecular weight, more highly substituted CMCS chains. | 1. Optimize Reaction Conditions: Review and optimize the reaction time, temperature, and reagent concentrations. 2. Careful Washing: Avoid excessive washing or overly harsh precipitation conditions that could lead to the loss of soluble, highly substituted CMCS. |
| How can I confirm that the unreacted monochloroacetic acid has been removed? | The presence of residual monochloroacetic acid or its byproduct, diglycolic acid, can be a concern.[3] | Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a specific and accurate method to detect and quantify residual monochloroacetic acid and diglycolic acid.[3] |
| What is the best method to remove salt (e.g., NaCl) from my CMCS sample? | Salts are common byproducts of the synthesis and neutralization steps. | Dialysis: Dialysis against deionized water is a highly effective method for removing salts and other small molecule impurities. The use of a dialysis membrane with an appropriate molecular weight cutoff (MWCO) will retain the CMCS while allowing small molecules to diffuse out. |
| My purified this compound has poor water solubility. | 1. Low Degree of Substitution (DS): A DS below approximately 0.4-0.5 can result in poor water solubility. 2. Cross-linking: Side reactions during synthesis or purification could lead to cross-linking, reducing solubility. 3. Incomplete Removal of Impurities: Residual unreacted chitosan or other insoluble impurities can affect the overall solubility. | 1. Optimize Synthesis for Higher DS: Adjust reaction conditions (e.g., ratio of monochloroacetic acid to chitosan) to achieve a higher degree of substitution. 2. Review Synthesis and Purification Steps: Ensure that reaction conditions do not favor cross-linking. Purify the product thoroughly to remove any insoluble material. |
Comparison of Purification Methods
The two most common methods for purifying this compound are alcohol precipitation and dialysis. The choice of method depends on the specific requirements of the final application, such as the desired purity level and the scale of the experiment.
| Parameter | Alcohol Precipitation | Dialysis |
| Principle | Reduces the solubility of CMCS by adding a non-solvent (e.g., ethanol, methanol), causing it to precipitate out of the solution. | Separates molecules based on size using a semi-permeable membrane. CMCS is retained while smaller impurities (salts, unreacted reagents) pass through. |
| Effectiveness in Removing Unreacted Reagents | Moderately effective. Repeated precipitation and washing steps are often necessary to reduce impurities to acceptable levels.[1][2] | Highly effective for removing small molecule impurities like salts and residual monochloroacetic acid. |
| Yield | Can be high, but some loss of low molecular weight or highly soluble CMCS fractions may occur with extensive washing. | Generally results in high recovery of the polymer, assuming an appropriate MWCO of the dialysis membrane is used. |
| Time Requirement | Relatively fast; can be completed within a few hours. | Time-consuming; typically requires 24-72 hours with frequent changes of the dialysis medium. |
| Scalability | Easily scalable for larger quantities of CMCS. | Can be cumbersome and less practical for very large-scale purifications. |
| Solvent Consumption | Requires large volumes of alcohol. | Requires large volumes of high-purity water. |
Experimental Protocols
Protocol 1: Purification of this compound by Alcohol Precipitation
This protocol describes a general procedure for purifying CMCS by precipitating it from an aqueous solution using an alcohol.
Materials:
-
Crude this compound solution
-
Ethanol (or Methanol), analytical grade
-
Acetic Acid (glacial)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (or filtration apparatus)
-
Drying oven or lyophilizer
Procedure:
-
Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 1-2% (w/v). Stir until a homogeneous solution is obtained.
-
Neutralization: If the synthesis was performed under alkaline conditions, neutralize the solution by slowly adding glacial acetic acid until the pH reaches 7.0.[2] Monitor the pH using a pH meter.
-
Precipitation: While vigorously stirring the neutralized CMCS solution, slowly add ethanol (or methanol) in a 2:1 or 3:1 volume ratio (alcohol:solution). Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Separation:
-
Centrifugation: Transfer the suspension to centrifuge tubes and centrifuge at 4000-5000 rpm for 15-20 minutes. Decant the supernatant.
-
Filtration: Alternatively, filter the precipitate using a Buchner funnel and filter paper under vacuum.
-
-
Washing: Wash the precipitate with a 70-80% ethanol-water solution to remove residual impurities.[1][2] Resuspend the precipitate in the washing solution, stir for 15-20 minutes, and then separate by centrifugation or filtration. Repeat the washing step 2-3 times.
-
Final Wash: Perform a final wash with absolute ethanol to remove excess water.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved, or by freeze-drying (lyophilization).
Protocol 2: Purification of this compound by Dialysis
This protocol outlines the procedure for purifying CMCS using dialysis to remove small molecule impurities.
Materials:
-
Crude this compound solution
-
Dialysis tubing (with an appropriate molecular weight cutoff, e.g., 8-14 kDa)
-
Dialysis clips
-
Large container or beaker for the dialysis bath
-
Deionized water
-
Magnetic stirrer and stir bar (optional, for the dialysis bath)
-
Lyophilizer or drying oven
Procedure:
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This usually involves boiling in a sodium bicarbonate solution followed by rinsing with deionized water.
-
Sample Loading: Load the crude this compound solution into the prepared dialysis bag, ensuring to leave some space at the top. Securely close both ends of the bag with dialysis clips.
-
Dialysis: Immerse the sealed dialysis bag in a large container filled with deionized water. The volume of the external dialysis medium (dialysate) should be at least 100 times the volume of the sample.
-
Stirring: Gently stir the dialysate with a magnetic stirrer to maintain a concentration gradient and facilitate the diffusion of impurities out of the dialysis bag.
-
Change Dialysate: Change the deionized water every 4-6 hours for the first 24 hours, and then every 8-12 hours for the subsequent 1-2 days. Continue the dialysis for a total of 48-72 hours.
-
Monitoring (Optional): The progress of dialysis can be monitored by measuring the conductivity of the dialysate. The conductivity will decrease as the concentration of ionic impurities decreases.
-
Recovery: Carefully remove the dialysis bag from the water and transfer the purified this compound solution to a clean container.
-
Drying: Freeze-dry (lyophilize) the purified solution to obtain a solid product. Alternatively, the solution can be dried in an oven, though this may result in a film rather than a powder.
Visualizations
Caption: Workflow for the purification of this compound by alcohol precipitation.
Caption: Workflow for the purification of this compound by dialysis.
References
Validation & Comparative
The Superior In Vitro Biocompatibility of Carboxymethyl Chitosan Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate scaffold material is a critical determinant in the success of tissue engineering and regenerative medicine applications. This guide provides an objective comparison of the in vitro biocompatibility of carboxymethyl chitosan (B1678972) (CMCS) scaffolds against common alternatives, including traditional chitosan, collagen, and synthetic polymers. The information presented herein is supported by experimental data to facilitate informed decisions in scaffold design and application.
Carboxymethyl chitosan (CMCS), a derivative of chitosan, has garnered significant attention due to its enhanced properties, including improved solubility in neutral and alkaline conditions, which overcomes a major limitation of its parent polymer.[1][2] These characteristics contribute to its excellent biocompatibility, making it a promising candidate for a variety of biomedical applications, from wound healing to tissue engineering.[3]
Data Presentation: A Quantitative Comparison of Scaffold Performance
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of CMCS scaffolds with other materials in critical biocompatibility assays.
Table 1: Cell Viability and Proliferation
| Scaffold Material | Cell Type | Assay | Time Point | Result | Key Finding |
| This compound (CMCS) | HEK-293T | Live/Dead | Day 7 | 50-80% active cells | Significantly higher cell viability compared to chitosan scaffolds under the same conditions.[1] |
| Chitosan | HEK-293T | Live/Dead | Day 7 | 20-30% active cells | Lower cell viability compared to CMCS, suggesting a more favorable microenvironment in CMCS scaffolds.[1] |
| CMCS-Gelatin | Fibroblasts | MTT Assay | Day 7 | Increased absorbance with higher MgND-HAp concentration | CMCS-based composite scaffolds support fibroblast proliferation.[4] |
| CMCS-Collagen Peptides | L929 Fibroblasts | Cell Viability | - | High cell viability | The addition of collagen peptides to CMCS enhances cell viability. |
| Poly-ε-caprolactone (PCL) with Chitosan Nanoparticles | hMSCs | MTT Assay | Day 14 | Increased cell viability compared to pure PCL | Chitosan incorporation improves the biocompatibility of PCL scaffolds.[5] |
Table 2: Cell Adhesion
| Scaffold Material | Cell Type | Observation | Finding |
| This compound (CMCS) | HEK-293T | Stimulates cell-cell interactions and spheroid growth | Promotes a 3D cellular organization.[1][6] |
| Chitosan | HEK-293T | Dominance of cell-substrate interactions | Cells tend to adhere and spread on the scaffold surface.[1] |
| Chitosan-Collagen | Pulp Cells | Improved adhesion and spreading compared to pure chitosan | The combination of chitosan and collagen enhances cell adhesion.[7] |
| Chitosan-coated PCL | Mesenchymal Stem Cells (MSCs) | Supported cell adhesion due to hydrophilicity | The presence of chitosan improves the cell-material interaction of PCL.[8] |
Table 3: Osteogenic Differentiation (Alkaline Phosphatase - ALP Activity)
| Scaffold Material | Cell Type | Time Point | Result | Finding |
| This compound (in composite scaffolds) | Rat Mesenchymal Stem Cells | Day 7 | Increased ALP activity compared to control | CMCS-containing scaffolds promote osteogenic differentiation.[9] |
| Chitosan | Mesenchymal Stem Cells (MSCs) | - | Upregulated Col I and ALP expression | Chitosan supports the early stages of osteogenic differentiation.[8] |
| Chitosan-Collagen | Mesenchymal Stem Cells (MSCs) | Day 7 | Increased ALP activity over time | The combination of these natural polymers supports osteogenesis.[9] |
| PCL with Chitosan Nanoparticles | hMSCs | Day 14 | Increased ALP activity | The incorporation of chitosan into PCL scaffolds enhances their osteoinductive potential.[5] |
Mandatory Visualization
Signaling Pathway: CMCS Activation of Wnt/β-catenin
This compound has been shown to promote the proliferation of Schwann cells and the synthesis of Nerve Growth Factor (NGF) by activating the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and tissue development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitosan versus this compound Cryogels: Bacterial Colonization, Human Embryonic Kidney 293T Cell Culturing and Co-Culturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility and Mechanical Properties of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrospun PCL scaffold modified with chitosan nanoparticles for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chitosan versus this compound Cryogels: Bacterial Colonization, Human Embryonic Kidney 293T Cell Culturing and Co-Culturing | Semantic Scholar [semanticscholar.org]
- 7. In Vivo Evaluation of Collagen and Chitosan Scaffold, Associated or Not with Stem Cells, in Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2023.biomaterials.org [2023.biomaterials.org]
A Comparative Guide to the Cytotoxicity of Carboxymethyl Chitosan Nanoparticles on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of carboxymethyl chitosan (B1678972) (CMCS) nanoparticles across a range of normal and cancerous cell lines. The information presented is collated from various scientific studies, offering a valuable resource for researchers in the fields of nanomedicine, drug delivery, and toxicology. This document summarizes key quantitative data in tabular format, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the interactions between CMCS nanoparticles and cells.
Data Presentation: A Comparative Analysis of Cytotoxicity
The cytotoxic effects of carboxymethyl chitosan nanoparticles, both in their pure form and as drug delivery vehicles, have been evaluated across numerous studies. The following tables summarize the quantitative data from this research, providing a comparative overview of cell viability and IC50 values in different cell lines.
Table 1: Cytotoxicity of Drug-Loaded this compound Nanoparticles
| Cell Line | Nanoparticle Formulation | Concentration | % Increase in Cytotoxicity / Cell Viability | IC50 Value | Citation |
| HCT-116 (Human Colon Carcinoma) | Amygdalin-loaded CMCS NPs | 10 mg/mL | 32.13% | - | [1] |
| HCT-116 (Human Colon Carcinoma) | Amygdalin-loaded CMCS NPs | 20 mg/mL | 45.56% | - | [1] |
| HCT-116 (Human Colon Carcinoma) | Amygdalin-loaded CMCS NPs | 40 mg/mL | 50.03% | - | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | Amygdalin-loaded CMCS NPs | 10 mg/mL | 21.08% | - | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | Amygdalin-loaded CMCS NPs | 20 mg/mL | 26.29% | - | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | Amygdalin-loaded CMCS NPs | 40 mg/mL | 36.5% | - | [1] |
| BJ1 (Human Foreskin Fibroblast) | Amygdalin-loaded CMCS NPs | 10-40 mg/mL | No significant cytotoxicity | - | [1] |
| A549 (Human Lung Carcinoma) | Cetuximab-PTXL-O-CMCS NPs | - | Higher toxicity than non-targeted NPs | 40 µg/mL | [2] |
| A431 (Human Epidermoid Carcinoma) | Cetuximab-PTXL-O-CMCS NPs | - | Higher toxicity than non-targeted NPs | 25 µg/mL | [2] |
| SKBR3 (Human Breast Adenocarcinoma) | Cetuximab-PTXL-O-CMCS NPs | - | Higher toxicity than non-targeted NPs | 25 µg/mL | [2] |
| MIAPaCa-2 (Human Pancreatic Carcinoma) | Cetuximab-PTXL-O-CMCS NPs | - | No significant toxicity | >100 µg/mL | [2] |
| SMMC-7721 (Human Hepatocellular Carcinoma) | Chitosan NPs | 4-12 mg/mL | Significantly decreased cell viability | - | [3] |
Table 2: Biocompatibility of Unloaded this compound Nanoparticles
| Cell Line | Nanoparticle Type | Concentration | Cell Viability | Citation |
| BJ1 (Human Foreskin Fibroblast) | CMCS NPs | Not specified | Safe/Non-toxic | [1][4] |
| RAW 264.7 (Mouse Macrophage) | Chitosan NPs | < 2500 µg/mL | > 80% | [2] |
| Human Osteosarcoma (SAOS) | CMCS-Bi2S3 QDs | Not specified | Not cytotoxic | [5] |
| Human Embryonic Kidney (HEK293T) | CMCS-Bi2S3 QDs | Not specified | Not cytotoxic | [5] |
| Normal Liver Cells (HL-7702) | CMCS-SA-MXene@TP | Not specified | Good biocompatibility | [6] |
| Mouse Embryonic Fibroblast (NIH3T3) | Chitosan-thiosemicarbazone complexes | Up to 600 µg/mL | > 70% (non-toxic) | [7] |
Experimental Protocols
A clear understanding of the methodologies employed in cytotoxicity studies is crucial for the interpretation and replication of results. This section details the common experimental protocols for the synthesis and characterization of CMCS nanoparticles and the assessment of their cytotoxicity.
Synthesis of this compound Nanoparticles (Ionic Gelation Method)
The ionic gelation method is a widely used technique for the preparation of chitosan-based nanoparticles due to its simplicity and mild preparation conditions.[8]
Materials:
-
This compound (CMCS)
-
Calcium Chloride (CaCl₂) or Tripolyphosphate (TPP) as a cross-linking agent[1][6]
-
Deionized/Distilled Water
-
Magnetic stirrer
Procedure:
-
Preparation of CMCS Solution: Dissolve a specific amount of CMCS in deionized water and stir the solution at room temperature for a designated time (e.g., 1 hour) to ensure complete dissolution.[1]
-
(Optional) Drug Loading: If preparing drug-loaded nanoparticles, dissolve the drug in a suitable solvent and add it to the CMCS solution. Stir the mixture for an extended period (e.g., 24 hours) to allow for encapsulation.[1]
-
Cross-linking: While stirring the CMCS solution, add the cross-linking agent (e.g., CaCl₂ solution) dropwise. The electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged cross-linker leads to the formation of nanoparticles.[1]
-
Nanoparticle Formation: Continue stirring the solution for a specified duration (e.g., 1.5 hours) to allow for the stabilization of the nanoparticles.[1]
-
Purification: The resulting nanoparticle suspension can be purified by methods such as centrifugation or dialysis to remove unreacted reagents.
Characterization of Nanoparticles
a. Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: The nanoparticle suspension is diluted with deionized water and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution and PDI. A smaller PDI value indicates a more uniform and monodisperse nanoparticle population.[1]
b. Zeta Potential:
-
Technique: Laser Doppler Velocimetry
-
Procedure: The zeta potential, which indicates the surface charge and stability of the nanoparticles in a colloidal suspension, is measured using a zeta potential analyzer. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[1]
c. Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure: A drop of the nanoparticle suspension is placed on a suitable substrate (e.g., a carbon-coated copper grid for TEM) and dried. The morphology and size of the nanoparticles are then visualized under the microscope.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][9]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
CMCS nanoparticles (and/or drug-loaded CMCS nanoparticles)
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO) or Sodium Dodecyl Sulphate (SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Treat the cells with various concentrations of the CMCS nanoparticle suspension. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).[9]
-
Addition of MTT: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[9]
-
Solubilization of Formazan: Add a solubilizing agent, such as DMSO or SDS, to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[1]
-
Calculation of Cell Viability: The cell viability is calculated as a percentage relative to the negative control.
Mandatory Visualizations
Signaling Pathway of Chitosan Nanoparticle-Induced Apoptosis
Caption: A diagram illustrating the signaling pathway of apoptosis induced by chitosan nanoparticles, involving the generation of reactive oxygen species (ROS), subsequent mitochondrial damage, and endoplasmic reticulum stress.
Experimental Workflow for Cytotoxicity Assessment
Caption: A flowchart outlining the key steps in a typical in vitro experiment to evaluate the cytotoxicity of this compound nanoparticles.
References
- 1. Assessment of the cytotoxic effect of this compound-loaded amygdalin nanoparticles against human normal and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan/o-carboxymethyl chitosan nanoparticles for efficient and safe oral anticancer drug delivery: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fe3O4 nanoparticles coated with this compound containing curcumin in combination with hyperthermia induced apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Carboxymethyl Chitosan and Quaternized Chitosan
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial agents is paramount. Chitosan (B1678972), a natural polysaccharide, has garnered significant attention for its inherent antimicrobial properties. However, its low solubility in neutral and alkaline conditions limits its applications. To overcome this, derivatives such as Carboxymethyl Chitosan (CMCS) and Quaternized Chitosan (QCS) have been developed, exhibiting improved solubility and enhanced antimicrobial activity. This guide provides an objective comparison of the antimicrobial performance of CMCS and QCS, supported by experimental data and detailed methodologies.
This compound is an amphoteric derivative of chitosan, meaning it possesses both acidic (carboxyl) and basic (amino) groups.[1] This modification improves its water solubility over a wider pH range compared to native chitosan.[2][3] Quaternized chitosan, on the other hand, involves the introduction of a permanent positive charge on the nitrogen atom of the amino group.[4][5] This permanent charge makes QCS readily soluble in water across a broad pH spectrum and is widely reported to significantly enhance its antimicrobial potency.[6][7][8]
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial efficacy of CMCS and QCS is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Generally, studies indicate that quaternization significantly boosts the antimicrobial activity of chitosan derivatives. For instance, quaternized derivatives of CMCS have demonstrated more potent antibacterial and antifungal activities than CMCS alone.[9][10][11] The permanent positive charge on QCS leads to a stronger electrostatic interaction with the negatively charged microbial cell surfaces, which is a key factor in its antimicrobial mechanism.[6][12]
The following table summarizes representative MIC values for various quaternized chitosan derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparisons can be challenging due to variations in the degree of substitution, molecular weight, and specific microbial strains used across different studies.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| N,N,N-trimethyl O-(2-hydroxy-3-trimethylammonium propyl) chitosans | S. aureus | 8 - 64 | [6] |
| E. coli | 16 - 64 | [6] | |
| Quaternized N-(4-nitrobenzyl) this compound (Q4NO2-BzCMCh) | B. subtilis | 6.25 | [9] |
| S. pneumoniae | 12.5 | [9] | |
| E. coli | 20.0 | [9] | |
| Fully Deacetylated Quaternized Chitosan (DQCTS) | S. aureus | 250 | [12] |
| E. coli O157:H7 | 250 | [12] |
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism for both CMCS and QCS involves interaction with the microbial cell membrane, leading to its disruption and subsequent cell death. However, the specifics of these interactions differ slightly.
This compound (CMCS): The antimicrobial activity of CMCS is attributed to the positively charged amino groups that can interact with negatively charged components on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[13][14] This interaction can lead to the disruption of the cell membrane, leakage of intracellular components, and ultimately, cell death.[1] Additionally, CMCS can chelate metal ions essential for microbial growth and inhibit enzyme activity.
Quaternized Chitosan (QCS): Quaternization introduces a permanent positive charge, which enhances the electrostatic interaction with the negatively charged microbial cell surface, making QCS generally more effective than CMCS.[4][5] This strong interaction leads to more severe membrane damage.[12] Furthermore, the hydrophobic alkyl chains introduced during some quaternization processes can facilitate the insertion of the polymer into the hydrophobic core of the cell membrane, further disrupting its integrity.[6][8] Some studies also suggest that QCS can inhibit protein and DNA synthesis within the microbial cell.
Below are diagrams illustrating the proposed antimicrobial mechanisms.
References
- 1. Antimicrobial Properties of Chitosan and Chitosan Derivatives in the Treatment of Enteric Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Chitosan Derivatives Containing N-Quaternized Moieties in Its Backbone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quaternized Chitosan as an Antimicrobial Agent: Antimicrobial Activity, Mechanism of Action and Biomedical Applications in Orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quaternized chitosan as an antimicrobial agent: antimicrobial activity, mechanism of action and biomedical applications in orthopedics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quaternized N-substituted this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Properties of this compound Derivatives and Its Composites | springerprofessional.de [springerprofessional.de]
- 14. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels [mdpi.com]
A Comparative Guide to the Validation of Drug Release Kinetics from Carboxymethyl Chitosan Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mathematical models used to validate the kinetics of drug release from carboxymethyl chitosan (B1678972) (CMC) matrices. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and model relationships to aid in the selection of appropriate validation strategies.
Introduction
Carboxymethyl chitosan (CMC), a derivative of chitosan, is a biocompatible and biodegradable polymer widely investigated for controlled drug delivery applications.[1][2] Its pH-responsive nature and ability to form hydrogel matrices make it an excellent candidate for designing sustained-release drug formulations.[3][4] Validating the drug release kinetics from these matrices is a critical step in formulation development, ensuring predictable and reproducible drug delivery. This guide explores the common mathematical models applied to understand the underlying mechanisms of drug release from CMC matrices.
Mathematical Models for Drug Release Kinetics
Several mathematical models are employed to describe the kinetics of drug release from matrix systems. The choice of model provides insights into the physical mechanisms governing the release process, such as diffusion, swelling, and erosion.[5] Below is a comparison of the most frequently used models for CMC matrices.
| Kinetic Model | Equation | Description | Applicability to CMC Matrices | References |
| Zero-Order | Qt = Q0 + k0t | The drug release rate is constant over time, independent of concentration. | Ideal for achieving prolonged and constant drug levels. Often observed in systems where the drug release is governed by the slow erosion of the polymer matrix.[6] | [3][6][7] |
| First-Order | log Qt = log Q0 + (k1t / 2.303) | The drug release rate is directly proportional to the concentration of the drug remaining in the matrix. | Describes release from systems where the release is dependent on the drug concentration gradient. | [8] |
| Higuchi | Qt = *kH*t1/2 | Describes drug release from a matrix as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time. | Widely used for matrix tablets and is applicable when the release is primarily controlled by diffusion through the swollen hydrogel matrix.[3] | [3][4][7] |
| Korsmeyer-Peppas | Mt / M∞ = ktn | A semi-empirical model that relates drug release to the elapsed time. The release exponent 'n' provides insight into the release mechanism. | Particularly useful for determining the drug release mechanism from polymeric systems that swell and erode. The value of 'n' distinguishes between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport.[3][4] | [3][4][8] |
Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug in the matrix, k0, k1, and kH are the kinetic constants for the respective models, Mt/M∞ is the fraction of drug released at time t, k is a constant incorporating the structural and geometric characteristics of the device, and n is the release exponent.
Experimental Data: A Comparative Analysis
The following tables summarize experimental data from studies investigating drug release from various CMC-based matrices. The goodness of fit for different kinetic models is evaluated based on the correlation coefficient (R²).
Table 1: Comparison of Kinetic Models for Clarithromycin (B1669154) Release from Chitosan/Carboxymethyl Cellulose (CS/CMC) Matrices [3]
| Formulation (CS:CMC Ratio) | Zero-Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (R²) | Release Exponent (n) | Inferred Release Mechanism |
| 80:(18:2) | 0.9983 | 0.9629 | >0.99 | ~0.86 | Anomalous (non-Fickian) transport |
| 40:(54:6) | 0.9944 | 0.9465 | >0.99 | ~0.86 | Anomalous (non-Fickian) transport |
| 80:(10:10) | <0.99 | <0.95 | >0.99 | ~0.81 | Anomalous (non-Fickian) transport |
| 40:(30:30) | <0.99 | <0.95 | >0.99 | ~0.81 | Anomalous (non-Fickian) transport |
Data from a study on clarithromycin release from polyelectrolyte complexes of chitosan and carboxymethyl cellulose. The results indicate that the Korsmeyer-Peppas model provided the best fit, with the release mechanism being anomalous (non-Fickian) transport, suggesting a combination of diffusion and swelling-controlled release.[3]
Table 2: Kinetic Models for Tea Polyphenols (TP) Release from this compound/Sodium Alginate/MXene Hydrogel Beads at pH 7.8 [4]
| Kinetic Model | Correlation Coefficient (R²) |
| Zero-Order | 0.9125 |
| First-Order | 0.9479 |
| Higuchi | 0.9811 |
| Ritger-Peppas | 0.9817 |
This study on the release of tea polyphenols showed that the Ritger-Peppas and Higuchi models best described the release kinetics, indicating that the release was primarily governed by Fickian diffusion and swelling.[4]
Experimental Protocols
A standardized approach is crucial for obtaining reliable and comparable drug release data. Below are typical methodologies for preparing CMC matrices and conducting in vitro drug release studies.
1. Preparation of this compound Matrix Tablets
-
Materials : this compound, model drug, and other excipients (e.g., binders, lubricants).
-
Method :
-
The drug and CMC are accurately weighed and physically mixed.
-
The mixture is then granulated using a suitable binder solution.
-
The wet granules are passed through a sieve and dried at a controlled temperature.
-
The dried granules are lubricated and then compressed into tablets using a tablet press with a specific compression force.[3]
-
2. In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)
-
Apparatus : USP Dissolution Apparatus 2 (Paddle type).[9]
-
Dissolution Medium : Typically, simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2) or simulated intestinal fluid (e.g., phosphate (B84403) buffer, pH 6.8 or 7.4) is used, depending on the target release site.[4][8]
-
Procedure :
-
The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5 °C.
-
The CMC matrix tablet is placed in the vessel.
-
The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry.[9]
-
Visualizing the Process
Experimental Workflow for Validating Drug Release Kinetics
Caption: A flowchart illustrating the key steps in validating drug release kinetics.
Logical Relationships of Drug Release Kinetic Models
Caption: A diagram showing how different kinetic models are applied to analyze drug release data.
Conclusion
The validation of drug release kinetics from this compound matrices is essential for the development of effective controlled-release formulations. The selection of an appropriate mathematical model is crucial for understanding the underlying release mechanisms. As demonstrated by the compiled data, the Korsmeyer-Peppas model is frequently the most suitable for describing drug release from CMC-based systems, which often involves a complex interplay of diffusion and polymer swelling.[3][4] By following standardized experimental protocols and systematically applying these kinetic models, researchers can effectively characterize and optimize the performance of their CMC drug delivery systems. The microstructure of the matrix, including porosity and tortuosity, can also significantly influence the drug release mechanism, with Fickian diffusion being more dominant in some chitosan systems and erosion playing a larger role in more soluble carboxymethylchitosan systems.[1]
References
- 1. Role of Microstructure in Drug Release from Chitosan Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. [PDF] The Optimum Conditions of this compound Synthesis on Drug Delivery Application and Its Release of Kinetics Study | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Carboxymethyl Chitosan and Sodium Alginate for Microencapsulation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polymer is a critical decision in the design of microencapsulation systems for drug delivery, cell immobilization, and functional food development. Among the array of natural polymers available, Carboxymethyl Chitosan (B1678972) (CMCS) and Sodium Alginate (SA) have garnered significant attention due to their biocompatibility, biodegradability, and non-toxic nature. This guide provides an objective comparison of their performance in microencapsulation, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Fundamental Properties and Encapsulation Mechanisms
Sodium Alginate (SA) is a naturally occurring anionic polysaccharide extracted from brown seaweed. Its gelling property in the presence of divalent cations, most commonly calcium ions (Ca²⁺), is the cornerstone of its use in microencapsulation. The mechanism, known as ionic gelation, involves the cross-linking of guluronic acid blocks in the alginate chains with Ca²⁺, forming a stable hydrogel structure often described by the "egg-box" model.[1][2] This process is relatively simple and can be performed under mild conditions, making it suitable for sensitive bioactive molecules.
Carboxymethyl Chitosan (CMCS) is a derivative of chitosan, modified to improve its solubility in neutral and alkaline conditions, a significant advantage over native chitosan which is only soluble in acidic media.[3][4] As an amphoteric polyelectrolyte, CMCS possesses both cationic amino groups (-NH₃⁺) and anionic carboxyl groups (-COO⁻).[5] This unique characteristic allows it to form polyelectrolyte complexes (PECs) with oppositely charged polymers like sodium alginate.[4][5] This interaction creates a denser, more stable microcapsule shell that can offer enhanced protection and more controlled release profiles, particularly in response to pH changes.[4][6]
Quantitative Performance Comparison
The following tables summarize key performance metrics for microencapsulation systems based on Sodium Alginate alone, this compound in combination with Alginate, and other relevant formulations.
Table 1: Encapsulation Efficiency and Drug Loading
| Formulation | Core Material | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Alginate (Alg) | Diclofenac Sodium (DS) | 68.6% | Not Specified | [6] |
| Alginate-CMCS (Alg-CMCs) | Diclofenac Sodium (DS) | 86.3% | Not Specified | [6] |
| Alginate-CMCS@Aminated Chitosan | Diclofenac Sodium (DS) | 95.4% | Not Specified | [6][7] |
| CMCS/Corn Starch/SA (2% SA) | Corn Starch | Not Applicable | Not Applicable | [5] |
| SA-Whey Protein Isolate | Lactobacillus plantarum | ~90% (Encapsulation Yield) | Not Applicable | [8] |
Note: Data for CMCS alone is less common as it is typically used in combination with another polymer like alginate to form a polyelectrolyte complex.
Table 2: Physical Characteristics and Swelling Behavior
| Formulation | Particle Size | Morphology | Swelling Behavior | Reference |
| Alginate (Alg) | 0.56 mm | Polyhedral (dried) | High swelling and disintegration at pH 7.4 | [9] |
| Alginate-CMCS@Aminated Chitosan | 0.73 - 0.81 mm | Polyhedral, rougher surface | Reduced swelling at pH 7.4 compared to Alg alone | [9] |
| CMCS/Corn Starch/SA (0.5% SA) | Not Specified | Intact network | Swelling at 95°C: 5.87 g/g | [5] |
| CMCS/Corn Starch/SA (2% SA) | Not Specified | Denser network, thicker shell | Swelling at 95°C: 3.76 g/g | [5] |
Table 3: In Vitro Release Kinetics
| Formulation | Core Material | Release in Simulated Gastric Fluid (SGF, pH 1.2-1.8) | Release in Simulated Intestinal/Colonic Fluid (SCF, pH 6.8-7.4) | Reference |
| Alginate (Alg) | Diclofenac Sodium | < 7% after 8 hours | Rapid release | [4] |
| Alginate-CMCS (Alg-CMCs) | Diclofenac Sodium | < 10% after 8 hours | Sustained release | [4] |
| CMC-SA-MXene | Tea Polyphenols | < 13% after 24 hours | ~50% release at pH 6.8; ~65% at pH 7.8 | [10] |
| Alginate-CMCS@Aminated Chitosan | Diclofenac Sodium | Minimal burst release | Sustained release, prevented burst | [6][7] |
Experimental Protocols & Methodologies
Protocol 1: Microencapsulation using Sodium Alginate (Ionic Gelation by Extrusion)
This protocol describes a common method for encapsulating materials using sodium alginate.
-
Preparation of Solutions:
-
Dispersion of Core Material: Disperse the active agent (e.g., drug, cells, probiotics) into the sodium alginate solution and mix until a homogenous suspension is achieved.
-
Extrusion: Load the alginate-core material suspension into a syringe fitted with a needle (e.g., 22-gauge).
-
Droplet Formation and Gelation: Extrude the suspension dropwise from the syringe into the CaCl₂ solution from a fixed height. Stir the gelling bath gently.[1] Upon contact with the Ca²⁺ ions, the droplets will instantly form gelled microspheres.
-
Curing and Washing: Allow the microspheres to cure in the CaCl₂ solution for approximately 30 minutes to ensure complete cross-linking.
-
Harvesting: Collect the microcapsules by filtration or decantation and wash them with sterile deionized water to remove excess calcium chloride and any unencapsulated material.
-
Drying: Dry the microcapsules at room temperature or using techniques like freeze-drying, depending on the stability of the core material.[9]
Protocol 2: Microencapsulation using Alginate and CMCS (Polyelectrolyte Complex Formation)
This method leverages both polymers to create a more robust, pH-sensitive dual-layer microcapsule.[4]
-
Alginate Core Formation: Follow steps 1-5 from Protocol 1 to create the initial alginate-core microcapsules.
-
Preparation of CMCS Solution: Prepare a 0.5-1% (w/v) CMCS solution in deionized water.
-
Coating with CMCS: After the initial curing, transfer the wet alginate microcapsules directly into the CMCS solution.
-
Polyelectrolyte Complex Formation: Stir the suspension gently for 30-60 minutes. The positively charged groups on CMCS will interact with the negatively charged alginate on the surface of the microcapsules, forming a stable polyelectrolyte complex layer.
-
Final Washing and Harvesting: Collect the coated microcapsules, wash thoroughly with deionized water to remove any non-adherent CMCS, and dry as described previously.
Visualized Workflows and Mechanisms
Caption: Workflow for microencapsulation using the Sodium Alginate ionic gelation method.
Caption: Workflow for creating dual-layer microcapsules via polyelectrolyte complexation.
Caption: Logical diagram of the pH-responsive release mechanism from CMCS-SA microcapsules.
Discussion and Conclusion
The experimental data clearly indicates that while sodium alginate provides a simple and effective method for microencapsulation, its performance can be significantly enhanced by combining it with this compound.
-
Sodium Alginate (SA): The primary advantage of SA is the simplicity of the ionic gelation technique. However, pure alginate microcapsules can exhibit high porosity and may not adequately protect the core material in acidic environments, often leading to a premature "burst release" of the payload.[6]
-
This compound (CMCS): The key strengths of CMCS are its excellent water solubility and its pH-responsive, amphoteric nature.[3][4] When used as a coating for alginate beads, it forms a dense, less porous polyelectrolyte complex. This layer effectively protects the core material in the low pH of the stomach and then swells and becomes more permeable in the higher pH of the intestine, facilitating controlled and targeted release.[4][10]
The choice between sodium alginate and this compound is highly dependent on the specific application. For simple immobilization where rapid release is acceptable, sodium alginate alone may suffice. However, for applications requiring controlled, pH-triggered release, such as oral drug delivery to the intestines or colon, the combination of a sodium alginate core with a this compound coating offers a demonstrably superior system. This composite approach leverages the easy gelation of alginate and the advanced barrier and responsive properties of CMCS, resulting in higher encapsulation efficiencies, enhanced stability in gastric fluid, and sustained release at the target site.[4][6][7] Therefore, the synergistic use of both polymers represents a more robust and versatile strategy for advanced microencapsulation challenges.
References
- 1. Preparation and Characteristics of Alginate Microparticles for Food, Pharmaceutical and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. pH-Sensitive Alginate/Carboxymethyl Chitosan/Aminated Chitosan Microcapsules for Efficient Encapsulation and Delivery of Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Construction of Sodium Alginate/Carboxymethyl Chitosan Microcapsules as the Physical Barrier to Reduce Corn Starch Digestion | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Sensitive Alginate/Carboxymethyl Chitosan/Aminated Chitosan Microcapsules for Efficient Encapsulation and Delivery of Diclofenac Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium alginate-based wall materials microencapsulated Lactobacillus plantarum CICC 20022: characteristics and survivability study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Hemocompatibility of Carboxymethyl Chitosan for Blood-Contacting Applications
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible materials is a cornerstone of modern medicine, particularly for devices that come into direct contact with blood. Carboxymethyl chitosan (B1678972) (CMCS), a derivative of the natural biopolymer chitosan, has emerged as a promising candidate for such applications due to its biodegradability, low toxicity, and excellent biocompatibility.[1][2][3] This guide provides an objective comparison of the hemocompatibility of CMCS with other commonly used biomaterials—polyurethane (PU), polyethylene (B3416737) glycol (PEG), and heparin—supported by experimental data.
Executive Summary
Carboxymethyl chitosan demonstrates superior or comparable hemocompatibility in comparison to standard blood-contacting biomaterials. Key performance indicators such as low protein adsorption, reduced platelet adhesion, minimal hemolysis, and limited impact on coagulation and complement activation underscore its potential for enhancing the safety and efficacy of cardiovascular implants, blood-contacting sensors, and drug delivery systems.
Quantitative Hemocompatibility Data
The following tables summarize the performance of this compound (CMCS) in key hemocompatibility assays compared to Polyurethane (PU), Polyethylene Glycol (PEG), and Heparin.
Table 1: Protein Adsorption on Various Biomaterial Surfaces
| Material | Albumin Adsorption (µg/cm²) | Fibrinogen Adsorption (µg/cm²) | Source |
| Polyurethane (PU) | - | - | [4] |
| CMCS-grafted-PU | Significantly Reduced | Significantly Reduced | [4] |
| Heparin-coated surface | Higher than CMKC-CHI | Lower than CMKC-CHI | [5] |
| Carboxymethyl kappa-carrageenan-chitosan (CMKC-CHI) | Lower than Heparin | Higher than Heparin | [5] |
Table 2: Platelet Adhesion on Various Biomaterial Surfaces
| Material | Platelet Adhesion (platelets/mm²) | Observations | Source |
| Polyurethane (PU) | High | - | [4] |
| CMCS-grafted-PU | Significantly Curtailed | - | [4] |
| Polyethylene (PE) | High | - | [6] |
| PEG-grafted-chitosan on PE | Significantly Decreased | Adhesion decreases with increasing PEG density | [6] |
| Heparin-coated surface | Higher than CMKC-CHI | - | [5] |
| Carboxymethyl kappa-carrageenan-chitosan (CMKC-CHI) | Lower than Heparin | - | [5] |
Table 3: In Vitro Hemolysis Assay Results
| Material | Hemolysis (%) | Classification | Source |
| CMCS-grafted-PU | < 2% | Non-hemolytic | [4] |
| CMCS hydrogels | < 5% | Non-hemolytic to slightly hemolytic | [3] |
According to ASTM F756-17, hemolysis percentages are classified as: >5% = hemolytic, 2-5% = slightly hemolytic, and 0-2% = non-hemolytic.[4]
Table 4: Coagulation Assay Results
| Material | Activated Partial Thromboplastin Time (APTT) (seconds) | Prothrombin Time (PT) (seconds) | Source |
| Control (Plasma) | ~25-40 | ~11-13 | [7][8] |
| Chitosan | Little impact on APTT and PT values | Little impact on APTT and PT values | [9][10] |
| This compound (CMC) | Little impact on APTT and PT values | Little impact on APTT and PT values | [9][10] |
Table 5: Complement Activation Markers
| Material | C3a Concentration | sC5b-9 Concentration | Source |
| CMCS | Suppresses contact activation and complement activation | - | |
| Control (untreated blood) | Baseline | 110–252 ng/ml (reference range) | [11][12] |
Experimental Protocols
Detailed methodologies for the key hemocompatibility experiments are provided below.
In Vitro Hemolysis Assay (ASTM F756)
Objective: To assess the potential of a material to cause red blood cell lysis.
Methodology:
-
Preparation of Red Blood Cells (RBCs): Freshly collected human blood anticoagulated with citrate (B86180) is centrifuged to separate the plasma and buffy coat. The RBCs are then washed multiple times with phosphate-buffered saline (PBS).
-
Material Incubation: The test material (e.g., CMCS-coated surface) is incubated with a diluted RBC suspension at 37°C for a specified time (typically 3-4 hours).
-
Controls: A positive control (e.g., distilled water) and a negative control (e.g., PBS) are run in parallel.
-
Quantification: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at 540 nm to determine the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Platelet Adhesion Assay
Objective: To quantify the adhesion of platelets to a material surface.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Anticoagulated whole blood is centrifuged at a low speed to obtain PRP.
-
Material Incubation: The test material is placed in a well of a microplate and incubated with PRP at 37°C for a defined period (e.g., 1 hour).
-
Washing: Non-adherent platelets are removed by gentle washing with PBS.
-
Quantification (Microscopy):
-
Quantification (Colorimetric Assay - LDH or ACP):
-
The adherent platelets are lysed to release intracellular enzymes like lactate (B86563) dehydrogenase (LDH) or acid phosphatase (ACP).
-
The enzyme activity in the lysate is measured using a colorimetric assay, which correlates to the number of adherent platelets.[13]
-
Coagulation Assays: Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT)
Objective: To evaluate the effect of a material on the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.
Methodology:
-
Preparation of Platelet-Poor Plasma (PPP): Anticoagulated whole blood is centrifuged at a high speed to obtain PPP.
-
Material Incubation: The test material is incubated with PPP at 37°C.
-
APTT Assay:
-
An activator of the intrinsic pathway (e.g., ellagic acid, kaolin) and phospholipids (B1166683) are added to the incubated plasma.[8]
-
After a short incubation, calcium chloride is added to initiate coagulation.
-
The time taken for clot formation is recorded as the APTT.[7][15][16]
-
-
PT Assay:
-
Thromboplastin (a source of tissue factor) and calcium chloride are added to the incubated plasma.
-
The time taken for clot formation is recorded as the PT.
-
Complement Activation Assay (C3a and sC5b-9 ELISA)
Objective: To measure the activation of the complement system by a material.
Methodology:
-
Material Incubation: The test material is incubated with human serum at 37°C.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Microplate wells are coated with a capture antibody specific for C3a or sC5b-9.
-
The serum samples (after incubation with the material) are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the solution is measured, which is proportional to the concentration of C3a or sC5b-9.[1][17][18][19][20]
-
Visualizing Key Biological and Experimental Processes
To further elucidate the complex interactions and methodologies discussed, the following diagrams are provided.
Conclusion
This compound consistently demonstrates excellent hemocompatibility, making it a strong candidate for a wide range of blood-contacting applications. Its ability to reduce protein adsorption and platelet adhesion is a significant advantage over unmodified materials like polyurethane. While further direct comparative studies with heparin and PEG under standardized conditions are warranted, the existing evidence strongly supports the continued investigation and development of CMCS-based biomaterials for improving the safety and performance of medical devices.
References
- 1. namsa.com [namsa.com]
- 2. Biocompatibility and Mechanical Properties of this compound Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxymethyl kappa carrageenan polyelectrolyte multilayers as blood contacting surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agdbio.com [agdbio.com]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. Effect of chitosan and this compound on fibrinogen structure and blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Validation of Early Increase in Complement Activation Marker sC5b-9 as a Predictive Biomarker for the Development of Thrombotic Microangiopathy After Stem Cell Transplantation [frontiersin.org]
- 12. Validation of Early Increase in Complement Activation Marker sC5b-9 as a Predictive Biomarker for the Development of Thrombotic Microangiopathy After Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atlas-medical.com [atlas-medical.com]
- 16. linear.es [linear.es]
- 17. Complement Activation Tests in Blood-Contacting Medical Device Safety - European Biomedical Institute [ebi.bio]
- 18. raybiotech.com [raybiotech.com]
- 19. lifescience-market.com [lifescience-market.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Biodegradability of Carboxymethyl Chitosan Implants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo biodegradability of carboxymethyl chitosan (B1678972) (CMCS) implants against other commonly used biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (B3415563) (PCL), and gelatin. This analysis is supported by experimental data to inform material selection for various biomedical applications.
Executive Summary
Carboxymethyl chitosan, a derivative of chitosan, stands out as a promising biomaterial for implantable devices due to its excellent biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix.[1][2] Its degradation rate can be tailored, and it exhibits favorable tissue responses, often promoting anti-inflammatory pathways. Compared to synthetic polymers like PLA, PGA, and PCL, CMCS offers a distinct biological interaction profile. While PLA and PCL exhibit slow degradation rates suitable for long-term support, and PGA offers a more rapid breakdown, CMCS presents a balance of tunable degradation and bioactive properties. Gelatin, a natural polymer, shares some similarities with CMCS in terms of biological origin but differs in its degradation kinetics and mechanical properties.
Comparative Analysis of In Vivo Biodegradation
The in vivo degradation of implantable polymers is a complex process influenced by the material's chemical structure, molecular weight, crystallinity, and the host's biological environment. The following tables summarize the available quantitative data on the in vivo degradation and biocompatibility of CMCS and its alternatives.
Table 1: In Vivo Degradation Rates of Various Biodegradable Polymers
| Polymer | Animal Model | Implant Form | Implantation Site | Degradation Time | Key Findings |
| This compound (CMCS) | Rat | Intraperitoneal injection | Abdominal cavity | 11 days | 85% of FITC-labeled CMCS excreted in urine; molecular weight decreased from ~300 kDa to <45 kDa.[3][4] |
| CMCS/Gelatin Composite | Not Specified | Scaffold | Not Specified | Not Specified | Degradation rate is dependent on the amount of gelatin in the composite.[5][6] |
| Polylactic Acid (PLA) | Rat | Scaffold | Parietal bone | 3 months | 65% of the defect was regenerated with new bone, with some scaffold fragments remaining. |
| Polyglycolic Acid (PGA) | Rat | Implant | Bone and soft tissue | 5 months (half-life) | Degrades faster than PLA; half-life can be modified by copolymerization with PLA. |
| Polycaprolactone (PCL) | Rabbit | Scaffold | Calvarial defect | 6 months | Minimal mass loss (1-7%); complete resorption can take 2-3 years. |
| Gelatin | Mouse | Hydrogel | Subcutaneous | 21 days | 2x crosslinked gelatin completely degraded and was replaced by normal extracellular matrix. |
Table 2: Biocompatibility and Host Response
| Polymer | Key Biocompatibility Findings | Inflammatory Response |
| This compound (CMCS) | Excellent biocompatibility, promotes cell adhesion and proliferation.[1] No adverse effects observed in rats.[7][8] | Can modulate macrophage polarization towards an anti-inflammatory M2 phenotype.[9][10] Reduces the expression of pro-inflammatory cytokines like TNF-α.[11] |
| Polylactic Acid (PLA) | Generally considered biocompatible, but acidic degradation byproducts can sometimes lead to a local inflammatory response. | Can induce an inflammatory response characterized by the presence of macrophages and giant cells. |
| Polyglycolic Acid (PGA) | Good biocompatibility, but like PLA, its acidic degradation products can cause inflammation. | Elicits an initial acute inflammatory response that subsides as the material degrades. |
| Polycaprolactone (PCL) | Excellent long-term biocompatibility with minimal inflammatory response. | Induces a mild foreign body reaction with the formation of a thin fibrous capsule. |
| Gelatin | Considered biocompatible and promotes cell attachment and growth. | The host response is influenced by the cross-linking method and density. |
Experimental Protocols
A thorough understanding of the methodologies used to assess in vivo biodegradability is crucial for interpreting and comparing experimental data. Below are detailed protocols for key experiments.
Protocol 1: Subcutaneous Implantation of Polymer Scaffolds in a Rat Model
-
Animal Model: Use healthy, adult Sprague-Dawley rats (250-300g). Anesthetize the rats using isoflurane (B1672236) (4% for induction, 2% for maintenance).
-
Surgical Preparation: Shave the dorsal region of the rat and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
-
Implantation: Make a 1-2 cm longitudinal incision through the skin on the dorsal midline. Create subcutaneous pockets on both sides of the incision by blunt dissection.
-
Scaffold Placement: Insert the sterile polymer scaffolds (typically 5-10 mm in diameter) into the subcutaneous pockets.
-
Wound Closure: Close the skin incision using non-absorbable sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animals for any signs of infection or distress.
-
Explantation: At predetermined time points (e.g., 1, 4, 8, 12 weeks), euthanize the animals and carefully explant the scaffolds along with the surrounding tissue for analysis.
Protocol 2: Histological Analysis of Implanted Tissues (Hematoxylin and Eosin (B541160) Staining)
-
Tissue Fixation: Immediately fix the explanted tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol solutions (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.
-
Deparaffinization and Rehydration: Mount the sections on glass slides, deparaffinize in xylene, and rehydrate through a descending series of ethanol concentrations to water.
-
Hematoxylin (B73222) Staining: Stain the nuclei by immersing the slides in Harris hematoxylin solution for 3-5 minutes.
-
Differentiation and Bluing: Differentiate the sections in 1% acid-alcohol to remove excess stain and then "blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute).
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix by immersing the slides in an eosin Y solution for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate the tissue response, including cellular infiltration, fibrous capsule formation, and material degradation.
Protocol 3: Scanning Electron Microscopy (SEM) of Degraded Implants
-
Sample Preparation: Carefully retrieve the degraded implant fragments from the explanted tissue. Gently clean the samples to remove any adherent tissue without altering the surface morphology.
-
Fixation and Dehydration: Fix the samples in a 2.5% glutaraldehyde (B144438) solution, followed by dehydration through a graded ethanol series.
-
Drying: Critical point dry the samples to preserve their three-dimensional structure.
-
Coating: Mount the dried samples on SEM stubs and sputter-coat them with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Examine the surface morphology of the degraded implants using a scanning electron microscope at various magnifications to observe features such as pores, cracks, and surface erosion.
Signaling Pathways and Host Response
The in vivo performance of a biodegradable implant is intrinsically linked to the host's foreign body response (FBR). This response is a complex cascade of events initiated by the implantation of a foreign material.
Upon implantation, proteins from the surrounding biological fluids rapidly adsorb to the material's surface. This initial protein layer dictates the subsequent cellular interactions. Macrophages are key players in the FBR, and their polarization into either a pro-inflammatory (M1) or an anti-inflammatory/pro-regenerative (M2) phenotype significantly influences the outcome of implantation.
This compound has been shown to modulate this response favorably. Studies indicate that chitosan and its derivatives can promote the polarization of macrophages towards the M2 phenotype.[9][10] This is associated with the release of anti-inflammatory cytokines such as IL-10 and a reduction in pro-inflammatory cytokines like TNF-α.[11] This immunomodulatory property of CMCS can lead to reduced fibrous capsule formation and better integration of the implant with the surrounding tissue.
In contrast, synthetic polymers like PLA and PGA can lead to a more pronounced M1-dominated inflammatory response, partly due to the release of acidic degradation byproducts which can lower the local pH. This can result in chronic inflammation and the formation of a thick fibrous capsule that can compromise the function of the implant. PCL , with its slower degradation and more neutral byproducts, generally elicits a milder FBR. Gelatin , being a natural polymer, is typically well-tolerated, but the presence of cross-linking agents can influence the inflammatory response.
Below are diagrams illustrating the general experimental workflow for assessing in vivo biodegradability and the signaling pathways involved in the foreign body response.
Caption: Experimental workflow for in vivo biodegradability assessment.
Caption: Signaling pathways in the foreign body response to implants.
References
- 1. Biocompatibility and Mechanical Properties of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels [mdpi.com]
- 3. Pharmacokinetics and biodegradation mechanisms of a versatile carboxymethyl derivative of chitosan in rats: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gelatin/Carboxymethyl chitosan based scaffolds for dermal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility and Mechanical Properties of this compound Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage polarization following chitosan implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage polarization in vitro and in vivo modified by contact with fragmented chitosan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Efficacy of O-carboxymethyl Chitosan and N,O-carboxymethyl Chitosan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial properties of two prominent chitosan (B1678972) derivatives: O-carboxymethyl chitosan (O-CMC) and N,O-carboxymethyl chitosan (NO-CMC). This analysis is supported by available experimental data to assist researchers in selecting the appropriate biomaterial for their specific applications in areas such as drug delivery, tissue engineering, and antimicrobial coatings.
Executive Summary
Carboxymethyl chitosan, a water-soluble derivative of chitosan, has garnered significant attention for its biocompatibility and antimicrobial properties. The location of the carboxymethyl group substitution—either on the hydroxyl (-OH) group (O-substitution), the amino (-NH2) group (N-substitution), or both (N,O-substitution)—influences its physicochemical and biological activities. While both O-CMC and NO-CMC exhibit antibacterial effects, the available data suggests potential differences in their efficacy against various bacterial strains. This guide synthesizes the current understanding of their comparative antibacterial performance.
Data Presentation: Antibacterial Activity
Direct comparative studies providing quantitative antibacterial data for O-CMC and NO-CMC against the same bacterial strains under identical conditions are limited. However, data from individual studies on this compound (CMC), where the synthesis method suggests either O- or N,O-substitution, are presented below. It is important to note that variations in molecular weight, degree of substitution, and experimental conditions can significantly impact antibacterial activity.
| Derivative | Bacterial Strain | Test Method | Result | Reference |
| This compound (synthesis suggests NO-CMC) | Staphylococcus aureus | Agar (B569324) Disc Diffusion | 25 mm zone of inhibition | [1] |
| Escherichia coli | Agar Disc Diffusion | 30 mm zone of inhibition | [1] | |
| This compound (CMCS) | Staphylococcus aureus | Agar Well Diffusion | Zone of inhibition observed (exact size not specified, less than chitosan) | [2] |
| Pseudomonas aeruginosa | Agar Well Diffusion | Zone of inhibition observed (exact size not specified, less than chitosan) | [2] |
Note: One study qualitatively reports that O-CMC exhibits stronger antibacterial activity than N,O-CMC and N-CMC, with greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria.[3] However, quantitative data to support this claim was not provided. Another study found that this compound was less effective than the parent chitosan against both Gram-positive and Gram-negative bacteria.[2]
Experimental Protocols
Synthesis of O-carboxymethyl Chitosan (O-CMC)
This protocol is based on a method designed to favor substitution on the hydroxyl groups.[4]
-
Alkalization: Disperse 1 gram of chitosan in 10 mL of isopropyl alcohol in a reaction flask. Slowly add 2.5 mL of a 40% sodium hydroxide (B78521) (NaOH) solution dropwise while stirring. Allow the reaction to proceed for 1 hour at room temperature to produce alkali chitosan.
-
Carboxymethylation: Add 23 mL of a 10% chloroacetic acid solution drop by drop to the alkali chitosan suspension. Continue the reaction for 4 hours at room temperature.
-
Neutralization and Purification: Adjust the pH of the reaction mixture to 5-6 with hydrochloric acid. Pour the solution into an excess of ethanol (B145695) to precipitate the O-CMC.
-
Washing and Drying: Wash the precipitate thoroughly with ethanol and then dry the purified O-CMC product.
Synthesis of N,O-carboxymethyl Chitosan (NO-CMC)
This protocol is based on a method that facilitates substitution on both the amino and hydroxyl groups.[4]
-
Alkalization: Add 4 grams of chitosan to 40 mL of isopropanol, followed by the addition of 10 mL of a 40% NaOH solution. Stir the mixture for 1 hour.
-
Carboxymethylation: Heat the reaction mixture to 60°C. Add 7.5 grams of chloroacetic acid and continue the reaction for 5 hours.
-
Precipitation and Purification: After the reaction, dilute the system with deionized water. Pour the solution into an excess of ethanol to precipitate the NO-CMC.
-
Washing and Drying: Wash the resulting solid with ethanol three times and then vacuum freeze-dry to obtain the final NO-CMC product.
Antibacterial Activity Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) [5][6]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
-
Preparation of Reagents: Prepare a stock solution of the test compound (O-CMC or NO-CMC) in a suitable solvent. Prepare a standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) in a growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound with the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and medium without the test compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the test compound in which no visible bacterial growth (turbidity) is observed.
Agar Disc Diffusion Method (for Zone of Inhibition) [9][10]
This method assesses the extent of the antimicrobial effect of a substance.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates.
-
Inoculation: Uniformly spread a standardized suspension of the target bacteria onto the surface of the agar plates to create a bacterial lawn.
-
Application of Test Substance: Impregnate sterile filter paper discs with a known concentration of the O-CMC or NO-CMC solution. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the clear zone of no bacterial growth around the disc. A larger diameter indicates greater antibacterial activity.
Mandatory Visualization
Synthesis Workflows
Caption: Synthesis workflows for O-CMC and NO-CMC.
Experimental Workflow for Antibacterial Testing
Caption: Workflow for antibacterial susceptibility testing.
Proposed Antibacterial Mechanism
The primary proposed mechanism for the antibacterial action of chitosan and its carboxymethyl derivatives is the electrostatic interaction between the positively charged polymer and the negatively charged components of the bacterial cell membrane.[11]
Caption: Proposed antibacterial mechanism of this compound.
Conclusion
References
- 1. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound with High Degree of Substitution: Synthesis, Optimization, Characterization, and Antibacterial Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Study on Antibacterial Activity of Othis compound [yydbzz.com]
- 4. Preparation and Antioxidant Activity of New this compound Derivatives Bearing Quinoline Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 10. asm.org [asm.org]
- 11. researchgate.net [researchgate.net]
Carboxymethyl Chitosan Dressings Accelerate Wound Healing Compared to Commercial Alternatives
Researchers and drug development professionals in the field of wound care are increasingly turning their attention to carboxymethyl chitosan (B1678972) (CMCS) as a promising biopolymer for advanced wound dressings. Accumulating experimental data suggests that CMCS-based dressings can significantly enhance the wound healing process, outperforming several commercially available options in key therapeutic areas such as wound closure rate, tissue regeneration, and modulation of the inflammatory response.
Carboxymethyl chitosan, a water-soluble derivative of chitosan, retains the beneficial properties of its parent polymer, including biocompatibility, biodegradability, and inherent antimicrobial activity, while offering improved processing characteristics.[1] Recent in vivo and in vitro studies have provided a clearer picture of its efficacy and mechanism of action, positioning it as a strong candidate for next-generation wound management solutions.
Comparative Efficacy in Wound Healing: A Quantitative Overview
A comprehensive analysis of preclinical and clinical studies reveals that this compound dressings consistently promote faster wound closure and improved tissue repair compared to traditional and some modern commercial dressings.
| Dressing Type | Animal Model | Timepoint | Wound Closure Rate (%) | Key Histological Findings | Reference |
| This compound (CMCS) Hydrogel | Rat (Full-thickness excision) | Day 7 | ~67% | Reduced inflammatory infiltration, increased collagen deposition and epidermalization compared to control. | [1][2] |
| Commercial Hydrogel (Aqua-Gel®) | Rat (Full-thickness excision) | Day 7 | Not specified, but CMCS showed significantly less inflammatory infiltration. | Abundant inflammatory infiltration in the control group. | [1] |
| This compound Sponge | Human (Partial-thickness skin graft donor sites) | ~11 days to complete healing | Healed more rapidly than tulle gauze. | Not specified. | [3] |
| Alginate Membrane | Human (Partial-thickness skin graft donor sites) | ~11 days to complete healing | No significant difference in healing rate compared to CMCS. | Not specified. | [3] |
| Tulle Gauze | Human (Partial-thickness skin graft donor sites) | ~14 days to complete healing | Slower healing compared to CMCS and alginate. | Not specified. | [3] |
| This compound Hydrogel with Hyaluronic Acid (HA) | Rat (Partial-thickness burn) | Day 7, 14, 30 | Significantly greater wound contraction and collagen deposition compared to silver-based treatment. | Induced lower necrosis/crust formation and greater granulation tissue formation and re-epithelialization. | [4] |
Mechanism of Action: Modulating the Wound Healing Cascade
This compound actively participates in the wound healing process by influencing cellular activities and signaling pathways crucial for tissue repair.
Enhanced Cell Proliferation and Migration
In vitro studies have demonstrated that CMCS promotes the proliferation and migration of key skin cells, including fibroblasts and keratinocytes. This is a critical step in the formation of new granulation tissue and re-epithelialization of the wound. The mechanism is believed to involve the interaction of CMCS with cell surface receptors, triggering intracellular signals that stimulate cell division and movement.
Modulation of the TGF-β1/Smad3 Signaling Pathway
A pivotal aspect of CMCS's efficacy lies in its ability to modulate the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway. TGF-β1 is a key cytokine that regulates multiple phases of wound healing, including inflammation, angiogenesis, and collagen synthesis. CMCS has been shown to activate this pathway, leading to an increase in collagen deposition and the formation of a well-organized extracellular matrix, which are essential for proper tissue remodeling and scar reduction.[5]
Caption: CMCS modulates the TGF-β1/Smad3 signaling pathway to promote wound healing.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate the wound healing efficacy of this compound dressings.
In Vivo Full-Thickness Excisional Wound Model in Rats
This model is widely used to assess the wound healing properties of dressings in a living organism.
Caption: Experimental workflow for the in vivo full-thickness excisional wound model.
-
Animal Model: Male Wistar rats (200-250g) are typically used. Animals are housed individually with free access to food and water and acclimatized for at least one week before the experiment.
-
Wound Creation: Rats are anesthetized, and the dorsal hair is shaved and the skin disinfected. A full-thickness excisional wound (typically 1.5 cm x 1.5 cm) is created using a sterile surgical blade.
-
Treatment Groups: Animals are randomly divided into groups:
-
Group 1: this compound dressing.
-
Group 2: Commercial dressing (e.g., alginate, hydrogel, or tulle gauze).
-
Group 3: Control (e.g., sterile gauze or no dressing).
-
-
Dressing Application and Monitoring: The respective dressings are applied to the wounds and secured with an adhesive bandage. Dressings are changed at predetermined intervals. The wound area is traced on a transparent sheet and measured using a digital caliper at regular intervals (e.g., days 0, 3, 7, 14, and 21) to calculate the percentage of wound closure.
-
Histological Analysis: At the end of the study period, animals are euthanized, and the wound tissue is excised, fixed in 10% formalin, and processed for histological staining (e.g., Hematoxylin and Eosin for general morphology and Masson's Trichrome for collagen deposition).
In Vitro Fibroblast and Keratinocyte Proliferation Assay (MTT Assay)
This assay determines the effect of CMCS on the viability and proliferation of skin cells.
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of CMCS. Control wells receive a medium without CMCS.
-
Incubation: The cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell proliferation rate is calculated as a percentage of the control.
Conclusion
The evidence strongly supports the superior wound healing efficacy of this compound dressings over several commercial alternatives. Its ability to accelerate wound closure, promote tissue regeneration, and modulate key signaling pathways like TGF-β1/Smad3 makes it a highly attractive biomaterial for the development of advanced wound care products. Further large-scale clinical trials are warranted to fully translate these promising preclinical findings into widespread clinical practice.
References
Unveiling the Barrier: A Comparative Analysis of Water Vapor Permeability in Carboxymethyl Chitosan Films
For researchers, scientists, and drug development professionals, understanding the barrier properties of biodegradable films is paramount. This guide provides an objective comparison of the water vapor permeability (WVP) of carboxymethyl chitosan (B1678972) (CMCS) films against other common biopolymers, supported by experimental data and detailed protocols.
Carboxymethyl chitosan (CMCS), a derivative of the abundant natural polymer chitosan, is gaining significant attention for its use in films for drug delivery and food packaging applications. Its enhanced solubility in water over a wider pH range compared to unmodified chitosan makes it a versatile candidate for various formulations. However, its performance as a moisture barrier is a critical parameter that dictates its suitability for applications where protecting a product from water vapor is essential. This guide delves into the water vapor permeability of CMCS films, offering a comparative analysis with chitosan, sodium alginate, and starch films.
Comparative Performance: Water Vapor Permeability
The water vapor permeability of a film is a measure of the ease with which water vapor can pass through it. A lower WVP value indicates a better moisture barrier. The WVP of CMCS films is significantly influenced by the degree of substitution (DS) of carboxymethyl groups onto the chitosan backbone.
A key study has shown that the water vapor transmission rate (WVTR) of CMCS films increases with a higher degree of substitution.[1][2] This is attributed to the increased hydrophilicity of the polymer. The introduction of polar carboxymethyl groups enhances the film's affinity for water molecules, facilitating their transport through the polymer matrix.[1][2]
For a clearer comparison, the following table summarizes the WVP values for CMCS and other common biopolymer films. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Therefore, the testing conditions are provided where available to ensure a more informed assessment.
| Film Material | Degree of Substitution (DS) | Water Vapor Permeability (WVP) | Test Conditions (RH Gradient, Temperature) |
| This compound (CMCS) | Correlated with initial chitosan particle size (Higher DS with smaller particle size) | 8.8 - 18.3 g/day ·cm³ (WVTR) | Not explicitly stated |
| Chitosan | N/A | 3.64 to 6.56 g·mm/m²·h·kPa | 95% ± 5% RH, 28-32°C |
| Chitosan | N/A | 0.41 g·mm/m²/d/mmHg | Not specified |
| Chitosan-reinforced Starch | N/A | 2.00 - 3.10 g·mm/m²·day·kPa | Not specified |
| Sodium Alginate | N/A | 6.53 x 10⁻¹¹ g/m·s·Pa | Not specified |
| Starch (Cassava) | N/A | 2.06 x 10⁻¹¹ - 4.09 x 10⁻¹¹ g/m·s·Pa | 75% RH, 25°C |
| Starch (Potato) | N/A | 0.65 x 10⁻⁹ - 2.63 x 10⁻⁹ g/m·s·Pa | Not specified |
The Science Behind the Barrier: Influence of Carboxymethylation
The water vapor permeability of hydrophilic polymers like this compound is governed by the interplay of molecular structure and intermolecular forces. The following diagram illustrates the logical relationship between the degree of carboxymethyl substitution and the resulting water vapor permeability.
References
A Head-to-Head Comparison: Drug Encapsulation Efficiency in Carboxymethyl Chitosan versus Chitosan Nanoparticles
For researchers, scientists, and drug development professionals, the choice of a nanoparticle drug delivery system is critical. Both chitosan (B1678972) and its derivative, carboxymethyl chitosan (CMC), have emerged as promising biocompatible and biodegradable polymers for this purpose. This guide provides an objective comparison of their drug encapsulation efficiency, supported by experimental data, detailed protocols, and visual representations of key processes.
This comprehensive analysis delves into the performance of this compound and chitosan nanoparticles in encapsulating various drug molecules. By examining key metrics such as encapsulation efficiency, drug loading capacity, particle size, and zeta potential, this guide aims to equip researchers with the necessary information to select the optimal nanocarrier for their specific therapeutic agent.
Performance Snapshot: A Tabular Comparison of Encapsulation Efficiencies
The following table summarizes the quantitative data on the encapsulation of different drugs within chitosan and this compound nanoparticles. The data highlights the influence of the polymer and the physicochemical properties of the drug on the encapsulation process.
| Drug | Nanoparticle System | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Mefenamic Acid | Chitosan | 75.3 ± 1.2 | 28.1 ± 0.9 | 210.5 ± 3.4 | +32.1 ± 1.5 | [1][2][3][4] |
| This compound | 88.6 ± 1.5 | 35.2 ± 1.1 | 185.2 ± 2.8 | -25.7 ± 1.1 | [1][2][3][4] | |
| Doxorubicin | Chitosan | ~50-84 | ~15-25 | ~200-400 | +20 to +40 | [5][6][7] |
| This compound | ~73-92 | ~30-76 | ~150-300 | -20 to -30 | [3][8] | |
| Insulin (B600854) | Chitosan | ~55-85 | ~10-20 | ~200-500 | +15 to +35 | [4][9][10] |
| This compound | ~50-84 | ~10-18 | ~200-300 | -20 to -35 | [11][12] | |
| Bovine Serum Albumin (BSA) | Chitosan | ~60-75 | ~10-15 | ~250-600 | +25 to +45 | [13][14][15][16] |
| This compound | ~70-85 | ~12-20 | ~200-400 | -25 to -40 | [5][13] |
In-Depth Analysis: Chitosan vs. This compound
This compound generally exhibits a higher encapsulation efficiency for a range of drugs compared to unmodified chitosan.[1][2][3][4] This can be attributed to several factors. The primary advantage of CMC is its enhanced solubility over a wider pH range, which allows for more versatile and efficient nanoparticle preparation conditions.[13] The presence of carboxymethyl groups introduces negative charges, which can lead to stronger electrostatic interactions with positively charged drugs and also allows for ionic cross-linking with divalent cations.
For the poorly water-soluble drug, mefenamic acid, CMC nanoparticles demonstrated a significantly higher encapsulation efficiency and drug loading capacity compared to chitosan nanoparticles.[1][2][3][4] This suggests that the modified polymer provides a more favorable environment for entrapping hydrophobic molecules.
In the case of the anticancer drug doxorubicin, both systems show good encapsulation capabilities. However, studies suggest that CMC nanoparticles can achieve higher loading capacities.[3][5][6][7][8] For protein-based drugs like insulin and bovine serum albumin (BSA), both polymers are effective, with CMC often showing a slight edge in encapsulation efficiency, likely due to the additional interaction possibilities offered by the carboxymethyl groups.[4][5][9][10][11][12][13][14][15][16]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are the standard experimental protocols for the synthesis of chitosan and this compound nanoparticles via the ionic gelation method and the subsequent determination of drug encapsulation efficiency.
Synthesis of Drug-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
-
Chitosan Solution Preparation: Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1-5 mg/mL with continuous stirring until fully dissolved.
-
Drug Incorporation: Dissolve the drug in the chitosan solution. For hydrophobic drugs, a small amount of a suitable organic solvent may be used, which is then added to the chitosan solution under vigorous stirring.
-
Cross-linker Preparation: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a concentration of 0.5-2 mg/mL.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature. An opalescent suspension will form, indicating the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents. Repeat the washing step twice.
-
Resuspension: Resuspend the purified nanoparticles in a suitable buffer or deionized water for further analysis.
Synthesis of Drug-Loaded this compound Nanoparticles (Ionic Gelation Method)
-
This compound Solution Preparation: Dissolve this compound in deionized water to a final concentration of 1-5 mg/mL with overnight stirring.[17]
-
Drug Incorporation: Dissolve the drug in the this compound solution.
-
Cross-linker Preparation: Prepare an aqueous solution of a divalent cation, such as calcium chloride (CaCl2) or aluminum chloride (AlCl3), at a concentration of 1-5 mg/mL.[17]
-
Nanoparticle Formation: Add the cross-linker solution dropwise to the CMC-drug solution under constant magnetic stirring. The formation of nanoparticles is indicated by the appearance of a milky suspension.[17]
-
Purification: Follow the same purification steps as described for chitosan nanoparticles (centrifugation and washing).
-
Resuspension: Resuspend the purified nanoparticles in a suitable buffer or deionized water.
Determination of Drug Encapsulation Efficiency and Drug Loading Capacity
-
Separation of Free Drug: After nanoparticle synthesis, centrifuge the suspension to separate the nanoparticles from the supernatant containing the free, unencapsulated drug.[17][18]
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[17][19]
-
Calculation of Encapsulated Drug: The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total initial amount of drug used.
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading Capacity (LC):
-
Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100[17]
-
Drug Loading Capacity (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Visualizing the Process: Experimental Workflow and Drug Release Mechanisms
To further elucidate the experimental process and the underlying mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the synthesis and analysis of drug-loaded chitosan and this compound nanoparticles.
Caption: Primary drug release mechanisms from chitosan and this compound nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Chitosan/o-carboxymethyl chitosan nanoparticles for efficient and safe oral anticancer drug delivery: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toolify.ai [toolify.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chitosan-coated bovine serum albumin nanoparticles for topical tetrandrine delivery in glaucoma: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chitosan-coated bovine serum albumin nanoparticles for topical tetrandrine delivery in glaucoma: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. researchgate.net [researchgate.net]
- 19. lornajane.net [lornajane.net]
A Comparative Guide to the Mucoadhesive Properties of Carboxymethyl Chitosan for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucoadhesive properties of carboxymethyl chitosan (B1678972) (CMC) with other commonly used polymers in drug delivery. The information is supported by experimental data from various studies, offering a comprehensive overview for formulation development and research.
Executive Summary
Carboxymethyl chitosan, a derivative of the natural polymer chitosan, has garnered significant attention in the field of drug delivery due to its favorable biocompatibility, biodegradability, and mucoadhesive properties.[1][2] Its enhanced water solubility compared to its parent polymer, chitosan, broadens its applicability in various formulations.[3] This guide will delve into the comparative mucoadhesive performance of this compound against other widely used polymers such as Carbopol® and various cellulose (B213188) derivatives like Hydroxypropyl Methylcellulose (HPMC). The assessment is based on key performance indicators including tensile strength, work of adhesion, and in vivo residence time.
Comparative Analysis of Mucoadhesive Polymers
The selection of a suitable mucoadhesive polymer is critical for the successful development of a drug delivery system that requires prolonged contact with a mucosal surface. The following tables summarize the quantitative data from various studies, comparing the mucoadhesive properties of this compound and its alternatives. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[4]
Tensile Strength and Work of Adhesion
Tensile strength tests measure the force required to detach the mucoadhesive formulation from a mucosal surface after a defined contact time and force.[5][6] The work of adhesion is calculated from the area under the force-distance curve and represents the total energy required to separate the two surfaces.[7]
| Polymer | Substrate | Detachment Force (mN) | Work of Adhesion (µJ) | Reference |
| This compound | Porcine Nasal Mucosa | Varies with formulation | Varies with formulation | [8] |
| Chitosan | Porcine Gastric Mucosa | ~150 - 250 (pH dependent) | ~100 - 200 (pH dependent) | [9] |
| Carbopol® 934P | Porcine Buccal Mucosa | Up to ~3993.42 dynes/cm² | Not Reported | [10] |
| Carbopol® 971P | Porcine Oral Mucosa | Varies with concentration | Varies with concentration | [7] |
| Hydroxypropyl Methylcellulose (HPMC) K4M | Porcine Buccal Mucosa | Varies with formulation | Not Reported | [11][12] |
| Sodium Carboxymethyl Cellulose (CMC-Na) | Rat Stomach | Lower than HPMC | Not Reported | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The rank order of mucoadhesion can be influenced by factors such as pH and polymer concentration.[14]
In-Vivo and Ex-Vivo Residence Time
In vivo and ex vivo studies provide a more physiologically relevant assessment of mucoadhesion by measuring the time a formulation remains adhered to the mucosal tissue.
| Polymer | Animal Model/Tissue | Residence Time | Reference |
| This compound Hydrogel | Rabbit Intestine | Detached within 20 minutes | [15] |
| Chitosan-coated Nanoparticles | Rat Intestine | Enhanced retention | [16] |
| Carbopol®-coated Liposomes | Rat Intestine | Enhanced retention | [16] |
| HPMC-based Patches | SD Rats (in vivo) | > 4 hours on buccal mucosa | [16] |
| Carbopol 934P/HPMC K4M Tablets | Porcine Buccal Mucosa | High retention time | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of mucoadhesive studies. Below are outlines of key experimental protocols.
Tensile Strength Measurement (Detachment Force Test)
This method quantifies the force required to separate a mucoadhesive formulation from a mucosal substrate.[5]
Materials:
-
Texture Analyzer or Tensiometer
-
Mucoadhesive formulation (e.g., tablet, gel, film)
-
Phosphate buffered saline (PBS) pH 6.8
-
Cyanoacrylate adhesive
Procedure:
-
Secure a section of the mucosal tissue onto a holder, typically with cyanoacrylate adhesive, exposing the mucosal surface.
-
Mount the mucoadhesive formulation onto the probe of the texture analyzer.
-
Bring the formulation into contact with the mucosal surface with a predetermined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).[6]
-
Initiate the upward movement of the probe at a constant speed (e.g., 0.1 mm/s) until the formulation is completely detached from the mucosa.[8]
-
Record the force required for detachment as a function of displacement.
-
The peak force represents the detachment force, and the area under the force-distance curve represents the work of adhesion.[6]
Rheological Analysis for Mucoadhesion
This method assesses the interaction between a mucoadhesive polymer and mucin by measuring the change in viscosity of the mixture, a phenomenon known as rheological synergism.[18][19]
Materials:
-
Rheometer with a cone-plate or parallel-plate geometry
-
Mucoadhesive polymer solution
-
Porcine gastric mucin dispersion (e.g., 5% w/w in PBS)
-
Phosphate buffered saline (PBS) pH 6.8
Procedure:
-
Prepare the mucoadhesive polymer solution and the mucin dispersion separately.
-
Measure the viscosity of the individual polymer solution and mucin dispersion using the rheometer at a controlled temperature (e.g., 37°C).
-
Prepare a mixture of the polymer solution and mucin dispersion (e.g., 1:1 ratio).
-
Immediately measure the viscosity of the mixture under the same conditions.
-
An increase in the viscosity of the mixture compared to the sum of the individual component viscosities indicates a mucoadhesive interaction.
-
The strength of the interaction can be quantified by calculating the component of viscosity due to interaction (ηb) using the following equation: ηb = ηt - (ηm + ηp), where ηt is the viscosity of the mixture, ηm is the viscosity of the mucin dispersion, and ηp is the viscosity of the polymer solution.
Mechanisms of Mucoadhesion
The mucoadhesive properties of this compound are attributed to several interaction mechanisms:
-
Electrostatic Interactions: Although carboxymethylation reduces the number of primary amino groups, the remaining protonated amines can still interact with negatively charged sialic acid and sulfonic acid residues in mucin.
-
Hydrogen Bonding: The abundant hydroxyl and carboxyl groups in CMC can form hydrogen bonds with the sugar moieties of mucin glycoproteins.
-
Physical Entanglement: The flexible polymer chains of CMC can interpenetrate and entangle with the mucus network, contributing to adhesion.
Conclusion
This compound demonstrates significant potential as a mucoadhesive polymer for drug delivery. Its performance is comparable to, and in some cases, potentially superior to, other commonly used polymers, although this is highly dependent on the specific formulation and the mucosal environment. While Carbopol® often exhibits very strong mucoadhesive properties, concerns about potential irritation can arise.[20] HPMC is a versatile and biocompatible option with moderate mucoadhesion.[20] this compound offers a balance of good mucoadhesion, enhanced solubility over chitosan, and excellent biocompatibility. The choice of the optimal mucoadhesive polymer will ultimately depend on the specific requirements of the drug delivery system, including the desired adhesion strength, release profile, and site of application. The experimental protocols and comparative data presented in this guide provide a valuable resource for making informed decisions in the formulation development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitosan and Its Derivatives for Application in Mucoadhesive Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of this compound Nanosponges with Cyclodextrin Blends for Drug Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 6. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the mucoadhesive properties of various polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of this compound for Intestinal Delivery of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rheological Behavior of a New Mucoadhesive Oral Formulation Based on Sodium Chondroitin Sulfate, Xyloglucan and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How HPMC Compares to Carbopol in Mucoadhesive Systems - HPMC manufacturer [hpmcmanufacturer.com]
A Comparative Analysis of Swelling Behavior in Carboxymethyl Chitosan and Carboxymethyl Cellulose Hydrogels
For researchers, scientists, and drug development professionals, understanding the swelling behavior of hydrogels is paramount for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of two prominent polysaccharide-based hydrogels: Carboxymethyl Chitosan (B1678972) (CMCS) and Carboxymethyl Cellulose (B213188) (CMC). By examining their swelling characteristics under various conditions and detailing the experimental protocols, this document aims to facilitate informed material selection for specific biomedical applications.
Comparative Swelling Behavior: A Tabular Summary
The swelling capacity of hydrogels is a critical parameter that dictates their performance in aqueous environments. The following table summarizes the comparative swelling ratios of CMCS and CMC hydrogels under different experimental conditions, as reported in the literature. It is important to note that direct comparisons can be complex due to variations in experimental setups across different studies, such as the degree of substitution, crosslinker type and concentration, and the specific polymer molecular weight.
| Hydrogel Type | Crosslinker | pH | Ionic Strength (Salt) | Temperature (°C) | Maximum Swelling Ratio (g/g) | Reference |
| CMCS | Glutaraldehyde (B144438) | 4 | - | 35 | > 400% increase from initial weight | [1] |
| CMCS | Glutaraldehyde | 7 | - | 35 | Lower than at pH 4 | [1] |
| CMCS | Glutaraldehyde | 9 | - | 35 | Higher than at pH 7 | [1] |
| CMCS | Terephthaloyldiisothiocyanate | 4 | - | 35 | Highest swellability observed | [1] |
| CMCS | Terephthaloyldiisothiocyanate | 7 | - | 35 | Lower swellability than at pH 4 | [1] |
| CMCS | Terephthaloyldiisothiocyanate | 9 | - | 35 | Higher swellability than at pH 7 | [1] |
| CMC | Epichlorohydrin (B41342) | Distilled Water | - | 37 | Up to 1000 | [2] |
| CMC | Epichlorohydrin | - | NaCl | 37 | Decreased with increasing concentration | [2] |
| CMC | Epichlorohydrin | - | CaCl2 | 37 | Sharply decreased with increasing concentration | [2] |
| CMC | Citric Acid | - | - | - | ~3779% | [3] |
| CMC | Al³⁺ | - | - | - | Swelling rate increases with temperature | [4] |
| CMCS/PVA | Genipin | Water | - | Room Temp | Increases with PVA content | [5][6] |
| Chitosan/CMC | Glutaraldehyde | ~3.9 | - | - | 4.67 - 6.00 | [7] |
| Chitosan/CMC | Glutaraldehyde | ~5.7 | - | - | 1.58 - 2.53 | [7] |
| Chitosan/CMC | Glutaraldehyde | > 7.0 | - | - | 2.72 - 3.28 | [7] |
Understanding the Swelling Mechanisms
The swelling of both CMCS and CMC hydrogels is primarily governed by the ionization of the carboxymethyl groups (-CH2COOH). At low pH, these groups are protonated, leading to reduced electrostatic repulsion between the polymer chains and consequently, lower swelling. As the pH increases above the pKa of the carboxylic acid groups, they become deprotonated (-CH2COO-), resulting in increased electrostatic repulsion and enhanced swelling due to the influx of water.[1][7]
The presence of salts in the swelling medium shields the electrostatic repulsion between the charged carboxylate groups, leading to a decrease in the swelling ratio. This effect is more pronounced with divalent cations (e.g., Ca²⁺) compared to monovalent cations (e.g., Na⁺) due to their ability to form ionic crosslinks.[2][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative studies. Below are representative methodologies for the synthesis and swelling assessment of CMCS and CMC hydrogels.
Synthesis of Carboxymethyl Chitosan (CMCS) Hydrogel
Materials: Chitosan, isopropanol (B130326), sodium hydroxide (B78521), monochloroacetic acid, glutaraldehyde, acetic acid.
Protocol:
-
Carboxymethylation of Chitosan:
-
Disperse 10 g of chitosan in 220 mL of isopropanol with mechanical stirring.[9]
-
Add 68 g of a 50% sodium hydroxide solution and stir for 1 hour at room temperature.[9]
-
Slowly add a solution of 15 g of monochloroacetic acid in 20 mL of isopropanol.[9]
-
Continue the reaction for 24 hours at room temperature.[9]
-
Neutralize the reaction mixture with acetic acid and precipitate the CMCS by adding methanol.[10]
-
Filter, wash with methanol, and dry the synthesized CMCS.[5]
-
-
Hydrogel Formation:
-
Dissolve a specific amount of the synthesized CMCS (e.g., 0.2-0.8 g) in 4 mL of double-distilled water with stirring for 30 minutes.[11]
-
Add 50 µL of acetic acid and 1.6 mL of a 1.0 wt% glutaraldehyde solution as a crosslinker.[11]
-
React the mixture in a vacuum drying oven at 50°C for 1 hour.[11]
-
The resulting wet hydrogel is then freeze-dried to obtain the dry hydrogel.[11]
-
Synthesis of Carboxymethyl Cellulose (CMC) Hydrogel
Materials: Carboxymethyl cellulose sodium salt, citric acid (or other crosslinkers like epichlorohydrin or metal salts), distilled water.
Protocol (using Citric Acid as a crosslinker):
-
Prepare a 2% (w/v) aqueous solution of CMC by dissolving it in distilled water with stirring until a homogeneous solution is obtained.[3]
-
Add citric acid as a crosslinking agent at a desired concentration (e.g., 10% w/w of CMC).[3]
-
Stir the mixture at room temperature to ensure homogeneity.[3]
-
Cast the solution into a petri dish and dry at 30°C for 24 hours.[3]
-
Induce the crosslinking reaction by heating the dried film at 80°C for a specified time (e.g., 4-7 hours).[3]
Swelling Ratio Determination
Protocol:
-
Accurately weigh a dried sample of the hydrogel (Wd).
-
Immerse the hydrogel in a swelling medium of interest (e.g., distilled water, buffer solution of a specific pH, or a salt solution) at a controlled temperature.
-
At predetermined time intervals, remove the swollen hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue the process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of CMCS and CMC hydrogel swelling behavior.
Caption: Experimental workflow for comparative swelling analysis.
Conclusion
Both this compound and Carboxymethyl Cellulose hydrogels exhibit significant swelling capacities that are highly responsive to environmental stimuli such as pH and ionic strength. CMCS, derived from the abundant biopolymer chitin, offers inherent properties like biocompatibility and biodegradability.[12] CMC, derived from cellulose, is also a widely used, biocompatible, and biodegradable polymer.[4] The choice between CMCS and CMC for a specific application will depend on the desired swelling kinetics, the operational pH and ionic environment, and other factors such as mechanical strength and drug-polymer interactions. The data and protocols presented in this guide provide a foundational understanding to aid in the rational design and selection of these hydrogels for advanced biomedical applications.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Applications of Carboxymethyl Cellulose Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of this compound Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sodium Salt of Partially Carboxymethylated Sodium Alginate-Graft-Poly(Acrylonitrile): II Superabsorbency, Salt Sensitivity and Swelling Kinetics of Hydrogel, H-Na-PCMSA-g-PAN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrogel formulations enhance the healing process in experimental partial-thickness (second-degree) burn wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. emerald.com [emerald.com]
- 12. Medical Applications and Cellular Mechanisms of Action of this compound Hydrogels | MDPI [mdpi.com]
A Comparative Guide to the Antioxidant Activity of Carboxymethyl Chitosan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various carboxymethyl chitosan (B1678972) (CMCS) derivatives, supported by experimental data from recent literature. It details the methodologies for key antioxidant assays and visualizes experimental workflows and potential mechanisms of action to aid in research and development.
Introduction to Carboxymethyl Chitosan and its Antioxidant Potential
Chitosan, a natural polysaccharide derived from chitin, is known for its biocompatibility and biodegradability. However, its application is often limited by its poor solubility in neutral or alkaline solutions. Carboxymethylation is a chemical modification that introduces carboxymethyl groups (–CH2COOH) onto the chitosan backbone, significantly improving its water solubility and biological activities, including its antioxidant properties.[1][2]
The antioxidant activity of CMCS and its derivatives stems from the presence of active amino and hydroxyl groups in the polymer chain, which can react with and neutralize free radicals.[2][3] Modifications, such as grafting with phenolic compounds, quinoline (B57606) groups, or thiourea (B124793) salts, can further enhance this activity by increasing the number of active sites for radical scavenging.[4][5][6]
Comparative Antioxidant Performance
The antioxidant capacity of CMCS derivatives is commonly evaluated using various in vitro assays. The following table summarizes the performance of several derivatives in key antioxidant tests. The data, presented as scavenging percentage at a specific concentration or as IC50 values (the concentration required to scavenge 50% of radicals), allows for a direct comparison of their efficacy.
Table 1: Comparative Antioxidant Activity of this compound (CMCS) Derivatives
| Derivative | Assay | Scavenging Activity (%) @ 1.6 mg/mL | IC50 (mg/mL) | Reference |
| CMCS | DPPH Radical Scavenging | ~26% (Chitosan raw material) | - | [4] |
| Superoxide Radical Scavenging | >57% (Chitosan) | - | [4] | |
| Low MW-CMCS | DPPH Radical Scavenging | - | 1.70 | [1][2] |
| ABTS Radical Scavenging | - | 1.37 | [1][2] | |
| N,O-CMCS-Quinoline Derivatives | DPPH Radical Scavenging | >70% | - | [4][7][8][9][10] |
| Superoxide Radical Scavenging | >90% | - | [4][7][8][9][10] | |
| N-TM-O-CMCS-Quinoline Derivatives | DPPH Radical Scavenging | >70% | - | [4][9] |
| Superoxide Radical Scavenging | >90% | - | [4][9] | |
| CMCS-Thiourea Salt Derivatives | DPPH Radical Scavenging | >90% | - | [5][6][11] |
| Superoxide Radical Scavenging | >90% | - | [5][6][11] | |
| Propane Sulfonated CMCS (DPSCS) | DPPH Radical Scavenging | 100% | - | [12] |
| Superoxide Radical Scavenging | 94.1% | - | [12] |
Note: "MW" refers to molecular weight. Data is compiled from multiple sources and experimental conditions may vary.
Methodologies and Mechanisms
Understanding the experimental protocols and the underlying mechanisms is crucial for interpreting the data and designing future studies.
General Workflow for Antioxidant Assays
The evaluation of antioxidant activity typically follows a standardized workflow, starting from sample preparation to spectrophotometric measurement. The diagram below illustrates this general process for common radical scavenging assays.
Caption: General workflow for in vitro radical scavenging assays.
Mechanism of Radical Scavenging
This compound derivatives primarily exert their antioxidant effects by donating hydrogen atoms or electrons to neutralize unstable free radicals. The active amino (-NH2) and hydroxyl (-OH) groups on the chitosan backbone are the main sites of action.[3] The introduction of other functional groups, like phenolic or quinoline moieties, provides additional active sites, thereby enhancing the scavenging capacity.
Caption: Proposed mechanisms of free radical scavenging by CMCS derivatives.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in scientific research. Below are detailed protocols for the most common antioxidant assays used to evaluate CMCS derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[13]
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol (B129727). A common method is to dissolve 2.4 mg of DPPH in 100 ml of methanol.[14] The solution should be freshly prepared and kept in the dark.
-
Sample Solutions: Dissolve the CMCS derivatives in an appropriate solvent (e.g., deionized water or 1% acetic acid) to prepare a stock solution, from which a series of concentrations are made.
-
-
Procedure:
-
Add a small volume (e.g., 100 µL) of the sample solution to a larger volume (e.g., 100 µL) of the methanolic DPPH solution.[1]
-
Shake the mixture vigorously and incubate it at room temperature in the dark for 30 minutes.[1][14][15]
-
Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[1][16]
-
A control is prepared using the solvent instead of the sample solution.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: Antioxidants scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant concentration.[17]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[17][18] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[13][14]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14][16]
-
-
Procedure:
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Effect (%) = [((A_control - A_sample) / A_control)] x 100 Where A_control is the absorbance of the ABTS radical solution without the sample, and A_sample is the absorbance in the presence of the sample.[14]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance change at 593 nm.[19]
-
Reagent Preparation:
-
Acetate (B1210297) Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[19][20]
-
-
Procedure:
-
Add a small volume of the sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 0.95 mL).[20]
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[20]
-
Measure the absorbance at 593 nm.[19]
-
A standard curve is typically generated using a known concentration of FeSO₄·7H₂O.[20]
-
-
Calculation: The antioxidant capacity is expressed as Fe²⁺ equivalents (e.g., µM of Fe(II) per mg of sample) by comparing the absorbance of the sample to the standard curve.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Moisturizing Properties of this compound with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrti.org [ijrti.org]
- 4. Preparation and Antioxidant Activity of New this compound Derivatives Bearing Quinoline Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and the Antioxidant Activity of this compound Derivatives Containing Thiourea Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Preparation and Antioxidant Activity of New this compound Derivatives Bearing Quinoline Groups | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Antioxidant Activity of New this compound Derivatives Bearing Quinoline Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Activity and Antifungal Activity of Chitosan Derivatives with Propane Sulfonate Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Carboxymethyl Chitosan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. Carboxymethyl chitosan (B1678972), a water-soluble derivative of chitosan, is valued for its biocompatibility and biodegradability. However, adherence to correct disposal procedures is essential to minimize any potential environmental impact and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the safe and logistical management of carboxymethyl chitosan waste.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with the appropriate safety measures. Based on its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled. It is also harmful if swallowed[1].
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Gloves: To prevent skin contact.
-
Protective Clothing: A lab coat or other suitable attire.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust formation[1][4].
In the event of a spill, the area should be contained to prevent the material from entering drains or water courses[1][2][3][4]. The spilled solid should be collected in a suitable, closed container for disposal, and dust generation should be avoided[2][3][4][5].
Hazard Classification Summary
The hazard classification for this compound is summarized in the table below, based on information from Safety Data Sheets.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation[1][3]. | Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation[1][3]. | Wear eye protection. |
| Respiratory Irritation | May cause respiratory tract irritation[1][3]. | Avoid inhaling dust. Use in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must be in accordance with local, state, and federal regulations[1][5][6]. While this compound is biodegradable[3][6], its high water solubility means improper disposal could lead to its introduction into aquatic systems[3][7][8][9].
1. Waste Characterization:
-
This compound is not typically listed as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10][11].
-
However, laboratory-generated waste must be evaluated to determine if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[9]. Based on available data, pure this compound does not meet these criteria.
-
If this compound is mixed with other chemicals, the entire mixture must be characterized to determine if it is hazardous.
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, well-labeled, and sealed container.
-
The container must be compatible with the chemical and clearly labeled with its contents to avoid accidental mixing with incompatible substances.
-
Do not mix this compound waste with other chemical waste streams unless they have been determined to be compatible.
3. Disposal of Uncontaminated this compound:
-
For uncontaminated, pure this compound, disposal as non-hazardous waste is generally acceptable. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Some sources suggest that for certain chemical wastes, incineration may be an option. One Safety Data Sheet for this compound suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2][5]. This should only be performed by a licensed waste disposal company.
4. Disposal of Contaminated this compound and Associated Waste:
-
Any materials, such as PPE, spill cleanup supplies, or containers that are contaminated with this compound should be disposed of as chemical waste.
-
Contaminated packaging should be disposed of in the same manner as the unused product[4].
-
If the this compound is contaminated with a hazardous chemical, the entire waste mixture must be managed as hazardous waste according to RCRA regulations.
5. Adherence to Institutional and Regulatory Guidelines:
-
All laboratory activities, including waste disposal, should be governed by a written Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA)[1][2][5].
-
Always follow the specific disposal procedures outlined by your institution's EHS department, as they will be familiar with local and state regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. compliancy-group.com [compliancy-group.com]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. safetypartnersinc.com [safetypartnersinc.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. osha.gov [osha.gov]
- 6. OSHA Standards for Biological Laboratories [aspr.hhs.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 9. uhcl.edu [uhcl.edu]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
Personal protective equipment for handling Carboxymethyl chitosan
Essential Safety and Handling Guide for Carboxymethyl Chitosan (B1678972)
This guide provides crucial safety and logistical information for laboratory professionals working with Carboxymethyl chitosan. Adherence to these procedures is vital for ensuring personal safety and proper experimental conduct.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] It is crucial to understand these classifications to handle the material safely.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
While some studies on rats have indicated no acute toxicity at high dosages[2][3], other research suggests that toxicity can be influenced by factors such as molecular weight and degree of acetylation[4]. No official occupational exposure limits have been established for this compound.[1][5][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][5][7]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear chemical safety goggles or glasses with side-shields.[1][5][7] |
| Skin Protection | Gloves | Wear compatible, chemical-resistant gloves.[1][5][7] |
| Protective Clothing | Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1][5][7] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in areas with poor ventilation or where dust may be generated.[5][7] |
Operational and Disposal Plan
A systematic approach to handling, from preparation to disposal, is essential. The following workflow outlines the key steps and precautions.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
Safe Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[5] Minimize the generation of dust and aerosols.[1][6] Do not eat, drink, or smoke in the handling area.[1]
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated location away from incompatible substances like strong oxidizing agents.[7]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5] Remove and wash contaminated clothing before reuse.[1][5]
Spill Management Protocol
-
Immediate Action : Evacuate personnel from the immediate spill area.[1] Ensure adequate ventilation.[1]
-
Containment : Prevent the spilled material from entering drains, soil, or surface water.[1][5]
-
Clean-up :
-
Decontamination : Clean the spill area and any contaminated equipment thoroughly.[1][5]
First-Aid Procedures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][5]
-
If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][5][6]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][5]
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Protocol
-
Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in suitable, closed, and clearly labeled containers.[5]
-
Regulatory Compliance : Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1] Do not allow the substance to be released into the environment.[5] You may need to consult with your institution's environmental health and safety department for specific guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Acute toxicity of high dosage this compound and its effect on the blood parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newfrontchem.iqstorm.ro [newfrontchem.iqstorm.ro]
- 5. biosynth.com [biosynth.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
